2-Methyl-2-(4-nitrophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRWJPNQKSTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354788 | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42206-47-3 | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(4-nitrophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
Introduction: Context and Significance
2-Methyl-2-(4-nitrophenyl)propanoic acid is a valuable chemical intermediate, finding applications in various research domains, including medicinal chemistry and materials science. Its structure, which combines a quaternary carbon center, a carboxylic acid functional group, and a nitroaromatic moiety, makes it a versatile building block for the synthesis of more complex molecules. For instance, the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives, such as amides and sulfonamides. This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for this compound, intended for researchers and professionals in drug development and organic synthesis.
The synthesis of 2-arylpropionic acids is a well-established field in organic chemistry, with numerous methods available for their preparation. This guide will focus on a logical and efficient two-step approach: the synthesis of the precursor, 2-methyl-2-phenylpropanoic acid, followed by its regioselective nitration to yield the target compound. The causality behind the choice of reagents and reaction conditions will be discussed in detail, providing a thorough understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor: 2-Methyl-2-phenylpropanoic Acid
The first part of the synthesis focuses on the creation of the 2-methyl-2-phenylpropanoic acid backbone. A robust method for this is the methylation of a phenylacetic acid derivative. For the purpose of this guide, we will consider a pathway starting from benzyl cyanide (phenylacetonitrile), which is a readily available starting material.
Experimental Workflow: From Benzyl Cyanide to 2-Methyl-2-phenylpropanoic Acid
Caption: Overall workflow for the synthesis of 2-Methyl-2-phenylpropanoic Acid.
Step 1: Exhaustive Methylation of Benzyl Cyanide
The initial step involves the formation of the quaternary carbon center through the exhaustive methylation of benzyl cyanide. The acidic nature of the benzylic protons allows for their removal by a strong base, followed by nucleophilic attack on an alkyl halide.
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the benzylic carbon, driving the reaction forward.
-
Alkylating Agent: Methyl iodide (CH₃I) is a highly reactive and efficient methylating agent. An excess is used to ensure the reaction proceeds to the dimethylated product.
-
Solvent: Tetrahydrofuran (THF) is an appropriate aprotic solvent that dissolves the reactants and is stable to the strong base.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
Methyl iodide (2.5 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methyl-2-phenylpropanenitrile.
Step 2: Hydrolysis of 2-Methyl-2-phenylpropanenitrile
The nitrile group of the intermediate is then hydrolyzed under acidic conditions to afford the desired carboxylic acid.
Causality of Experimental Choices:
-
Acidic Hydrolysis: Strong acidic conditions, such as aqueous sulfuric acid, are effective for the hydrolysis of sterically hindered nitriles. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Heat: The hydrolysis of nitriles often requires elevated temperatures to proceed at a reasonable rate.
Experimental Protocol:
-
The crude 2-methyl-2-phenylpropanenitrile is added to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or GC).
-
After completion, the reaction mixture is cooled to room temperature and poured onto ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Part 2: Nitration of 2-Methyl-2-phenylpropanoic Acid
The second part of the synthesis is the regioselective nitration of the phenyl ring of 2-methyl-2-phenylpropanoic acid. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 4-nitro isomer.
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, followed by the attack of the electron-rich aromatic ring on the nitronium ion.
Caption: Simplified mechanism of the nitration of 2-Methyl-2-phenylpropanoic Acid.
Regioselectivity:
The position of the incoming nitro group is directed by the existing substituents on the benzene ring. In 2-methyl-2-phenylpropanoic acid, we have:
-
An alkyl group (-C(CH₃)₂COOH): This group is generally considered to be weakly activating and an ortho, para-director due to hyperconjugation and inductive effects.
-
A carboxylic acid group (attached to the alkyl group): While not directly attached to the ring, its electron-withdrawing nature can have a deactivating effect.
However, the steric hindrance at the ortho positions caused by the bulky 2-methyl-2-propanoic acid group will significantly favor the substitution at the para position. Therefore, the major product expected from this reaction is this compound.
Experimental Protocol: Nitration
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
Quantitative Data:
| Reagent | Molar Ratio | Purpose |
| 2-Methyl-2-phenylpropanoic acid | 1 | Substrate |
| Concentrated Nitric Acid (HNO₃) | 1.1 | Nitrating Agent |
| Concentrated Sulfuric Acid (H₂SO₄) | 2-3 | Catalyst |
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath, 2-methyl-2-phenylpropanoic acid (1 equivalent) is dissolved in concentrated sulfuric acid. The mixture is cooled to 0-5 °C.
-
A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1-2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for an additional 1-2 hours.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include those for the aromatic protons (showing the characteristic splitting pattern for a 1,4-disubstituted benzene ring), and the methyl protons.
-
¹³C NMR: To identify the number of unique carbon environments.
-
FT-IR: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the N-O stretches of the nitro group.
-
-
Mass Spectrometry: To determine the molecular weight of the compound.
Safety Considerations
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.
-
Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The nitration reaction is exothermic and should be carefully controlled with adequate cooling.
Conclusion
The synthesis of this compound can be reliably achieved through a two-part process involving the synthesis of the 2-methyl-2-phenylpropanoic acid precursor followed by its regioselective nitration. This guide has provided a detailed, step-by-step methodology, along with the scientific rationale behind the experimental choices. By understanding the underlying principles of each reaction, researchers can effectively and safely produce this valuable chemical intermediate for their specific applications.
References
-
Organic Syntheses Procedure for 2-phenylpropionic acid.[1]
-
Synthesis of 2-phenylpropionic acid derivatives.[5]
- General procedures for methylation and hydrolysis of nitriles. (General organic chemistry textbook knowledge)
-
Synthesis of methyl 2-methyl-2-phenylpropanoate.[6]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. US3149169A - Method of making 4-nitrotoluene - Google Patents [patents.google.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
Introduction
2-Methyl-2-(4-nitrophenyl)propanoic acid, a niche carboxylic acid derivative, holds significant interest for researchers in medicinal chemistry and materials science. Its structural motifs, featuring a quaternary alpha-carbon, a phenyl ring, and a nitro functional group, impart a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both established data and predictive insights. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to conduct their own analyses with confidence. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.
Chemical Identity and Molecular Structure
This compound is unequivocally identified by its CAS number 42206-47-3.[1][2][3] Its molecular structure is characterized by a propanoic acid backbone with two methyl groups at the alpha-position, and a 4-nitrophenyl group also attached to this alpha-carbon.
Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H11NO4 | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Melting Point | 128-129 °C | ChemicalBook |
| Boiling Point | 365.9 ± 25.0 °C (Predicted) | ChemicalBook |
| pKa | 3.95 ± 0.10 (Predicted) | ChemicalBook |
| Solubility | No experimental data available. Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. | Inferred from structure |
| Appearance | Solid (inferred) | General knowledge |
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the experimental determination of physicochemical properties is crucial. The following section provides detailed, step-by-step methodologies for key analytical techniques.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.
Workflow for melting point determination using DSC.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a classic and reliable method for determining the acid dissociation constant (pKa) of a substance. It involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.
Protocol:
-
Solution Preparation:
-
Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
-
Standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration Procedure:
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative plot).
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Workflow for pKa determination by potentiometric titration.
Solubility Determination
Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation and application. A semi-quantitative method is described below.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO)).
-
Procedure:
-
To a series of small, sealed vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a known volume of a solvent to the first vial (e.g., 0.1 mL).
-
Agitate the vial vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Visually inspect for complete dissolution.
-
If the solid dissolves completely, add another increment of the compound. If not, add another increment of the solvent.
-
Repeat until an equilibrium is reached, and express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).
-
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield than the protons meta to the nitro group.
-
Methyl Protons: A singlet in the aliphatic region (δ 1.5-2.0 ppm) integrating to six protons, corresponding to the two equivalent methyl groups.
-
Carboxylic Acid Proton: A broad singlet far downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm).
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be the most deshielded.
-
Quaternary Carbon: A signal for the alpha-carbon (δ 40-50 ppm).
-
Methyl Carbons: A single signal in the aliphatic region (δ 20-30 ppm) for the two equivalent methyl groups.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands around 2850-3000 cm⁻¹.
-
NO₂ Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1510-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 209).
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, m/z = 45), the nitro group (-NO₂, m/z = 46), and cleavage of the C-C bond between the quaternary carbon and the phenyl ring.
Proposed Synthesis Route
A plausible synthetic route to this compound, adapted from known procedures for similar compounds, is the hydrolysis of the corresponding ester, which can be synthesized via nucleophilic substitution.
Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenyl)propanoate
A mixture of 4-nitro-bromobenzene, the ethyl ester of 2-bromoisobutyrate, a copper catalyst, and a suitable ligand in an appropriate solvent would be heated under an inert atmosphere.
Step 2: Hydrolysis to this compound
The resulting ester would then be hydrolyzed using a strong base, such as sodium hydroxide, in an aqueous alcohol solution, followed by acidification to yield the desired carboxylic acid.
Safety and Handling
This compound is classified as an irritant.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, offering a blend of experimental data, predictive insights, and robust analytical protocols. While a complete experimental dataset for this specific molecule is not yet publicly available, the information and methodologies presented herein provide a solid foundation for researchers to confidently work with and further characterize this compound. As a Senior Application Scientist, I encourage the scientific community to contribute to the body of knowledge by publishing experimental findings on this and other novel compounds.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenyl)propanoic acid (CAS No. 42206-47-3), a nitro-aromatic carboxylic acid derivative with significant potential in pharmacological research and drug development. Drawing parallels with the structurally related fibrate class of drugs, this document explores the compound's physicochemical properties, outlines a detailed representative synthetic pathway, and delves into its prospective mechanism of action as a modulator of peroxisome proliferator-activated receptors (PPARs). Furthermore, this guide presents established protocols for its purification and analysis, offering a valuable resource for researchers investigating its therapeutic applications, particularly in the context of metabolic disorders such as dyslipidemia.
Introduction: The Therapeutic Potential of Arylpropanoic Acids
Arylpropanoic acids represent a pivotal class of organic compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The structural motif of a propanoic acid moiety attached to an aromatic ring is a versatile scaffold that has been extensively explored for a multitude of therapeutic applications. The introduction of a nitro group, as seen in this compound, offers unique electronic properties that can modulate the compound's biological activity and provides a handle for further chemical modifications. This guide focuses on the specific attributes of this compound, a compound of interest for its potential as a lipid-lowering agent, drawing on the well-established pharmacology of the fibrate drug class.
Physicochemical Properties and Identification
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.
| Property | Value | Source |
| CAS Number | 42206-47-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-methyl-2-(4-nitrophenyl)propionic acid | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | 88-89 °C (for the related compound 2-(4-nitrophenyl)propionic acid) | ChemicalBook[2] |
| Boiling Point | 361.9 °C at 760 mmHg (for the related compound 2-(4-nitrophenyl)propionic acid) | ChemSrc[2] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol and ether (inferred from isobutyric acid) | FooDB[3] |
Synthesis and Purification: A Representative Protocol
Representative Synthesis of a Structurally Similar Analog
This protocol describes the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which shares key structural features with the target compound.
Step 1: Synthesis of Ethyl 2-Methyl-2-(4-nitrophenoxy)propanoate
A mixture of 4-nitrophenol (1.0 g, 7.19 mmol) and potassium carbonate (1.99 g, 14.38 mmol) in acetonitrile is treated with a dropwise addition of ethyl 2-bromo-2-methylpropionate (1.67 g, 8.63 mmol). The resulting mixture is stirred and heated under reflux for 8 hours. After cooling, the reaction mixture is poured into cold water.
Step 2: Hydrolysis to 2-Methyl-2-(4-nitrophenoxy)propanoic Acid
The oily residue from Step 1 is treated with a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) in a 3:1:1 ratio. Lithium hydroxide (LiOH) (5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. A 10% hydrochloric acid (HCl) solution is then added to acidify the mixture, and the organic solvents are removed under reduced pressure to yield the final product.
Caption: Postulated mechanism of action via PPARα activation.
Experimental Protocols for Biological Evaluation
To validate the hypothesis that this compound acts as a PPAR agonist, a transcription factor activity assay can be employed.
PPARγ Transcription Factor Activity Assay (ELISA-based)
This protocol provides a general framework for assessing the activation of PPARγ in nuclear extracts. A similar approach can be used for PPARα.
-
Plate Preparation: A 96-well plate is coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
Sample Addition: Nuclear extracts containing activated PPARγ are added to the wells. The activated PPARγ binds specifically to the immobilized PPRE.
-
Primary Antibody Incubation: A primary antibody specific to PPARγ is added, which binds to the PPARγ-PPRE complex.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody.
-
Detection: A colorimetric substrate for HRP is added, and the absorbance is measured at 450 nm. The intensity of the color is proportional to the amount of activated PPARγ in the sample.
Comparative Biological Activity of Fibrates (PPARα Agonists)
| Compound | Cell Line | IC50 | Source |
| Fenofibrate | HepG2 | >1000 µM | NIH [4] |
| Bezafibrate | HepG2 | >1000 µM | NIH [4] |
| Gemfibrozil | HepG2 | >1000 µM | NIH [4] |
| WY-14643 | HepG2 | ~500 µM | NIH [4] |
Analytical Characterization
The identity and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For the related compound 2-(4-nitrophenyl)propionic acid, characteristic signals would be expected for the aromatic protons, the methine proton, and the methyl protons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 2-(4-nitrophenyl)propionic acid, a molecular ion peak at m/z 195.17 would be expected in the mass spectrum.
Conclusion and Future Directions
This compound presents itself as a compelling candidate for further investigation in the field of drug discovery, particularly for metabolic diseases. Its structural analogy to fibrates provides a strong rationale for exploring its activity as a PPAR agonist. The synthetic and analytical protocols outlined in this guide offer a solid foundation for researchers to produce and characterize this compound. Future studies should focus on confirming its PPARα agonistic activity through in vitro and in vivo models, elucidating its pharmacokinetic and pharmacodynamic profiles, and exploring its potential therapeutic efficacy in animal models of dyslipidemia and related metabolic disorders. The insights gained from such research could pave the way for the development of novel and more effective treatments for cardiovascular and metabolic diseases.
References
-
Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning. (2016). National Institutes of Health. [Link]
-
This compound | C10H11NO4 | CID 781898. PubChem. [Link]
-
2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9. ChemSrc. [Link]
-
Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB. [Link]
-
Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]
-
Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. [Link]
-
Purifying by recrystallisation | 16–18 years | Resource. RSC Education. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Colorado Springs. [Link]
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9 | Chemsrc [chemsrc.com]
- 3. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 4. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anticipated Biological Activity of 2-Methyl-2-(4-nitrophenyl)propanoic acid: A Roadmap for Investigation
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The subject of this guide, 2-Methyl-2-(4-nitrophenyl)propanoic acid, is a compound with limited publicly available data on its biological activity. Therefore, this guide will establish the current knowledge baseline, analyze structurally similar compounds with known biological activities, and propose a comprehensive research framework to elucidate the potential therapeutic properties of this molecule.
Introduction: Unveiling a Potential Therapeutic Agent
This compound is a small molecule belonging to the arylpropanoic acid class of compounds.[1] While its direct biological effects have not been extensively reported in peer-reviewed literature, its chemical scaffold is shared by a multitude of biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a propanoic acid moiety attached to a phenyl ring suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[2][3]
This guide will provide a thorough analysis of the known chemical properties of this compound, explore the biological activities of its structural analogs, and present a detailed, phased research plan to systematically investigate its therapeutic potential.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for designing relevant biological assays and interpreting their results.
| Property | Value | Source |
| Molecular Formula | C10H11NO4 | PubChem CID 781898[1] |
| Molecular Weight | 209.20 g/mol | PubChem CID 781898[1] |
| IUPAC Name | This compound | PubChem CID 781898[1] |
| CAS Number | 42206-47-3 | PubChem CID 781898[1] |
Analysis of Structurally Related Compounds: Building a Hypothesis
The biological activity of a molecule can often be inferred from its structural relatives. Several analogs of this compound have been synthesized and studied, providing valuable clues to its potential functions.
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid: This analog, where an oxygen atom links the phenyl ring and the propanoic acid moiety, has been investigated for its antidyslipidemic activity.[4] This suggests that modifications to the linker atom can significantly alter the biological target.
-
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid: The sulfur-linked analog has been noted for its "interest with respect to its biological activity," although specific activities are not detailed in the available abstracts.[5][6]
-
2-(4-Nitrophenyl)propionic acid: This analog lacks the gem-dimethyl group of the target compound. Its biological activities are not extensively documented in the provided search results, but its chemical information is available in PubChem.[7][8]
-
Arylpropionic Acid Derivatives (general): This broad class of compounds is well-known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of COX enzymes.[3][9] Some derivatives have also been explored for anticancer and anticonvulsant activities.[3] The structural similarity of this compound to this class strongly suggests that anti-inflammatory and COX-inhibitory activities are primary candidates for investigation.
The nitro group (NO2) itself is a noteworthy functional group, known to be a pharmacophore in a wide range of biologically active molecules, including those with antimicrobial and vasodilatory properties.[10] The electronic properties of the nitro group can influence the interaction of the molecule with biological targets.[10]
Based on this analysis, a primary hypothesis is that This compound possesses anti-inflammatory properties, potentially mediated by the inhibition of cyclooxygenase enzymes.
Proposed Research Framework: A Phased Approach to Biological Characterization
To systematically evaluate the biological activity of this compound, a multi-phased research plan is proposed, progressing from in vitro screening to in vivo validation.
Phase 1: In Vitro Profiling
The initial phase focuses on broad screening to identify primary biological activities using cell-free and cell-based assays.
Caption: Phase 1 workflow for in vitro screening.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on the two main COX isoforms.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, this compound, known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or control inhibitors to the respective wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM media, fetal bovine serum, lipopolysaccharide (LPS), Griess reagent, this compound, dexamethasone (positive control).
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of nitric oxide production.
-
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Phase 2: Mechanism of Action and In Vivo Proof of Concept
Should Phase 1 indicate significant anti-inflammatory activity, this phase will delve deeper into the mechanism and test the compound's efficacy in a living organism.
Caption: Phase 2 workflow for mechanistic and in vivo studies.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.[11]
-
Animals: Male Wistar rats (150-200g).
-
Materials: this compound, carrageenan (1% solution), indomethacin (positive control), plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or indomethacin orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Concluding Remarks and Future Directions
While there is a notable absence of direct biological data for this compound, its structural characteristics and the known activities of its analogs provide a strong rationale for investigating its potential as an anti-inflammatory agent. The proposed research framework offers a systematic and robust approach to characterizing its biological profile, from initial in vitro screening to in vivo proof of concept. The outcomes of these studies will be crucial in determining whether this compound warrants further development as a novel therapeutic agent. Subsequent research could explore its potential in other areas suggested by its chemical structure, such as antimicrobial or anticancer applications, depending on the results of the initial screening phase.
References
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-(4-nitro-phenyl-sulfanyl)-propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 1485472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. mdpi.com [mdpi.com]
- 11. wuxibiology.com [wuxibiology.com]
An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 2-Methyl-2-(4-nitrophenyl)propanoic Acid and its Structural Analogs
Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic diseases.
Introduction: A New Frontier in Modulating Metabolic and Inflammatory Pathways
The landscape of therapeutic intervention for metabolic disorders, such as dyslipidemia and type 2 diabetes, is continually evolving. A promising class of small molecules, the 2-arylpropionic acids, has garnered significant attention for its diverse pharmacological activities.[1][2][3][4] This guide focuses on a specific member of this class, 2-Methyl-2-(4-nitrophenyl)propanoic acid, and its structural analogs. These compounds are of particular interest due to their structural similarity to fibrates, a well-established class of drugs that modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[5][6]
This document provides a comprehensive technical overview, from the fundamental principles of chemical synthesis to detailed protocols for biological evaluation. We will explore the mechanistic underpinnings of these compounds' activities, focusing on their potential as dual PPARα/γ agonists, and delve into the structure-activity relationships that govern their potency and selectivity. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to advance the study of this promising class of therapeutic agents.
Section 1: Chemical Synthesis and Characterization
Proposed Synthetic Pathway for this compound
The most plausible approach for the synthesis of this compound involves the alkylation of a suitable precursor, such as 4-nitrophenylacetic acid or its ester derivative.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via methylation of ethyl 2-(4-nitrophenyl)acetate.
Materials:
-
Ethyl 2-(4-nitrophenyl)acetate
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Ester Methylation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 2-(4-nitrophenyl)acetate (1.0 equivalent) in anhydrous THF to the cooled suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add methyl iodide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-methyl-2-(4-nitrophenyl)propanoate.
-
Purify the crude product by flash column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl 2-methyl-2-(4-nitrophenyl)propanoate in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add an excess of lithium hydroxide (e.g., 5 equivalents) and stir the mixture at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Structural Analogs
The synthesis of structural analogs, such as those with phenoxy or thiophenyl linkages, provides valuable insights into structure-activity relationships. A published method for the synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid is available and serves as an excellent example.[7][8][9]
Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid [7][8][9]
Objective: To synthesize 2-Methyl-2-(4-nitrophenoxy)propanoic acid via Williamson ether synthesis followed by ester hydrolysis.
Materials:
-
4-nitrophenol
-
Ethyl 2-bromo-2-methylpropionate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Williamson Ether Synthesis:
-
In a round-bottom flask, dissolve 4-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Add ethyl 2-bromo-2-methylpropionate (1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
After cooling to room temperature, pour the mixture into cold water.
-
Extract the resulting oil with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.
-
-
Ester Hydrolysis:
-
Treat the crude ester with a mixture of THF/MeOH/H₂O (3:2:1) and add LiOH (5 equivalents).
-
Stir the mixture at room temperature for 3 hours.
-
Add 10% HCl solution to acidify the mixture.
-
Remove most of the organic solvents under reduced pressure.
-
Extract the residue with dichloromethane (3x).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid product.
-
The final product can be purified by recrystallization from a suitable solvent like chloroform.
-
Section 2: Biological Activity and Mechanism of Action
The biological activities of 2-arylpropionic acid derivatives are diverse, with many exhibiting anti-inflammatory, analgesic, and potential anticancer properties.[1][2][4] For this compound and its analogs, the primary focus of investigation is their potential as modulators of metabolic pathways, particularly through the activation of PPARs.
Peroxisome Proliferator-Activated Receptors (PPARs) as a Key Target
PPARs are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation. There are three main isoforms:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
Compounds that can activate both PPARα and PPARγ, known as dual agonists, are of significant therapeutic interest for treating metabolic syndrome, which is characterized by a combination of dyslipidemia, insulin resistance, and hypertension.[7][10][11]
Structure-Activity Relationship (SAR) for PPARα/γ Dual Agonism
The development of effective PPARα/γ dual agonists requires a nuanced understanding of the structural features that govern potency and selectivity. Key SAR insights for this class of compounds include:
-
Acidic Head Group: A carboxylic acid moiety is a common feature and is crucial for interacting with key amino acid residues in the ligand-binding pocket of PPARs.
-
Aromatic Core: The substituted phenyl ring serves as a central scaffold for orienting other functional groups.
-
Hydrophobic Tail: The nature and substitution pattern of the aromatic ring and any associated lipophilic groups significantly influence the potency and selectivity for PPAR isoforms. For instance, electron-withdrawing groups on the phenyl ring can impact the electronic properties and binding affinity.[12]
| Structural Feature | General Observation for PPARα/γ Agonism | Potential Impact of Modifications |
| Carboxylic Acid | Essential for binding to the ligand-binding pocket. | Esterification or amidation generally reduces activity. |
| α-Methyl Group | Can enhance potency and introduce chirality. | The stereochemistry at this position can influence isoform selectivity. |
| Nitro Group | Strong electron-withdrawing group. | May influence binding affinity and electronic interactions within the active site. |
| Linker (e.g., -O-, -S-) | Affects the overall conformation and flexibility of the molecule. | Can modulate the relative potency for PPARα and PPARγ. |
Downstream Signaling Pathways
The activation of PPARα and PPARγ by agonists like this compound analogs initiates a cascade of transcriptional events that regulate various metabolic and inflammatory pathways.
Section 3: Experimental Protocols for Biological Evaluation
A thorough biological evaluation is essential to characterize the activity, potency, and selectivity of this compound and its analogs. The following protocols provide a framework for these investigations.
PPAR Reporter Gene Assay
This cell-based assay is a primary screening tool to determine if a compound can activate PPARs and to quantify its potency.
Experimental Protocol: PPARα/γ Luciferase Reporter Assay
Objective: To determine the ability of test compounds to activate human PPARα and PPARγ in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% charcoal-stripped fetal bovine serum
-
Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD
-
UAS-luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., β-galactosidase)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the appropriate PPAR-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luciferase assay reagent and a luminometer.
-
Measure the activity of the control reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Coactivator Recruitment Assay
This assay provides further evidence of receptor activation by measuring the ligand-dependent interaction between the PPAR LBD and a specific coactivator peptide.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
Objective: To measure the ligand-dependent recruitment of a coactivator peptide to the PPARα or PPARγ ligand-binding domain.
Materials:
-
Purified, tagged PPARα-LBD and PPARγ-LBD (e.g., GST-tagged)
-
Biotinylated coactivator peptide containing an LXXLL motif (e.g., from PGC-1α or SRC-1)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Reference agonists
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Assay Setup:
-
Add the test compound or reference agonist, tagged PPAR-LBD, and biotinylated coactivator peptide to the wells of a 384-well plate.
-
Incubate at room temperature to allow for ligand binding.
-
-
Detection Reagent Addition:
-
Add the Europium-labeled antibody and SA-APC to the wells.
-
Incubate at room temperature in the dark to allow for the formation of the FRET complex.
-
-
Measurement:
-
Measure the TR-FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the APC acceptor.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.
-
Cellular Assays for Downstream Effects
To confirm the biological relevance of PPAR activation, it is important to measure the downstream effects on cellular processes such as lipid metabolism and inflammation.
3.3.1 Quantification of Intracellular Lipid Accumulation
Experimental Protocol: Oil Red O Staining for Lipid Droplet Quantification
Objective: To visualize and quantify the accumulation of neutral lipids in adipocytes following treatment with test compounds.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
Oil Red O staining solution
-
Formalin
-
Isopropanol
-
Microscope
-
Image analysis software
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using differentiation medium.
-
Treat the differentiating or mature adipocytes with test compounds for a specified period.
-
-
Staining:
-
Fix the cells with formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using isopropanol.
-
Measure the absorbance of the eluted stain using a spectrophotometer.
-
Alternatively, capture images of the stained cells using a microscope and quantify the stained area using image analysis software.
-
3.3.2 Assessment of Anti-Inflammatory Activity
Experimental Protocol: NF-κB Reporter Assay [8][10][11][13][14]
Objective: To determine the inhibitory effect of test compounds on the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cell line in 96-well plates.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This compound and its structural analogs represent a compelling class of compounds with the potential to modulate key metabolic and inflammatory pathways through the activation of PPARs. This guide has provided a comprehensive framework for their synthesis, biological evaluation, and mechanistic characterization.
Future research in this area should focus on several key aspects:
-
Optimization of Potency and Selectivity: A systematic exploration of the structure-activity relationships will be crucial for designing analogs with improved potency and desired selectivity profiles for PPARα and PPARγ.
-
In Vivo Efficacy: Promising candidates identified through in vitro screening should be advanced to in vivo models of dyslipidemia, diabetes, and inflammation to assess their therapeutic efficacy and pharmacokinetic properties.
-
Safety and Off-Target Effects: A thorough evaluation of the safety profile of these compounds is essential, including assessment of potential off-target effects.
By leveraging the methodologies and insights presented in this guide, researchers can contribute to the development of novel therapeutics for the management of metabolic and inflammatory diseases.
References
-
Chandra, V., et al. (2008). Structure-activity relationships of dimeric PPAR agonists. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]
-
Roy, K., & De, A. U. (2008). Quantitative structure activity analysis of 2-alkoxydihydrocinnamates as PPARalpha/gamma dual agonist. ResearchGate. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]
-
Oyama, T., et al. (2014). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. PubMed. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. [Link]
-
Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. ResearchGate. [Link]
-
Tyagi, S., et al. (2011). Structure-activity relationships of dimeric PPAR agonists. ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantitative analysis of intracellular lipid accumulation. [Link]
-
Ibezim, A., et al. (2016). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. PubMed Central. [Link]
-
Slideshare. (n.d.). Fibrates_(Antihyperlipidemic) statin drugs. [Link]
Sources
- 1. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]
- 2. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. The Road to Quantitative Lipid Biochemistry in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. resources.amsbio.com [resources.amsbio.com]
Introduction: A Molecule at the Crossroads of Two Pharmacophores
An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid
This guide provides a comprehensive technical overview of this compound, a molecule of significant interest in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and pharmacology, we will explore its chemical properties, outline a robust synthetic pathway, and discuss its potential therapeutic applications based on its structural analogy to well-known classes of drugs.
This compound (CAS 42206-47-3) is an aromatic carboxylic acid belonging to the family of arylisobutyric acid derivatives. Its structure is notable as it merges features from two pharmacologically significant classes of drugs: the fibrates and the profens.
-
Fibrate Analogy: The core structure of an aryloxyisobutyric acid is the hallmark of fibrates, a class of lipid-modifying agents used to treat dyslipidemia.[1] These compounds, such as clofibric acid, primarily act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in regulating lipid metabolism. The title compound can be considered a bioisostere of fibrates, where the typical ether linkage is replaced by a direct carbon-carbon bond to the phenyl ring.
-
Profen Analogy: The α-arylpropionic acid motif is the defining feature of "profen" non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]
This dual structural heritage makes this compound a compelling candidate for investigation, with potential applications spanning metabolic disorders and inflammatory conditions. This guide will provide the foundational knowledge required for researchers to synthesize and evaluate this promising molecule.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its synthesis, purification, and formulation. The key identifiers and computed properties for this compound are summarized below.
Chemical Structure Diagram
Caption: Fig 1. Structure of this compound
Data Summary Table
| Property | Value | Source |
| CAS Number | 42206-47-3 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [3][4] |
| Molecular Weight | 209.20 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD00816185 | [3] |
| Physical Form | Solid | [5] |
| Hazard Classification | Irritant | [6] |
Proposed Synthesis Pathway
While a specific, peer-reviewed synthesis for this compound is not prominently available, a reliable and robust pathway can be constructed based on the well-established malonic ester synthesis, a cornerstone method for preparing substituted carboxylic acids. This approach offers high control over the introduction of substituents on the α-carbon, preventing the formation of undesirable byproducts often seen with direct alkylation of aryl acetic acids.[7]
The proposed pathway begins with the arylation of diethyl malonate, followed by methylation, and concludes with a tandem hydrolysis and decarboxylation step.[8][9]
Synthesis Workflow Diagram
Caption: Fig 2. Proposed Synthesis Workflow
Detailed Experimental Protocol (Proposed)
This protocol is adapted from analogous procedures for the synthesis of α-arylpropionic acids.[8][9]
Step 1: Synthesis of Diethyl (4-nitrophenyl)malonate
-
Rationale: This step establishes the crucial carbon-carbon bond between the aromatic ring and the malonic ester core via a nucleophilic aromatic substitution reaction. 4-Chloronitrobenzene is used as the electrophile, activated by the electron-withdrawing nitro group. A strong, non-nucleophilic base is required to deprotonate the diethyl malonate, forming the nucleophilic enolate.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes.
-
Add a solution of 4-chloronitrobenzene (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, quench carefully with cold water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate
-
Rationale: The remaining acidic proton on the α-carbon of the malonate intermediate is removed by a strong base to generate a new enolate, which then acts as a nucleophile to attack an electrophilic methyl source, methyl iodide.
-
Procedure:
-
Dissolve the diethyl (4-nitrophenyl)malonate (1.0 equivalent) from Step 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC.
-
Quench the reaction with saturated ammonium chloride (NH₄Cl) solution and extract with ethyl acetate.
-
Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the methylated intermediate.
-
Step 3: Hydrolysis and Decarboxylation to this compound
-
Rationale: The two ester groups are first saponified (hydrolyzed) under basic conditions to form a dicarboxylate salt. Upon acidification, the resulting malonic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂) when heated, driven by the formation of a stable six-membered cyclic transition state, to yield the final propanoic acid product.[8]
-
Procedure:
-
Dissolve the crude diethyl 2-methyl-2-(4-nitrophenyl)malonate (1.0 equivalent) from Step 2 in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux for 3-4 hours.[8]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer carefully with concentrated hydrochloric acid (HCl) at 0 °C until the pH is ~1-2.
-
Gently heat the acidified mixture to 50-60 °C for 1-2 hours to ensure complete decarboxylation.
-
Extract the final product with ethyl acetate (3x).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield crude this compound.[8]
-
The final product can be purified by recrystallization.
-
Potential Biological Activity and Therapeutic Applications
The therapeutic potential of this compound is inferred from its structural relationship to established drug classes. The primary hypothesis is that it functions as an antidyslipidemic agent, with a secondary possibility of anti-inflammatory activity.
Antidyslipidemic Activity via PPAR Agonism
Fibrates are a cornerstone in managing dyslipidemia, particularly high plasma triglycerides.[1] Their mechanism of action involves binding to and activating PPARα. This activation leads to a cascade of downstream effects, including increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, ultimately leading to reduced triglyceride levels.
Given that this compound is an analogue of clofibric acid, it is highly plausible that it could also function as a PPARα agonist.[10] The nitro group, being strongly electron-withdrawing, significantly alters the electronic properties of the aromatic ring compared to the chloro group in clofibric acid, which could modulate its binding affinity and efficacy at the receptor.
Potential PPAR Signaling Pathway
Caption: Fig 3. Hypothesized Mechanism via PPARα Pathway
Potential Anti-inflammatory Activity
The α-arylpropionic acid scaffold is strongly associated with NSAID activity.[2] While the primary interest in this molecule lies in its fibrate-like properties, the potential for COX inhibition should not be overlooked. An initial screening against COX-1 and COX-2 enzymes would be a prudent secondary investigation to determine if the compound possesses a dual-activity profile, which could be advantageous in conditions where inflammation and metabolic dysregulation coexist, such as in metabolic syndrome.
Conclusion and Future Directions
This compound represents a molecule with significant, untapped potential in drug discovery. Its hybrid structure, reminiscent of both fibrates and profens, provides a strong rationale for its synthesis and biological evaluation. This guide has provided a comprehensive overview of its properties and a detailed, plausible synthetic route to empower researchers to undertake its study.
Future research should focus on:
-
Synthetic Validation: Executing the proposed synthesis and fully characterizing the final compound using modern analytical techniques (NMR, MS, IR, Elemental Analysis).
-
In Vitro Biological Screening: Quantifying the compound's activity as a PPARα, PPARγ, and PPARδ agonist. Simultaneously, its inhibitory potential against COX-1 and COX-2 should be assessed.
-
In Vivo Efficacy: Should in vitro results prove promising, advancing the compound to animal models of dyslipidemia and inflammation to evaluate its therapeutic efficacy and pharmacokinetic profile.
The exploration of this molecule could lead to the development of novel therapeutics for metabolic and inflammatory diseases.
References
-
PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. Available from: [Link]
- Google Patents. Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available from: [Link]
- Google Patents. Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
ResearchGate. NSAIDs derived from (a) α‐aryl propionic acids and (b) α‐aryl acetic acids. Available from: [Link]
-
Organic Syntheses. 2-phenylpropionic acid. Available from: [Link]
-
Appchem. This compound. Available from: [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]
-
PubChem. (4-Nitrophenyl)acetic acid. Available from: [Link]
-
Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link]
- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. appchemical.com [appchemical.com]
- 4. scbt.com [scbt.com]
- 5. CAS 42206-47-3: this compound [cymitquimica.com]
- 6. 42206-47-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 10. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-Methyl-2-(4-nitrophenyl)propanoic Acid: A Technical Guide to Putative Molecular Targets
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound of interest at the intersection of metabolic and inflammatory pathways. Drawing upon structural analogies to established drug classes, namely fibrates and profens, we elucidate a dual-pronged hypothesis centered on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of Cyclooxygenase (COX) enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive theoretical framework, actionable experimental protocols, and a forward-looking perspective on the therapeutic promise of this molecule.
Introduction: Decoding the Structural Clues of a Promising Molecule
The therapeutic potential of a novel chemical entity is often first suggested by its structural architecture. This compound presents a compelling case, sharing key pharmacophoric features with two well-established classes of therapeutic agents. Its 2-phenylpropionic acid core is the hallmark of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), potent inhibitors of cyclooxygenase (COX) enzymes.[1][2] Simultaneously, its structural resemblance to clofibric acid, a known lipid-lowering agent, points towards a potential role in modulating lipid metabolism, a function mediated by Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] A closely related compound, 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid, has been investigated for its anti-dyslipidemic activity, further strengthening this hypothesis.[5] This guide will dissect these two primary, putative mechanisms of action, providing the scientific rationale and experimental pathways to validate these hypotheses.
The Anti-Inflammatory Axis: Targeting Cyclooxygenase (COX) Enzymes
The 2-phenylpropionic acid scaffold is a cornerstone of modern anti-inflammatory therapy.[6] Compounds of this class, such as ibuprofen and naproxen, exert their therapeutic effects through the inhibition of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][7]
The Mechanistic Underpinnings of COX Inhibition
Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and platelet aggregation.[8] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[8] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[1][8]
Most traditional NSAIDs, including the profens, are non-selective inhibitors of both COX-1 and COX-2.[9][10] They act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate, arachidonic acid.[11] This reversible inhibition blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[10]
Hypothesis 1: this compound acts as a non-selective inhibitor of COX-1 and COX-2, thereby reducing prostaglandin synthesis and exhibiting anti-inflammatory and analgesic properties.
Experimental Validation of COX Inhibition
To investigate the inhibitory activity of this compound against COX enzymes, a series of in vitro and cell-based assays are recommended.
Table 1: Key Parameters for COX Inhibition Assays
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. |
| Ki | The inhibition constant, providing a measure of the binding affinity of the inhibitor to the enzyme. |
| Selectivity Index | The ratio of the IC50 or Ki values for COX-1 versus COX-2, indicating the compound's preference for one isoform over the other. |
Experimental Protocol 1: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against purified COX-1 and COX-2.
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol).
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Incubation: Add the COX enzyme to the reaction buffer and incubate with the test compound or vehicle control for a predetermined time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation period (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).
-
Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro COX inhibition assay.
The Metabolic Regulatory Pathway: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)
The structural similarity of this compound to fibrates, a class of drugs used to treat dyslipidemia, suggests a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[12] Fibrates are known to be agonists of PPARα.[13]
PPARs: Master Regulators of Lipid Metabolism
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[14] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[15]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[14] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[13][16]
-
PPARγ: Predominantly found in adipose tissue, where it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization.[15]
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and glucose homeostasis.[15]
Hypothesis 2: this compound acts as a PPARα agonist, leading to the transcriptional regulation of genes involved in lipid metabolism and thereby exhibiting anti-dyslipidemic effects.
Experimental Validation of PPAR Agonism
To determine if this compound can activate PPARs, a reporter gene assay is the primary in vitro method.
Experimental Protocol 2: PPAR Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of PPARα by a test compound.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that is readily transfectable.
-
Plasmid Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for the full-length human PPARα.
-
A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a known PPARα agonist (e.g., fenofibrate) as a positive control, and a vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells and collect the cell lysate.
-
Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold activation relative to the vehicle control and determine the EC50 (half-maximal effective concentration).
Caption: Putative PPARα activation pathway.
Synthesis and Future Directions
The dual hypotheses presented in this guide provide a solid foundation for the preclinical evaluation of this compound. The structural similarity to both profens and fibrates is a strong indicator of its potential to modulate both inflammatory and metabolic pathways.
Key future research directions include:
-
In vivo efficacy studies: Following in vitro validation, animal models of inflammation (e.g., carrageenan-induced paw edema) and dyslipidemia (e.g., high-fat diet-fed rodents) will be crucial to assess the therapeutic efficacy of the compound.
-
Pharmacokinetic and toxicological profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profile is essential for any compound progressing towards clinical development.
-
Structure-activity relationship (SAR) studies: Synthesis and testing of analogs of this compound will help to optimize its potency and selectivity for its molecular targets.
-
Investigation of off-target effects: A broader screening against a panel of receptors and enzymes will be necessary to identify any potential off-target activities that could contribute to its therapeutic profile or cause adverse effects.
By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel therapeutic agent for inflammatory and metabolic disorders.
References
-
Fenofibrate - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
What is the mechanism of Fenofibrate? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]
-
What is the mechanism of action of fenofibrate? - Dr.Oracle. (2025, July 28). Retrieved January 11, 2026, from [Link]
-
The biochemical pharmacology of fenofibrate - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
What is the mechanism of action of fenofibrate (Fibric acid derivative)? - Dr.Oracle. (2025, September 17). Retrieved January 11, 2026, from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ibuprofen - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Medications - non-steroidal anti-inflammatory drugs - Better Health Channel. (n.d.). Retrieved January 11, 2026, from [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]
-
Clofibric acid, a peroxisome proliferator-activated receptor alpha ligand, inhibits growth of human ovarian cancer - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. (2009, July 15). Retrieved January 11, 2026, from [Link]
-
PPARalpha Agonists Clofibrate and Gemfibrozil Inhibit Cell Growth, Down-Regulate hCG and Up-Regulate Progesterone Secretions in Immortalized Human Trophoblast Cells - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound | C10H11NO4 | CID 781898 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. (2008, November 8). Retrieved January 11, 2026, from [Link]
-
PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. Clofibric acid, PPARalpha agonist (CAS 882-09-7) | Abcam [abcam.com]
- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 14. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
A Comprehensive Technical Guide to the Solubility of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound of interest in various research and development sectors. The document is structured to offer not only a summary of its solubility in common laboratory solvents but also to equip the reader with the fundamental principles and practical methodologies for solubility determination.
Introduction: Understanding the Molecule
This compound is a carboxylic acid derivative characterized by a phenyl ring substituted with a nitro group and a propanoic acid moiety. Its chemical structure, featuring both a polar carboxylic acid group and a relatively non-polar nitrophenyl group, dictates its solubility behavior, making it a molecule with varied interactions in different solvent environments. A thorough understanding of its solubility is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry.
The presence of the carboxylic acid group suggests potential for solubility in polar and protic solvents through hydrogen bonding, as well as in alkaline aqueous solutions via salt formation. Conversely, the nitrophenyl component contributes to its potential solubility in aromatic and some polar aprotic solvents.
Inferred Solubility Profile
While comprehensive quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and inferred solubility profile can be constructed from its synthesis and purification procedures mentioned in various sources.
| Solvent Class | Solvent Example | Inferred Solubility | Rationale/Supporting Evidence |
| Alcohols | Ethanol | Soluble | Used as a solvent during the synthesis of the related compound 2-(4-nitrophenyl)propionic acid, indicating good solubility.[1] |
| Methanol | Likely Soluble | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding with the carboxylic acid group. | |
| Esters | Ethyl Acetate | Soluble | Utilized as an extraction solvent for the crude product during synthesis, signifying high solubility.[1] |
| Halogenated | Dichloromethane | Soluble | A related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, was successfully extracted with dichloromethane.[2] |
| Chloroform | Soluble | Single crystals of a related compound, 2-methyl-2-(4-nitrophenoxy)propanoic acid, were obtained from chloroform, indicating good solubility.[2] A related compound is also listed as soluble in chloroform.[3] | |
| Ethers | Diethyl Ether | Likely Soluble | Often used as a solvent for similar organic acids. |
| Aqueous | Water | Sparingly Soluble | The presence of a polar carboxylic acid group suggests some water solubility, but the larger non-polar nitrophenyl group will limit it. |
| 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to react with a weak base like sodium bicarbonate to form a soluble salt.[4][5] | |
| 5% Sodium Hydroxide | Soluble | Expected to readily form a soluble salt in a strong alkaline solution.[4][5] | |
| Hydrocarbons | Hexane/Heptane | Insoluble | A structurally similar compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is practically insoluble in hexanes.[6] The non-polar nature of hexane is a poor match for the polar functional groups of the target molecule. |
Experimental Determination of Solubility: A Validated Protocol
For precise quantitative solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol based on the widely accepted shake-flask method.[7]
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the clear, saturated supernatant is then measured.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or screw-capped test tubes
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration based on the peak area.
-
UV-Vis Spectrophotometry Method: If the compound has a distinct chromophore and the solvent does not interfere, this method can be used. Dilute the filtered supernatant to fall within the linear range of a Beer-Lambert law calibration curve and measure the absorbance at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) from the determined concentration and the dilution factor.
Workflow Diagram
Caption: Experimental workflow for determining equilibrium solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these can aid in solvent selection and process optimization.
-
Polarity: The principle of "like dissolves like" is a fundamental concept.[8] Polar solvents will better solvate the polar carboxylic acid group, while less polar solvents may have a higher affinity for the nitrophenyl ring.
-
Temperature: The solubility of solids in liquids generally increases with temperature. This relationship can be exploited for recrystallization purposes. However, the extent of this effect varies between different solute-solvent systems.
-
pH: For aqueous solutions, pH is a critical factor. In acidic to neutral conditions, the compound will exist in its less soluble protonated form. In alkaline conditions, it will deprotonate to form a highly soluble carboxylate salt.[9]
Logical Relationship of Solubility Factors
Caption: Key factors influencing the solubility of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, grounded in established chemical principles and practical experimental methodology. While quantitative data remains to be extensively published, the inferred solubility profile and the detailed protocol for its determination offer a solid foundation for researchers and professionals. The provided workflows and diagrams serve as practical tools for understanding and applying these concepts in a laboratory setting.
References
-
PrepChem. Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Quora. How to determine the solubility of organic compounds. [Link]
-
PubChem. This compound. [Link]
-
PubMed. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. [Link]
-
PubChem. 2-(4-Nitrophenyl)propionic acid. [Link]
-
Chemsrc. 2-(4-nitrophenyl)propionic acid. [Link]
- Google Patents.
-
Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. quora.com [quora.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
This guide provides a comprehensive analysis of the expected spectroscopic data for 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive framework in the absence of direct experimental spectra in publicly available literature.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₁NO₄, Molar Mass: 209.20 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The key structural features include a para-substituted nitroaromatic ring, a carboxylic acid moiety, and a quaternary carbon bearing two methyl groups. Each of these components will produce characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.
DOT Script for Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and its signal is often broadened due to hydrogen bonding and chemical exchange.[2][3] The exact chemical shift is dependent on concentration and solvent.[4] |
| Aromatic Protons (ortho to -NO₂) | 8.1 - 8.3 | Doublet | 2H | The strongly electron-withdrawing nitro group deshields the ortho protons significantly, shifting them downfield.[5][6] |
| Aromatic Protons (meta to -NO₂) | 7.5 - 7.7 | Doublet | 2H | These protons are less affected by the nitro group compared to the ortho protons.[5] |
| Methyl Protons (-CH₃) | 1.5 - 1.7 | Singlet | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, hence they appear as a singlet. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and provide insights into their chemical environment.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[4][7] |
| Aromatic Carbon (ipso- to -NO₂) | 147 - 150 | The carbon directly attached to the electron-withdrawing nitro group is highly deshielded.[5] |
| Aromatic Carbon (ipso- to Propanoic acid) | 145 - 148 | The quaternary carbon of the propanoic acid group also influences the chemical shift of the attached aromatic carbon. |
| Aromatic Carbons (ortho to -NO₂) | 123 - 125 | These carbons are shielded relative to the para carbon due to complex electronic effects.[5] |
| Aromatic Carbons (meta to -NO₂) | 129 - 131 | These carbons are less affected by the nitro group.[5] |
| Quaternary Carbon | 45 - 55 | The chemical shift of this carbon is influenced by the attached aromatic ring and carboxylic acid group. |
| Methyl Carbons (-CH₃) | 20 - 30 | Typical chemical shift for methyl groups attached to a quaternary carbon. |
Experimental Protocol: NMR Spectroscopy
DOT Script for NMR Workflow:
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Solvent Selection: Due to the presence of the acidic proton, a solvent that can engage in hydrogen bonding without rapid exchange is preferable. DMSO-d₆ is a suitable choice as it slows down the exchange rate of the carboxylic acid proton, often resulting in a sharper signal.[8] CDCl₃ can also be used, but the carboxylic acid proton may be broader or exchange with residual water.[9]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution. Standard acquisition parameters should be employed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and often overlaps with C-H stretching frequencies.[4][10] |
| Aromatic & Aliphatic C-H Stretch | 2850 - 3100 | Medium-Sharp | These peaks will appear superimposed on the broad O-H stretch. |
| Carboxylic Acid C=O Stretch | 1690 - 1725 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is a prominent feature.[1][11] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong | Aromatic nitro compounds show a strong, characteristic asymmetric stretching vibration in this region.[12][13][14] |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | The symmetric stretch of the nitro group is also a strong and readily identifiable absorption.[12][13][15] |
| Carboxylic Acid C-O Stretch | 1210 - 1320 | Medium | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[10] |
| Carboxylic Acid O-H Bend | 910 - 950 | Medium, Broad | This out-of-plane bending vibration is another characteristic feature of carboxylic acid dimers.[10] |
Experimental Protocol: IR Spectroscopy
DOT Script for IR (ATR) Workflow:
Caption: Workflow for solid-state IR data acquisition using ATR.
Methodology: For a solid sample like this compound, several sampling techniques can be employed. Attenuated Total Reflectance (ATR) is often the most convenient.
-
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[16]
-
Collect the IR spectrum.
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[16]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Thin Solid Film Method:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Formula | Fragmentation Pathway |
| 209 | [M]⁺˙ | [C₁₀H₁₁NO₄]⁺˙ | Molecular ion |
| 192 | [M - OH]⁺ | [C₁₀H₁₀NO₃]⁺ | Alpha-cleavage with loss of the hydroxyl radical from the carboxylic acid group. A common fragmentation for carboxylic acids.[19][20] |
| 164 | [M - COOH]⁺ | [C₉H₁₀NO₂]⁺ | Loss of the entire carboxyl group. |
| 163 | [M - NO₂]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of the nitro group. |
| 133 | [M - NO₂ - 2CH₃]⁺ | [C₈H₅O₂]⁺ | Subsequent loss of two methyl groups from the [M - NO₂]⁺ fragment. |
| 122 | [C₇H₆NO₂]⁺ | Cleavage of the C-C bond between the quaternary carbon and the aromatic ring. | |
| 45 | [COOH]⁺ | [CHO₂]⁺ | Fragment corresponding to the carboxyl group. |
Rationale for Fragmentation: The fragmentation of this compound under electron ionization (EI) is expected to be driven by the presence of the carboxylic acid and nitroaromatic functionalities. The molecular ion peak at m/z 209 may be observed, although it might be weak for carboxylic acids.[19][21]
Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[20] For nitroaromatic compounds, characteristic fragmentations involve the loss of NO (M-30) and NO₂ (M-46).[22][23][24] The interplay of these fragmentation pathways will define the mass spectrum.
Experimental Protocol: Mass Spectrometry
DOT Script for MS Workflow:
Sources
- 1. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. compoundchem.com [compoundchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. GCMS Section 6.12 [people.whitman.edu]
- 21. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 22. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
The Genesis of a Pharmaceutical Revolution: A Technical History of 2-Arylpropanoic Acid Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone of modern pain and inflammation management. This class of non-steroidal anti-inflammatory drugs (NSAIDs) includes household names like ibuprofen and naproxen, which have provided relief to billions worldwide. Their story is not one of a single serendipitous discovery, but a meticulous, decades-long journey of chemical synthesis, pharmacological screening, and mechanistic understanding. This guide provides a technical deep-dive into the discovery and history of these remarkable compounds, tracing their evolution from laboratory curiosities to global pharmaceutical mainstays. We will explore the causal links behind key experimental choices, the pivotal role of stereochemistry, and the drive for synthetic efficiency that continues to shape their production today.
Chapter 1: The Breakthrough at Boots Pure Drug Company - The Ibuprofen Story
The quest for a safer alternative to aspirin, particularly for long-term use in conditions like rheumatoid arthritis, drove much of pharmaceutical research in the mid-20th century. The breakthrough came from the research department of Boots Pure Drug Company in Nottingham, UK. A team led by pharmacologist Stewart Adams and organic chemist John Nicholson embarked on a systematic search beginning in 1953.[1][2]
Their initial hypothesis centered on salicylate analogues, but after screening over 200 compounds with little success, they shifted their focus to other acidic functional groups that might confer anti-inflammatory activity.[3] This led them to investigate phenylalkanoic acids. A pivotal moment came with the observation that certain compounds showed increased potency. The team began to focus on phenylpropanoic acids, a decision that would prove crucial.
After synthesizing and screening over 600 compounds, one candidate, 2-(4-isobutylphenyl) propanoic acid, showed a promising combination of anti-inflammatory efficacy and tolerability.[4] The patent for this compound, later named ibuprofen, was filed in 1961.[1][5] Famously, Dr. Adams was the first to test the drug on himself, finding it effective for a hangover headache.[5] Ibuprofen was launched as a prescription medicine, Brufen, in the UK in 1969 for rheumatic diseases and demonstrated a superior gastrointestinal side-effect profile compared to aspirin.[3][4]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Ibuprofen Discovery Workflow at Boots", fontsize=12];
Chapter 2: Expanding the Family - The Rise of Other 'Profens'
The success of ibuprofen spurred further research into the 2-arylpropanoic acid scaffold. Different pharmaceutical companies explored variations on the aryl group, leading to the development of several other important "profens."
-
Naproxen: Developed by Syntex, naproxen was introduced in 1976. A key distinction was that it was commercialized as a single, optically active (S)-enantiomer, a significant step forward in understanding the stereochemistry of this drug class.[6][7]
-
Ketoprofen: This derivative features a benzoyl moiety on the phenyl ring and is recognized as a potent inhibitor of prostaglandin synthesis.[8][9]
-
Flurbiprofen: Another potent member of the class, flurbiprofen, also demonstrated the characteristic anti-inflammatory properties.[10][11]
These developments underscored the versatility of the 2-arylpropanoic acid core structure for tuning pharmacological activity.
| Compound | Aryl Group | Year of Introduction | Key Developer | Noteworthy Feature |
| Ibuprofen | 4-isobutylphenyl | 1969 (UK) | Boots Pure Drug Co. | First-in-class breakthrough; superior GI tolerance to aspirin.[4] |
| Naproxen | 6-methoxy-2-naphthyl | 1976 | Syntex | Marketed as a single (S)-enantiomer.[7] |
| Ketoprofen | 3-benzoylphenyl | ~1973 | Rhône-Poulenc | Potent prostaglandin synthesis inhibitor.[8] |
| Flurbiprofen | 3-fluoro-4-phenylphenyl | ~1977 | Boots Pure Drug Co. | High potency NSAID.[10] |
Chapter 3: The Chemical Blueprint - Evolution of Synthesis
The commercial viability of a drug is intrinsically linked to the efficiency of its chemical synthesis. The story of ibuprofen's synthesis is a classic case study in the evolution of industrial chemistry towards greener, more atom-economical processes.
The Original Boots Synthesis (1960s)
The initial commercial route developed by Boots was a six-step process starting from isobutylbenzene.[5][12] While a major achievement for its time, it suffered from poor atom economy, meaning a large proportion of the atoms from the starting materials ended up as waste byproducts rather than in the final ibuprofen molecule.[12][13]
dot graph TD { subgraph "The Boots 'Brown' Synthesis (6 Steps)" direction LR; A[Isobutylbenzene] -->|1. Friedel-Crafts Acylation(CH3CO)2O, AlCl3| B["p-Isobutyl-acetophenone"]; B -->|2. Darzens ReactionClCH2COOEt| C["α,β-Epoxy Ester"]; C -->|3. Hydrolysis & Decarboxylation| D[Aldehyde]; D -->|4. Reaction withHydroxylamine| E[Oxime]; E -->|5. Dehydration| F[Nitrile]; F -->|6. Hydrolysis| G[Ibuprofen]; end } caption [label="Original Boots 6-Step Ibuprofen Synthesis", fontsize=12];
The Greener BHC/Hoechst Synthesis (1980s)
In the 1980s, the BHC (Boots-Hoechst-Celanese) company developed a streamlined, three-step synthesis.[12][14] This process was a landmark in green chemistry. It begins with the same Friedel-Crafts acylation but uses recyclable hydrogen fluoride as a catalyst instead of stoichiometric aluminum chloride, which generated large amounts of waste.[14][15] The subsequent steps of hydrogenation and palladium-catalyzed carbonylation are highly efficient.[12][16]
This greener route boasts a much higher atom economy (~77% vs. ~40% for the Boots process) and significantly reduces waste, earning it a Presidential Green Chemistry Challenge Award in 1997.[13][14][17]
dot graph TD { subgraph "The BHC 'Green' Synthesis (3 Steps)" direction LR; A[Isobutylbenzene] -->|1. Friedel-Crafts AcylationHF (catalyst)| B["p-Isobutyl-acetophenone"]; B -->|2. Catalytic HydrogenationRaney Ni| C["Alcohol Intermediate"]; C -->|3. Pd-Catalyzed CarbonylationCO, Pd catalyst| D[Ibuprofen]; end } caption [label="Modern BHC 3-Step Ibuprofen Synthesis", fontsize=12];
Experimental Protocol: The Boots Synthesis of Ibuprofen
The following outlines the classical six-step Boots process:
-
Step 1: Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3), to form 4'-isobutylacetophenone.[12][18]
-
Step 2: Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate via a Darzens reaction to form an α,β-epoxy ester (a glycidic ester).[5][18]
-
Step 3: Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated, typically in an acidic environment, to yield an aldehyde with one additional carbon atom.[5]
-
Step 4: Oxime Formation: The aldehyde is then reacted with hydroxylamine to form the corresponding oxime.[5]
-
Step 5: Nitrile Formation: The oxime is dehydrated to form a nitrile.
-
Step 6: Hydrolysis: The final step involves the hydrolysis of the nitrile group to the carboxylic acid, yielding ibuprofen.[5]
Chapter 4: A Question of Chirality - The Stereochemical Revolution
A crucial development in the history of profens was the recognition of their stereochemistry. The 2-arylpropanoic acids possess a chiral center at the alpha-position of the propionate group, meaning they exist as two non-superimposable mirror images, or enantiomers: (R) and (S).[5][10]
It was discovered that the pharmacological activity, specifically the inhibition of cyclooxygenase enzymes, resides almost exclusively in the (S)-enantiomer.[6][19] The (R)-enantiomer is largely inactive.[6] This discovery had profound implications:
-
Metabolic Chiral Inversion: A fascinating biological phenomenon was observed where the inactive (R)-enantiomer of ibuprofen can be converted in vivo to the active (S)-enantiomer by an isomerase enzyme, alpha-methylacyl-CoA racemase.[5][10] This means that even when administered as a 50/50 racemic mixture, a significant portion of the inactive form becomes therapeutically useful. This inversion is unidirectional; the (S)-form is not converted back to the (R)-form.[6][20] The extent of this inversion varies among different profens; for example, it is significant for ibuprofen (35-70%) but limited for ketoprofen (~10%).[10][11]
-
Single-Enantiomer Drugs: The understanding of stereoselectivity led to the development of single-enantiomer drugs. Naproxen was marketed from the outset as the pure (S)-enantiomer.[6] Later, dexibuprofen, the pure (S)-enantiomer of ibuprofen, was developed, offering the potential for a stronger analgesic effect with a reduced metabolic load compared to the racemate.[10]
dot graph LR { node [shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#5F6368"]; subgraph "Racemic Ibuprofen (Administered)" R_Ibuprofen ["(R)-Ibuprofen(Inactive)"]; S_Ibuprofen ["(S)-Ibuprofen(Active)"]; end
} caption [label="Metabolic Inversion of Ibuprofen", fontsize=12];
Chapter 5: Mechanism of Action - Unraveling COX Inhibition
The therapeutic effects of 2-arylpropanoic acids stem from their ability to inhibit cyclooxygenase (COX) enzymes.[21] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[22][23]
-
COX-1 is a constitutive enzyme, meaning it is present in most tissues under normal conditions. It plays a role in physiological functions such as protecting the stomach lining and maintaining kidney blood flow.[21][24]
-
COX-2 is an inducible enzyme. Its expression is significantly increased at sites of inflammation, where it produces the prostaglandins that mediate the inflammatory response.[21][24]
Most traditional profens, including ibuprofen and naproxen, are non-selective COX inhibitors , meaning they block both COX-1 and COX-2.[5][24] The inhibition of COX-2 is responsible for their desired anti-inflammatory, analgesic, and antipyretic effects.[21] Conversely, the inhibition of the protective COX-1 enzyme is largely responsible for their most common side effects, particularly gastrointestinal irritation and ulcers.[21][23] This mechanistic understanding paved the way for the later development of COX-2 selective inhibitors (coxibs), which aimed to provide the same anti-inflammatory benefits with fewer gastrointestinal side effects.
dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Mechanism of Action of Profens", fontsize=12];
Conclusion
The history of 2-arylpropanoic acid derivatives is a compelling narrative of scientific progress. It began with a clear clinical need and progressed through methodical, hypothesis-driven research. The discovery of ibuprofen by Adams and Nicholson at Boots was a landmark achievement that fundamentally changed pain management. The subsequent expansion of the profen family, the elucidation of their stereoselective action, and the revolutionary improvements in their chemical synthesis all highlight the dynamic interplay between chemistry, pharmacology, and process engineering. This class of drugs not only provided immense therapeutic benefit but also laid the scientific groundwork for future generations of anti-inflammatory agents, serving as a testament to the power of persistent and innovative pharmaceutical research.
References
- Current time information in Mumbai, IN. (n.d.). Google.
-
Ibuprofen - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. Retrieved January 11, 2026, from [Link]
-
Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. (2012). Platelets. Retrieved January 11, 2026, from [Link]
-
Mechanism of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
A brief history of ibuprofen. (2017). The Pharmaceutical Journal. Retrieved January 11, 2026, from [Link]
-
50th anniversary of the discovery of ibuprofen: An interview with Dr Stewart Adams. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
-
COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 11, 2026, from [Link]
-
Synthesis of ibuprofen from benzene. (2018). The Science Snail. Retrieved January 11, 2026, from [Link]
-
Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Application of Green Chemistry in the Synthesis of Ibuprofen. (n.d.). Prezi. Retrieved January 11, 2026, from [Link]
-
The BHC Company - Synthesis of Ibuprofen. (n.d.). Scheikunde In Bedrijf. Retrieved January 11, 2026, from [Link]
-
Synthesis route of Boot's synthesis of ibuprofen. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Stewart Adams (chemist) - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
What are COX-1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 11, 2026, from [Link]
-
John Nicholson. (n.d.). National Inventors Hall of Fame®. Retrieved January 11, 2026, from [Link]
-
COX-1 and COX-2 inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. (n.d.). UCL Discovery. Retrieved January 11, 2026, from [Link]
-
IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. (2018). Galați University Press - UGAL. Retrieved January 11, 2026, from [Link]
-
Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ibuprofen – a case study in green chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals. Retrieved January 11, 2026, from [Link]
-
Stereoselective disposition of pranoprofen, a nonsteroidal antiinflammatory drug, in rabbits. (1993). Biol Pharm Bull. Retrieved January 11, 2026, from [Link]
-
Mechanism of inhibition of novel COX-2 inhibitors. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-arylpropionic acids. (n.d.). Google Patents.
-
Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Structures of synthesized derivatives and of ibuprofen, ketoprofen, and naproxen. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Preclinical and clinical development of dexketoprofen. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents.
-
Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]
-
Asymmetric synthesis of (S)-ibuprofen. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. (1999). Organic Letters (ACS Publications). Retrieved January 11, 2026, from [Link]
-
ibuprofen ketoprofen naproxen: Topics by Science.gov. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stewart Adams (chemist) - Wikipedia [en.wikipedia.org]
- 3. invent.org [invent.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical development of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Naproxen, Ketoprofen, Ketorolac, Diclofenac and Ibuprofen | PPTX [slideshare.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 12. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 17. gup.ugal.ro [gup.ugal.ro]
- 18. researchgate.net [researchgate.net]
- 19. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoselective metabolism of anti-inflammatory 2-arylpropionates. | Semantic Scholar [semanticscholar.org]
- 21. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid: A Research Chemical with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a research chemical with a structural resemblance to the fibrate class of drugs. This document delves into its synthesis, purification, and analytical characterization, offering detailed, field-proven protocols. While direct experimental data on its biological activity is limited, this guide explores its hypothesized mechanism of action as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, drawing parallels with known fibrates and utilizing in silico predictions. Furthermore, this guide discusses the critical aspects of its metabolism, stability, and safety, providing researchers with the foundational knowledge required for its effective and safe use in a laboratory setting.
Introduction: The Promise of a Fibrate Analogue
This compound, with the chemical formula C₁₀H₁₁NO₄, is an arylpropanoic acid derivative that has garnered interest within the scientific community. Its structural architecture, featuring a carboxylic acid moiety attached to a substituted aromatic ring, positions it as a potential candidate for drug discovery, particularly in the realm of metabolic disorders. The presence of a nitro group as a bioisosteric replacement for the chloro or other substituents commonly found in fibrate drugs suggests a potential for similar biological activity. Fibrates are a well-established class of drugs that modulate lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear receptors that play a pivotal role in the regulation of genes involved in lipid and glucose homeostasis. This guide aims to provide a thorough technical resource for researchers investigating the properties and potential applications of this intriguing compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molecular Weight | 209.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 42206-47-3 | PubChem |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | N/A |
| pKa | Predicted to be in the range of 3-5 for the carboxylic acid group | N/A |
Synthesis and Purification: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process. The following protocol is a detailed, self-validating system based on established methods for the synthesis of similar arylpropanoic acids.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Bromination of 4-Nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrotoluene in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Reaction: Reflux the mixture under light irradiation (e.g., from a sunlamp) for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-nitrobenzyl bromide.
Step 2: Malonic Ester Synthesis
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol.
-
Nucleophile Formation: Slowly add diethyl malonate to the sodium ethoxide solution at room temperature.
-
Substitution: To this solution, add the 4-nitrobenzyl bromide obtained in Step 1 dropwise.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl (4-nitrobenzyl)malonate.
Step 3: Alkylation
-
Deprotonation: To a solution of diethyl (4-nitrobenzyl)malonate in a suitable solvent like DMF, add a strong base such as sodium hydride (NaH) portion-wise at 0°C.
-
Methylation: Once the deprotonation is complete, add methyl iodide (CH₃I) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction carefully with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate to obtain diethyl 2-methyl-2-(4-nitrobenzyl)malonate.
Step 4: Hydrolysis and Decarboxylation
-
Hydrolysis: To the diester from Step 3, add an aqueous solution of a strong base like sodium hydroxide (NaOH).
-
Reaction: Heat the mixture to reflux for several hours to facilitate the hydrolysis of both ester groups.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with a strong acid like hydrochloric acid (HCl). The resulting dicarboxylic acid is unstable and will decarboxylate upon heating to yield the final product.
-
Isolation: The crude this compound will precipitate out of the solution. Collect the solid by filtration.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
-
Solvent Selection: Choose a suitable solvent system. A common choice for aromatic carboxylic acids is a mixture of ethanol and water[1][2]. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Analytical Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectral data based on the analysis of its chemical structure and comparison with similar compounds.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group.
-
Methyl Protons: A singlet corresponding to the six equivalent protons of the two methyl groups is expected around δ 1.6-1.8 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton is expected at a high chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
-
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear at a high chemical shift, typically in the range of δ 175-185 ppm[3].
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
-
Quaternary Carbon: The quaternary carbon attached to the phenyl ring and the two methyl groups will appear in the aliphatic region.
-
Methyl Carbons: A single signal for the two equivalent methyl carbons is expected at a lower chemical shift.
Predicted FTIR Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be below 3000 cm⁻¹.
Predicted Mass Spectrum Fragmentation
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 209.
-
Major Fragmentation Pathways:
-
Loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 164.
-
Loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z = 163.
-
Alpha-cleavage leading to the loss of a methyl group (-CH₃, 15 Da) to give a fragment at m/z = 194.
-
Hypothesized Mechanism of Action: A PPAR Agonist?
The structural similarity of this compound to fibrate drugs, which are known PPARα agonists, provides a strong rationale for hypothesizing a similar mechanism of action[4][5]. The isobutyric acid moiety and the substituted aromatic ring are key pharmacophoric features for PPAR activation.
The Role of PPARs in Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism[4]. There are three main isoforms:
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in triglyceride levels.
-
PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation and improves insulin sensitivity.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
In Silico Docking and QSAR Predictions
While direct experimental data is lacking, in silico molecular docking studies could provide valuable insights into the potential interaction of this compound with the ligand-binding domain of PPARs[6][7][8][9][10][11][12]. Such studies could predict the binding affinity and identify key interactions with amino acid residues within the active site.
Quantitative Structure-Activity Relationship (QSAR) models developed for fibrate analogues could also be employed to predict the PPARα agonistic activity of this compound[7]. These models correlate structural features with biological activity and could provide a quantitative estimate of its potential potency.
Caption: Hypothesized signaling pathway of PPARα activation by this compound.
Metabolism and Stability
The presence of a nitroaromatic group and a carboxylic acid moiety dictates the likely metabolic and stability profile of this compound.
Predicted Metabolic Pathways
Nitroaromatic compounds can undergo reductive metabolism in vivo, a process that can lead to the formation of reactive intermediates. The primary metabolic pathways are likely to involve:
-
Nitroreduction: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This process can be mediated by various nitroreductases present in the liver and gut microbiota.
-
Conjugation: The carboxylic acid group is a prime site for conjugation reactions, such as glucuronidation and amino acid conjugation, which facilitate excretion.
Stability Profile
Aromatic carboxylic acids are generally stable compounds. However, the nitro group can be susceptible to degradation under certain conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its stability profile.
Safety and Handling
As with any research chemical, proper safety precautions are paramount when handling this compound.
-
Hazard Classification: Based on available data for similar compounds, it is predicted to be a skin and eye irritant and may cause respiratory irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound represents a promising research chemical with the potential for therapeutic applications, particularly in the modulation of lipid metabolism. Its structural similarity to fibrates strongly suggests that it may act as a PPAR agonist. However, this technical guide highlights the current lack of direct experimental data to confirm this hypothesis.
Future research should focus on:
-
Definitive Biological Screening: Performing in vitro assays to determine its activity on all three PPAR isoforms.
-
Comprehensive Analytical Characterization: Obtaining experimental NMR, IR, and mass spectrometry data to confirm its structure and purity.
-
In Vitro Metabolism and Cytotoxicity Studies: Evaluating its metabolic fate and potential for cellular toxicity.
-
In Vivo Efficacy Studies: If in vitro activity is confirmed, progressing to animal models of dyslipidemia and metabolic syndrome.
This in-depth technical guide provides a solid foundation for researchers to embark on the investigation of this compound, a molecule that holds the potential to contribute to the development of new therapies for metabolic diseases.
References
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
- Encinar, J. A., et al. (2015). In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. Drug Design, Development and Therapy, 9, 5877–5895.
- Grienke, U., et al. (2014). In silico investigation of Halimeda tuna natural compounds for PPAR-γ targeting in type 2 diabetes. Journal of Herbmed Pharmacology, 3(2), 1-8.
- Kumar, R., et al. (2019). In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy. Oriental Journal of Chemistry, 35(1), 226-238.
- Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
-
LibreTexts Chemistry. 13C NMR Spectroscopy. Available at: [Link]
- Montanari, D., et al. (2019). Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome. Molecules, 24(18), 3290.
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
-
NIST. Propanoic acid, 2-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Irvine. Available at: [Link]
-
Rochester University. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
SciSpace. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Available at: [Link]
- Son, Y., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 481.
- Staels, B., et al. (2005). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(6), 1143-1151.
- Tyagi, S., et al. (2011). Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome. Journal of Proteome Research, 10(10), 4579-4588.
- Tyagi, S., et al. (2011). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future Cardiology, 7(5), 633-653.
- US Patent 3,654,351. (1972).
- US Patent 9,233,905. (2016).
- Vasaitis, T. S., & Njar, V. C. (2010). In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols. Drug design, development and therapy, 4, 253.
- Zaitsev, V. G., et al. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(18), 4212.
- Zhang, Y., et al. (2018).
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-silico Analysis of Phenyl Propanoic Acid Derivatives to Design Potent Peroxisome Proliferator-activated Receptor (PPAR) Dual Agonists for Type 2 Diabetes mellitus Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Phenyldiazenyl Fibrate Analogues as PPAR α/γ/δ Pan-Agonists for the Amelioration of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
synthesis of 2-arylpropanoic acid derivatives
An In-Depth Technical Guide to the Synthesis of 2-Arylpropanoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for 2-arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." We delve into the evolution of synthetic strategies, from seminal industrial processes to modern catalytic and stereoselective innovations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices, detailed protocols for key transformations, and a robust framework of authoritative references. We explore transition-metal catalysis, asymmetric synthesis, and emerging technologies like continuous-flow chemistry, providing a holistic view of this vital area of medicinal chemistry.
Introduction: The Significance of 2-Arylpropanoic Acids
2-Arylpropanoic acid derivatives are a cornerstone of modern pharmacotherapy, prized for their potent analgesic, anti-inflammatory, and antipyretic properties.[1] This class includes widely recognized drugs such as Ibuprofen, Naproxen, and Ketoprofen.[1][2] The core structure features a propanoic acid moiety attached at the second carbon to an aromatic ring.
A crucial feature of these molecules is the stereogenic center at the α-carbon of the propionic acid chain.[3] It is well-established that the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer.[4] The (R)-enantiomer is significantly less active, though in some cases, it can undergo in-vivo metabolic chiral inversion to the active (S)-form.[4][5][6] This stereochemical imperative has been a primary driver for the development of sophisticated asymmetric syntheses to access enantiomerically pure profens, minimizing patient dosage and potential side effects.
This guide will navigate the chemical landscape of profen synthesis, from foundational industrial methods to the cutting-edge catalytic systems that define the state of the art.
Foundational Industrial Syntheses: The Ibuprofen Case Study
The commercial synthesis of Ibuprofen provides an excellent lens through which to view the evolution of industrial organic synthesis toward greater efficiency and environmental responsibility.
The Boots Process
The original commercial route, developed by the Boots Pure Drug Company, is a six-step synthesis starting from 4-isobutylbenzene.[2] This process, while historically significant, is emblematic of older technologies that often involved multiple steps and hazardous reagents. A key step is the Friedel-Crafts acylation using aluminum chloride, a toxic catalyst that generates significant waste.[2]
The BHC (Hoechst) Process: A Greener Approach
A major advancement came with the development of the three-step BHC process (also known as the Hoechst process).[2][7] This route is significantly more atom-economical and environmentally benign.
-
Step 1: Friedel-Crafts Acylation: 4-isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride (HF) as both catalyst and solvent. HF is highly corrosive but can be recycled efficiently.
-
Step 2: Catalytic Hydrogenation: The resulting ketone, 4'-isobutylacetophenone, is reduced to an alcohol via catalytic hydrogenation, typically using Raney Nickel.[7]
-
Step 3: Palladium-Catalyzed Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst and carbon monoxide to yield racemic Ibuprofen.[7]
The BHC process's elegance and efficiency, reducing six steps to three, marked a significant milestone in green chemistry and industrial process optimization.
Caption: Workflow of the three-step BHC process for Ibuprofen.
Modern Synthetic Strategies: Precision and Versatility
Contemporary research focuses on developing highly selective, efficient, and versatile methods that can be applied to a wide range of 2-arylpropanoic acid derivatives. These strategies are broadly categorized by the key bond-forming event.
Caption: Core synthetic strategies for 2-arylpropanoic acids.
Transition-Metal Catalyzed Carbonylation
The direct carbonylation of styrenes or their precursors is a powerful and atom-economical route to profens.[8][9] Palladium complexes are the catalysts of choice for this transformation. A highly efficient approach is a one-pot, two-step cascade reaction involving a Heck coupling followed by hydroxycarbonylation.[8] This strategy allows for the synthesis of various profens from readily available aryl bromides and ethylene, avoiding the need to isolate the intermediate styrene.[8]
The causality here is the dual catalytic capability of the palladium system. The same catalyst, under slightly different conditions (pressure and additives), can first facilitate the C-C bond formation of the Heck reaction and subsequently catalyze the insertion of carbon monoxide to form the carboxylic acid.
Arylation of Propanoic Acid Precursors
Instead of building the acid moiety onto the aryl ring, these methods construct the C-C bond between a pre-existing propanoic acid derivative and the aryl group.
-
Palladium-Catalyzed Cross-Coupling: The Hartwig group demonstrated that aryl bromides can be coupled with a silyl enolate of propionic acid using a palladium catalyst.[2] This method provides a direct route to the profen skeleton with high yields and is applicable to the gram-scale synthesis of Naproxen and Ibuprofen.[2]
-
Metal-Free Reductive Arylation: Recent advances have enabled the α-arylation of carboxylic acids using a metal-free, Lewis acid-catalyzed reductive Friedel-Crafts reaction.[10] This approach couples α-ketoacids with arenes, offering excellent functional group tolerance and a pathway to derivatives of Ketoprofen, Ibuprofen, and Flurbiprofen.[10]
Asymmetric Synthesis: Mastering Stereoselectivity
Achieving high enantiomeric purity is the ultimate goal in modern profen synthesis. Several robust strategies have been developed.
-
Chiral Auxiliaries: The Evans' oxazolidinone chiral auxiliary is a reliable tool for asymmetric synthesis.[3][11] The propionyl group is attached to the chiral auxiliary, forming an imide. Deprotonation followed by alkylation with an appropriate aryl precursor proceeds with high diastereoselectivity due to the steric directing effect of the auxiliary. Subsequent hydrolysis cleaves the auxiliary, which can be recovered, to yield the desired (S)-enantiomer.[3]
Caption: Logical workflow for chiral auxiliary-based synthesis.
-
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a prochiral α-aryl acrylic acid is a highly efficient method for generating the chiral center. Chiral ruthenium-ferrocene complexes have been shown to be exceptional catalysts, affording (S)-Naproxen and (S)-Ibuprofen in over 97% yield and over 97% enantiomeric excess (ee).[2] The catalyst's chiral ligands create a chiral environment that forces the hydrogen to add to one face of the double bond preferentially.
-
Biocatalysis and Kinetic Resolution: Enzymes offer unparalleled stereoselectivity. In a kinetic resolution, an enzyme, often a lipase, selectively catalyzes a reaction on one enantiomer of a racemic mixture.[12] For profens, this typically involves the enantioselective hydrolysis of a racemic ester. The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[13][14] The two can then be separated. This "green" approach operates under mild conditions (room temperature, neutral pH) and is highly effective.[14]
Emerging Frontiers: Flow Chemistry and Photoredox Catalysis
-
Continuous-Flow Synthesis: Translating batch syntheses into continuous-flow systems offers significant advantages in safety, scalability, and efficiency.[15] For Ibuprofen, a flow process has been developed that involves the direct alkylation of a benzylic anion generated in situ using a 'superbase'.[2] This method can produce grams of Ibuprofen in minutes of operation time. Another flow approach utilizes an iodine-mediated 1,2-aryl migration.[2]
-
Photoredox Catalysis: Visible-light photoredox catalysis opens up new reaction pathways by generating radical intermediates under exceptionally mild conditions. Decarboxylative arylation, for instance, uses an inexpensive organic photocatalyst to generate an alkyl radical from a carboxylic acid, which can then be coupled with an aryl partner.[16][17] This technique represents a frontier in C-C bond formation.
Featured Experimental Protocol: One-Pot Synthesis of Profens
This protocol is adapted from a flexible two-step, one-pot procedure for the synthesis of 2-aryl propionic acids via a sequential palladium-catalyzed Heck coupling and hydroxycarbonylation.[8] This method is notable for its efficiency, high regioselectivity, and use of a single catalyst for two distinct transformations.
Objective: To synthesize methyl 2-(4-methoxyphenyl)propionate from 4-bromoanisole.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Neoisopinocampheyldiphenylphosphine (NISPCDPP) ligand
-
4-Bromoanisole
-
Triethylamine (NEt₃)
-
Dioxane (anhydrous)
-
Ethylene (gas)
-
Carbon Monoxide (CO, gas)
-
Hydrochloric acid (6M)
-
Methanol (for esterification analysis)
-
Trimethylsilyl diazomethane (for esterification analysis)
Procedure:
-
Step 1: Heck Reaction
-
To a high-pressure autoclave, add Pd(OAc)₂ (0.75 mol%), NISPCDPP ligand (3.0 mol%), 4-bromoanisole (1 mmol), NEt₃ (1.5 mmol), and dioxane (2 mL).
-
Seal the autoclave, purge with ethylene, and then pressurize with ethylene to 20 bar.
-
Heat the reaction mixture to 120 °C and stir for 20 hours.
-
After 20 hours, cool the reactor to room temperature and carefully vent the ethylene. At this stage, the intermediate 4-methoxystyrene has been formed in situ.
-
-
Step 2: Hydroxycarbonylation
-
To the same reaction mixture in the autoclave, carefully add 6M HCl (83 μL).
-
Purge the autoclave with carbon monoxide and then pressurize with CO to 40 bar.
-
Heat the reaction mixture to 100 °C and stir for an additional 20 hours.
-
Cool the reactor to room temperature, carefully vent the CO, and open the autoclave.
-
-
Work-up and Analysis
-
The resulting product is the free acid, 2-(4-methoxyphenyl)propionic acid.
-
For analysis and quantification, a sample is typically esterified with methanol and trimethylsilyl diazomethane.
-
The overall yield of the methyl ester is determined by Gas Chromatography (GC) analysis.
-
Data Summary: One-Pot Profen Synthesis
The following table summarizes the yields for various profen derivatives synthesized using the one-pot protocol described above.[8]
| Entry | Aryl Bromide Substrate | Product (Methyl Ester) | Overall Yield (GC/Isolated %) |
| 1 | 4-Bromoanisole | Methyl 2-(4-methoxyphenyl)propionate | 80% / 70% |
| 2 | 4-Bromotoluene | Methyl 2-(4-methylphenyl)propionate | 74% / 65% |
| 3 | 4-Bromo-tert-butylbenzene | Methyl 2-(4-tert-butylphenyl)propionate | 85% / 78% |
| 4 | 2-Bromo-6-methoxynaphthalene | Methyl 2-(6-methoxy-2-naphthyl)propionate (Naproxen methyl ester) | 60% / 51% |
| 5 | 2-Bromo-2'-fluorobiphenyl | Methyl 2-(2'-fluorobiphenyl-2-yl)propionate (Flurbiprofen methyl ester) | 69% / 61% |
Data adapted from Franke, et al., Molecules, 2016.[8]
Conclusion
The has undergone a remarkable transformation, driven by the dual imperatives of pharmaceutical efficacy and manufacturing sustainability. The journey from the multi-step Boots process to highly efficient, stereoselective, one-pot catalytic reactions showcases the power of chemical innovation. Modern methodologies, including asymmetric catalysis and continuous-flow processing, now allow for the precise construction of these vital medicines with minimal waste and maximal efficiency. For the drug development professional, a deep understanding of these diverse synthetic tools is essential for creating the next generation of anti-inflammatory agents and for optimizing the production of these established therapeutic mainstays.
References
-
Lee, E., & Park, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792. [Link]
-
Lee, E., & Park, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate. [Link]
-
Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1360. [Link]
-
Goj, L. A., & Widenhoefer, R. A. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. [Link]
-
Lee, E., & Park, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed. [Link]
- Snead, D., et al. (2021). Continuous flow synthesis of ibuprofen.
-
Franke, R., et al. (2016). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 21(10), 1339. [Link]
-
Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Taylor & Francis Online. [Link]
-
Hutt, A. J., & Caldwell, J. (1983). Stereoselective metabolism of anti-inflammatory 2-arylpropionates. Journal of Pharmacy and Pharmacology, 35(11), 693-704. [Link]
-
Al-Ghanim, A., & Al-Obaidy, S. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. International Journal Of Pharmaceutical Quality Assurance, 9(2). [Link]
-
Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]
-
Siódmiak, J., & Marszałł, M. P. (2013). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Cardiology Journal, 20(4), 343-348. [Link]
-
Kamal, A., et al. (2001). A new biocatalyst for the preparation of enantiomerically pure 2-arylpropanoic acids. Tetrahedron: Asymmetry, 12(1), 129-133. [Link]
- Srinivasan, K., et al. (2005). Process for the preparation of 2-aryl propionic acids.
-
Jin, H., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology, 9, 693077. [Link]
-
Ottolina, G., & Carrea, G. (2008). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]
-
Jin, H., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Institutes of Health. [Link]
-
Kumar, A., et al. (2021). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224. [Link]
-
Siódmiak, J., & Marszałł, M. P. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. [Link]
-
Tundo, P., et al. (1999). 2-Phenylpropionic Acid. Organic Syntheses, 76, 166. [Link]
-
ResearchGate. (n.d.). Biochemical representation of in vivo inversion of profen enantiomers. ResearchGate. [Link]
-
Barata-Vallejo, S., & Postigo, A. (2018). Direct Decarboxylative Allylation and Arylation of Aliphatic Carboxylic Acids Using Flavin-Mediated Photoredox Catalysis. ResearchGate. [Link]
-
Chen, Y.-H., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development, 27(5), 946-952. [Link]
-
Scribd. (n.d.). Molecules: Recent Advances in The Synthesis of Ibuprofen and Naproxen. Scribd. [Link]
-
Acar, Ç., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1156-1168. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]
-
Kumar, A., & Kumar, S. (2024). Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds. Organic & Biomolecular Chemistry, 22(37), 7654-7660. [Link]
-
University of Bristol. (n.d.). Synthesis of Ibuprofen. University of Bristol School of Chemistry. [Link]
-
Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
-
Kim, H., & Lee, S. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(20), 10557-10561. [Link]
-
Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. UNL Digital Commons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 10. Chemoselective deoxygenative α-arylation of carboxylic acids, amides, and esters: synthesis of anesthetic and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 14. Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
This guide provides a comprehensive overview of the primary synthetic routes for producing 2-methyl-2-(4-nitrophenyl)propanoic acid, a valuable intermediate in pharmaceutical and materials science research. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices and process parameters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a substituted aromatic carboxylic acid. The presence of the nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, making it a key building block in the synthesis of more complex molecules. The gem-dimethyl group adjacent to the carboxylic acid provides steric hindrance that can influence the molecule's reactivity and conformational properties. This guide will explore two robust synthetic pathways for the preparation of this target molecule, providing detailed protocols and mechanistic insights.
Synthetic Strategies and Methodologies
Two principal and reliable synthetic routes for this compound are presented below. Each route utilizes readily available starting materials and established organic transformations.
Route 1: Williamson Ether Synthesis and Subsequent Hydrolysis
This pathway commences with the formation of an ether linkage between 4-nitrophenol and an appropriate propionate derivative, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Overall Reaction Scheme:
Caption: Synthetic workflow for Route 1.
Part 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
This step is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2][3][4] The phenoxide ion, generated in situ from 4-nitrophenol and a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropionate, displacing the bromide leaving group.
Experimental Protocol:
-
To a solution of 4-nitrophenol (1.0 g, 7.19 mmol) in acetonitrile (20 mL), add potassium carbonate (1.22 g, 8.88 mmol).
-
To this mixture, add ethyl 2-bromo-2-methylpropionate (1.04 mL, 7.19 mmol) dropwise.
-
Heat the reaction mixture to reflux and stir for 8 hours.
-
After cooling to room temperature, pour the mixture into cold water.
-
Extract the resulting oil with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol, forming the nucleophilic phenoxide. It is preferred over stronger bases like sodium hydride for safety and ease of handling in this context.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Part 2: Hydrolysis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate
The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a strong base, such as lithium hydroxide.
Experimental Protocol:
-
Dissolve the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate in a 3:2:1 mixture of THF/MeOH/H₂O.
-
Add lithium hydroxide (5 equivalents) to the solution.
-
Stir the mixture at room temperature for 3 hours.
-
Acidify the reaction mixture with a 10% HCl solution.
-
Remove the organic solvents in vacuo.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Causality of Experimental Choices:
-
Hydrolysis Agent: Lithium hydroxide is a strong base that effectively saponifies the ester. The reaction is essentially irreversible as the carboxylate salt is formed.[5][6]
-
Solvent System: The THF/MeOH/H₂O mixture ensures the solubility of both the ester and the inorganic base, creating a homogeneous reaction environment.
-
Acidification: The addition of a strong acid protonates the carboxylate salt to yield the final carboxylic acid product, which can then be extracted into an organic solvent.
Route 2: Alkylation of Diethyl Malonate followed by Hydrolysis and Decarboxylation
This route builds the target molecule by first alkylating diethyl malonate with a suitable 4-nitrophenyl halide, followed by methylation, and then converting the resulting diester to the final product through hydrolysis and decarboxylation.
Overall Reaction Scheme:
Caption: Synthetic workflow for Route 2.
Part 1: Synthesis of Diethyl 2-methyl-2-(4-nitrophenyl)malonate
The acidic α-hydrogens of diethyl malonate are deprotonated by a strong base to form a nucleophilic enolate. This enolate then undergoes sequential SNAr (Nucleophilic Aromatic Substitution) with 4-nitrochlorobenzene and SN2 reaction with a methylating agent.
Experimental Protocol:
-
In a round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, washed with hexane) in dry N,N-dimethylformamide (DMF) under an inert atmosphere and cool to 0 °C.
-
Slowly add diethyl malonate to the suspension.
-
Once hydrogen evolution ceases, add a solution of 4-nitrochlorobenzene in DMF.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add methyl iodide.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-methyl-2-(4-nitrophenyl)malonate.
Causality of Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the diethyl malonate, driving the formation of the enolate.[7]
-
Solvent: DMF is a polar aprotic solvent that is ideal for this type of reaction, as it solvates the cation of the base and does not interfere with the nucleophilicity of the enolate.
-
Reaction Sequence: The sequential addition of the electrophiles allows for the controlled formation of the disubstituted malonate.
Part 2: Hydrolysis and Decarboxylation
The resulting diester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.
Experimental Protocol:
-
Dissolve the crude diethyl 2-methyl-2-(4-nitrophenyl)malonate in ethanol.
-
Add an aqueous solution of sodium hydroxide and heat the mixture at reflux for 3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization.
Causality of Experimental Choices:
-
Hydrolysis: The use of a strong base like sodium hydroxide ensures the complete saponification of both ester groups.[8]
-
Decarboxylation: The intermediate β-keto acid (in this case, a gem-dicarboxylic acid) is thermally unstable and readily loses carbon dioxide upon heating in an acidic medium to form the final product.[8][9][10]
Data Summary
| Starting Material | Molar Mass ( g/mol ) | Key Hazards |
| 4-Nitrophenol | 139.11 | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[11][12][13][14][15] |
| Ethyl 2-bromo-2-methylpropionate | 195.05 | Flammable liquid and vapor. May cause an allergic skin reaction. Causes serious eye damage.[16][17][18][19][20] |
| Diethyl Malonate | 160.17 | Causes serious eye irritation.[21][22][23][24] |
| 4-Nitrochlorobenzene | 157.55 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.[25][26][27][28][29] |
Conclusion
Both synthetic routes presented in this guide offer effective and reliable methods for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Route 1, the Williamson ether synthesis approach, is a more convergent synthesis. Route 2, the malonic ester synthesis, is a classic and versatile method for the formation of substituted carboxylic acids. Careful consideration of the reaction mechanisms and adherence to the experimental protocols will ensure a successful synthesis of this valuable chemical intermediate.
References
-
Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]
-
Carl ROTH. Safety Data Sheet: Diethyl malonate. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Chloro-4-nitrobenzene, 99%. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrophenol. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Loba Chemie. p-NITROPHENOL EXTRA PURE - Safety Data Sheet. [Link]
-
chemeurope.com. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
PubChem. Propanoic acid, 2-bromo-2-methyl-, ethyl ester. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]
-
Organic Chemistry On-Line. The Malonic Ester Synthesis. [Link]
- Google Patents.
-
Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
-
University of Calgary. Ch21: Malonic esters. [Link]
-
ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Chemguide. HYDROLYSING ESTERS. [Link]
-
Reddit. Isomerization during hydrolysis of a methyl ester. [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. [Link]
-
PrepChem.com. Synthesis of ethyl 2-methyl-2-(4-nitrophenoxy)-propionate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. lobachemie.com [lobachemie.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. echemi.com [echemi.com]
- 19. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. carlroth.com [carlroth.com]
- 22. carlroth.com [carlroth.com]
- 23. fishersci.com [fishersci.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. 4-Chloronitrobenzene - Safety Data Sheet [chemicalbook.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. assets.thermofisher.cn [assets.thermofisher.cn]
- 28. accustandard.com [accustandard.com]
- 29. fishersci.com [fishersci.com]
chemical structure and stereochemistry of 2-Methyl-2-(4-nitrophenyl)propanoic acid
An In-depth Technical Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid: Structure, Stereochemistry, and Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral aromatic carboxylic acid. The document delves into its chemical structure, stereochemical properties, and a proposed synthetic route. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the molecule's characteristics and potential for further investigation.
Introduction
This compound belongs to the class of 2-arylpropionic acids, a well-known group of compounds with significant applications in the pharmaceutical industry. The presence of a nitro group on the phenyl ring and a chiral quaternary carbon center makes this molecule an interesting subject for chemical and pharmacological studies. The nitro functionality is a known pharmacophore and can also influence the molecule's electronic properties, while the chirality introduces the potential for stereoselective biological interactions. This guide will provide a detailed analysis of its structure, stereochemistry, and a plausible synthetic pathway, laying the groundwork for future research and application.
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below. These have been compiled from established chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42206-47-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C1=CC=C([O-])C=C1)C(=O)O | PubChem[1] |
| InChI Key | AFRRWJPNQKSTEY-UHFFFAOYSA-N | PubChem[1] |
Stereochemistry: The Chiral Nature of this compound
A critical feature of this compound is its chirality. The carbon atom at the 2-position of the propanoic acid chain is a stereocenter, as it is bonded to four different substituents: a methyl group, a second methyl group (making it a prochiral center that becomes chiral upon substitution), a 4-nitrophenyl group, and a carboxylic acid group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-methyl-2-(4-nitrophenyl)propanoic acid and (S)-2-methyl-2-(4-nitrophenyl)propanoic acid.
The distinct spatial arrangement of these enantiomers can lead to different interactions with other chiral molecules, such as biological receptors and enzymes. In the context of drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects.[2] Therefore, the separation and characterization of individual enantiomers are crucial steps in the preclinical evaluation of such compounds.
The resolution of racemic mixtures of 2-arylpropionic acids is a well-established field, often employing techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.[3]
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenyl)propanoate
-
To a solution of 4-nitrotoluene in a suitable solvent such as acetonitrile, add potassium carbonate.
-
To this suspension, add ethyl 2-bromo-2-methylpropionate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-methyl-2-(4-nitrophenyl)propanoate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Add lithium hydroxide (LiOH) to the solution and stir at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute solution of hydrochloric acid (HCl).
-
Remove the organic solvents under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform. [4]
Analytical Characterization
As experimental spectral data for this compound is not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns based on the analysis of its chemical structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~7.6 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~1.6 | Singlet | 6H | Two equivalent methyl groups at C2 |
| >10 | Broad Singlet | 1H | Carboxylic acid proton |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum is expected to show signals for the quaternary carbon of the aromatic ring attached to the nitro group, the other aromatic carbons, the quaternary carbon at the 2-position, the methyl carbons, and the carbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylic acid carbonyl carbon (C=O) |
| ~147 | Aromatic carbon attached to the nitro group |
| ~129 | Aromatic carbons ortho to the nitro group |
| ~124 | Aromatic carbons meta to the nitro group |
| ~45 | Quaternary carbon at the 2-position |
| ~25 | Methyl carbons |
Predicted Mass Spectrum
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 209 | [M]⁺ (Molecular ion) |
| 164 | [M - COOH]⁺ |
| 118 | [M - COOH - NO₂]⁺ |
Potential Applications and Future Research
Given that this compound is a member of the 2-arylpropionic acid family, it holds potential for biological activity. Many compounds in this class are known non-steroidal anti-inflammatory drugs (NSAIDs). [2]Furthermore, the presence of the nitroaromatic moiety is a feature of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial and anticancer activities.
Future research should focus on the following areas:
-
Confirmation of the proposed synthetic route and optimization of reaction conditions.
-
Full analytical characterization of the synthesized compound using NMR, MS, and IR spectroscopy to confirm its structure.
-
Chiral resolution of the racemic mixture to isolate the individual enantiomers.
-
In vitro and in vivo evaluation of the biological activity of the racemic mixture and the individual enantiomers. This could include screening for anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
-
Structure-activity relationship (SAR) studies to understand the contribution of the nitro group and the stereochemistry to the biological activity.
Conclusion
This compound is a chiral molecule with a chemical scaffold that suggests potential for biological activity. This guide has provided a comprehensive overview of its chemical structure, stereochemical properties, and a detailed, plausible synthetic protocol. The predicted analytical data offers a baseline for the characterization of this compound. Further research into the synthesis, chiral separation, and biological evaluation of its enantiomers is warranted to fully explore its potential in drug discovery and development.
References
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
NIST. (n.d.). 2-Methylpropionic acid, 4-nitrophenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. [Link]
- Carney, R. W. J., & De Stevens, G. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (European Patent No. EP0032620A1).
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]
-
Al-Talla, Z. A., Akrawi, S., Tolley, L. T., & Emwas, A.-H. (2014). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781898, this compound. PubChem. Retrieved from [Link].
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. Retrieved from [Link]
-
Mohebali, S., Tasharrofi, S., & Ahangar, R. K. (2015). Mass spectrum of 2-methyl propanoic acid. ResearchGate. [Link]
-
Iannuzzi, F., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. ResearchGate. [Link]
-
Iannuzzi, F., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(20), 6245. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid via Oxidation
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a valuable intermediate in organic synthesis and drug discovery. This protocol focuses on a robust and scalable method involving the oxidation of a primary alcohol precursor, 2-Methyl-2-(4-nitrophenyl)propan-1-ol, using potassium permanganate. We delve into the causality behind experimental choices, provide a step-by-step methodology, outline critical safety precautions, and detail analytical techniques for product characterization, ensuring a self-validating and reproducible process for researchers.
Introduction and Strategic Rationale
2-Arylpropionic acids represent a cornerstone class of compounds, most notably including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. The target molecule, this compound, is a functionalized derivative within this class, serving as a versatile building block for more complex molecular architectures[2][3]. Its structure, featuring a quaternary alpha-carbon and an electron-withdrawing nitro group, makes it a useful synthon for pharmaceutical and materials science research.
Several synthetic avenues could be envisioned for this target. However, a common strategy, the direct oxidation of an alkylarene side-chain, is not viable in this case. The benzylic carbon of the corresponding alkane, 1-nitro-4-(tert-butyl)benzene, lacks the requisite benzylic hydrogen atom, rendering it resistant to oxidation by common reagents like potassium permanganate (KMnO₄)[4][5].
Therefore, a more reliable strategy is the oxidation of a pre-functionalized precursor. This protocol details the oxidation of the primary alcohol, 2-Methyl-2-(4-nitrophenyl)propan-1-ol, to the desired carboxylic acid. This approach offers excellent control and typically results in high yields of the pure product. The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic chemistry, and potassium permanganate is a powerful, cost-effective, and well-understood oxidant for this purpose[6][7].
Reaction Principle and Mechanism
The core of this protocol is the oxidation of a primary alcohol to a carboxylic acid using potassium permanganate (KMnO₄) under alkaline conditions. The reaction proceeds in two conceptual stages: an initial rapid oxidation of the alcohol to an aldehyde intermediate, followed by the subsequent oxidation of the aldehyde to a carboxylate salt[7].
Under the prescribed alkaline conditions, the permanganate ion (MnO₄⁻), which is purple, is reduced to manganese dioxide (MnO₂), a brown solid precipitate[8]. The formation of this precipitate provides a visual cue for reaction progress. The reaction is performed in an aqueous base, which facilitates the formation of the potassium carboxylate salt. A subsequent acidification step during the workup protonates the salt to yield the final, neutral carboxylic acid product[8].
Caption: Overview of the synthetic workflow.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be adjusted as needed. All operations involving potassium permanganate and organic solvents should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagents | Grade | Equipment |
| 2-Methyl-2-(4-nitrophenyl)propan-1-ol | >98% Purity | 500 mL Three-neck round-bottom flask |
| Potassium permanganate (KMnO₄) | ACS Reagent Grade | Mechanical stirrer or magnetic stirrer |
| Sodium hydroxide (NaOH) | ACS Reagent Grade | Reflux condenser |
| Hydrochloric acid (HCl) | Concentrated (37%) | Dropping funnel |
| Sodium bisulfite (NaHSO₃) | ACS Reagent Grade | Heating mantle with temperature control |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Separatory funnel (1 L) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Büchner funnel and filter flask |
| Deionized water | --- | pH indicator strips or pH meter |
| Acetone | ACS Reagent Grade | Rotary evaporator |
Step-by-Step Experimental Procedure
1. Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve 10.0 g of 2-Methyl-2-(4-nitrophenyl)propan-1-ol in 100 mL of acetone.
-
In a separate beaker, prepare a solution of 2.5 g of sodium hydroxide in 150 mL of deionized water. Once dissolved and cooled, add this aqueous solution to the flask containing the alcohol. Stir to ensure a homogeneous mixture.
2. Oxidation Step:
-
Prepare a solution of 18.0 g of potassium permanganate in 200 mL of deionized water. This may require gentle warming to fully dissolve.
-
Transfer the warm potassium permanganate solution to a dropping funnel and add it dropwise to the stirred alcohol solution over a period of 60-90 minutes.
-
Causality: A slow, controlled addition is critical to manage the exothermic nature of the oxidation. A rapid addition can lead to an uncontrolled temperature increase and potential side reactions.
-
After the addition is complete, gently heat the reaction mixture to 50-60°C using a heating mantle for 2 hours, or until the characteristic purple color of the permanganate ion has been replaced by a brown suspension of manganese dioxide (MnO₂).
3. Quenching and Workup:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully add a saturated solution of sodium bisulfite (NaHSO₃) portion-wise until the purple/brown color is completely discharged, leaving a clear solution with a brown precipitate. This step neutralizes any excess oxidant.
-
Filter the mixture through a pad of celite in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with 50 mL of deionized water.
-
Causality: Thorough removal of MnO₂ is crucial, as the fine particles can complicate the subsequent extraction process.
4. Isolation of the Carboxylic Acid:
-
Transfer the clear filtrate to a 1 L separatory funnel.
-
Wash the aqueous solution with 50 mL of diethyl ether to remove any non-acidic impurities or unreacted starting material. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH is approximately 2. The target carboxylic acid should precipitate as a pale yellow solid.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the ethyl acetate solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude solid product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.
-
Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Alcohol Mass | 10.0 g | --- |
| Potassium Permanganate Mass | 18.0 g | ~2.2 equivalents |
| Reaction Temperature | 50-60°C | Controlled heating after initial addition |
| Reaction Time | ~3-4 hours total | Monitor by color change |
| Expected Yield | 80-90% | Based on purified, dry product |
| Appearance | Pale yellow to white crystalline solid | --- |
Product Characterization
Validation of the final product's identity and purity is essential.
-
Melting Point: A sharp, defined melting point is indicative of high purity. The literature value should be consulted for comparison.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding[9][10].
-
C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ corresponds to the carbonyl group[10].
-
NO₂ Stretches: Two strong absorptions around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm the presence of the nitro group.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the molecular structure.
-
Methyl Protons: A singlet at ~1.6 ppm, integrating to 6H.
-
Aromatic Protons: An AA'BB' system with two doublets between 7.5-8.3 ppm, integrating to 4H.
-
Carboxylic Acid Proton: A very broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carboxyl Carbon: A signal in the range of 175-185 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (120-150 ppm).
-
Quaternary Carbon: A signal around 45-55 ppm.
-
Methyl Carbons: A signal around 25 ppm[11].
-
Safety and Handling
Chemical Hazard Overview
Caption: Key safety considerations for the protocol.
-
Potassium Permanganate: This is a powerful oxidizing agent. It must be stored away from combustible materials and organic substances[12][13]. Avoid generating dust. Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles[14][15]. In case of a spill, contain it and consult the safety data sheet (SDS) for cleanup procedures.
-
Corrosive Reagents: Concentrated hydrochloric acid and solid sodium hydroxide are highly corrosive and can cause severe burns. Handle them with extreme care in a fume hood.
-
Waste Disposal: The manganese-containing waste should be disposed of according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; insufficient oxidant; oxidant decomposed. | Ensure the purple color of KMnO₄ disappears. Add more KMnO₄ if necessary. Check the quality of the starting material and oxidant. |
| Reaction Stalls | Temperature too low; poor mixing. | Ensure adequate stirring. Gently heat the reaction as per the protocol to ensure it proceeds to completion. |
| Difficult Filtration | MnO₂ precipitate is too fine. | Use a layer of celite or diatomaceous earth over the filter paper to create a filter aid bed. |
| Product is an Oil/Gummy | Impurities present; incomplete drying. | Re-purify by recrystallization, potentially with a different solvent system. Ensure the product is thoroughly dried under vacuum. |
| Broad Melting Point Range | Product is impure. | Perform one or more additional recrystallizations until a constant and sharp melting point is achieved. |
References
- Vertex AI Search. (2025).
-
PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PubMed Central. Retrieved from [Link]
- Oxford Health. (2022).
- Chemos GmbH & Co.KG. (n.d.).
- Spitzer, U. A. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds. UBC Library Open Collections.
- IOSR Journal. (n.d.).
- Google Patents. (n.d.).
- British Association of Dermatologists. (n.d.).
- Carl ROTH. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. PubMed Central. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF)
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Retrieved from [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]
- Google Patents. (n.d.). CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
- IntechOpen. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
- Autech Industry Co.,Limited. (n.d.). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery.
-
Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]
-
Chemguide. (n.d.). alkenes and potassium manganate(vii) (permanganate). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
- SciSpace. (n.d.). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Oxidation of 2-Methyl, 2-Phenyl Propane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
- Allen. (n.d.). Oxidation of 2-methyl propane-1,2-diol with periodic acid gives:-.
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- CK-12 Foundation. (n.d.). Flexi answers - Can 2-methyl-2-propanol be oxidized?.
- Filo. (2025). Reaction when 2-methyl propan-2-ol is oxidized.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. rockchemicalsinc.com [rockchemicalsinc.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 15. chemos.de [chemos.de]
Application Notes and Protocols for the Synthesis of 2-Arylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Importance of 2-Arylpropanoic Acids
The 2-arylpropanoic acid scaffold is a cornerstone of medicinal chemistry, most notably as the structural foundation for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Molecules like Ibuprofen, Naproxen, and Ketoprofen are globally recognized for their analgesic, anti-inflammatory, and antipyretic properties, which they exert primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The development of efficient, scalable, and increasingly sustainable synthetic routes to these compounds has been a major focus of industrial and academic research for over half a century.[3][4]
This guide provides an in-depth exploration of key experimental procedures for synthesizing 2-arylpropanoic acids. It moves beyond a simple recitation of steps to explain the underlying chemical logic, the rationale for reagent and catalyst selection, and the evolution of synthetic strategies from classical multi-step routes to modern, atom-economical catalytic methods. The protocols detailed herein are designed to be robust and adaptable for both discovery and process development environments.
I. Foundational Synthetic Strategies: From Stoichiometric Reagents to Catalytic Efficiency
The history of profen synthesis is a compelling narrative of the evolution of synthetic organic chemistry. Early industrial methods, while commercially successful, were often characterized by multiple steps, the use of stoichiometric and often hazardous reagents, and poor atom economy.[5][6] Modern approaches have overwhelmingly shifted towards catalytic methods that offer higher efficiency, selectivity, and a significantly improved environmental profile.[7][8]
The Classical Approach: The Boots Synthesis of Ibuprofen
The original six-step synthesis developed by the Boots Pure Drug Company in the 1960s is a classic example of linear synthesis employing fundamental organic reactions.[6] Although largely superseded by greener alternatives, its study remains valuable for understanding the foundational chemistry.
The core logic involves building the propanoic acid side chain onto the isobutylbenzene core through a series of well-established transformations.
Caption: Workflow for the original Boots synthesis of Ibuprofen.
This route's primary drawbacks are its length and the generation of significant aluminum salt waste from the stoichiometric Friedel-Crafts acylation, contributing to a low atom economy of around 40%.[5][8]
The Green Revolution: The BHC/Celanese Synthesis of Ibuprofen
A landmark in green chemistry, the three-step synthesis developed by the Boots-Hoechst-Celanese (BHC) collaboration dramatically improved efficiency and sustainability.[5][7][8] This process boasts a 77% atom economy (99% if the acetic acid byproduct is recovered) and is a testament to the power of catalysis.[5]
The key innovations were the replacement of AlCl₃ with recyclable anhydrous hydrogen fluoride (HF) as both catalyst and solvent for the acylation, and the direct palladium-catalyzed carbonylation of a secondary alcohol.[3][6]
Caption: The streamlined, greener BHC/Celanese synthesis of Ibuprofen.
This approach exemplifies industrial elegance: each step is high-yielding, and the catalytic nature of the key transformations minimizes waste, making it the dominant industrial method for producing racemic ibuprofen.[3][7]
II. Modern Palladium-Catalyzed Methodologies
Palladium catalysis has revolutionized the formation of carbon-carbon bonds, offering versatile and powerful tools for constructing the 2-arylpropanoic acid framework. These methods often provide convergent and flexible routes to a wide array of analogs.
Protocol: Two-Step, One-Pot Heck Coupling and Carbonylation
This powerful sequence builds the profen structure by first creating a styrene intermediate from an aryl halide via a Heck reaction, followed by a regioselective carbonylation to install the carboxylic acid moiety.[9][10] The ability to perform these reactions sequentially in a single vessel without isolating the intermediate is highly advantageous for efficiency.
Rationale: The Heck reaction is a reliable method for vinylating aryl halides. The subsequent carbonylation is catalyzed by the same palladium species, which, under CO pressure and in the presence of an acid promoter, selectively adds a carboxyl group to the benzylic position of the styrene.[9][11] The choice of ligand is critical for achieving high regioselectivity for the branched 2-aryl isomer over the linear 3-aryl isomer.
Detailed Protocol for the Synthesis of Naproxen:
-
Step 1: Heck Coupling
-
To a high-pressure autoclave equipped with a magnetic stir bar, add 2-bromo-6-methoxynaphthalene (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.0075 mmol, 0.75 mol%), and a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine, 0.03 mmol, 3.0 mol%).[9]
-
Add anhydrous dioxane (2 mL) and triethylamine (NEt₃, 1.5 mmol).
-
Seal the autoclave, purge with nitrogen, and then pressurize with ethylene gas to 20 bar.
-
Heat the reaction mixture to 120 °C and stir for 20 hours.
-
After cooling, a small aliquot can be carefully removed to confirm the formation of 2-methoxy-6-vinylnaphthalene via GC-MS analysis.
-
-
Step 2: Hydroxycarbonylation
-
Vent the ethylene pressure carefully.
-
To the crude reaction mixture from Step 1, add 6 M hydrochloric acid (HCl, 83 µL).[9]
-
Purge the autoclave with carbon monoxide (CO) and then pressurize with CO to 40 bar.
-
Heat the reaction mixture to 100 °C and stir for an additional 20 hours.
-
Cool the reactor to room temperature and carefully vent the CO pressure in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Naproxen.
-
| Parameter | Heck Coupling | Hydroxycarbonylation | Rationale |
| Catalyst | Pd(OAc)₂ / Phosphine Ligand | Same as Heck | The same catalyst system is active for both transformations, enabling a one-pot procedure.[9] |
| Reactants | Aryl Bromide, Ethylene | Styrene Intermediate, CO, H₂O | Sequential C-C bond formations.[9] |
| Solvent | Dioxane | Dioxane | A high-boiling, aprotic solvent suitable for both steps. |
| Base/Promoter | NEt₃ | HCl | NEt₃ is the base for the Heck reaction; HCl is the acid promoter for carbonylation. |
| Pressure | 20 bar Ethylene | 40 bar CO | Sufficient pressure is required to ensure adequate concentration of the gaseous reactants in solution. |
| Temperature | 120 °C | 100 °C | Optimized temperatures to ensure reasonable reaction rates for each step. |
Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Ketone Intermediates
The Suzuki-Miyaura coupling is an exceptionally versatile method for creating aryl-aryl or aryl-vinyl bonds. In the context of profen synthesis, it can be used to construct key aryl ketone intermediates, which can then be elaborated to the final product.[12][13] This is particularly useful for synthesizing analogs like Ketoprofen.
Rationale: This approach involves the palladium-catalyzed coupling of an arylboronic acid with an acyl chloride. The reaction is highly selective for the formation of the ketone and tolerates a wide variety of functional groups.[12] The resulting ketone is a versatile intermediate for further transformations.
Detailed Protocol for the Synthesis of a Ketoprofen Intermediate (3-Bromobenzophenone):
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 5 mol%).[12]
-
Add toluene (1.0 mL) as the solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture sequentially with 1.5 M sodium hydroxide (NaOH) solution (2 x 5 mL) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromobenzophenone, a direct precursor for further elaboration to Ketoprofen.
III. Asymmetric Synthesis: Accessing Enantiomerically Pure Profens
The anti-inflammatory activity of profens resides almost exclusively in the (S)-enantiomer. Therefore, developing methods to access these compounds in enantiomerically pure form is of high therapeutic and commercial importance.
Protocol: Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of a chiral auxiliary, such as an Evans' oxazolidinone, is a reliable and well-established method for controlling stereochemistry during C-C bond formation.[14][15] The auxiliary is first acylated with an arylacetic acid derivative. The resulting imide is then deprotonated to form a chiral enolate, which undergoes a highly diastereoselective alkylation. Finally, the auxiliary is cleaved to reveal the chiral 2-arylpropanoic acid.
Caption: General workflow for asymmetric profen synthesis using a chiral auxiliary.
Detailed Protocol for the Asymmetric Synthesis of (S)-Ibuprofen:
-
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (S)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.
-
In a separate flask, convert 4-isobutylphenylacetic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared 4-isobutylphenylacetyl chloride (1.0 equiv) to the lithiated oxazolidinone solution at -78 °C. Stir for 1 hour before warming to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), extract with ethyl acetate, dry, and purify by column chromatography to yield the N-acyl oxazolidinone.
-
-
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) as a 1.0 M solution in THF dropwise and stir for 30 minutes to form the sodium enolate.
-
Add methyl iodide (MeI, 1.5 equiv) and stir at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by chromatography.
-
-
Step 3: Cleavage of the Auxiliary
-
Dissolve the methylated product (1.0 equiv) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate.
-
The aqueous layer contains the recovered chiral auxiliary. The organic layers contain the desired (S)-Ibuprofen, which can be purified by standard methods.
-
IV. Conclusion
The synthesis of 2-arylpropanoic acids has been a fertile ground for chemical innovation for decades. The journey from the multi-step, waste-intensive Boots process to the elegant, catalytic BHC route for ibuprofen serves as a powerful case study in the principles of green chemistry. For the modern researcher, a deep toolbox of palladium-catalyzed reactions and robust asymmetric strategies provides unprecedented flexibility and control. The protocols outlined in this guide offer reliable starting points for the synthesis of these vital pharmaceutical agents and their analogs, grounded in a clear understanding of the chemical principles that ensure success in the laboratory.
References
-
Gonzalez, A., et al. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1360. [Link]
-
Rajagopal, D., et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066-72. [Link]
-
de Campos, V. E. B., et al. (2013). Green Synthesis of Ibuprofen–Nicotinamide Cocrystals and In-Line Evaluation by Raman Spectroscopy. Crystal Growth & Design, 13(4), 1438-1444. [Link]
-
Mureşan, A. C. (2018). Ibuprofen: Original Versus Green Synthesis. Leonardo Journal of Sciences. [Link]
-
BASF. (1997). Improved Synthesis of Ibuprofen. EPA Presidential Green Chemistry Challenge: 1997 Greener Synthetic Pathways Award. [Link]
-
Lee, S., & Park, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792. [Link]
-
Grote, T., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3433. [Link]
-
Asensio, G. (1991). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13), 1353-1360. [Link]
-
Mureşan, A. C. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis. ResearchGate. [Link]
-
Silvestri, J. P. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education, 88(5), 641-643. [Link]
-
Silvestri, J. P. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Semantic Scholar. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Chemistry Steps. [Link]
-
Lee, S., & Park, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed. [Link]
-
Hasan, M. S., et al. (2018). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
Sabbah, S., & Sweileh, B. (2014). Synthesis and Formulation of Ibuprofen Pro-drugs for Enhanced Transdermal Absorption. An-Najah Staff. [Link]
-
Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic - Central College. [Link]
-
Li, Y., et al. (2021). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules. [Link]
-
Jiangsu Bagui Pharmaceutical Co., Ltd. (2008). Industrial synthesis technique for DL-naproxen. Eureka | Patsnap. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. Der Pharma Chemica. [Link]
-
Chemistry Connected. (n.d.). Experiment: Isolation of Naproxen. Chemistry Connected. [Link]
-
Larsen, R. D., et al. (1989). α-Hydroxy esters as chiral reagents: Asymmetric synthesis of 2-arylpropionic acids. Journal of the American Chemical Society, 111(19), 7650-7651. [Link]
-
Sharma, R., et al. (2001). A new biocatalyst for the preparation of enantiomerically pure 2-arylpropanoic acids. Tetrahedron: Asymmetry. [Link]
-
Grote, T., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC - NIH. [Link]
-
Tundo, P., & Selva, M. (1995). 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
-
do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. [Link]
-
do Amaral e Silva, N. A., & de Luna Martins, D. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Sciforum. [Link]
-
Wang, Y., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Wang, Y., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. PMC - NIH. [Link]
- Council of Scientific & Industrial Research. (2005). Process for the preparation of 2-aryl propionic acids.
-
Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
- Kollár, L. (2018). Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds. In Homogeneous Catalysis in Synthesis of Pharmaceuticals and Fine Chemicals.
-
Liu, W., et al. (2021). Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development. ACS Catalysis. [Link]
-
Lu, Z., & Twieg, R. J. (2006). Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. Organic Preparations and Procedures International. [Link]
-
de Oliveira, C. S., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]
-
do Amaral e Silva, N. A., & de Luna Martins, D. (2023). (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ResearchGate. [Link]
-
Mori, T., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. [Link]
-
Wang, C., et al. (2023). Carbonylation Reactions at Carbon-Centered Radicals with an Adjacent Heteroatom. Chemistry – An Asian Journal. [Link]
-
Wikipedia. (n.d.). Carbonylation. Wikipedia. [Link]
-
Tsoukala, E., et al. (2020). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. Molecules. [Link]
-
Yılmaz, I., et al. (2022). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Liu, R. Y., & Morken, J. P. (2022). Synthesis of a Borylated Ibuprofen Derivative through Suzuki Cross-Coupling and Alkene Boracarboxylation Reactions. The Journal of Organic Chemistry. [Link]
- Jiangsu Bagui Pharmaceutical Co., Ltd. (2021). A new process for the synthesis of racemic naproxen based on Heck coupling.
-
Chhabria, M. T., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) Ibuprofen: Original Versus Green Synthesis (2018) | Alina Crina Mureşan | 3 Citations [scispace.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. chemistryforsustainability.org [chemistryforsustainability.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
in vitro assays for testing 2-Methyl-2-(4-nitrophenyl)propanoic acid activity
An Application Note and Protocols for the In Vitro Evaluation of 2-Methyl-2-(4-nitrophenyl)propanoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. Given its structural characteristics—specifically the presence of a 4-nitrophenyl group and a gem-dimethyl propanoic acid moiety—this compound presents a compelling profile for investigation. A structurally related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been noted for its potential anti-dyslipidemic activity, suggesting a possible interaction with metabolic pathways.[1][2] This guide outlines a tiered analytical approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by targeted enzymatic and cell-based assays to elucidate its mechanism of action. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
This compound is a small molecule whose biological activity is not yet extensively documented in public literature. Its structure contains two key features that guide a logical investigational strategy:
-
Propanoic Acid Moiety: The core structure is reminiscent of "fibrate" drugs, a class of amphipathic carboxylic acids used to treat dyslipidemia. Fibrates primarily function as agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
-
Nitroaromatic Group: The 4-nitrophenyl group is an electron-withdrawing moiety found in various biologically active compounds. Nitroaromatics are known to be substrates or inhibitors of metabolic enzymes, such as Cytochrome P450s, and can exhibit cytotoxic properties.[3][4][5]
This dual character suggests that the compound could modulate metabolic pathways, either through receptor agonism (like fibrates) or enzyme inhibition, while also possessing potential cytotoxic effects. Therefore, a systematic in vitro profiling campaign is warranted to explore these possibilities. This guide presents a multi-tiered assay cascade designed to first determine the compound's cytotoxic profile and then probe its effects on specific metabolic enzyme and nuclear receptor pathways.
Preliminary Considerations and Compound Handling
Proper handling and awareness of potential assay artifacts are critical when working with nitro-substituted compounds.
2.1 Compound Solubility: Poor aqueous solubility is a common challenge. A concentrated stock solution should be prepared in a biocompatible organic solvent, followed by serial dilution.
-
Protocol:
-
Prepare a 10 mM or 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Warm gently and vortex until fully dissolved.
-
For working solutions, perform serial dilutions from this stock into the appropriate cell culture medium or assay buffer.
-
Crucially, ensure the final concentration of DMSO in the assay wells does not exceed 0.5% (v/v) to avoid solvent-induced toxicity or artifacts. [6]
-
2.2 Potential for Assay Interference: Nitroaromatic compounds are often yellow and can act as fluorescence quenchers, potentially interfering with common assay readouts.[7]
-
Mitigation Strategy: For every colorimetric or fluorometric assay, it is mandatory to include "compound-only" control wells. These wells contain the test compound at all tested concentrations in the assay medium but lack cells or enzymes. The readout from these wells serves as the background, which must be subtracted from the corresponding experimental wells to correct for intrinsic absorbance or fluorescence of the compound.
Tier 1: Foundational Cytotoxicity Profiling
The initial step is to determine the concentration range at which this compound affects cell health. This is essential for distinguishing targeted biological activity from non-specific toxicity and for selecting appropriate, non-toxic concentrations for subsequent mechanistic assays. Studies have shown that nitrophenol isomers can exert significant cytotoxicity on human cell lines.[3][4]
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity, A549 for lung)[4]
-
96-well clear, flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 16-24 hours to allow for attachment.
-
Compound Treatment: Prepare a 2x concentration series of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm. Subtract the background absorbance from compound-only control wells.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the IC50 value (the concentration that inhibits 50% of metabolic activity).
-
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a complementary method that quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[3][4]
-
Materials:
-
Cell culture plate prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
96-well clear, flat-bottom plate for the assay reaction.
-
Plate reader capable of measuring absorbance at ~490 nm.
-
-
Step-by-Step Methodology:
-
Prepare Controls: On the cell plate, designate wells for:
-
Spontaneous LDH Release: Vehicle control wells.
-
Maximum LDH Release: Add lysis buffer to untreated control wells 30 minutes before the end of incubation.
-
-
Supernatant Collection: After the compound incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Readout: Measure the absorbance at 490 nm. Correct for background using compound-only controls.
-
Calculation: Calculate cytotoxicity as a percentage: ((Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)) * 100. Plot the results to determine the IC50 value.
-
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity in viable cells | Measures enzyme release from dead cells |
| Endpoint | IC50 (half-maximal inhibitory concentration) | IC50 (half-maximal cytotoxic concentration) |
| Interpretation | Indicates loss of cell proliferation/viability | Indicates loss of cell membrane integrity |
Tier 2: Metabolic Enzyme Interaction
Nitroaromatic compounds are known to interact with xenobiotic-metabolizing enzymes.[5][8] An important family to screen is the Cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[9] An inhibition assay can reveal if the compound is likely to cause drug-drug interactions.
Protocol: CYP450 Inhibition Assay (Fluorometric)
This protocol describes a high-throughput method using a recombinant human CYP enzyme and a fluorogenic substrate to assess the inhibitory potential of the test compound.
-
Materials:
-
Recombinant human CYP enzyme (e.g., CYP3A4, CYP2D6, or CYP2E1).
-
Fluorogenic CYP substrate (e.g., Vivid® Substrates).
-
NADPH regeneration system.
-
Potassium phosphate buffer.
-
Known CYP inhibitor as a positive control (e.g., ketoconazole for CYP3A4).
-
96-well or 384-well black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare master mixes of the enzyme/NADPH system and the substrate in buffer according to the manufacturer's protocol.
-
Compound Plating: Add the test compound dilutions and controls (vehicle, positive control) to the plate.
-
Pre-incubation: Add the enzyme/NADPH master mix to the wells. Incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate master mix to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence signal every minute for 30-60 minutes.
-
Data Analysis:
-
Correct for background fluorescence using compound-only controls.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control ((Rate_treated / Rate_vehicle) * 100).
-
Plot the percent activity against the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
-
Tier 3: Mechanistic Assay - PPARα Activation
The structural similarity to fibrates and the reported anti-dyslipidemic activity of a related molecule provide a strong rationale for investigating PPARα agonism.[2] A cell-based reporter gene assay is the gold standard for this purpose.
PPARα Signaling Pathway Overview
PPARα is a ligand-activated transcription factor. Upon binding to an agonist (like a fibrate or potentially our test compound), it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. These genes are typically involved in lipid metabolism and fatty acid oxidation.
Caption: PPARα signaling pathway activated by a ligand.
Protocol: PPARα Luciferase Reporter Gene Assay
This assay uses a host cell line engineered to express PPARα and a luciferase reporter gene under the control of a PPRE promoter. Activation of PPARα leads to the production of luciferase, which can be quantified via a luminescent reaction.
-
Materials:
-
Host cell line (e.g., HEK293T or HepG2) transiently or stably transfected with:
-
A human PPARα expression vector.
-
A PPRE-driven luciferase reporter vector.
-
A constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
-
96-well white, opaque tissue culture plates.
-
Known PPARα agonist as a positive control (e.g., GW7647, fenofibrate).
-
Luciferase assay reagent system (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed the transfected cells into a 96-well white plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a concentration series of the test compound. Include vehicle and positive controls. Use concentrations well below the cytotoxic IC50 determined in Tier 1.
-
Incubation: Incubate for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Reading: Following the manufacturer's protocol, add the luciferase assay substrate to a portion of the lysate and read the firefly luciferase signal. Then, add the second reagent (e.g., Stop & Glo®) to quench the first signal and read the normalization reporter (e.g., Renilla) signal.
-
Data Analysis:
-
Calculate the Relative Response Ratio: (Firefly Luciferase / Renilla Luciferase).
-
Normalize the data to the vehicle control to get the Fold Induction.
-
Plot the Fold Induction against compound concentration and fit the curve to determine the EC50 (half-maximal effective concentration) and the maximum activation level relative to the positive control.
-
-
Integrated Experimental Workflow
The proposed assays should be conducted in a logical sequence, where the results of foundational assays inform the design of subsequent mechanistic studies.
Caption: Tiered workflow for in vitro characterization.
Summary of Data Outputs
The following table summarizes the key quantitative data that will be generated from this series of in vitro assays.
| Assay | Purpose | Key Parameter Measured | Primary Insight Gained |
| MTT Assay | Assess impact on cell metabolic activity | IC50 (µM) | Concentration at which cell viability is reduced by 50% |
| LDH Assay | Assess impact on cell membrane integrity | IC50 (µM) | Concentration at which 50% of cells are lysed |
| CYP Inhibition | Evaluate potential for drug-drug interactions | IC50 (µM) | Potency of inhibition against a key metabolic enzyme |
| PPARα Reporter | Determine primary mechanism of action | EC50 (µM) & % Max Activation | Potency and efficacy as a PPARα agonist |
By following this structured, multi-tiered approach, researchers can efficiently and accurately characterize the in vitro biological activity of this compound, moving from a general assessment of safety to a specific understanding of its molecular mechanism.
References
-
Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Retrieved January 11, 2026, from [Link]
-
Longdom Publishing. (n.d.). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved January 11, 2026, from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved January 11, 2026, from [Link]
-
BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved January 11, 2026, from [Link]
-
Khan, H., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. PMC - NIH. Retrieved January 11, 2026, from [Link]
-
PubMed. (n.d.). Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro. Retrieved January 11, 2026, from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved January 11, 2026, from [Link]
-
Mitoma, C., et al. (1971). In vitro metabolic studies on propyl p-nitrophenyl ether. PubMed. Retrieved January 11, 2026, from [Link]
Sources
- 1. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a p-nitrophenol oxidation-based assay for the analysis of CYP2E1 activity in intact hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro metabolic studies on propyl p-nitrophenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols for Cell-Based Assays in Anti-Inflammatory Drug Discovery
Introduction: Targeting Inflammation at the Cellular Level
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a vast array of human diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of novel anti-inflammatory therapeutics, therefore, represents a significant focus in drug discovery. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to identify and characterize compounds that modulate inflammatory pathways.[1][2]
This comprehensive guide provides an in-depth overview of key cell-based assays used to screen for and evaluate the efficacy of anti-inflammatory compounds. We will delve into the core principles, provide detailed step-by-step protocols, and discuss the interpretation of results for each assay, empowering researchers to design and execute robust screening campaigns.
The Central Role of NF-κB in Inflammation and its Interrogation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3][4] It controls the expression of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] Consequently, the NF-κB signaling pathway is a prime target for anti-inflammatory drug discovery.
Scientific Principle
In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB.[6][7] This liberates NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[4][6] Assays designed to measure the inhibition of this pathway are therefore crucial for identifying potential anti-inflammatory candidates.
Visualizing the NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Protocol: NF-κB Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of an NF-κB response element.[8][9][10]
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds and vehicle control (e.g., DMSO)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 1 hour. Include a vehicle control.
-
Inflammatory Stimulation: Stimulate the cells with an EC80 concentration of LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.[11]
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of a compound that inhibits 50% of the NF-κB activity. |
| Z'-factor | A statistical parameter to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for high-throughput screening. |
Quantifying the Inflammatory Output: Cytokine Release Assays
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines, such as TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), are key mediators of the inflammatory response.[1] Measuring the ability of a compound to suppress the release of these cytokines is a direct and relevant readout of its anti-inflammatory potential.[12]
Scientific Principle
Immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs), can be stimulated in vitro with inflammatory agents like LPS to produce and secrete pro-inflammatory cytokines.[13][14] The amount of cytokine released into the cell culture supernatant can then be quantified using various immunoassay techniques, with ELISA (Enzyme-Linked Immunosorbent Assay) being the most common.
Visualizing the LPS-Induced Cytokine Release Workflow
Caption: Workflow for an LPS-induced cytokine release assay.
Protocol: LPS-Induced TNF-α and IL-6 Release in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Ficoll-Paque for PBMC isolation
-
Test compounds and vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15]
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells/well.[15]
-
Compound Treatment: Pre-incubate the cells with various concentrations of test compounds for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 10 ng/mL to induce cytokine production and incubate for 18-24 hours.[15][16]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's protocols.
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of each cytokine in the samples from the standard curve. Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
| Cytokine | Typical Induction with LPS | Significance in Inflammation |
| TNF-α | Rapid and robust | Key initiator of the inflammatory cascade |
| IL-6 | Sustained release | Involved in both acute and chronic inflammation |
| IL-1β | Requires inflammasome activation | Potent pyrogen and inflammatory mediator |
Investigating Inflammasome Activation
Inflammasomes are multi-protein complexes that play a critical role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[17][18] The NLRP3 inflammasome is the most extensively studied and is activated by a wide range of stimuli, making it an attractive target for anti-inflammatory therapies.[17][19]
Scientific Principle
NLRP3 inflammasome activation is typically a two-step process.[18][19] The first signal, or "priming," is often provided by TLR agonists like LPS, which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[18] The second signal, provided by a variety of stimuli including extracellular ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent IL-1β release and pyroptosis, a form of inflammatory cell death.[17][19]
Protocol: NLRP3 Inflammasome Activation Assay
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Human IL-1β ELISA kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[20]
-
Compound Treatment: Wash the cells and treat with test compounds for 1 hour.
-
Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β using an ELISA kit.[21]
-
Pyroptosis Measurement: Measure LDH release in the supernatant as an indicator of pyroptosis.[19]
Data Analysis: Determine the IC50 values for the inhibition of IL-1β release and LDH release. Comparing these two values can provide insights into whether a compound specifically inhibits inflammasome activation or has general cytotoxic effects.
Modulating the Adaptive Immune Response: T-Cell Activation Assays
T-cells are key players in the adaptive immune response, and their dysregulation is a hallmark of many autoimmune and inflammatory diseases.[22] Assays that measure the activation, proliferation, and cytokine production of T-cells are therefore valuable for identifying compounds with immunomodulatory properties.[23]
Scientific Principle
T-cell activation can be initiated in vitro by stimulating the T-cell receptor (TCR) and co-stimulatory molecules.[22] This is commonly achieved using antibodies against CD3 and CD28.[24] Activated T-cells proliferate and produce a range of cytokines, such as IFN-γ and IL-2. The inhibitory effect of test compounds on these processes can be quantified.[25]
Protocol: Anti-CD3/CD28-Induced T-Cell Proliferation Assay
Materials:
-
Human PBMCs or purified CD3+ T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometer
Procedure:
-
Cell Staining: Label PBMCs or purified T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Cell Seeding: Seed the labeled cells in a 96-well plate.
-
Compound Treatment: Add test compounds at various concentrations.
-
T-Cell Activation: Stimulate the cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies.[24][26]
-
Incubation: Culture the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the dilution of the proliferation dye as a measure of cell division.
Data Analysis: Quantify the percentage of proliferated cells in each treatment group. Calculate the IC50 for the inhibition of T-cell proliferation.
| Parameter | Measurement |
| Proliferation | Dye dilution by flow cytometry |
| Activation Markers | Expression of CD25 and CD69 by flow cytometry |
| Cytokine Production | IFN-γ, IL-2 in supernatant by ELISA or Luminex |
High-Content Screening for Phenotypic Drug Discovery
High-content screening (HCS) integrates automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in a cell-based assay.[27] This approach allows for the unbiased identification of anti-inflammatory compounds by assessing their ability to revert a disease-relevant cellular phenotype.
Scientific Principle
In the context of inflammation, HCS can be used to monitor changes in cell morphology, the nuclear translocation of transcription factors like NF-κB, and the expression of inflammatory markers. For instance, macrophages stimulated with LPS undergo distinct morphological changes and upregulate the expression of proteins like iNOS and COX-2.[27][28] HCS can quantify these changes and identify compounds that reverse this pro-inflammatory phenotype.
Protocol: High-Content Imaging of NF-κB Nuclear Translocation
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96- or 384-well imaging plate.
-
Compound Treatment: Treat the cells with test compounds for 1 hour.
-
LPS Stimulation: Stimulate with LPS for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunofluorescence Staining: Stain the cells with the anti-p65 primary antibody, followed by the fluorescent secondary antibody and DAPI.
-
Image Acquisition and Analysis: Acquire images using a high-content imager. Use image analysis software to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 signal.
Data Analysis: Calculate the percentage of inhibition of NF-κB nuclear translocation for each compound concentration and determine the IC50 value.
Conclusion
The cell-based assays described in this guide represent a powerful and versatile toolkit for the discovery and development of novel anti-inflammatory therapeutics. By providing a biologically relevant context, these assays enable the identification of compounds that modulate key inflammatory pathways and cellular functions. The choice of assay will depend on the specific scientific question and the stage of the drug discovery process. A multi-assay approach, targeting different aspects of the inflammatory response, is often the most effective strategy for identifying and validating promising lead candidates.
References
-
High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. PubMed Central. Available at: [Link]
-
High-Content Image-Based Screening and Deep Learning for the Detection of Anti-Inflammatory Drug Leads. PubMed. Available at: [Link]
-
Inflammasome assays in vitro and in mouse models. Current Protocols. Available at: [Link]
-
Inflammasome Assays In Vitro and in Mouse Models. PubMed. Available at: [Link]
-
"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. Athmic Biotech Solutions. Available at: [Link]
-
Cellular Models and Assays to Study NLRP3 Inflammasome Biology. MDPI. Available at: [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link]
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]
-
Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. Eurofins. Available at: [Link]
-
T-cell activation-inhibitory assay: a proposed novel method for screening caloric restriction mimetics. PubMed. Available at: [Link]
-
Inflammation and Autoimmune T cell assays. Charles River Laboratories. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
-
NF-κB signaling in inflammation. PubMed. Available at: [Link]
-
Principles of the reporter-gene assay. Reporter cells carry a... ResearchGate. Available at: [Link]
-
Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PubMed Central. Available at: [Link]
-
Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. Available at: [Link]
-
Rapid screening of novel therapeutics by ImmuSignatureTM T cell activation assay. Horizon Discovery. Available at: [Link]
-
T Cell Assays. Charles River Laboratories. Available at: [Link]
-
Reporter Genes. Sartorius. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Canonical pathway of NF-κB activation. Several inflammatory signals,... ResearchGate. Available at: [Link]
-
In Vitro T Cell Assays. ICE Bioscience. Available at: [Link]
-
LPS-Induced Cytokine Release Model. Charles River Laboratories. Available at: [Link]
Sources
- 1. athmicbiotech.com [athmicbiotech.com]
- 2. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Reporter Genes | Sartorius [sartorius.com]
- 11. youtube.com [youtube.com]
- 12. Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery - Eurofins Scientific [eurofins.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 17. Inflammasome Activation | NLRP3 Inflammasome [promega.jp]
- 18. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Inflammasome Assays In Vitro and in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.sg]
- 22. criver.com [criver.com]
- 23. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 24. horizondiscovery.com [horizondiscovery.com]
- 25. criver.com [criver.com]
- 26. T-cell activation-inhibitory assay: a proposed novel method for screening caloric restriction mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 28. High-Content Image-Based Screening and Deep Learning for the Detection of Anti-Inflammatory Drug Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Methyl-2-(4-nitrophenyl)propanoic acid in Drug Discovery
Introduction: Unveiling the Therapeutic Potential of a Bifunctional Scaffold
2-Methyl-2-(4-nitrophenyl)propanoic acid is a unique small molecule that presents a compelling starting point for drug discovery endeavors. Its structure marries two key pharmacophores: the arylpropionic acid moiety, famously associated with non-steroidal anti-inflammatory drugs (NSAIDs), and a nitroaromatic ring, a functional group with a diverse and intriguing pharmacological profile. This distinctive combination suggests a pluripotentiality that warrants a systematic and multi-pronged exploratory approach.
The arylpropionic acid scaffold is the cornerstone of widely used NSAIDs like ibuprofen and naproxen, which primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The presence of this moiety in this compound provides a strong rationale for investigating its potential as a novel anti-inflammatory agent. Furthermore, structural similarities to fibrates, a class of drugs used to treat dyslipidemia, suggest a potential role in modulating lipid metabolism, possibly through interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]
The nitroaromatic group adds another layer of complexity and opportunity. While historically associated with toxicity concerns, nitroaromatic compounds are present in a number of approved drugs and are increasingly being explored in modern drug discovery.[5] Of particular interest is their potential for bioreduction in hypoxic environments, such as those found in solid tumors.[6][7] This opens up the exciting possibility of developing this compound as a hypoxia-activated prodrug for targeted cancer therapy.
This comprehensive guide provides a structured framework for researchers to explore the multifaceted therapeutic potential of this compound. We will detail the chemical synthesis and propose a strategic, multi-arm screening cascade designed to elucidate its activity as an anti-inflammatory agent, a modulator of lipid metabolism, and a hypoxia-activated anticancer prodrug.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |
| Molecular Weight | 209.20 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 42206-47-3 | PubChem |
| Appearance | Expected to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol | - |
Chemical Synthesis
A plausible and scalable synthesis of this compound can be achieved through a two-step process involving a malonic ester synthesis followed by hydrolysis and decarboxylation.
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl methylmalonate
-
4-Nitrobenzyl bromide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of Diethyl 2-methyl-2-(4-nitrobenzyl)malonate
-
In a dry round-bottom flask under an inert atmosphere, dissolve diethyl methylmalonate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 4-nitrobenzyl bromide in ethanol dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diethyl 2-methyl-2-(4-nitrobenzyl)malonate.
-
-
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude malonic ester from Step 1 in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3 hours to facilitate both hydrolysis of the esters and decarboxylation.
-
After cooling, add water and separate any oily substance.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.[8]
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Proposed Drug Discovery and Development Workflow
The unique bifunctional nature of this compound necessitates a parallel screening approach to efficiently evaluate its potential in different therapeutic areas. The following workflow is proposed:
Caption: Proposed drug discovery workflow for this compound.
Protocols for In Vitro Evaluation
A. Anti-Inflammatory Pathway: Cyclooxygenase (COX) Inhibition
The structural similarity to known NSAIDs strongly suggests that this compound may inhibit COX enzymes.[1] A screening assay to determine the inhibitory activity against both COX-1 and COX-2 is a critical first step.
Protocol 2: COX-1 and COX-2 Inhibition Assay
Principle:
This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD
-
This compound (test compound)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add serial dilutions of the test compound or positive controls to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Expected Outcome:
This assay will determine the potency and selectivity of this compound for COX-1 and COX-2. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will indicate the selectivity.
Hypothetical Data:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 1.8 | 8.4 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
| Celecoxib (Control) | 15 | 0.004 | 3750 |
B. Metabolic Disease Pathway: PPAR Activation
The structural resemblance to fibrates suggests potential activity at PPARs, which are key regulators of lipid and glucose metabolism.[3][4]
Protocol 3: PPARα and PPARγ Activation Assay
Principle:
This is a cell-based reporter gene assay. Cells are engineered to express a PPAR-responsive element linked to a luciferase reporter gene. Activation of PPARs by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.[9]
Materials:
-
HEK293 cells stably co-transfected with a PPAR expression vector (either PPARα or PPARγ) and a luciferase reporter plasmid containing a PPAR response element.
-
This compound (test compound)
-
Known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as positive controls.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and positive controls in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compounds or controls. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Remove the medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value for the test compound.
Expected Outcome:
This assay will reveal if this compound can activate PPARα and/or PPARγ and its potency in doing so.
Hypothetical Data:
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) |
| This compound | 8.5 | > 50 |
| GW7647 (Control) | 0.002 | > 100 |
| Rosiglitazone (Control) | > 100 | 0.015 |
C. Oncology Pathway: Hypoxia-Activated Cytotoxicity
The nitroaromatic group can be reduced by nitroreductase enzymes that are often overexpressed in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic species.[5][6][10]
Protocol 4: Cytotoxicity Assay under Normoxic and Hypoxic Conditions
Principle:
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12][13] By comparing the cytotoxicity of the compound under normal oxygen (normoxia) and low oxygen (hypoxia) conditions, we can assess its hypoxia-activated potential.
Materials:
-
Cancer cell line known to express nitroreductases (e.g., HT-29 colon cancer cells).
-
This compound (test compound).
-
Doxorubicin (positive control for cytotoxicity).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well tissue culture plates.
-
Standard cell culture incubator (normoxia, 21% O₂).
-
Hypoxia chamber or incubator (1% O₂).
-
Microplate reader.
Procedure:
-
Seed the cancer cells into two 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and doxorubicin in cell culture medium.
-
Replace the medium in both plates with the medium containing the test compounds or controls. Include a vehicle control.
-
Incubate one plate in a standard incubator (normoxia) and the other in a hypoxia chamber for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values under both normoxic and hypoxic conditions.
Expected Outcome:
A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would indicate that the compound is a hypoxia-activated prodrug.
Caption: Proposed mechanism of hypoxia-activated cytotoxicity.
Hypothetical Data:
| Compound | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (Normoxia/Hypoxia) |
| This compound | > 100 | 5.6 | > 17.8 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.67 |
Preliminary ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.
Protocol 5: In Vitro Metabolic Stability
Principle:
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s, by incubating it with liver microsomes.[14][15][16][17]
Materials:
-
Human liver microsomes.
-
NADPH (cofactor).
-
This compound (test compound).
-
Control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance).
-
Acetonitrile.
-
LC-MS/MS system.
Procedure:
-
Incubate the test compound and control compounds with human liver microsomes in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Expected Outcome:
This assay provides an early indication of the compound's metabolic fate and helps predict its in vivo clearance.
Protocol 6: hERG Inhibition Assay
Principle:
Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. This automated patch-clamp assay measures the effect of the compound on hERG channel currents in a cell line expressing the channel.[18][19][20]
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch).
-
This compound (test compound).
-
Known hERG inhibitor (e.g., E-4031) as a positive control.
-
Appropriate extracellular and intracellular solutions.
Procedure:
-
Cells are captured and a whole-cell patch-clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline current is recorded.
-
The test compound is applied at various concentrations, and the effect on the hERG current is measured.
-
The percentage of inhibition is calculated, and an IC₅₀ value is determined.
Expected Outcome:
An IC₅₀ value > 10 µM is generally considered a low risk for hERG-related cardiotoxicity.
Protocol 7: Ames Test for Mutagenicity
Principle:
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[21][22][23][24][25] It uses strains of Salmonella typhimurium that are auxotrophic for histidine.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).
-
This compound (test compound).
-
Positive controls (e.g., sodium azide).
-
S9 fraction (rat liver homogenate) for metabolic activation.
-
Minimal glucose agar plates.
Procedure:
-
The test compound is mixed with the bacterial strain, with and without the S9 fraction.
-
The mixture is plated on minimal glucose agar plates lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Expected Outcome:
This assay provides a critical assessment of the compound's potential to cause genetic mutations. A negative result is highly desirable for further development.
Conclusion
This compound represents a promising starting scaffold for the development of novel therapeutics. Its unique chemical architecture suggests the potential for activity in multiple therapeutic areas, including inflammation, metabolic disorders, and oncology. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly investigate these possibilities, elucidate the compound's mechanism of action, and make data-driven decisions for its advancement in the drug discovery pipeline. Careful consideration of the potential liabilities associated with the nitroaromatic group, through early and comprehensive toxicity screening, will be paramount to the successful development of any drug candidate derived from this intriguing molecule.
References
-
Mechanism of action of fibrates - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Hypolipidemic activity of select fibrates correlates to changes in hepatic apolipoprotein C-III expression: a potential physiologic basis for their mode of action - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved January 11, 2026, from [Link]
-
Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
[Mechanism of action of hypolipemic drugs] - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Mechanism of action of fibrates on lipid and lipoprotein metabolism. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Fibrate Medications - StatPearls - NCBI Bookshelf. (2023, May 1). NCBI. Retrieved January 11, 2026, from [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 19). Frontiers. Retrieved January 11, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]
-
Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024, July 19). PubMed. Retrieved January 11, 2026, from [Link]
-
Human PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. (n.d.). Elabscience. Retrieved January 11, 2026, from [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. Retrieved January 11, 2026, from [Link]
-
Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025, April 2). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). NCBI. Retrieved January 11, 2026, from [Link]
-
Human PPARγ Reporter Assay Kit. (n.d.). Indigo Biosciences. Retrieved January 11, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 11, 2026, from [Link]
-
An ELISA method to measure inhibition of the COX enzymes - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. Retrieved January 11, 2026, from [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved January 11, 2026, from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 11, 2026, from [Link]
-
The Ames Test. (n.d.). Retrieved January 11, 2026, from [Link]
-
Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (n.d.). Sensors & Diagnostics (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 11, 2026, from [Link]
-
Ames Test. (n.d.). Charles River Laboratories. Retrieved January 11, 2026, from [Link]
-
hERG Assay. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]
-
A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
-
hERG Safety. (n.d.). Evotec. Retrieved January 11, 2026, from [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
-
A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. (2020, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 11, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). protocols.io. Retrieved January 11, 2026, from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Retrieved January 11, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Bio-protocol. Retrieved January 11, 2026, from [Link]
-
Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved January 11, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved January 11, 2026, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-(4-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
-
2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed. (2008, November 8). Retrieved January 11, 2026, from [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. mercell.com [mercell.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mttlab.eu [mttlab.eu]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 25. criver.com [criver.com]
Comprehensive Analytical Characterization of 2-Methyl-2-(4-nitrophenyl)propanoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Methyl-2-(4-nitrophenyl)propanoic acid. In drug discovery and development, rigorous structural confirmation and purity assessment are paramount for ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This application note outlines a multi-technique approach, leveraging chromatography, spectroscopy, and mass spectrometry to unambiguously determine the identity, purity, and structural integrity of this compound. The protocols herein are designed to be self-validating and are grounded in established analytical principles, providing researchers with a robust framework for their analytical workflows.
Introduction and Physicochemical Profile
This compound is a carboxylic acid derivative containing a nitro-substituted aromatic ring. Its structural motifs, including a chiral center and a nitro group, make it a compound of interest in medicinal chemistry and materials science. The nitro group can serve as a precursor for an amino group, opening pathways to a variety of other derivatives. Accurate characterization is the foundational step for any further investigation or application.
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42206-47-3 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[1] |
| Molecular Weight | 209.20 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)[O-])C(=O)O | PubChem[1] |
Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and thermally labile compounds. A reverse-phase (RP-HPLC) method is particularly well-suited for this compound, separating the analyte from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
The selection of a C18 column provides a hydrophobic stationary phase that will retain the analyte through interactions with its phenyl ring and methyl groups. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the compound. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time. The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ~4), ensuring that the analyte is in a single, neutral form. This prevents peak tailing and results in a sharp, symmetrical peak, which is essential for accurate quantification.[2][3] A UV detector is chosen due to the presence of the nitrophenyl chromophore, which strongly absorbs UV radiation.
Detailed Protocol for RP-HPLC-UV Analysis
Objective: To determine the purity of a this compound sample by calculating the peak area percentage.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample: this compound.
Procedure:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~0.5 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 17.0 10 90 17.1 60 40 | 20.0 | 60 | 40 |
-
-
System Suitability: Before running the sample, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Workflow and Data Interpretation
Sources
Application Note: HPLC Analysis of 2-Arylpropanoic Acids
A Senior Application Scientist's Guide to Achiral and Chiral Separations
Introduction: The Analytical Imperative for Profens
2-Arylpropanoic acids, commonly known as "profens," are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This group includes widely used medications such as Ibuprofen, Ketoprofen, and Naproxen. Their therapeutic action stems from the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. The analytical scrutiny of these compounds is critical for ensuring the safety, efficacy, and quality of pharmaceutical products.
A defining characteristic of most profens is chirality, with the (S)-enantiomer typically possessing the desired pharmacological activity, while the (R)-enantiomer is often less active or may contribute to side effects.[2] For instance, (S)-Ibuprofen is the active form responsible for anti-inflammatory effects.[2] This stereoselectivity necessitates the use of analytical methods capable of not only quantifying the total amount of the drug (achiral analysis) but also determining the enantiomeric purity (chiral analysis).[1][3]
This guide provides a comprehensive overview of the fundamental principles and practical protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC) analysis of 2-arylpropanoic acids, designed for researchers, scientists, and drug development professionals.
Fundamental Principles: Mastering the Separation
A successful HPLC method is built on a strong understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. For 2-arylpropanoic acids, two key areas are paramount: mobile phase pH control for achiral separations and chiral recognition mechanisms for enantiomeric separations.
Achiral Analysis: The Critical Role of Mobile Phase pH
The carboxylic acid moiety is the key functional group in profens, making them acidic compounds. Their pKa values typically fall in the range of 4 to 5.[4][5][6] This means their ionization state is highly dependent on the pH of the HPLC mobile phase.
-
The Principle of Ion Suppression: In reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18), retention is primarily driven by hydrophobic interactions. The ionized (deprotonated) form of an acidic analyte is more polar and will have less retention, eluting quickly and often exhibiting poor peak shape (tailing).[7][8] To achieve good retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is accomplished by adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[8][9][10] At this lower pH, the analyte exists predominantly in its neutral, more hydrophobic form, leading to stronger interaction with the stationary phase and improved chromatography.
-
Consequences of Improper pH:
-
pH near pKa: Operating near the pKa of the analyte will result in a mixed population of ionized and non-ionized forms, leading to broad or split peaks and poor reproducibility.[7][11]
-
High pH: A mobile phase pH significantly above the pKa will cause the analyte to be fully ionized, resulting in very little retention on a reversed-phase column.
-
| Compound | Typical pKa Value | Recommended Mobile Phase pH (for RP-HPLC) |
| Ibuprofen | 4.5 - 4.9[4][5] | 2.5 - 3.0 |
| Ketoprofen | 4.2 - 4.5[4][6] | 2.5 - 3.0 |
| Naproxen | ~4.2 | 2.5 - 3.0 |
Table 1: pKa values of common profens and the corresponding recommended mobile phase pH for optimal reversed-phase HPLC analysis.
Chiral Analysis: Separating Mirror Images
The separation of enantiomers requires a chiral environment. In HPLC, this is most commonly achieved by using a Chiral Stationary Phase (CSP).[12] These phases are designed to have specific three-dimensional structures that interact differently with the two enantiomers of a chiral molecule.
-
Mechanism of Chiral Recognition: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and highly effective for separating profen enantiomers.[13][14] The separation mechanism involves a combination of transient interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector on the stationary phase. One enantiomer will form a more stable, transient complex with the CSP, leading to a longer retention time compared to its mirror image, thus enabling their separation.[13]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for common applications in the analysis of 2-arylpropanoic acids.
Protocol 1: Achiral Assay of Ibuprofen in Tablets (USP-based Method)
This protocol describes a robust method for quantifying the total amount of ibuprofen in a pharmaceutical tablet, adapted from common pharmacopeial methods.[15][16]
A. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : pH 3.0 Buffer (60:40 v/v) |
| Buffer: 0.05M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid. | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
B. Preparation of Solutions
-
Standard Solution (50 µg/mL):
-
Accurately weigh approximately 25 mg of USP Ibuprofen Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with mobile phase.
-
Further dilute 5.0 mL of this stock solution to 50 mL with mobile phase.
-
-
Sample Solution (50 µg/mL):
-
Weigh and finely powder not fewer than 20 ibuprofen tablets.
-
Accurately weigh a portion of the powder equivalent to about 125 mg of ibuprofen and transfer to a 250 mL volumetric flask.
-
Add about 150 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Allow to cool to room temperature and dilute to volume with mobile phase. Mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute 5.0 mL of the filtered solution to 50 mL with mobile phase.
-
C. System Suitability & Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
-
The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0% and the tailing factor for the ibuprofen peak is not more than 2.0.[15]
-
Inject the Sample Solution and calculate the amount of ibuprofen using the peak areas compared to the standard.
Protocol 2: Chiral Separation of Ketoprofen Enantiomers
This protocol provides a method for the enantioselective separation of ketoprofen, which is essential for determining the purity of dexketoprofen (the S-enantiomer).[13][17][18]
A. Chromatographic Conditions
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol : Acetic Acid (85:15:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
B. Preparation of Solutions
-
Racemic Standard Solution (50 µg/mL):
-
Prepare a stock solution of racemic (R/S)-Ketoprofen in mobile phase at a concentration of 1 mg/mL.
-
Further dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Sample Solution (50 µg/mL):
-
Accurately weigh and dissolve the sample containing ketoprofen in the mobile phase to achieve a nominal concentration of 50 µg/mL.
-
C. System Suitability & Analysis
-
Equilibrate the system with the mobile phase until a stable baseline is obtained.
-
Perform a system suitability test by injecting the Racemic Standard Solution.
-
The system is deemed suitable if the resolution between the (S)- and (R)-Ketoprofen peaks is greater than 2.0.[13]
-
Inject the sample solution to determine the enantiomeric composition. The percentage of each enantiomer can be calculated from the respective peak areas.
Method Validation Strategy
Every analytical protocol must be a self-validating system. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters should be evaluated.[20][21][22][23]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest, free from interference. | Peak purity analysis; resolution > 2.0 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for multiple preparations/injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor changes in pH, mobile phase composition, flow rate, etc. |
Table 2: Key method validation parameters and typical acceptance criteria based on ICH Q2(R1) guidelines.
Visualization of Workflows
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Mobile phase pH too close to analyte pKa.- Secondary interactions with residual silanols on the column.[11][24]- Column contamination or degradation. | - Lower the mobile phase pH (at least 1.5-2 units below pKa).[8]- Use a modern, high-purity, end-capped silica column.- Flush the column with a strong solvent or replace if necessary.[25] |
| Poor Resolution (Chiral) | - Inappropriate Chiral Stationary Phase (CSP).- Mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., amylose vs. cellulose based).- Adjust the ratio of organic modifiers (e.g., 2-propanol) and the acidic additive.[13] |
| Drifting Retention Times | - Inadequate column equilibration.- Mobile phase composition changing over time (e.g., evaporation of volatile components).- Column temperature fluctuations. | - Increase column equilibration time before analysis.[26]- Prepare fresh mobile phase daily and keep bottles capped.- Use a column oven to maintain a constant temperature. |
| Split Peaks | - Sample solvent is incompatible with the mobile phase.- Column void or blockage at the inlet frit. | - Dissolve standards and samples in the mobile phase whenever possible.- Reverse flush the column; if the problem persists, replace the column. |
Table 3: Common HPLC troubleshooting guide for the analysis of acidic compounds.
References
-
PubMed. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
ResearchGate. The chemical structures of the selected NSAIDs and pKa-value. Available from: [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
YMC. HPLC Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (PDF) Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ResearchGate. Resolution of enantiomers of ketoprofen by HPLC: A review. Available from: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Royal Society of Chemistry. Improved pH measurement of mobile phases in reversed-phase liquid chromatography. Available from: [Link]
-
PubMed. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives]. Available from: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. How does pH of the mobile phase affects the resolution on reversed-phase HPLC?. Available from: [Link]
-
PubMed. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Available from: [Link]
-
Asian Journal of Chemistry. Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Available from: [Link]
-
ResearchGate. Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. Available from: [Link]
-
ResearchGate. Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Available from: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
National Center for Biotechnology Information. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Available from: [Link]
-
ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. Available from: [Link]
-
PubMed. Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Available from: [Link]
-
PubMed. A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Available from: [Link]
-
Rasayan Journal of Chemistry. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Available from: [Link]
-
ResearchGate. The studied analytes: (a) 2-arylpropionic acids; (b) N-protected.... Available from: [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]
-
ResearchGate. Chemical structure of ibuprofen (left) and celecoxib (right) with a pKa of 4.5 and 9.7, respectively. Available from: [Link]
-
National Center for Biotechnology Information. Ibuprofen. Available from: [Link]
-
Phenomenex. Ibuprofen Tablet USP Dissolution: A Rapid HPLC Alternative to the Traditional UV Method. Available from: [Link]
-
Scribd. HPLC Method for Ibuprofen Tablet Analysis. Available from: [Link]
-
National Center for Biotechnology Information. Ketoprofen. Available from: [Link]
Sources
- 1. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. scribd.com [scribd.com]
- 17. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. agilent.com [agilent.com]
- 25. HPLC Troubleshooting Guide [scioninstruments.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: NMR Spectroscopy for the Structural Elucidation of Propanoic Acid Derivatives
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This guide provides a comprehensive overview and detailed protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of propanoic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Significance of Propanoic Acid Derivatives and NMR
Propanoic acid and its derivatives are fundamental building blocks in organic chemistry and are prevalent in numerous biologically active compounds and pharmaceutical agents. Their structural characterization is a critical step in synthesis, quality control, and understanding their mechanism of action. NMR spectroscopy offers a non-destructive and highly informative method to determine the precise connectivity, stereochemistry, and conformation of these molecules.[1] This guide will walk you through the essential NMR experiments and their practical application to this important class of compounds.
Foundational NMR Principles for Propanoic Acid Derivatives
The core of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. For propanoic acid derivatives, the key nuclei of interest are ¹H and ¹³C.
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is indicative of the chemical environment of the nucleus.[2][3] Electronegative atoms, such as the oxygens in the carboxyl group, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[2][4]
-
Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of NMR signals into multiplets and provides information about the connectivity of atoms through chemical bonds.[5][6] The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and can reveal details about the number of bonds separating the coupled nuclei and their dihedral angles.[5]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal, providing a quantitative measure of the relative number of each type of proton in the molecule.[2][7]
Core NMR Experiments for Structural Elucidation
A systematic approach employing a suite of NMR experiments is essential for the complete structural assignment of a propanoic acid derivative.
One-Dimensional (1D) NMR
-
¹H NMR (Proton NMR): This is typically the first experiment performed. It provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through J-coupling. For propanoic acid, one would expect to see three distinct signals corresponding to the methyl (CH₃), methylene (CH₂), and carboxylic acid (COOH) protons.[2][4]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in single, sharp lines for each carbon.[3][8] Propanoic acid will show three distinct signals for the methyl, methylene, and carbonyl carbons.[3][9][10]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135, for instance, shows CH and CH₃ signals pointing up, while CH₂ signals point down. Quaternary carbons are not observed in DEPT spectra.
Two-Dimensional (2D) NMR
When 1D spectra become complex due to signal overlap, 2D NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two to three bonds.[11] A cross-peak in a COSY spectrum indicates a J-coupling interaction between the two protons at the corresponding chemical shifts on the x and y axes.[11] This is crucial for tracing out the spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C.[12][13] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a powerful tool for assigning proton and carbon signals simultaneously.[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[1][13][14] It is instrumental in connecting different spin systems and identifying quaternary carbons.[14]
Experimental Protocols
Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is highly dependent on proper sample preparation.[15][16]
Protocol 1: Standard Sample Preparation for Small Molecules
-
Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the propanoic acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[15][16] Higher concentrations can lead to broadened lineshapes.[17]
-
Solvent Selection: Use a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to avoid large solvent signals in the ¹H NMR spectrum.[15][18] The choice of solvent depends on the solubility of the analyte.
-
Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[15][18]
-
Filtration: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent them from interfering with the magnetic field homogeneity.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[15]
-
Transfer and Labeling: Carefully transfer the solution to a clean, unscratched NMR tube and cap it.[15][18] Label the tube clearly.
NMR Data Acquisition and Processing
The following is a general workflow for acquiring and processing NMR data. Specific parameters will vary depending on the spectrometer and the specific experiment.
Protocol 2: General NMR Data Acquisition and Processing Workflow
-
Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
-
2D NMR: Set up the desired 2D experiment (COSY, HSQC, HMBC) with appropriate acquisition parameters.
-
-
Data Processing:
-
Fourier Transformation: Transform the raw data (Free Induction Decay - FID) into the frequency domain spectrum.[19][20][21]
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[19][21]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.[19][20]
-
Referencing: Calibrate the chemical shift axis using the internal standard (TMS).
-
Integration (¹H NMR): Integrate the signals to determine the relative proton ratios.
-
Spectral Interpretation: A Case Study of Propanoic Acid
Let's consider the expected NMR data for propanoic acid (CH₃CH₂COOH).
| Proton Assignment | Expected ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~1.16[22] | Triplet (t) | ~7.5 |
| CH₂ | ~2.38[22] | Quartet (q) | ~7.5 |
| COOH | ~11.73[22] | Singlet (s, broad) | - |
Table 1: Predicted ¹H NMR Data for Propanoic Acid.
| Carbon Assignment | Expected ¹³C Chemical Shift (δ, ppm) |
| CH₃ | ~9 |
| CH₂ | ~28 |
| C=O | ~180 |
Table 2: Predicted ¹³C NMR Data for Propanoic Acid.
Interpretation Causality:
-
The CH₃ protons are furthest from the electronegative carboxyl group and thus appear at the lowest chemical shift (most shielded).[2] They are split into a triplet by the two neighboring CH₂ protons (n+1 rule: 2+1=3).
-
The CH₂ protons are adjacent to the carboxyl group and are therefore more deshielded, appearing at a higher chemical shift.[2] They are split into a quartet by the three neighboring CH₃ protons (n+1 rule: 3+1=4).
-
The COOH proton is highly deshielded due to its proximity to the two oxygen atoms and its acidic nature, resulting in a signal far downfield.[4] It is typically a broad singlet due to rapid chemical exchange with trace amounts of water or other acidic protons.[2]
-
In the ¹³C NMR spectrum , the carbonyl carbon is the most deshielded due to the double bond to one oxygen and a single bond to another.[3] The CH₂ carbon is more deshielded than the CH₃ carbon due to its closer proximity to the electron-withdrawing carboxyl group.[3]
Visualizing the NMR Workflow and Data Relationships
The following diagrams illustrate the logical flow of a comprehensive NMR structural elucidation project.
Caption: Comprehensive workflow for NMR structural elucidation.
Caption: Inter-relationships of key NMR experiments.
Advanced Applications: Stereochemistry Determination
For chiral propanoic acid derivatives, NMR can be a powerful tool for determining relative and absolute stereochemistry.
-
Diastereomers: Diastereomers have different physical properties and will generally exhibit distinct NMR spectra with different chemical shifts and coupling constants.
-
Chiral Derivatizing Agents (CDAs): Reacting a racemic mixture with a chiral derivatizing agent can create a mixture of diastereomers that can be distinguished by NMR.[23][24]
-
Nuclear Overhauser Effect (NOE): NOE experiments (NOESY or ROESY) provide information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry in cyclic or conformationally restricted molecules.[25]
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of propanoic acid derivatives. A systematic approach, beginning with high-quality sample preparation and progressing through a logical sequence of 1D and 2D NMR experiments, allows for the unambiguous determination of molecular structure. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently apply these powerful techniques in their work.
References
-
Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]
- Takeuchi, K., et al. (2022). NMR data processing, visualization, analysis and structure calculation with NMRFx.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
- Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR analysis of the sugar ester moieties at the propionic acid side chain. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure elucidation of uniformly 13C labeled small molecule natural products. PMC. Retrieved from [Link]
-
MathWorks. (2024, June 14). NMR Data Processing and Analysis. File Exchange - MATLAB Central. Retrieved from [Link]
-
SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Propionic acid - [13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Nagwa Classes. (2019, July 2). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]
-
YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 14: COSY. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Strategies for using NMR spectroscopy to determine absolute configuration. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spin-Spin Coupling Constants: Bond angle dependence of the sign and magnitude of the vicinal 3 J HF coupling. Retrieved from [Link]
-
ScienceDirect. (n.d.). Carboxylic acid ionization constants by 19F NMR spectroscopy. Retrieved from [Link]
-
PubMed Central. (2015, August 25). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Concerning the origin of 19F 19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, RF-palmitic acid-F13 and diethyl perfluorosuberate. Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. nagwa.com [nagwa.com]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mathworks.com [mathworks.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. scribd.com [scribd.com]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 19. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. Propionic acid(79-09-4) 1H NMR spectrum [chemicalbook.com]
- 23. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
Application Notes and Protocols for the Development of 2-Methyl-2-(4-nitrophenyl)propanoic Acid Derivatives
Introduction: The Therapeutic Potential of 2-Arylpropanoic Acid Scaffolds
The 2-arylpropanoic acid motif is a cornerstone in medicinal chemistry, most notably recognized in the structure of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, which allows for the inhibition of cyclooxygenase (COX) enzymes. The parent compound, 2-methyl-2-(4-nitrophenyl)propanoic acid, represents a valuable scaffold for the development of novel therapeutic agents. The presence of a nitro group offers a strategic point for chemical modification, potentially modulating the compound's biological activity and pharmacokinetic profile. The nitro moiety can be reduced to an amine, which can then be further functionalized, opening a vast chemical space for derivatization.
This guide provides a comprehensive framework for the synthesis, purification, and characterization of derivatives of this compound. Furthermore, it outlines detailed protocols for the preliminary in vitro evaluation of their potential as anti-inflammatory and antidyslipidemic agents. This document is intended for researchers and scientists in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step guidance.
I. Synthesis of the Core Scaffold: this compound
The synthesis of the parent compound is the crucial first step in any derivatization campaign. A common and effective method involves the hydrolysis of a corresponding ester precursor.
Protocol 1: Synthesis of this compound
This protocol details the synthesis starting from the commercially available diethyl 2-methyl-2-(4-nitrophenyl)malonate.
Materials:
-
Diethyl 2-methyl-2-(4-nitrophenyl)malonate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve diethyl 2-methyl-2-(4-nitrophenyl)malonate in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in deionized water.
-
Add the sodium hydroxide solution to the ethanolic solution of the malonate ester.
-
Heat the reaction mixture to 50°C and maintain for 3 hours with stirring.[1]
-
After cooling to room temperature, add deionized water to the reaction mixture. An oily layer may separate.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of the crude product should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with a saturated solution of sodium chloride.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Hydrolysis: The use of sodium hydroxide in an aqueous ethanol solution facilitates the saponification (hydrolysis) of the two ester groups of the malonate to carboxylates.
-
Decarboxylation: Upon acidification with strong acid (HCl), the resulting malonic acid derivative is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the desired propanoic acid.
-
Extraction and Purification: The extraction with ethyl acetate allows for the isolation of the organic product from the aqueous reaction mixture. Washing with brine removes residual water and inorganic salts. Drying with anhydrous magnesium sulfate removes any remaining traces of water before solvent evaporation.
II. Derivatization Strategies
The functional handles of this compound—the carboxylic acid and the nitro group—are prime targets for derivatization to explore structure-activity relationships (SAR).
A. Modification of the Carboxylic Acid Group
The carboxylic acid can be converted into a variety of functional groups, including esters and amides, which can significantly impact the compound's polarity, solubility, and interaction with biological targets.
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
This compound
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.[2]
-
Add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the excess methanol under reduced pressure.
-
Dilute the residue with diethyl ether and filter through a short pad of silica gel to remove the acid catalyst and any polar impurities.[2]
-
Evaporate the solvent from the filtrate to obtain the methyl 2-methyl-2-(4-nitrophenyl)propanoate.
Causality behind Experimental Choices:
-
Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.
Amide derivatives can be synthesized using a variety of coupling agents. This protocol utilizes a common and effective method.
Materials:
-
This compound
-
Desired amine (e.g., benzylamine)
-
Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide or EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base (e.g., DMAP - 4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine and a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling agent (DCC or EDC) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Coupling Agent: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the amide bond.
-
Base: DMAP acts as a catalyst to facilitate the reaction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the activated intermediate.
B. Modification of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amine, which then serves as a handle for a wide range of further derivatizations.
This protocol describes a common method for the reduction of an aromatic nitro group using tin(II) chloride.
Materials:
-
This compound derivative (e.g., the parent acid or an ester)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)[3]
-
Ethanol
-
3M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve the nitro compound in ethanol in a round-bottom flask.[4]
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature and carefully basify with 3M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or recrystallization as needed.
Causality behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups like carboxylic acids and esters.[3]
-
Basification: The addition of NaOH is necessary to neutralize the acidic reaction mixture and to precipitate the tin salts, allowing for the extraction of the free amine product.
III. Characterization of Synthesized Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | To determine the number and types of protons and their connectivity. | - Aromatic protons in the 7-8 ppm region. - Singlet for the two methyl groups around 1.5-1.7 ppm. - A broad singlet for the carboxylic acid proton (if present) above 10 ppm. - Signals corresponding to the specific derivative (e.g., ester or amide protons). |
| ¹³C NMR | To determine the number and types of carbon atoms. | - Carbonyl carbon of the carboxylic acid/ester/amide in the 170-180 ppm region. - Aromatic carbons in the 120-150 ppm region. - Quaternary carbon attached to the phenyl ring around 45-55 ppm. - Methyl carbons around 25-30 ppm. |
| IR Spectroscopy | To identify the presence of key functional groups. | - A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. - A strong C=O stretch for the carbonyl group around 1700 cm⁻¹. - N-O stretching bands for the nitro group around 1520 and 1350 cm⁻¹. - N-H stretching for the amine (if the nitro group is reduced) around 3300-3500 cm⁻¹. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | - A molecular ion peak corresponding to the calculated molecular weight of the compound. - Characteristic fragmentation patterns, such as the loss of the carboxylic acid group or the nitro group. |
IV. In Vitro Biological Evaluation
Preliminary screening of the synthesized derivatives for their potential biological activity is a critical step in the drug discovery process. The following protocols outline in vitro assays for anti-inflammatory and antidyslipidemic activities.
A. Anti-inflammatory Activity
This assay provides a simple and rapid method to screen for anti-inflammatory properties, as denaturation of proteins is a well-documented cause of inflammation.[1][2]
Materials:
-
Bovine serum albumin (BSA) or egg albumin[2]
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)[2]
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of BSA in PBS.
-
Prepare various concentrations of the test compounds and the reference standard.
-
In separate test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound/standard solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Heat the mixtures at 72°C for 5 minutes to induce denaturation.
-
Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
A control tube containing BSA and the solvent should be run in parallel.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
B. Antidyslipidemic Activity
HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a key target for antidyslipidemic drugs.[5]
Materials:
-
HMG-CoA reductase assay kit (commercially available)
-
Test compounds (dissolved in a suitable solvent)
-
Reference standard (e.g., Pravastatin or Atorvastatin)[5]
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial HMG-CoA reductase assay kit.
-
Typically, the assay involves the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[5]
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, EDTA, HMG-CoA substrate, and NADPH.[5]
-
Add various concentrations of the test compounds or the reference standard to the wells of a microplate.
-
Initiate the reaction by adding the HMG-CoA reductase enzyme.
-
Incubate at 37°C and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the percentage inhibition of HMG-CoA reductase activity for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
V. Visualization of Workflows
Caption: Synthetic workflow for the generation of derivatives.
Caption: In vitro biological evaluation workflow.
VI. Conclusion
The protocols and methodologies outlined in this application note provide a robust starting point for the development of novel derivatives of this compound. By systematically exploring the chemical space around this core scaffold and employing the described in vitro assays, researchers can efficiently identify and characterize new compounds with potential therapeutic value as anti-inflammatory or antidyslipidemic agents. It is imperative that all experimental work is conducted with appropriate safety precautions and that all synthesized compounds are rigorously purified and characterized before biological testing.
References
-
PrepChem. Synthesis of 2-(4-nitrophenyl)propionic acid. Available at: [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available at: [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. Nitro Reduction. Available at: [Link]
-
Leoncini, A., et al. (2017). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 13, 227-232. Available at: [Link]
-
Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, K. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 10(4), d187-d193. Available at: [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 337-345. Available at: [Link]
-
Slideshare. SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx. Available at: [Link]
-
Nakano, M., et al. (2012). An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells. Cytotechnology, 64(3), 269–276. Available at: [Link]
-
Bhalodia, N. R., & Shukla, V. J. (2011). In vitro anti-cholesterol and antioxidant activity of methanolic extracts from flax seeds (Linum usitatissimum L.). International Journal of Green Pharmacy, 5(2), 99. Available at: [Link]
-
Sivakkumar, A., Juliet, S., & Meenakumari, R. (2024). In-Vitro Screening of Antidiabetic, Anti-hyperlipidemic and Antioxidant Activity of Siddha Polyherbal Formulation Cuṇṭai Vaṟṟal Cūraṇam (CVC). Natural Resources for Human Health. Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. Available at: [Link]
-
PubChem. 2-Phenylpropionic acid. Available at: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In-Vitro Screening of Antidiabetic, Anti-hyperlipidemic and Antioxidant Activity of Siddha Polyherbal Formulation Cuṇṭai Vaṟṟal Cūraṇam (CVC) [nrfhh.com]
Topic: Protocol for Measuring Cyclooxygenase (COX) Inhibition by Novel Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets in the development of anti-inflammatory and analgesic drugs. Differentiating the inhibitory activity of novel compounds against these two isoforms is critical for predicting therapeutic efficacy and potential side effects. This document provides a comprehensive guide to the principles and methodologies for screening and characterizing COX inhibitors. It includes detailed, validated protocols for both a direct biochemical enzyme assay and a physiologically relevant cell-based assay, complete with explanations of the scientific rationale behind experimental choices, data analysis procedures, and troubleshooting advice.
Scientific Foundation: The Role of COX in Physiology and Pathology
The cyclooxygenase enzymes are central to the metabolism of arachidonic acid into prostanoids, a class of lipid mediators including prostaglandins (PGs), prostacyclin (PGI2), and thromboxanes (TXs).[1][2] These molecules are pivotal in a vast array of physiological and pathological processes.
-
COX-1 Isoform: COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions.[3][4] It plays a crucial role in maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and facilitating platelet aggregation via the production of thromboxane A2 (TXA2).[1][4][5]
-
COX-2 Isoform: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[1][3] Its upregulation at sites of inflammation leads to the production of prostaglandins like PGE2 that mediate pain, fever, and inflammation.[6]
The discovery of these two isoforms led to the hypothesis that selective inhibition of COX-2 could provide potent anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.[5][7] Therefore, accurate measurement of a compound's inhibitory potency (IC50) against both isoforms is essential to determine its selectivity index and therapeutic potential.
The Arachidonic Acid Cascade
The enzymatic action of COX occurs in two steps within a single active site: a cyclooxygenase reaction followed by a peroxidase reaction.[2][4] First, arachidonic acid is converted into the unstable intermediate Prostaglandin G2 (PGG2). Subsequently, the peroxidase activity reduces PGG2 to Prostaglandin H2 (PGH2).[2][3] PGH2 serves as the precursor for various tissue-specific synthases to produce the final bioactive prostanoids.[8]
Caption: The COX pathway of arachidonic acid metabolism.
Selecting the Appropriate Assay System
A variety of in vitro methods exist to measure COX inhibition, each with distinct advantages and limitations.[9] The choice of assay depends on the stage of the drug discovery process, from high-throughput screening (HTS) to detailed mechanistic studies.
| Assay Type | Principle | Advantages | Disadvantages | Primary Use Case |
| Biochemical (Purified Enzyme) | Measures inhibition of purified recombinant COX-1 and COX-2 enzymes. | High throughput, reproducible, allows for detailed kinetic studies.[4] | Lacks physiological context (no cell membranes, protein binding). | Primary screening, IC50 determination, structure-activity relationship (SAR) studies. |
| Cell-Based (e.g., Induced Macrophages) | Measures prostaglandin production in cultured cells (e.g., RAW 264.7) after inducing COX-2 expression with an inflammatory stimulus like LPS.[6][10] | More physiologically relevant; accounts for cell permeability and potential metabolism.[6] | Lower throughput, more complex, potential for off-target effects. | Secondary screening, confirming activity in a cellular context. |
| Human Whole Blood Assay | Ex vivo assay measuring TXB2 (from platelet COX-1) and LPS-induced PGE2 (from monocyte COX-2) in fresh human blood.[11][12] | Considered the "gold standard" for physiological relevance, as it includes all blood components and cell-cell interactions.[11][13] | Requires fresh human blood, lower throughput, subject to donor variability. | Lead optimization, preclinical characterization, predicting in vivo efficacy. |
Protocol 1: In Vitro Biochemical COX Inhibition Assay (ELISA-Based)
This protocol details a robust method for determining the IC50 values of novel compounds against purified human recombinant COX-1 and COX-2 enzymes. The assay measures the amount of Prostaglandin F2α (PGF2α), which is produced from the enzymatic product PGH2 via a chemical reduction step.[14][15] The concentration of PGF2α is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow Overview
Caption: Workflow for the biochemical COX inhibition assay.
A. Materials and Reagents
-
Purified Human Recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (Cofactor)
-
Arachidonic Acid (Substrate)
-
Hydrochloric Acid (HCl) or Stannous Chloride (SnCl2) for reaction termination/reduction
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Prostaglandin Screening ELISA Kit (for PGF2α or PGE2)
-
96-well reaction plates and ELISA plates
-
Multichannel pipettes, incubators (37°C)
B. Step-by-Step Protocol
1. Preparation of Reagents and Compounds:
- Rationale: Proper dilution and handling are critical for enzyme stability and reaction kinetics. Enzymes should always be kept on ice to prevent loss of activity.[14] 1.1. Thaw all enzymes, cofactors, and substrates on ice. 1.2. Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer. 1.3. Prepare a stock solution of Arachidonic Acid. A typical final concentration in the reaction is 5-10 µM.[4] 1.4. Prepare serial dilutions of your test compounds and reference inhibitors in DMSO. Further dilute these into the reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be low (<1%) to avoid affecting enzyme activity.
2. Assay Plate Setup (in duplicate or triplicate):
- Rationale: Including proper controls is essential for validating the assay results. The background control ensures that any signal detected is from enzymatic activity, while the 100% activity control serves as the baseline for calculating inhibition.
- Set up a 96-well plate with the following controls and test wells for each enzyme (COX-1 and COX-2):
- Background Control: 160 µL Reaction Buffer + 10 µL Heme + 10 µL heat-inactivated enzyme.
- 100% Activity Control (Vehicle): 160 µL Reaction Buffer + 10 µL Heme + 10 µL active enzyme + 10 µL vehicle (e.g., 1% DMSO in buffer).
- Positive Inhibitor Control: 160 µL Reaction Buffer + 10 µL Heme + 10 µL active enzyme + 10 µL known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
- Test Compound Wells: 160 µL Reaction Buffer + 10 µL Heme + 10 µL active enzyme + 10 µL diluted test compound.
3. Pre-Incubation:
- Rationale: Many COX inhibitors exhibit time-dependent inhibition. A pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its potency.[7][14] 3.1. Mix the contents of the wells gently. 3.2. Incubate the plate for 10 minutes at 37°C.
4. Initiation and Termination of the COX Reaction:
- Rationale: The reaction is initiated by adding the substrate, arachidonic acid. The reaction time is kept short and precise to measure the initial velocity of the reaction, which is critical for accurate inhibitor kinetics.[4][14] 4.1. Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells. 4.2. Mix quickly and incubate for exactly 2 minutes at 37°C.[4][14] 4.3. Stop the reaction by adding 10-30 µL of 1 M HCl or saturated Stannous Chloride solution.[4][14] This stops the enzyme and reduces the PGH2 product to the more stable PGF2α.
5. Quantification of Prostaglandin Production: 5.1. The samples are now ready for quantification. Dilute the reaction mixtures in the appropriate ELISA buffer. 5.2. Perform the competitive ELISA for PGF2α (or PGE2) according to the manufacturer's instructions. This typically involves incubating the samples with a fixed amount of PG-horseradish peroxidase (HRP) conjugate and a limited amount of antibody coated on the plate. 5.3. After washing, add a substrate for HRP and measure the absorbance using a plate reader (e.g., at 405-420 nm).[15] The intensity of the color is inversely proportional to the amount of PG in the sample.
Protocol 2: Cell-Based Human Whole Blood Assay (WBA)
This ex vivo assay is a highly regarded method for assessing COX inhibition in a complex biological matrix that closely mimics the in vivo environment.[11][13] It independently measures COX-1 activity by the ability of platelets to produce thromboxane B2 (TXB2) and COX-2 activity by the ability of monocytes to produce PGE2 after stimulation with lipopolysaccharide (LPS).[12]
A. Materials and Reagents
-
Freshly drawn human blood from healthy volunteers (heparinized).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds and reference inhibitors.
-
RPMI-1640 culture medium.
-
ELISA kits for Human TXB2 and PGE2.
-
CO2 incubator (37°C, 5% CO2).
B. Step-by-Step Protocol
1. COX-1 Inhibition Assay (TXB2 Production):
- Rationale: Platelets constitutively express COX-1. When whole blood is allowed to clot, platelets are activated and rapidly produce large amounts of TXA2, which is quickly hydrolyzed to the stable metabolite TXB2. 1.1. Aliquot 500 µL of fresh, heparinized blood into microcentrifuge tubes. 1.2. Add the test compound or vehicle (DMSO) at desired concentrations. 1.3. Vortex gently and incubate at 37°C for 60 minutes to allow for drug-enzyme interaction. 1.4. Allow the blood to clot by incubating for another 60 minutes at 37°C. 1.5. Centrifuge at 2,000 x g for 10 minutes to separate the serum. 1.6. Collect the serum and store it at -80°C until analysis. 1.7. Quantify the TXB2 concentration in the serum using a specific ELISA kit.
2. COX-2 Inhibition Assay (PGE2 Production):
- Rationale: Monocytes in whole blood do not express significant levels of COX-2. LPS is used as an inflammatory stimulus to induce the expression of the COX-2 enzyme over a 24-hour period.[12] 2.1. Aliquot 500 µL of fresh, heparinized blood into microcentrifuge tubes. 2.2. Add the test compound or vehicle (DMSO). 2.3. Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression. 2.4. Vortex gently and incubate the tubes for 24 hours at 37°C in a 5% CO2 incubator.[12] 2.5. After incubation, centrifuge the tubes at 2,000 x g for 10 minutes. 2.6. Collect the plasma and store it at -80°C until analysis. 2.7. Quantify the PGE2 concentration in the plasma using a specific ELISA kit.
Data Analysis and Interpretation
For both protocols, the final step is to calculate the inhibitory effect of your compound and determine its potency and selectivity.
1. Calculation of Percent Inhibition: Use the data from the ELISA to calculate the percentage of COX activity inhibited at each compound concentration: % Inhibition = 100 * [ (Activity_vehicle - Activity_inhibitor) / (Activity_vehicle - Activity_background) ]
2. Determination of IC50: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.[4][7]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).
-
The software will calculate the IC50 value from the curve.[4]
3. Calculation of Selectivity Index (SI): The selectivity index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1.
-
SI = IC50 (COX-1) / IC50 (COX-2)
-
Interpretation:
-
SI > 1: The compound is COX-2 selective. A higher ratio indicates greater selectivity.
-
SI ≈ 1: The compound is non-selective.
-
SI < 1: The compound is COX-1 selective.
-
| Parameter | Description | Importance |
| IC50 (COX-1) | Concentration of compound that inhibits 50% of COX-1 activity. | Predicts potential for gastrointestinal and renal side effects.[5] |
| IC50 (COX-2) | Concentration of compound that inhibits 50% of COX-2 activity. | Indicates anti-inflammatory and analgesic potency.[5] |
| Selectivity Index | The ratio of IC50 (COX-1) to IC50 (COX-2). | Key metric for classifying an inhibitor as COX-2 selective, non-selective, or COX-1 selective. |
References
-
Riess, R., & Laufer, S. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 103-112. Retrieved from [Link]
-
Klabunde, R. E. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CV Physiology. Retrieved from [Link]
-
Nørregaard, R., Kwon, T. H., & Frøkiær, J. (2015). Physiology and pathophysiology of COX-2 and PGE2 in the kidney. American Journal of Physiology-Renal Physiology, 309(11), F473-F484. [Image reference from ResearchGate: [Link]]
-
Arachidonic acid pathway. (n.d.). NEJM Illustrated Glossary. Retrieved from [Link]
-
Singh, A., Sharma, P., & Dudhe, R. (2022). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impact Factor, 11(3), 205-220. Retrieved from [Link]
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
Metabolic pathway of arachidonic acid. (n.d.). ResearchGate. [Image reference from ResearchGate: [Link]]
-
Chun, K. S., & Surh, Y. J. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 66(2), 125-130. Retrieved from [Link]
-
Gierse, J. K., & Walker, M. C. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1915-1921. Retrieved from [Link]
-
Pairet, M., & van Ryn, J. (1998). Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors. Inflammation Research, 47(Suppl 2), S93-S101. Retrieved from [Link]
-
Gierse, J. K., & Walker, M. C. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Retrieved from [Link]
-
Sostaric, E., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Medicinal Chemistry, 14(6), 617-626. Retrieved from [Link]
-
Brooks, P., Emery, P., Evans, J. F., & Vane, J. R. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology, 38(8), 779-788. Retrieved from [Link]
-
Jäger, A. K., et al. (2003). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 66(11), 1473-1478. Retrieved from [Link]
-
IC50 values determined for COX-1 and COX-2. (n.d.). ResearchGate. [Image reference from ResearchGate: [Link]]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes. (n.d.). ResearchGate. [Image reference from ResearchGate: [Link]]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 85-101. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. (n.d.). ResearchGate. [Image reference from ResearchGate: [Link]]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Image reference from ResearchGate: [Link]]
-
Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449. Retrieved from [Link]
Sources
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NEJM Illustrated Glossary [illustrated-glossary.nejm.org]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Preclinical Evaluation of Anti-Inflammatory Drugs Using Animal Models
Introduction: The Imperative for Robust Preclinical Models in Inflammation Research
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated.[1][2][3] Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis represent a significant global health burden, necessitating the development of novel and effective anti-inflammatory therapeutics.[1][2] Preclinical animal models are indispensable tools in the discovery and development of these drugs, providing a complex physiological system to evaluate efficacy, pharmacokinetics, and potential side effects before human trials.[1][2]
The judicious selection of an appropriate animal model is a critical first step in any anti-inflammatory drug screening program.[1][2] This decision hinges on the specific scientific question being addressed, the clinical indication of interest, and the putative mechanism of action of the test compound. This guide provides an in-depth overview of several widely used and well-validated animal models for both acute and chronic inflammation, complete with detailed protocols and insights into their application.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in accordance with the highest ethical standards and institutional guidelines. The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be rigorously applied.[4][5][6] This includes exploring in vitro or in silico alternatives where possible, using the minimum number of animals required to obtain statistically significant data, and refining experimental procedures to minimize pain and distress.[4][5][6] Investigators must obtain approval from their institution's Animal Ethics Committee before commencing any studies.[5]
Part 1: Models of Acute Inflammation
Acute inflammation is characterized by a rapid onset and the classic signs of redness, swelling, heat, and pain.[3] These models are particularly useful for the initial screening of compounds with potential anti-inflammatory activity.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a cornerstone for the evaluation of acute anti-inflammatory agents.[7][8] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a reproducible, biphasic inflammatory response.[7][9] The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins and other inflammatory mediators.[9]
Principle: Measurement of the increase in paw volume (edema) following carrageenan injection serves as a primary endpoint to assess the efficacy of an anti-inflammatory agent.[7][10]
Experimental Protocol:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.[9]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to control (vehicle), positive control (e.g., indomethacin), and test compound groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., oral gavage) one hour before carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[7][10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Expected Outcomes & Data Presentation:
| Time (hours) | Vehicle Control (Paw Volume Increase in mL) | Positive Control (e.g., Indomethacin 10 mg/kg) | Test Compound (Dose X) |
| 1 | 0.25 ± 0.05 | 0.15 ± 0.03 | Report Mean ± SEM |
| 3 | 0.60 ± 0.08 | 0.20 ± 0.04 | Report Mean ± SEM |
| 5 | 0.45 ± 0.06 | 0.18 ± 0.03 | Report Mean ± SEM |
Caption: Representative data for a carrageenan-induced paw edema experiment.
Advantages:
-
Cost-effective for initial screening.
-
Well-characterized mechanism of inflammation.[9]
Limitations:
-
Only reflects acute, localized inflammation.
-
Does not model the complexity of chronic inflammatory diseases.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation through its interaction with Toll-like receptor 4 (TLR4).[11] This model is valuable for studying the systemic inflammatory response syndrome (SIRS) and for evaluating compounds that target cytokine production.[12]
Principle: Intraperitoneal injection of LPS leads to a rapid and robust release of pro-inflammatory cytokines, such as TNF-α and IL-6, into the circulation.[12][13] The efficacy of a test compound is assessed by its ability to attenuate this cytokine storm.
Experimental Protocol:
-
Animal Selection: BALB/c or C57BL/6 mice (8-10 weeks old) are commonly used.[14]
-
Acclimatization and Grouping: As described for the paw edema model.
-
Drug Administration: Administer the vehicle, positive control (e.g., dexamethasone), or test compound typically 1-2 hours before LPS challenge.[12]
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg, i.p.) dissolved in sterile, pyrogen-free saline.[13][14]
-
Sample Collection: At a predetermined time point (e.g., 1.5-2 hours post-LPS for peak TNF-α), collect blood via cardiac puncture under terminal anesthesia.[14]
-
Cytokine Analysis: Measure plasma levels of TNF-α, IL-6, and other relevant cytokines using ELISA or multiplex assays.
Expected Outcomes & Data Presentation:
| Treatment Group | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | < 50 | < 50 |
| LPS + Vehicle | 5000 ± 800 | 10000 ± 1500 |
| LPS + Dexamethasone (10 mg/kg) | 500 ± 100 | 1000 ± 200 |
| LPS + Test Compound (Dose X) | Report Mean ± SEM | Report Mean ± SEM |
Caption: Representative cytokine data from an LPS-induced systemic inflammation model.
Advantages:
-
Highly reproducible and technically straightforward.[12]
-
Mimics key aspects of systemic inflammation and sepsis.[12]
-
Allows for the direct measurement of key inflammatory mediators.
Limitations:
-
Does not fully replicate the complexity of clinical sepsis.[12]
-
The inflammatory response is transient.[12]
Part 2: Models of Chronic Inflammation
Chronic inflammatory models are essential for evaluating the efficacy of therapeutic candidates for long-term inflammatory diseases. These models often involve an autoimmune component and recapitulate key pathological features of human diseases.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of polyarthritis that has been extensively used for the preclinical evaluation of anti-arthritic drugs.[15] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[16]
Principle: The AIA model is characterized by a reliable onset and progression of polyarticular inflammation, significant bone resorption, and periosteal bone proliferation.[15] The disease is T-cell mediated and shares some immunological features with human reactive arthritis.[16]
Experimental Protocol:
-
Animal Selection: Lewis or Sprague-Dawley rats are susceptible strains.
-
Induction of Arthritis: Inject 0.1 mL of CFA (containing 10 mg/mL of heat-killed M. tuberculosis) subcutaneously at the base of the tail or into a hind paw footpad.[16][17]
-
Disease Monitoring:
-
Drug Administration: Dosing can be prophylactic (starting on the day of induction) or therapeutic (starting after the onset of clinical signs).[15]
-
Endpoint Analysis: At the end of the study (typically 21-28 days), collect paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.[15]
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is one of the most widely used animal models for rheumatoid arthritis (RA) as it shares many immunological and pathological features with the human disease.[19][20][21]
Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in CFA induces an autoimmune response against endogenous collagen, leading to the development of inflammatory arthritis.[19][21][22]
Experimental Protocol:
-
Animal Selection: DBA/1 mice (8-10 weeks old) are a highly susceptible strain.[19][20]
-
Primary Immunization (Day 0): Inject 100 µL of an emulsion containing bovine or chicken type II collagen and CFA subcutaneously at the base of the tail.[22]
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[19][22]
-
Disease Monitoring: Monitor for the onset and severity of arthritis from day 21 onwards, using a clinical scoring system similar to the AIA model.[22]
-
Drug Administration: Typically initiated after the booster immunization or upon the first signs of arthritis.
-
Endpoint Analysis: Histological assessment of joint inflammation, cartilage destruction, and bone erosion. Measurement of serum anti-collagen antibody levels.
Visualization of Experimental Workflow for Arthritis Models:
Caption: General experimental workflow for CIA and AIA models.
Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis
This model is commonly used to study inflammatory bowel disease (IBD), particularly Crohn's disease, as it induces a transmural colitis.[23][24]
Principle: Intra-rectal administration of the haptenating agent DNBS in an ethanol vehicle breaks the mucosal barrier and elicits a T-cell-mediated immune response, leading to chronic inflammation of the colon.[25][26]
Experimental Protocol:
-
Animal Selection: Male Wistar rats or BALB/c mice are frequently used.[23]
-
Induction of Colitis: Under light anesthesia, slowly instill DNBS (e.g., 40 mg in 0.5 mL of 30% ethanol for rats) into the colon via a catheter inserted into the rectum.[23][25]
-
Disease Monitoring:
-
Body Weight: Monitor daily as a key indicator of disease severity.
-
Disease Activity Index (DAI): Score based on weight loss, stool consistency, and presence of blood in the feces.
-
-
Drug Administration: Can be administered prophylactically or therapeutically.
-
Endpoint Analysis: At the end of the study (typically 5-7 days for acute models or longer for chronic models), the colon is removed and assessed for:
-
Macroscopic damage (ulceration, thickening).
-
Colon weight-to-length ratio.
-
Histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) activity as a measure of neutrophil infiltration.[26]
-
Oxazolone-Induced Delayed-Type Hypersensitivity (DTH)
The oxazolone-induced DTH model is a classic T-cell-mediated inflammatory response that is useful for evaluating compounds targeting cell-mediated immunity.[27][28]
Principle: A sensitization phase, where the hapten oxazolone is applied to the skin, is followed by a challenge phase, where re-application of oxazolone to a different site (typically the ear) elicits a localized inflammatory response characterized by swelling.[29][30]
Experimental Protocol:
-
Animal Selection: BALB/c or C57BL/6 mice.
-
Sensitization (Day 0): Apply a solution of oxazolone (e.g., 5%) to a shaved area of the abdomen.[31]
-
Challenge (Day 5-7): Apply a lower concentration of oxazolone (e.g., 1-3%) to the inner and outer surfaces of the right ear. The left ear serves as a control.[31]
-
Measurement of Inflammation: 24-48 hours after the challenge, measure the ear thickness of both ears using a digital micrometer. The difference in thickness between the right and left ears represents the degree of inflammation.[31]
-
Drug Administration: The test compound can be administered systemically or topically before the challenge phase.
Visualization of a Representative Inflammatory Signaling Pathway:
Caption: Simplified TLR4-mediated NF-κB signaling pathway.
Conclusion
The animal models described in this guide represent a robust toolkit for the preclinical evaluation of anti-inflammatory drugs. A thorough understanding of the principles, protocols, and limitations of each model is paramount for generating reliable and translatable data. By carefully selecting the most appropriate model and adhering to rigorous experimental design and ethical principles, researchers can significantly advance the development of novel therapies for a wide range of inflammatory disorders.
References
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link]
-
D'Alessio, F. R., Tsushima, K., Aggarwal, N. R., West, E. E., Willett, M. H., Britos, M., ... & Pearse, D. B. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The Journal of Immunology, 189(4), 1940-1951. [Link]
-
Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Bas, S., Gauthier, B. R., Spenato, U., Stingelin, S., & Gabay, C. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR protocols, 3(4), 101712. [Link]
-
Sadeghi, H., Agard, M., El-Kassar, N., Dubois, C., & Quesniaux, V. F. (2009). Oxazolone-induced delayed type hypersensitivity reaction in the adult yucatan pigs. A useful model for drug development and validation. Toxins, 1(1), 25-36. [Link]
-
Melior Discovery. LPS Model of Systemic Inflammation. [Link]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link]
-
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269-1275. [Link]
-
Gautam, M., & Singh, A. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 2(3), 1-8. [Link]
-
Aragen Life Sciences. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model. [Link]
-
Outsourced Pharma. Unravelling Immunological Depths Exploring Oxazolone-Induced Delayed-Type Hypersensitivity Model. [Link]
-
Brand, D. D. (2005). Collagen-induced arthritis. Current protocols in immunology, Chapter 15, Unit 15.5. [Link]
-
Inotiv. Adjuvant Arthritis (AIA) In Rat. [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: implications for the discovery and development of phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Chondrex, Inc. Adjuvant-Induced Arthritis Model. [Link]
-
Sadeghi, H., Agard, M., El-Kassar, N., Dubois, C., & Quesniaux, V. F. (2009). Oxazolone-induced delayed type hypersensitivity reaction in the adult Yucatan pigs. A useful model for drug development and validation. Toxins, 1(1), 25-36. [Link]
-
Fechtner, S., Ahmed, S., & Nagarkatti, P. S. (2019). Rat Adjuvant-Induced Arthritis (AIA). Bio-protocol, 9(12), e3269. [Link]
-
Kumar, V., & Das, S. (2014). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 4(2), 85-90. [Link]
-
Pharmacology Discovery Services. Inflammatory Bowel Disease (IBD), DNBS-Induced Colitis. [Link]
-
Singh, U. P., Singh, N. P., Singh, B., & Singh, S. (2016). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 6(14), e1871. [Link]
-
Inotiv. Oxazolone Induced Ear Delayed Type Hypersensitivity (Mouse). [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat & Mouse). [Link]
-
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
Amadio, P., Sbrana, F. V., Tarantino, E., Momi, S., & Gresele, P. (2016). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of leukocyte biology, 99(2), 379-387. [Link]
-
Creative Biolabs. Carrageenan Induced Paw Edema Model. [Link]
-
JoVE. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat. [Link]
-
Bio-protocol. A Mouse Model of LPS-Induced Systemic Inflammation. [Link]
-
Armstrong, A. M., & Bording-Jorgensen, M. (2014). DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat. Journal of visualized experiments: JoVE, (84), 50421. [Link]
-
Ren, K. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24. [Link]
-
Lee, S. H., Kim, J. H., Kim, J. H., Kim, J. M., Park, S. J., & Kim, Y. M. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 12, e86358. [Link]
-
ResearchGate. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat. [Link]
-
Martin, O. C., Martin, R., Mallet, J. M., Lencina, C., Langella, P., & Bermúdez-Humarán, L. G. (2018). A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain. Frontiers in physiology, 9, 239. [Link]
-
Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., ... & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255. [Link]
-
Festing, S., & Wilkinson, R. (2020). Ethical Considerations in Animal Research: The Principle of 3R's. Ciencia y conciencia, 7(1). [Link]
-
ResearchGate. The Use of Animal as Models: Ethical Considerations. [Link]
-
Kim, Y. H. (2022). Considerations for experimental animal ethics in the research planning and evaluation process. Kosin Medical Journal, 37(4), 273-278. [Link]
-
Gurav, A. N. (2014). Ethical guidelines, animal profile, various animal models used in periodontal research with alternatives and future perspectives. Journal of Indian Society of Periodontology, 18(1), 13. [Link]
Sources
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 3. asianjpr.com [asianjpr.com]
- 4. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 6. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 14. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. chondrex.com [chondrex.com]
- 17. Adjuvant-Induced Arthritis Model [chondrex.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. chondrex.com [chondrex.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. researchgate.net [researchgate.net]
- 25. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 26. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 28. Unravelling Immunological Depths Exploring Oxazolone-Induced Delayed-Type Hypersensitivity Model [outsourcedpharma.com]
- 29. Oxazolone-induced delayed type hypersensitivity reaction in the adult yucatan pigs. A useful model for drug development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijpras.com [ijpras.com]
- 31. inotiv.com [inotiv.com]
High-Purity Isolation of 2-Methyl-2-(4-nitrophenyl)propanoic acid for Pharmaceutical Research
An Application Note and Protocol Guide from the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the purification of 2-Methyl-2-(4-nitrophenyl)propanoic acid. Aimed at researchers, medicinal chemists, and process development scientists, this document outlines a multi-tiered strategy employing acid-base extraction, recrystallization, and column chromatography. The methodologies are designed to effectively remove common impurities such as neutral organic byproducts, synthetic precursors, and potential isomers, yielding material of high purity suitable for downstream applications in drug discovery and development. Each protocol is presented with an emphasis on the underlying chemical principles to empower the user to troubleshoot and adapt the methods as required.
Introduction: The Importance of Purity
This compound is a substituted aromatic carboxylic acid. Molecules of this class serve as critical building blocks in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, leading to aberrant results in biological assays, the formation of unwanted side products in subsequent synthetic steps, and complications in regulatory filings.
This guide provides a systematic approach to the purification of this compound, ensuring batch-to-batch consistency and the high level of material integrity required for rigorous scientific investigation.
Foundational Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. The key features of this compound that dictate its purification are the acidic carboxyl group and the polar, aromatic nitrophenyl moiety.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₁NO₄[1] | - |
| Molecular Weight | 209.20 g/mol [1] | - |
| Appearance | Expected to be a solid at room temperature. | Enables purification by recrystallization. |
| Acidity (pKa) | The carboxylic acid proton is acidic. | This is the primary feature exploited in acid-base extraction, allowing for selective separation from neutral or basic impurities.[2][3][4] |
| Polarity | The nitro group and carboxylic acid impart significant polarity. | Influences solubility in organic solvents and interaction with stationary phases in chromatography.[5] |
The Purification Challenge: Anticipating Common Impurities
The nature and quantity of impurities are intrinsically linked to the synthetic route employed. Common impurities may include:
-
Neutral Organic Impurities: Unreacted starting materials (e.g., a corresponding alkyl halide or ester) or non-acidic byproducts.[6]
-
Basic Impurities: Amine-containing reagents or byproducts.
-
Related Acidic Impurities: Isomeric variants (e.g., 2-methyl-2-(2-nitrophenyl)propanoic acid) or byproducts from side reactions that also contain an acidic functional group.[5][7]
A Strategic Workflow for Purification
A multi-step approach is recommended for achieving the highest purity. The sequence is designed to remove distinct classes of impurities at each stage.
Caption: A multi-step purification workflow.
Protocol 1: Bulk Purification via Acid-Base Extraction
Principle of Operation: This technique leverages the acidic nature of the carboxylic acid functional group. By treating the crude product dissolved in an organic solvent with an aqueous solution of a weak base (sodium bicarbonate), the acid is deprotonated to form its corresponding sodium carboxylate salt.[3][4] This salt is highly soluble in water and is thus extracted from the organic phase into the aqueous phase, leaving water-insoluble neutral and basic impurities behind. The pure acid is then regenerated by acidifying the aqueous layer, causing it to precipitate.[2][6]
Caption: Workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved CO₂ gas.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery, perform a second extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine this aqueous extract with the first one. The organic layer, containing neutral impurities, can now be discarded.
-
Re-acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2). The this compound will precipitate as a solid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts. Allow the solid to air-dry on the filter, then transfer it to a desiccator for final drying.
Protocol 2: Purification by Recrystallization
Principle of Operation: Recrystallization is a powerful technique for purifying solid compounds.[8] The impure solid is dissolved in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon slow cooling, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor.
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound well when hot but poorly when cold. Mixed solvent systems are often effective for aromatic carboxylic acids.[9][10]
| Solvent System | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water is then added as an anti-solvent until the hot solution becomes turbid, followed by a small amount of ethanol to redissolve, promoting crystallization upon cooling. |
| Toluene | Aromatic compounds often show good solubility in hot toluene and lower solubility upon cooling. |
| Ethyl Acetate / Hexanes | The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization. |
Step-by-Step Methodology:
-
Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored by minor, highly polar impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals thoroughly in a vacuum oven or desiccator.
Protocol 3: High-Purity Polishing via Column Chromatography
Principle of Operation: For removing impurities with very similar polarity, such as positional isomers, column chromatography is the method of choice.[5][11] The mixture is passed through a column packed with a stationary phase (typically silica gel). A liquid mobile phase (eluent) flows through the column, and compounds separate based on their differential partitioning between the stationary and mobile phases.
A Critical Consideration for Carboxylic Acids: Carboxylic acids can exhibit poor behavior (streaking or tailing) on standard silica gel due to strong polar interactions and partial deprotonation.[6] This issue is effectively mitigated by adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This ensures the compound remains fully protonated and elutes as a sharp, well-defined band.[6]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), ensuring 0.5-1% acetic acid is included. The ideal solvent system will give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the compound in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. The polarity of the eluent can be gradually increased (gradient elution) to speed up the elution of the target compound after less polar impurities have been washed off.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator to yield the final, highly purified this compound.
Purity Confirmation
The success of the purification should be validated by appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed in the final product lane.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure and reveals the presence of any remaining impurities.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier Science Education. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Canadian Discovery Series. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
- University of Colorado, Boulder. (n.d.). Column Chromatography. Department of Chemistry and Biochemistry.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ukessays.com [ukessays.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Arylpropanoic Acids
Introduction: The Enduring Significance of 2-Arylpropanoic Acids in Modern Pharmaceuticals
2-Arylpropanoic acids, commonly known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). This class of compounds, which includes widely recognized drugs such as ibuprofen and naproxen, is fundamental in the management of pain, inflammation, and fever.[1][2] Their therapeutic effect is primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins.[3] The biological activity of profens is highly stereospecific, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2][3] While the body can convert the (R)-enantiomer to the active (S)-form through a unidirectional bioinversion process, the administration of enantiomerically pure (S)-profens can offer a faster onset of action and a better therapeutic profile.[3][4]
The vast global demand for profens has driven extensive research and development into efficient, cost-effective, and environmentally sustainable large-scale synthetic methods.[5][6] This document provides a comprehensive overview of established industrial processes and cutting-edge synthetic strategies for the production of 2-arylpropanoic acids, intended for researchers, scientists, and professionals in drug development and manufacturing.
Strategic Approaches to the Synthesis of 2-Arylpropanoic Acids: A Comparative Analysis
The industrial synthesis of 2-arylpropanoic acids has evolved significantly, moving from classical multi-step processes to more streamlined and greener methodologies. The choice of a particular synthetic route is often a balance between raw material cost, process efficiency, atom economy, and environmental impact.
Classical Industrial Syntheses: The Foundation of Profen Production
The initial commercial syntheses of profens, while effective, were often characterized by multiple steps and the use of stoichiometric reagents, leading to significant waste generation.
-
The Boots Process for Ibuprofen: Developed by the Boots Pure Drug Company, this six-step synthesis was the original commercial route to ibuprofen.[1] It begins with the Friedel-Crafts acylation of isobutylbenzene, followed by a series of transformations including a Darzens reaction to form an α,β-epoxy ester, which is then converted to an aldehyde, an oxime, a nitrile, and finally hydrolyzed to yield ibuprofen.[1] A key drawback of this process is its poor atom economy, with a significant portion of the reactants not being incorporated into the final product.[1]
-
The Syntex Process for Naproxen: The original large-scale synthesis of naproxen, developed by Syntex, also involved multiple steps.[7][8] A more modern iteration of the Syntex process, utilized until the patent expiration, demonstrates improvements in efficiency.[8]
Green and Atom-Efficient Industrial Syntheses: The Modern Standard
Recognizing the environmental and economic shortcomings of the classical routes, greener and more atom-economical processes were developed and are now the industry standard.
-
The Hoechst-Celanese (BHC) Process for Ibuprofen: This three-step process represents a significant advancement in the synthesis of ibuprofen and is a prime example of green chemistry in action.[1][9] It starts with the same Friedel-Crafts acylation of isobutylbenzene as the Boots process. However, the subsequent steps are far more efficient. The resulting 4'-isobutylacetophenone is hydrogenated to an alcohol, which is then directly carbonylated in the presence of a palladium catalyst to produce ibuprofen.[1] This process boasts a much higher atom economy (around 80%) compared to the Boots process (around 40%) and utilizes recyclable hydrogen fluoride as a catalyst for the initial acylation, replacing the more problematic aluminum chloride.[1][9]
Asymmetric Synthesis and Resolution: Accessing the Active Enantiomer
Given the stereospecific nature of profens, the production of the pure (S)-enantiomer is highly desirable. Several strategies are employed to achieve this on a large scale.
-
Catalytic Asymmetric Synthesis: This approach aims to create the desired enantiomer directly.
-
Asymmetric Hydrogenation: The reduction of α,β-unsaturated precursors using chiral catalysts, such as ruthenium-based complexes, can produce (S)-profens with high enantiomeric purity and chemical yield.[5][9]
-
Asymmetric Hydrovinylation: A three-step process starting from vinyl arenes has been developed to produce nearly enantiomerically pure profens. This method involves an asymmetric hydrovinylation reaction followed by oxidative degradation.[3][10]
-
-
Resolution of Racemates: These methods involve the separation of a racemic mixture of the profen.
-
Classical Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.
-
Kinetic Resolution: This technique utilizes a chiral catalyst or enzyme to selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the enantioselective hydrolysis of profen esters.[11][12]
-
Dynamic Kinetic Resolution (DKR): This advanced method combines the kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[13]
-
The following table provides a comparative overview of the key industrial synthesis routes for ibuprofen:
| Process | Number of Steps | Key Reactions | Atom Economy | Key Advantages | Key Disadvantages |
| Boots Process | 6 | Friedel-Crafts acylation, Darzens reaction, Hydrolysis, Oximation, Dehydration, Hydrolysis | ~40% | Established and well-understood chemistry. | Poor atom economy, significant waste generation.[1] |
| Hoechst-Celanese (BHC) Process | 3 | Friedel-Crafts acylation, Hydrogenation, Palladium-catalyzed carbonylation | ~80% | High atom economy, fewer steps, greener process.[1][9] | Requires handling of carbon monoxide under pressure. |
Detailed Protocols for Large-Scale Synthesis
The following protocols provide a detailed, step-by-step methodology for the industrially significant Hoechst-Celanese (BHC) process for ibuprofen synthesis.
Protocol 1: The Hoechst-Celanese (BHC) Synthesis of Ibuprofen
This three-step process is the current industry standard for ibuprofen production due to its high efficiency and improved environmental profile.[1][9]
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Objective: To introduce an acetyl group at the para position of the isobutylbenzene ring.
-
Reagents: Isobutylbenzene, Acetic Anhydride (or Acetyl Chloride), Hydrogen Fluoride (catalyst).
-
Procedure:
-
Charge a suitable reactor with isobutylbenzene.
-
Cool the reactor to the appropriate temperature (typically below 10 °C).
-
Carefully add anhydrous hydrogen fluoride as the catalyst.
-
Slowly add acetic anhydride to the reaction mixture while maintaining the temperature.
-
Allow the reaction to proceed to completion, monitoring by appropriate analytical techniques (e.g., GC, HPLC).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purify the product, 4'-isobutylacetophenone, by distillation under reduced pressure.
-
Step 2: Catalytic Hydrogenation of 4'-Isobutylacetophenone
-
Objective: To reduce the ketone functionality to a secondary alcohol.
-
Reagents: 4'-Isobutylacetophenone, Hydrogen gas, Palladium on Carbon (Pd/C) catalyst (or other suitable hydrogenation catalyst), Solvent (e.g., methanol, ethanol).
-
Procedure:
-
Charge a high-pressure reactor (autoclave) with 4'-isobutylacetophenone and a suitable solvent.
-
Add the Pd/C catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and agitate.
-
Monitor the reaction progress by hydrogen uptake and/or analytical methods.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 1-(4-isobutylphenyl)ethanol. The product may be used directly in the next step or purified further if necessary.
-
Step 3: Palladium-Catalyzed Carbonylation of 1-(4-Isobutylphenyl)ethanol
-
Objective: To convert the secondary alcohol to the corresponding carboxylic acid, ibuprofen.
-
Reagents: 1-(4-Isobutylphenyl)ethanol, Carbon Monoxide (CO), Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Hydrochloric Acid, Solvent (e.g., aqueous acetone).
-
Procedure:
-
Charge a pressure reactor with 1-(4-isobutylphenyl)ethanol, the palladium catalyst, and the solvent.
-
Add hydrochloric acid.
-
Seal the reactor and purge with carbon monoxide.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Maintain the pressure by feeding carbon monoxide as it is consumed.
-
Monitor the reaction for completion.
-
After the reaction is complete, cool the reactor and carefully vent the excess carbon monoxide.
-
The crude ibuprofen can be isolated by extraction and purified by crystallization from a suitable solvent (e.g., heptane).
-
Visualizing the Synthetic Pathways
Workflow for the Hoechst-Celanese (BHC) Ibuprofen Synthesis
Caption: Workflow of the BHC process for ibuprofen synthesis.
Catalytic Cycle for Palladium-Catalyzed Carbonylation
Caption: Palladium-catalyzed carbonylation cycle in profen synthesis.
Future Outlook: Embracing Continuous Flow and Biocatalysis
The future of large-scale synthesis of 2-arylpropanoic acids is poised for further innovation, driven by the principles of green chemistry and process intensification.
-
Continuous Flow Chemistry: The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability.[9][14] Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and purities.[9] Recent research has demonstrated the successful application of continuous-flow systems for the synthesis of ibuprofen and naproxen.[5][9]
-
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field.[15][16] Biocatalytic methods, such as enzymatic resolutions, offer high enantioselectivity under mild reaction conditions.[15] The development of robust and recyclable immobilized enzymes will be key to their widespread adoption in industrial-scale profen synthesis.
Conclusion
The large-scale synthesis of 2-arylpropanoic acids has undergone a remarkable transformation, moving from lengthy and wasteful processes to highly efficient and environmentally conscious methodologies. The BHC process for ibuprofen stands as a landmark achievement in green industrial chemistry. As the pharmaceutical industry continues to prioritize sustainability and efficiency, the adoption of continuous flow technologies and advanced catalytic systems, including biocatalysis, will undoubtedly shape the future of profen manufacturing, ensuring a reliable and responsible supply of these vital medicines.
References
- Raj, G. T.; DPUR, V. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes.
- Gaddam, V.; Raj, G. T.
- Goodall, D. M.; Williams, R. L.
- Davies, S. G.; Fletcher, A. M.; Thomson, J. E.
- Kim, H.; Lee, S.; Yi, Y.; Jun, C.-H. Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- Kim, H.; Lee, S.; Yi, Y.; Jun, C. Recent Advances in the Synthesis of Ibuprofen and Naproxen. ProQuest.
- Kawashima, A.; et al. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI.
- Kim, H.; Lee, S.; Yi, Y.; Jun, C.-H. Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- Salih, R. H.; et al. Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. AIP Publishing.
- Shreshta, A.; et al. Ibuprofen: Synthesis, production and properties.
- Zhang, Y.; et al. Industrial synthesis technique for DL-naproxen.
- Papadaki, M. Commercial industrial synthesis of Naproxen.
- Admin.
- Zhang, Y.; et al. Industrial synthesis technique for DL-naproxen.
- Wang, Y.; et al. Method for preparing ibuprofen.
- Iglesias, E. Advances in Green Chemistry Approaches for Sustainable Pharmaceutical Synthesis. JOCPR.
- Shaw, N. Green Chemistry Synthesis of Naproxen. Slideshare.
- Sharma, S.; et al. Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
- Kim, H.; Lee, S.; Yi, Y.; Jun, C.-H. Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed.
- Siódmiak, T.; Marszałł, M. P.
- Popa, I. M.; et al. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- El-Gizawy, S. M.; et al. Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase.
- Park, J.; et al. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology (RSC Publishing).
- Popa, I. M.; et al. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- Schmidt, K.; et al. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.
- Singh, R.; et al. Green Chemistry in Drug Synthesis: Eco-Friendly Approaches in Medicinal Chemistry.
- Kawashima, A.; et al. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- Siódmiak, T.; Marszałł, M. P.
- Li, Y.; et al. Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. PubMed Central.
- Acar, Ç.; et al. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Taylor & Francis Online.
Sources
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 9. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids [mdpi.com]
- 12. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Methyl-2-(4-nitrophenyl)propanoic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Fibrate Analogue
In the landscape of medicinal chemistry, the quest for novel therapeutics for metabolic disorders remains a paramount objective. Dyslipidemia, characterized by aberrant levels of plasma lipids and lipoproteins, is a major risk factor for cardiovascular disease. The fibrate class of drugs, such as fenofibrate and clofibrate, have long been a cornerstone in the management of dyslipidemia, primarily through their action as agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] This nuclear receptor plays a pivotal role in regulating lipid metabolism, and its activation leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
This document provides a comprehensive guide to the medicinal chemistry applications of 2-Methyl-2-(4-nitrophenyl)propanoic acid . While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural resemblance to the active metabolites of fibrates, such as fenofibric acid, positions it as a compelling candidate for investigation as a novel hypolipidemic agent. The presence of the nitro group offers a versatile chemical handle for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties.
A closely related analogue, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been identified as a bioisostere of clofibric acid with potential antidyslipidemic activity, further strengthening the rationale for exploring the therapeutic potential of the title compound.[3][4] These application notes will therefore focus on the synthesis of this compound, propose detailed protocols for its biological evaluation as a PPARα agonist, and discuss its potential as a key building block for the development of next-generation metabolic modulators.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential as a drug candidate, including its solubility, stability, and ability to be formulated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[5] |
| Molecular Weight | 209.20 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 42206-47-3 | PubChem[5] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for related compounds.[3][6] The following protocol provides a detailed methodology for its preparation in a laboratory setting.
Diagram of the Synthetic Workflow
Caption: Synthetic route for this compound.
Protocol for Synthesis
Materials:
-
2-(4-Nitrophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Rotary evaporator
Procedure:
Step 1: Esterification of 2-(4-Nitrophenyl)propanoic acid
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)propanoic acid (1 equivalent) in anhydrous ethanol.
-
Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude ethyl 2-(4-nitrophenyl)propanoate can be purified by column chromatography or used directly in the next step.
Step 2: α-Methylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF.
-
Cool the LDA solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of ethyl 2-(4-nitrophenyl)propanoate (1 equivalent) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-methyl-2-(4-nitrophenyl)propanoate.
-
Purify the product by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-methyl-2-(4-nitrophenyl)propanoate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 50°C) for 2-4 hours, monitoring by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid, which should precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Proposed Biological Evaluation
To assess the potential of this compound as a hypolipidemic agent, a series of in vitro and in vivo assays are proposed. These protocols are designed to evaluate its activity as a PPARα agonist and its effects on lipid metabolism.
Diagram of the Experimental Workflow for Biological Evaluation
Caption: Proposed workflow for the biological evaluation of the target compound.
Protocol 1: In Vitro PPARα Transactivation Assay
This assay determines the ability of the compound to activate the PPARα receptor.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmid for full-length human PPARα
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., fenofibrate or GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound, a positive control, and a vehicle control (DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Plot the dose-response curve and calculate the EC₅₀ value.
Protocol 2: In Vivo Evaluation in a High-Fat Diet-Induced Dyslipidemia Model
This protocol assesses the in vivo efficacy of the compound in a relevant animal model of dyslipidemia.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., fenofibrate)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Clinical chemistry analyzer for measuring plasma lipids
Procedure:
-
Acclimatize the animals for at least one week.
-
Induce dyslipidemia by feeding the animals a high-fat diet for 8-12 weeks. A control group will be fed a standard chow diet.
-
After the induction period, divide the HFD-fed animals into three groups: vehicle control, this compound-treated, and positive control-treated.
-
Administer the respective treatments daily by oral gavage for 2-4 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples after a period of fasting.
-
Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using a clinical chemistry analyzer.
-
Harvest tissues, such as the liver, for further analysis (e.g., gene expression of PPARα target genes).
Mechanism of Action: The PPARα Signaling Pathway
The proposed mechanism of action for this compound is through the activation of the PPARα signaling pathway. The following diagram illustrates this pathway.
Caption: The PPARα signaling pathway initiated by a ligand.
Upon entering the cell, the ligand binds to and activates PPARα. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in fatty acid transport and catabolism, ultimately leading to a reduction in plasma lipid levels.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel hypolipidemic agents. Its structural analogy to the fibrate class of drugs provides a strong rationale for its investigation as a PPARα agonist. The synthetic and biological evaluation protocols outlined in this document offer a clear roadmap for researchers to explore its therapeutic potential.
Future work should focus on the synthesis of a library of analogues by modifying the nitro group and other parts of the molecule to establish a robust structure-activity relationship. Lead compounds with promising in vitro and in vivo activity can then be advanced to more comprehensive preclinical studies, including pharmacokinetic and toxicological profiling, to assess their potential as clinical candidates for the treatment of dyslipidemia and related metabolic disorders.
References
- Google Patents. (n.d.). Method for the preparation of fibrates.
- Google Patents. (n.d.). Preparation of fibrates.
- Google Patents. (n.d.). Method of synthesizing fenofibrate.
-
European Patent Office. (2007). A process for the preparation of fibrates. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o91. Retrieved from [Link]
-
Mokale, S. N., et al. (2012). Microwave-assisted Synthesis, Hypolipidemic and Hypoglycemic Activity of Some Novel 2-(4-(2-Amino-6-(4-substituted phenyl)-pyrimidin-4-yl)-phenoxy)-2-methyl Propanoic Acid Derivatives. Archiv der Pharmazie, 345(1), 22–27. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. Retrieved from [Link]
-
Consoer, L. A., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology, 477, 153272. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781898, this compound. Retrieved from [Link]
-
Varga, T., Czimmerer, Z., & Nagy, L. (2011). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ. British Journal of Pharmacology, 164(4), 1247–1267. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical compositions containing nanoparticles of fenofibrate.
-
El-Subbagh, H. I., et al. (1998). Hypolipidemic activity of benzohydroxamic acids and dibenzohydroxamic acids in rodents. Journal of Pharmaceutical Sciences, 87(6), 743–748. Retrieved from [Link]
-
Schopfer, F. J., et al. (2010). Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS. Journal of Biological Chemistry, 285(16), 12321–12335. Retrieved from [Link]
-
Idrees, G. A., et al. (2009). Design, Synthesis and Hypolipidemic Activity of Novel 2-(naphthalen-2-yloxy)propionic Acid Derivatives as Desmethyl Fibrate Analogs. European Journal of Medicinal Chemistry, 44(10), 3973–3980. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Synergistic Hypolipidemic Effects and Mechanisms of Phytochemicals: A Review. Molecules, 27(15), 4749. Retrieved from [Link]
-
El-Subbagh, H. I., et al. (1996). Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents. Journal of Pharmaceutical Sciences, 85(2), 169–173. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1789. Retrieved from [Link]
-
Schopfer, F. J., et al. (2010). Covalent peroxisome proliferator-activated receptor gamma adduction by nitro-fatty acids: selective ligand activity and anti-diabetic signaling actions. Journal of Biological Chemistry, 285(16), 12321–12335. Retrieved from [Link]
-
D'Angelo, G., et al. (2013). The potential of natural products for targeting PPARα. British Journal of Pharmacology, 170(3), 492–506. Retrieved from [Link]
Sources
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. The core of the synthesis typically involves the α-alkylation of a 4-nitrophenylacetic acid derivative. This guide will focus on a common and effective method: the phase-transfer catalyzed methylation of a 4-nitrophenylacetate ester, followed by hydrolysis. We will explore the critical parameters of this pathway and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and scalable method involves a two-step process:
-
α,α-dimethylation of a 4-nitrophenylacetic acid ester: This is often achieved using a methylating agent (e.g., methyl iodide or dimethyl sulfate) under phase-transfer catalysis (PTC) conditions. PTC is advantageous as it allows for the use of inorganic bases (like NaOH or K₂CO₃) in a biphasic system, often leading to milder reaction conditions and higher yields.[1][2][3]
-
Hydrolysis of the resulting ester: The 2-methyl-2-(4-nitrophenyl)propanoate ester is then saponified, typically using a strong base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid.[4][5][6]
An alternative, though less common, route is the Friedel-Crafts alkylation of nitrobenzene with a suitable isobutyrate derivative, but this can lead to issues with regioselectivity and over-alkylation.[7]
Q2: What are the most critical parameters affecting the yield of the alkylation step?
A2: Several factors are crucial for a high-yield alkylation:
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the α-carbon of the ester. A combination of a solid inorganic base (e.g., 50% aqueous NaOH) and a non-polar organic solvent (e.g., toluene or dichloromethane) is typical for PTC.
-
Phase-Transfer Catalyst: The catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is essential for transporting the deprotonated ester (enolate) from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[1] The structure and lipophilicity of the catalyst can significantly impact efficiency.[1]
-
Reaction Temperature: Alkylation reactions are exothermic. Maintaining a controlled temperature (often between 25-40°C) is critical to prevent side reactions.[8]
-
Quality of Reagents: The use of dry solvents and high-purity starting materials is paramount. Moisture can quench the enolate and reduce yield.[8][9]
Q3: What are the primary safety concerns associated with this synthesis?
A3: The primary hazards stem from the reagents used:
-
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are potent alkylating agents and are toxic and carcinogenic. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which can be toxic and are often thermally sensitive.[10][11] Avoid excessive heating.
-
Strong Bases: Concentrated solutions of sodium hydroxide are highly corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Troubleshooting Guide
Problem 1: Low or No Product Formation in the Alkylation Step
This is one of the most common issues and can usually be traced back to a few key areas.
The α-proton of the 4-nitrophenylacetate ester is acidic due to the electron-withdrawing nitro group and the ester functionality. However, deprotonation can still be inefficient.
-
Troubleshooting Steps:
-
Increase Base Concentration: If using aqueous NaOH, ensure it is a concentrated solution (e.g., 50% w/w). A dilute base may not be sufficient to generate the enolate at a high enough concentration.
-
Consider an Alternative Base: While NaOH is common, solid potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can sometimes be more effective, especially under solid-liquid PTC conditions.[1]
-
Ensure Efficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the deprotonation and catalyst exchange occur. A mechanical stirrer is often superior to a magnetic stir bar for this purpose.
-
The catalyst can degrade or may not be optimal for the specific substrate.
-
Troubleshooting Steps:
-
Check Catalyst Quality: Ensure the quaternary ammonium salt is pure and dry.
-
Increase Catalyst Loading: Typical loadings are 1-5 mol%. If the reaction is sluggish, increasing the loading to 5-10 mol% may improve the rate.
-
Screen Different Catalysts: The efficiency of quaternary ammonium salts can vary. Consider screening catalysts with different alkyl chain lengths, such as tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336.[1]
-
Moisture is a common culprit in low-yielding alkylation reactions.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your organic solvent (e.g., toluene) is anhydrous.[8]
-
Verify Starting Material Purity: The starting 4-nitrophenylacetic acid or its ester should be pure. Acidic impurities can consume the base.[12][13]
-
Handle Reagents Under Inert Atmosphere: While not always necessary for PTC, if yields are consistently low, handling reagents under a nitrogen or argon atmosphere can prevent moisture contamination.[8]
-
Problem 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired product.
If the reaction is not carefully controlled, unwanted side reactions can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (e.g., 2.1-2.2 equivalents) of the methylating agent for the dimethylation. A large excess can lead to unwanted side reactions.
-
Control Temperature: Run the reaction at a controlled temperature. If byproduct formation is significant, try lowering the temperature to 15-20°C, even if it extends the reaction time.[9]
-
Slow Addition of Methylating Agent: Add the methylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can suppress side reactions.[9]
-
If using a strong aqueous base, some of the starting ester or the product ester may be saponified prematurely.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Hydrolysis is often more temperature-dependent than alkylation. Running the reaction at a lower temperature can favor alkylation.
-
Use a Weaker Base: Consider using potassium carbonate (K₂CO₃) instead of NaOH. K₂CO₃ is generally less prone to causing ester hydrolysis.[1]
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the final carboxylic acid can be challenging.
The presence of the phase-transfer catalyst and salts can lead to the formation of stable emulsions during the aqueous workup.
-
Troubleshooting Steps:
-
Add Brine: During the extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break emulsions.
-
Filter Through Celite: If an emulsion persists, filtering the entire mixture through a pad of Celite or diatomaceous earth can help to break it up.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
-
The hydrolysis (saponification) step may not go to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Ensure the hydrolysis is complete by monitoring the reaction by TLC or LC-MS. If necessary, increase the reaction time or temperature (e.g., refluxing in aqueous ethanol).[4]
-
Ensure Sufficient Base: Use a molar excess of NaOH (e.g., 2-3 equivalents) to drive the hydrolysis to completion.
-
The crude carboxylic acid may be an oil or may crystallize poorly due to impurities.
-
Troubleshooting Steps:
-
Acidify Carefully: After hydrolysis, cool the basic aqueous solution in an ice bath before slowly acidifying with concentrated HCl. This promotes the formation of well-defined crystals.
-
Solvent for Recrystallization: The crude product can be recrystallized. A common method is to dissolve the crude acid in a hot solvent like boiling water or an ethanol/water mixture and allow it to cool slowly.[14] Ethyl acetate is also a potential recrystallization solvent.[4]
-
Wash with Cold Water: After filtering the crystallized product, wash it with ice-cold water to remove any remaining inorganic salts.[14]
-
Optimized Protocol: Phase-Transfer Catalyzed Synthesis
This protocol provides a robust starting point for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and scale.
Step 1: Methylation of Ethyl 4-Nitrophenylacetate
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add ethyl 4-nitrophenylacetate (1.0 eq.), toluene (5-10 mL per gram of ester), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Base Addition: Begin vigorous stirring and add 50% (w/w) aqueous sodium hydroxide (5.0 eq.).
-
Methylation: Heat the mixture to 35-40°C. Slowly add dimethyl sulfate (2.2 eq.) dropwise over 30-60 minutes, maintaining the internal temperature below 45°C.
-
Reaction: After the addition is complete, continue stirring at 40°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and toluene. Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methyl-2-(4-nitrophenyl)propanoate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude ester from Step 1 in ethanol. Add a solution of sodium hydroxide (3.0 eq.) in water.
-
Heating: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours, or until TLC analysis indicates complete consumption of the ester.[4]
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous solution with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from boiling water or an ethanol/water mixture.[4][14]
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the critical alkylation step.
| Parameter | Condition A (Standard) | Condition B (Milder) | Rationale for Variation |
| Base | 50% aq. NaOH | Solid K₂CO₃ | K₂CO₃ is less harsh and can reduce ester hydrolysis. |
| Catalyst | TBAB (5 mol%) | Aliquat 336 (5 mol%) | Aliquat 336 can sometimes be more efficient in specific systems. |
| Solvent | Toluene | Dichloromethane (DCM) | DCM is more polar and may alter reaction kinetics. |
| Temperature | 40°C | 25°C (Room Temp) | Lower temperature can improve selectivity and reduce byproducts. |
| Expected Yield | 75-85% | 70-80% | Condition A is generally faster; Condition B may be cleaner. |
| Key Advantage | High reaction rate | Potentially fewer byproducts | Balancing speed versus purity. |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low alkylation yield.
References
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
-
Fun, H.-K., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. Available at: [Link]
-
PubMed. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
-
NSR laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved from [Link]
-
Indian Academy of Sciences. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Retrieved from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
-
PubMed. (2009). Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. Organic Letters, 11(16), 3738-41. Available at: [Link]
- Google Patents. (n.d.). Method for preparing aromatic nitro compounds and amines.
-
SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of aromatic nitro compounds. Retrieved from [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (2025). Phase-transfer catalyzed asymmetric arylacetate alkylation. Retrieved from [Link]
- Google Patents. (n.d.). New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
- Google Patents. (n.d.). The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
PubMed. (1975). Methylation and ethylation of uridylic acid and thymidylic acid. Reactivity of the ring and phosphate as a function of pH and alkyl group. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. US2454468A - Method for preparing aromatic nitro compounds and amines - Google Patents [patents.google.com]
- 11. lkouniv.ac.in [lkouniv.ac.in]
- 12. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 13. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
common side reactions in the synthesis of 2-arylpropanoic acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used compounds like ibuprofen and naproxen. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common side reactions and challenges encountered during these synthetic routes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying mechanism, and actionable solutions.
Issue 1: Low Yield in Friedel-Crafts Reaction & Presence of Isomeric Byproducts
Question: "I'm performing a Friedel-Crafts reaction to synthesize the isobutylbenzene precursor for ibuprofen, but my yield is poor, and I'm seeing a significant amount of sec-butylbenzene in my GC-MS and NMR results. What's going wrong?"
Probable Cause: You are likely using a Friedel-Crafts alkylation protocol with a primary halide (e.g., isobutyl chloride). This reaction is prone to carbocation rearrangement, a classic side reaction that leads to the formation of more stable carbocations and, consequently, isomeric products.[1]
Underlying Mechanism: The Lewis acid catalyst (e.g., AlCl₃) abstracts the halide from isobutyl chloride, generating a highly unstable primary carbocation. This intermediate rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation.[1] This rearranged carbocation then acts as the primary electrophile, reacting with the benzene ring to yield the undesired sec-butylbenzene.[1] Furthermore, the alkylated product is more reactive than the starting material, leading to poly-alkylation, which further reduces the yield of the desired mono-substituted product.[1]
Diagram: Carbocation Rearrangement in Friedel-Crafts Alkylation
Caption: Undesired loss of the carboxyl group via decarboxylation.
Solutions & Protocols:
-
Temperature Control: Avoid excessive temperatures during reaction workup, solvent removal, and purification.
-
Protocol: Low-Temperature Solvent Removal:
-
Use a rotary evaporator with the water bath set to a moderate temperature (e.g., 40-50°C).
-
Ensure the vacuum pressure is optimized to allow for solvent evaporation without requiring high heat.
-
For final drying, use a high-vacuum pump at room temperature instead of a heated vacuum oven.
-
-
-
pH Control During Workup: Perform acidic and basic washes efficiently and at controlled temperatures. Avoid prolonged exposure to strong acids or bases at high temperatures.
-
Purification Method: If distillation is causing decarboxylation, switch to column chromatography or recrystallization at a lower temperature for purification of the final product.
Issue 3: Loss of Enantiomeric Purity (Racemization)
Question: "I've synthesized my target (S)-enantiomer, but chiral HPLC analysis shows a significant percentage of the (R)-enantiomer. Where am I losing my stereochemical integrity?"
Probable Cause: Racemization is occurring. The alpha-proton on the stereocenter of 2-arylpropanoic acids is acidic and can be abstracted under certain conditions (especially basic), leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.
Underlying Mechanism: The pharmacological activity of profens is primarily attributed to the (S)-enantiomer. [2]The (R)-enantiomer is often considered an impurity or is converted in vivo to the active form. [2][3]In the lab, basic conditions can facilitate the formation of a resonance-stabilized enolate. This achiral intermediate loses all stereochemical information. Subsequent protonation has a roughly equal probability of forming the (R) or (S) product, leading to racemization.
Solutions & Protocols:
-
Avoid Strong Bases in Final Steps: If possible, avoid using strong bases (e.g., NaOH, KOH) for prolonged periods or at high temperatures after the stereocenter has been established.
-
Protocol: Mild Hydrolysis of Esters:
-
If hydrolyzing a chiral ester, consider using milder enzymatic hydrolysis or lithium hydroxide (LiOH) in a THF/water mixture at 0°C to room temperature.
-
Monitor the reaction closely and quench promptly upon completion to minimize contact time with the base.
-
-
-
Careful pH Adjustment: During workup, when acidifying a basic solution to protonate the carboxylate, add the acid slowly at low temperatures (0-5°C) to dissipate any heat generated.
-
Use Asymmetric Synthesis Routes: Employ a synthetic strategy that establishes the stereocenter late in the sequence or uses a chiral catalyst that is removed before any harsh steps are required. Rhodium-catalyzed hydroformylation is one such advanced method for producing (S)-naproxen with high enantiomeric excess. [4]
Summary of Common Side Reactions & Byproducts
| Side Reaction | Probable Cause | Common Byproduct(s) | Affected Profen |
| Carbocation Rearrangement | Friedel-Crafts alkylation of primary halides | sec-Butylbenzene, tert-Butylbenzene | Ibuprofen |
| Lack of Regioselectivity | Friedel-Crafts acylation on naphthalene systems | 1-Acylnaphthalene isomer | Naproxen |
| Decarboxylation | High heat, harsh pH during workup | 1-Aryl-ethane derivative | All |
| Racemization | Exposure to basic conditions | (R)-enantiomer | All (chiral syntheses) |
| Incomplete 1,2-Aryl Migration | Suboptimal catalyst, temperature, or reagents | Unrearranged ketone or aldehyde intermediates | Ibuprofen, Naproxen |
| Radical Coupling/Reduction | Side reactions in metal-catalyzed couplings | Dimeric aryls, reduced arenes | Naproxen |
Frequently Asked Questions (FAQs)
Q1: What is the 1,2-aryl migration, and why is it important in modern profen synthesis? The 1,2-aryl migration is a key rearrangement reaction used in many modern, efficient syntheses of ibuprofen and other profens. [4]Typically, a precursor ketone is converted into an intermediate (e.g., via reaction with phenyliodine diacetate and trimethyl orthoformate), which then rearranges under the influence of a catalyst. [5]In this step, the aryl group migrates from one carbon to the adjacent one, transforming the molecule into a methyl ester of the desired 2-arylpropanoic acid. [4]This method is often more efficient and generates less waste than classical routes. [4][5] Q2: My Friedel-Crafts acylation for naproxen synthesis is giving me a mixture of the 2-acyl and 1-acyl isomers. How can I improve regioselectivity? This is a known challenge in Friedel-Crafts reactions with substituted naphthalenes. The 1-position is often kinetically favored, while the 2-substituted product (required for naproxen) is the thermodynamically more stable product. To favor the desired 2-isomer, consider changing the solvent to something more polar like nitrobenzene, which can favor the formation of the thermodynamic product. [6]Additionally, running the reaction at a slightly higher temperature for a longer duration may allow the kinetically formed 1-isomer to rearrange to the more stable 2-isomer. Careful crystallization is often required to remove the undesired 1-isomer. [6] Q3: Are there "greener" alternatives to the classical synthesis routes that use stoichiometric AlCl₃? Yes, significant research has focused on developing more environmentally friendly synthetic pathways. One major improvement is the replacement of stoichiometric Lewis acids like AlCl₃, which generate large amounts of aluminum hydroxide waste. [6]Modern approaches include:
-
Catalytic Triflic Acid: Using a strong protic acid like trifluoromethanesulfonic acid (triflic acid) as a catalyst for the acylation step. This can be used in catalytic amounts and is compatible with continuous-flow synthesis. [4][5]* Palladium-Catalyzed Carbonylation: Palladium-catalyzed methods, such as the hydroxycarbonylation of the corresponding styrene derivative, provide a direct and highly regioselective route to the propanoic acid moiety. [7]* Direct Carboxylation: Electrochemical methods that achieve direct carboxylation of benzylic precursors with CO₂ are being developed to avoid metal catalysts and harsh reagents altogether. [4]
References
-
Knihinicki, R. D., Williams, K. M., & Day, R. O. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. Biochemical Pharmacology. Available at: [Link]
-
Joshi, S. (n.d.). Green Chemistry Synthesis of Naproxen. Slideshare. Available at: [Link]
-
Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Chemistry Steps. Available at: [Link]
-
McQuade, T. (2009). Rapid Synthesis of Ibuprofen in a Microreactor. Drug Development & Delivery. Available at: [Link]
-
Kim, H., & Kim, H. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Classical synthesis of (S)-naproxen. ResearchGate. Available at: [Link]
-
Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Science Snail. (2018). Synthesis of ibuprofen from benzene. The Science Snail. Available at: [Link]
-
Knihinicki, R. D., Williams, K. M., & Day, R. O. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Biochemical Pharmacology. Available at: [Link]
-
Beller, M., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]
-
Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Medicilon. Available at: [Link]
-
Takeuchi, Y., et al. (2017). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN101234963A - Industrial synthesis technique for DL-naproxen. Google Patents.
-
Zhang, J., et al. (2023). Advances in Radical Mediated 1,2-Aryl Migration Reactions of α,α-Diarylallyl Alcohols. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US5043274A - Process for producing an optically active 2-arylpropionic acid. Google Patents.
-
Uemura, S., et al. (1985). Preparation of 2-arylpropanoic acids by oxidative aryl migration in (β-aryl-β-hydroxy)alkyl phenyl selenides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Sathee NEET. (n.d.). Chemistry Decarboxylation Reaction. Sathee NEET. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Wikipedia. Available at: [Link]
-
Li, C., & Nevado, C. (2015). Radical Aryl Migration Reactions and Synthetic Applications. Chemical Society Reviews. Available at: [Link]
-
Beller, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2024). (PDF) Decarboxylation in Natural Products Biosynthesis. ResearchGate. Available at: [Link]
-
Delogu, F., et al. (2012). Mechanochemistry of ibuprofen pharmaceutical. Chemosphere. Available at: [Link]
-
König, B., et al. (2024). A 1,2-Aryl Migration Reaction in Visible-Light-Mediated Synthesis of Quinoxaline Derivatives: Mechanistic Studies. Organic Letters. Available at: [Link]
-
ResearchGate. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs. ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Photoreactivity of the Nonsteroidal Anti-inflammatory 2-Arylpropionic Acids with Photosensitizing Side Effects. ResearchGate. Available at: [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
Sources
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. medicilon.com [medicilon.com]
- 3. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasw.org [nasw.org]
- 6. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Nitrophenyl Compounds
Introduction
Nitrophenyl compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] However, their purification presents unique challenges stemming from their distinct physicochemical properties. The presence of the electron-withdrawing nitro group significantly influences the polarity, acidity, and thermal stability of the molecule, often complicating standard purification protocols like recrystallization and chromatography. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers overcome common hurdles in obtaining high-purity nitrophenyl compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate ortho- and para-nitrophenol isomers?
A1: The primary challenge lies in the different types of hydrogen bonding they exhibit. o-Nitrophenol forms intramolecular hydrogen bonds (within the same molecule), which reduces its boiling point and makes it steam volatile.[2][3] In contrast, p-nitrophenol engages in intermolecular hydrogen bonding (between different molecules), leading to molecular association, a significantly higher boiling point (279 °C vs. 214 °C for the ortho isomer), and non-volatility with steam.[3][4] This difference is the key to their separation.
Q2: My nitrophenyl compound "oils out" during recrystallization instead of forming crystals. What's happening?
A2: Oiling out is a common problem, especially with nitro compounds. It typically occurs when the solution becomes saturated at a temperature that is above the melting point of your impure compound.[5] Instead of crystallizing, the compound separates as a supercooled liquid. The most frequent causes are cooling the solution too quickly or using a solvent in which the compound is too soluble.[5]
Q3: I'm seeing my nitro compound streak or decompose on my TLC plate during chromatographic analysis. Is column chromatography still a viable purification method?
A3: Yes, but with precautions. Silica gel is slightly acidic and can cause decomposition or irreversible adsorption of sensitive nitro compounds, especially those with other functional groups like β-hydroxy nitro compounds from a Henry reaction.[6][7][8] Streaking can also occur if the compound is overloaded or not fully soluble in the mobile phase.[6] Neutralizing the silica gel or using a different stationary phase can often resolve this.
Q4: Why is my recovered yield so low after column chromatography?
A4: Low yield can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel due to strong polar interactions.[6] Alternatively, the chosen mobile phase may not be polar enough to elute the compound effectively from the column.[6] In some cases, the compound might have decomposed on the column, or the collected fractions are too dilute for the compound to be detected easily.[8]
In-Depth Troubleshooting Guides
Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying solid nitrophenyl compounds, but it requires careful solvent selection and execution.
Problem: Compound Oils Out
-
Causality: The high concentration of the solute, combined with rapid cooling, causes the compound to separate as a liquid because it's too saturated to stay dissolved but too warm to solidify.[5] Impurities can also depress the melting point, exacerbating the issue.[5]
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the saturation.[5]
-
Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath can facilitate slow cooling.
-
Solvent System Change: The boiling point of your solvent might be higher than the melting point of your compound. Choose a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[5][9]
-
Problem: No Crystals Form Upon Cooling
-
Causality: The solution may be too dilute (a common error) or has become supersaturated, lacking a nucleation point for crystal growth to begin.[5]
-
Solutions:
-
Induce Nucleation: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for crystals to start forming.[5]
-
Add a Seed Crystal: If a small amount of the pure compound is available, add a single tiny crystal to the cooled solution to initiate crystallization.[5]
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gentle heating or under reduced pressure and then allow it to cool again.[5]
-
| Solvent | Polarity | Boiling Point (°C) | Common Use Cases & Notes |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for many nitrophenols and nitroanilines.[10] Often used in a mixture with water. |
| Methanol | Polar Protic | 65 | Effective for more polar nitrophenyl compounds.[10] |
| Ethyl Acetate | Medium Polarity | 77 | Soluble for a wide range of nitrophenyl compounds; often used in a co-solvent system with hexane.[11][12] |
| Acetone | Polar Aprotic | 56 | Good solvent due to its ability to dissolve a wide range of compounds.[10] Can be paired with non-polar anti-solvents. |
| Hexane/Ethyl Acetate | Variable | 69 / 77 | A very common and effective co-solvent system. The ratio is adjusted to find the sweet spot where the compound dissolves when hot but crystallizes upon cooling.[9] |
| Water | Highly Polar | 100 | Useful for highly polar nitrophenols, especially those that can form salts. Solubility often increases significantly with temperature.[1][9] |
Troubleshooting Column Chromatography
Column chromatography is a powerful technique for separating mixtures, especially isomers that are difficult to crystallize.[13][14]
Problem: Poor Separation of Isomers (e.g., o/p-nitrophenol)
-
Causality: Positional isomers of nitrophenyl compounds can have very similar polarities, leading to overlapping elution from the column (co-elution).
-
Solutions:
-
Optimize Mobile Phase: Use a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane). Start with a low polarity (e.g., 5% EtOAc/Hexane) and increase it very slowly (e.g., 1% increments). This enhances the differential partitioning of the isomers on the stationary phase.[6]
-
Change Stationary Phase: Silica gel is the standard, but if separation fails, consider using neutral or basic alumina, which can alter the retention characteristics.[6][7]
-
Check Loading Technique: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This "dry loading" method often results in sharper bands and better separation.
-
Problem: Compound Decomposes on the Column
-
Causality: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, such as nitroaldol products which can easily dehydrate.[7][8]
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of the silica gel in the mobile phase and add a small amount of a base like triethylamine (~0.5-1% by volume). This neutralizes the acidic sites on the silica surface.
-
Use a Plug, Not a Full Column: For a quick purification to remove baseline impurities, pass the compound through a short "plug" of silica gel instead of a long column. This minimizes the contact time between the compound and the stationary phase.[8]
-
Alternative Stationary Phases: Consider using Florisil or neutral alumina, which are less acidic and may be more suitable for sensitive compounds.[8]
-
Caption: H-bonding differences drive separation of nitrophenol isomers.
References
-
How will you separate a mixture of o-nitrophenol and p-nitrophenol? - Allen. (n.d.). Retrieved from [Link]
-
How will you separate a mixture of o-nitrophenol and p-nitrophenol? - Brainly.in. (2018, April 9). Retrieved from [Link]
-
p-nitrophenol and o-nitrophenol are separated by - Allen. (n.d.). Retrieved from [Link]
-
o -nitro phenol and p -nitro phenol can be separated by (A) Fractional d.. - Filo. (2023, November 17). Retrieved from [Link]
-
4-Nitrophenol - Solubility of Things. (n.d.). Retrieved from [Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20). Retrieved from [Link]
-
How to separate 2-nitrophenol and 4-nitrophenol based on boiling point - Quora. (2020, July 8). Retrieved from [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
Is p-nitrophenol soluble in organic solvents? - ResearchGate. (2014, July 15). Retrieved from [Link]
-
Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved from [Link]
-
RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Purification of nitrophenols using complex-assisted crystallization | Request PDF. (2025, August 10). Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Column chromatography - Wikipedia. (n.d.). Retrieved from [Link]
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Retrieved from [Link]
-
Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. (2024, April 12). Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. `p-`nitrophenol and `o-`nitrophenol are separated by [allen.in]
- 3. quora.com [quora.com]
- 4. o -nitro phenol and p -nitro phenol can be separated by (A) Fractional d.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Methyl-2-(4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to impurities, ensuring the integrity and quality of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile. Understanding the potential impurities associated with each route is critical for developing a robust process. This guide will focus on two common synthetic pathways:
-
Alkylation of a Phenylacetic Acid Derivative followed by Nitration: This route involves the methylation of a phenylacetic acid derivative and subsequent nitration of the aromatic ring.
-
Nucleophilic Substitution of a Nitroaryl Halide: This pathway utilizes a nitro-substituted aromatic compound that undergoes nucleophilic substitution with a suitable propionate equivalent.
Each of these methods has its own set of potential side reactions that can lead to the formation of impurities. This guide will help you to anticipate, identify, and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities largely depend on your chosen synthetic route.
-
Via Nitration Route: You are likely to encounter ortho- and meta-isomers (2-Methyl-2-(2-nitrophenyl)propanoic acid and 2-Methyl-2-(3-nitrophenyl)propanoic acid) as major byproducts. Dinitrated products can also form under harsh nitrating conditions. Incomplete methylation in the preceding step can leave unreacted 2-(4-nitrophenyl)propanoic acid.
-
Via Nucleophilic Substitution Route: Common impurities include unreacted starting materials such as 4-nitro-substituted aryl halide and the malonic ester derivative. Dialkylated byproducts are a known issue in malonic ester syntheses.[1][2][3] Incomplete hydrolysis of the ester intermediate will result in the presence of the corresponding ethyl or methyl ester of the final product.
Q2: I see an unexpected spot on my TLC plate. How do I begin to identify it?
A2: An unexpected spot on a TLC plate is a common sign of an impurity. The first step is to systematically evaluate the possibilities:
-
Co-spotting: Spot your reaction mixture alongside all your starting materials and any known intermediates on the same TLC plate. This will help you quickly identify if the unknown spot corresponds to any of these.
-
Solvent Front: Ensure the spot is not just an artifact from the solvent front.
-
Preliminary Characterization: If the impurity is present in a significant amount, try to isolate a small quantity for preliminary analysis by ¹H NMR or LC-MS. This can provide initial structural clues.
-
Consult the Troubleshooting Guides: Refer to the specific troubleshooting sections in this guide that correspond to your synthetic route for a list of probable impurities and their characteristics.
Q3: How can I minimize the formation of regioisomers during the nitration step?
A3: Regioselectivity in nitration is a significant challenge.[4] The directing effects of the alkyl group on the benzene ring will favor the formation of ortho and para products. To favor the desired para-isomer:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) as higher temperatures can lead to decreased selectivity and the formation of dinitrated byproducts.[4]
-
Choice of Nitrating Agent: The use of milder nitrating agents, such as N₂O₅ in the presence of a Lewis acid catalyst, can sometimes offer better regioselectivity compared to the standard nitric acid/sulfuric acid mixture.[5]
-
Reaction Time: Carefully monitor the reaction progress to avoid prolonged reaction times that can lead to over-nitration.
Troubleshooting Guides
Scenario 1: Nitration of 2-Methyl-2-phenylpropanoic acid
Problem: My final product is contaminated with significant amounts of ortho- and meta-isomers, as confirmed by HPLC and ¹H NMR.
Causality: The gem-dimethyl ethyl group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the formation of the ortho-isomer is a competing reaction. The meta-isomer is generally formed in smaller quantities.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Detailed Steps:
-
Confirm Isomer Presence:
-
HPLC: Use a method with sufficient resolution to separate the para-, ortho-, and meta-isomers. Phenyl-hexyl or specialized columns for aromatic compounds can provide better separation than standard C18 columns.[6][7]
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer. The para-isomer will exhibit a characteristic AA'BB' system (two doublets), while the ortho- and meta-isomers will have more complex splitting patterns.
-
-
Purification:
-
Recrystallization: This can be effective if there is a significant difference in the solubility of the isomers. Experiment with different solvent systems.
-
Column Chromatography: While challenging due to the similar polarities of the isomers, careful selection of the mobile phase and stationary phase can achieve separation.
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Perform the nitration at 0 °C or even lower to enhance the kinetic preference for the para-product.
-
Controlled Addition: Add the nitrating agent slowly to the solution of the starting material to maintain a low concentration of the nitronium ion and minimize side reactions.
-
Scenario 2: Synthesis via Malonic Ester Alkylation and Subsequent Hydrolysis/Decarboxylation
Problem: My final product is contaminated with the ethyl ester of this compound.
Causality: This impurity arises from incomplete hydrolysis of the diethyl malonate intermediate. The ester groups must be fully saponified to the carboxylate before acidification and decarboxylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrolysis.
Detailed Steps:
-
Confirm Ester Presence:
-
GC-MS: The ethyl ester is more volatile than the carboxylic acid and will have a distinct mass spectrum. Derivatization of the carboxylic acid may be necessary for GC analysis.[8][9][10]
-
¹H NMR: The presence of the ethyl ester will be indicated by a characteristic quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm, corresponding to the -OCH₂CH₃ group.
-
-
Remediation:
-
Re-hydrolyze: Dissolve the crude product in a suitable solvent and treat it with an excess of aqueous sodium hydroxide or potassium hydroxide. Heat the mixture to ensure complete saponification. Monitor the reaction by TLC until the ester spot disappears.
-
Acidify and Isolate: After complete hydrolysis, carefully acidify the reaction mixture to precipitate the desired carboxylic acid.
-
-
Optimize Future Syntheses:
-
Increase Reaction Time/Temperature: Ensure the hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.
-
Use Excess Base: Employ a larger excess of the base to ensure all ester groups are saponified.
-
Data Summary and Analytical Protocols
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Common Source | Key Analytical Signature |
| 2-Methyl-2-(2-nitrophenyl)propanoic acid | C₁₀H₁₁NO₄ | Nitration of 2-methyl-2-phenylpropanoic acid | Complex multiplet in the aromatic region of ¹H NMR |
| 2-Methyl-2-(3-nitrophenyl)propanoic acid | C₁₀H₁₁NO₄ | Nitration of 2-methyl-2-phenylpropanoic acid | Distinct aromatic splitting pattern in ¹H NMR |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | C₁₂H₁₅NO₄ | Incomplete hydrolysis of the ester intermediate | Quartet (~4.2 ppm) and triplet (~1.2 ppm) in ¹H NMR |
| Diethyl 2-methyl-2-(4-nitrophenyl)malonate | C₁₄H₁₇NO₆ | Unreacted intermediate in malonic ester synthesis | Characteristic ester signals in ¹H and ¹³C NMR |
| 4-Nitrophenol | C₆H₅NO₂ | Unreacted starting material in Williamson ether synthesis type routes | Distinct phenolic proton signal in ¹H NMR |
Experimental Protocols
Protocol 1: HPLC Method for Isomer Separation
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Note: This method should provide baseline separation of the para-, ortho-, and meta-isomers.[6][7][11]
Protocol 2: GC-MS Method for Volatile Impurities
-
Derivatization: For the analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl or silyl ester) is recommended.[8][9][10]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
MS Detector: Scan mode from m/z 50-400
-
Note: This method is suitable for identifying unreacted starting materials, ester intermediates, and other volatile byproducts.
Conclusion
The successful synthesis of this compound relies on a thorough understanding of the reaction mechanism and potential side reactions. By anticipating common impurities and employing the appropriate analytical techniques, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, ultimately leading to a more efficient and robust synthesis.
References
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem Technical Support.
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025).
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- SMT. (n.d.).
- Ahmad, I., & Khan, S. A. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- T-ivend, N. M., Sch-neider, B. L., & Ho-over, G. J. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1029-1030, 16-23.
-
Wikipedia. (2023). Malonic ester synthesis. In Wikipedia. Retrieved from [Link]
- Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- BenchChem. (2025). Fundamental principles of malonic ester synthesis. BenchChem Technical Support.
- G-ottlieb, H. E., K-otlyar, V., & N-udelman, A. (1997). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. The Journal of organic chemistry, 62(21), 7512-7515.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]
- Wang, C., Li, H., & Zhang, J. (2016). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. RSC advances, 6(99), 97184-97190.
-
Wikipedia. (2023). Nitration. In Wikipedia. Retrieved from [Link]
- C-avalli, S., C-hrom-atography, G., & M-ass, S. (2019). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights.
- C-esl-aitis, V., & P-ad-arauskas, A. (2010). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3).
- H-ansson, M., & N-or-rby, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
Onyx Scientific Limited. (n.d.). The Onyx approach to impurity identification and control. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methyl-2-(4-nitrophenyl)propanoate. Retrieved from [Link]
- N-avarrete-Vázquez, G., T-orres-Gómez, H., H-idalgo-F-igueroa, S., & T-lahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261.
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
- Master Organic Chemistry. (2018).
- H-ansson, M., & N-or-rby, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
- N-avarrete-Vázquez, G., T-orres-Gómez, H., H-idalgo-F-igueroa, S., & T-lahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. SciSpace.
- D-ay, R. A., W-ang, X., & K-it-a, M. S. (2020).
- C-hen, A., S-chwartz, M., & W-u, J. (2018).
- K-amerlin, S. C., & W-il-liams, I. H. (2003).
-
PubChem. (n.d.). Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate. Retrieved from [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. separationmethods.com [separationmethods.com]
- 8. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Arylpropanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-arylpropanoic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules, which includes many non-steroidal anti-inflammatory drugs (NSAIDs). Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental design and optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most pressing issues that arise during the synthesis of 2-arylpropanoic acids. We will focus on one of the most prevalent and versatile methods: the palladium-catalyzed hydrocarboxylation of styrenes.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to several key factors: catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of incomplete conversion. Palladium(0) species can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations. Additionally, oxidative addition of trace impurities can poison the catalyst.
-
Troubleshooting:
-
Ligand Choice: Ensure you are using a suitable ligand that stabilizes the catalytic species. Bulky phosphine ligands like P(t-Bu)3 or Buchwald-type biaryl phosphine ligands can protect the palladium center and promote the desired catalytic cycle.
-
Degassing: Thoroughly degas your solvent and reactants to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature Control: Avoid excessive temperatures, which can accelerate catalyst decomposition. Run a temperature screen to find the optimal balance between reaction rate and catalyst stability.
-
-
-
Sub-optimal Reaction Conditions: The interplay of pressure, temperature, and solvent is critical.
-
Troubleshooting:
-
CO Pressure: The carbon monoxide (CO) pressure is a critical parameter. Too low, and the reaction rate will be slow; too high, and you may favor the formation of undesired side products like ketones. An initial screen from 10 to 40 atm is recommended.
-
Solvent Polarity: The solvent must be able to dissolve all components but also plays a role in the catalytic cycle. Polar aprotic solvents like THF, dioxane, or acetone are often effective.
-
-
-
Side Reactions: The primary competing reaction is often the formation of the linear (n-isomer) carboxylic acid instead of the desired branched (iso-isomer) 2-arylpropanoic acid.
-
Troubleshooting:
-
Acid Source: The choice of acid co-catalyst is crucial for regioselectivity. Using a Brønsted acid with a weakly coordinating anion, such as p-toluenesulfonic acid (PTSA), can significantly favor the branched product. The acid facilitates the protonolysis step and influences the regiochemistry of the hydride insertion.
-
-
Q2: I'm observing significant amounts of the linear isomer impurity. How can I improve the regioselectivity for the branched product?
Achieving high regioselectivity is key to obtaining pure 2-arylpropanoic acids like ibuprofen and naproxen. The formation of the linear (n) versus the branched (iso) isomer is determined by the mode of insertion of the olefin into the palladium-hydride bond.
-
Mechanism of Selectivity: The reaction proceeds via a palladium-hydride intermediate. The styrene can undergo either a 1,2-insertion (leading to the linear isomer) or a 2,1-insertion (leading to the branched isomer). The electronic and steric properties of the ligand and substrate determine the preferred pathway.
-
Troubleshooting Strategies:
-
Ligand Selection: This is the most powerful tool for controlling regioselectivity. Bulky, electron-donating phosphine ligands generally favor the formation of the branched isomer. They sterically hinder the 1,2-insertion pathway. For example, using ligands like (t-Bu)2P(o-biphenyl) can dramatically increase the iso:n ratio.
-
Acid Co-catalyst: As mentioned previously, a non-coordinating acid like PTSA or methanesulfonic acid is often superior to acids like HCl, which can introduce coordinating chloride ions that interfere with the catalyst and reduce selectivity.
-
-
Experimental Workflow & Protocols
General Protocol for Palladium-Catalyzed Hydrocarboxylation of 4-isobutylstyrene (Ibuprofen Precursor)
This protocol provides a starting point for optimization. Warning: This reaction involves carbon monoxide, a toxic gas, and should only be performed in a well-ventilated fume hood with appropriate safety monitoring.
-
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar and a glass liner, add the palladium precursor (e.g., Pd(OAc)₂, 0.5 mol%) and the phosphine ligand (e.g., Xantphos, 1.5 mol%).
-
Reagent Addition: Seal the reactor, then purge with nitrogen gas three times. Under a nitrogen atmosphere, add the solvent (e.g., dioxane, 0.5 M), 4-isobutylstyrene (1.0 eq), and the acid co-catalyst (e.g., PTSA, 1.2 eq).
-
Reaction Execution: Seal the reactor completely. Pressurize with CO to the desired pressure (e.g., 20 atm), then heat the reaction to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by taking aliquots (after safely venting and re-pressurizing) and analyzing them by GC or HPLC. Once complete, cool the reactor to room temperature and carefully vent the CO.
-
Purification: Quench the reaction mixture with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Summary: Conditions for Regioselective Hydrocarboxylation
The table below summarizes typical starting conditions and expected outcomes for the synthesis of ibuprofen from 4-isobutylstyrene.
| Parameter | Condition | Expected Outcome | Rationale |
| Catalyst | Pd(OAc)₂ / Xantphos | High activity & selectivity | The wide bite angle of Xantphos favors the branched isomer. |
| CO Pressure | 20 - 40 atm | >90% conversion | Ensures sufficient CO concentration for the carboxylation step. |
| Temperature | 100 - 120 °C | Reasonable reaction rate | Balances rate with catalyst stability. |
| Acid | p-Toluenesulfonic acid (PTSA) | >95:5 (branched:linear) | A non-coordinating acid promotes high regioselectivity. |
| Solvent | Dioxane or THF | Good solubility & stability | Polar aprotic solvents are generally effective. |
Visualizing the Process
Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and analysis of 2-arylpropanoic acids.
Caption: General experimental workflow for 2-arylpropanoic acid synthesis.
Catalytic Cycle Diagram
This diagram illustrates the simplified catalytic cycle for the palladium-catalyzed hydrocarboxylation of a styrene derivative, highlighting the key steps that determine regioselectivity.
Caption: Simplified catalytic cycle for hydrocarboxylation.
References
-
Title: Highly Active and Regioselective Palladium-Catalyzed Hydroformylation of Styrenes Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Palladium-Catalyzed Carboxylation of Aryl and Vinyl Triflates Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-catalyzed hydrocarboxylation of styrenes with formic acid Source: Green Chemistry URL: [Link]
-
Title: Acid-Promoted, Palladium-Catalyzed Regioselective Hydrocarboxylation of Olefins with Formic Acid Source: Organic Letters URL: [Link]
-
Title: A General and Efficient Palladium-Catalyzed Hydrocarboxylation of Terminal Alkenes Using Formic Acid Source: Chemistry – A European Journal URL: [Link]
how to avoid byproduct formation in nitrophenylacetic acid synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for nitrophenylacetic acid synthesis. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights into identifying and mitigating common side reactions and byproduct formation during this critical synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding byproduct formation during the nitration of phenylacetic acid.
Q1: What are the primary byproducts I should expect when synthesizing nitrophenylacetic acid via direct nitration?
The direct nitration of phenylacetic acid, typically using a mixed acid system (HNO₃/H₂SO₄), is an electrophilic aromatic substitution reaction. Due to the nature of the substituent and the reaction conditions, several byproducts can form. The most common are:
-
Positional Isomers: A mixture of 2-nitrophenylacetic acid (ortho), 3-nitrophenylacetic acid (meta), and 4-nitrophenylacetic acid (para) is almost always formed.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitrophenylacetic acids (e.g., 2,4-dinitrophenylacetic acid).
-
Oxidative Byproducts: The strong oxidizing conditions can cause cleavage of the acetic acid side chain, leading to the formation of corresponding nitrobenzoic acids.
-
Sulfonated Products: While less common, under certain conditions, sulfonation of the aromatic ring can occur.
-
Polymeric/Tar-like Substances: Severe, uncontrolled exothermic reactions can lead to the formation of complex, insoluble tars.[1]
Q2: Why do I get a mixture of ortho, meta, and para isomers? How can I favor one over the others?
The carboxymethyl group (-CH₂COOH) on the phenyl ring directs incoming electrophiles (like the nitronium ion, NO₂⁺) to specific positions. While the methylene (-CH₂) group is weakly activating and ortho-, para-directing, the electron-withdrawing nature of the carboxylic acid (-COOH) has a deactivating influence. The overall effect is complex, but nitration of phenylacetic acid typically yields a mixture of ortho and para isomers as the major products, with a smaller amount of the meta isomer.
Controlling the isomer ratio is challenging in a one-pot nitration. To achieve high isomeric purity, it is often more effective to employ a multi-step strategy where the nitro group is introduced to a precursor molecule, followed by the elaboration of the acetic acid side chain.[2][3]
Q3: What causes the formation of dinitrated and oxidized byproducts?
These byproducts are almost always a result of excessively harsh reaction conditions. The key factors are:
-
Temperature: Nitration is a highly exothermic reaction. Failure to maintain low temperatures (typically 0-10°C) dramatically increases the rate of secondary nitrations and side-chain oxidation.[4]
-
Concentration of Nitrating Agent: Using an excessive molar ratio of nitric acid or a very strong nitrating mixture (e.g., fuming nitric acid) increases the electrophilicity of the system, promoting over-nitration.[4][5]
-
Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can increase the prevalence of side reactions.
Q4: My reaction turned dark brown or black and formed a tar. What happened?
This is a classic sign of a runaway reaction. The heat generated by the nitration was not effectively dissipated, leading to a rapid temperature increase. This causes rapid, uncontrolled side reactions, including oxidation and polymerization, resulting in the formation of tar.[1] The most common cause is adding the substrate to the mixed acid too quickly or inadequate cooling of the reaction vessel.
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific issues encountered during your synthesis.
Problem 1: Low Yield of Desired Product with Significant Isomer Contamination
-
Symptoms: Post-reaction analysis (NMR, HPLC) shows a mixture of 2-, 3-, and 4-nitrophenylacetic acid, making purification difficult and lowering the yield of the target isomer.
-
Root Cause Analysis: The directing group effect of -CH₂COOH inherently leads to isomer formation in direct nitration. The primary issue is often the separation rather than the formation itself.
-
Recommended Actions:
-
Fractional Recrystallization: The different isomers often have distinct solubilities in various solvents. A carefully planned fractional recrystallization can be used to isolate the desired isomer. For example, p-nitrophenylacetic acid can be purified by recrystallization from boiling water, as its solubility is highly temperature-dependent.[6][7]
-
Chromatographic Separation: For high-purity applications, column chromatography is the most effective method for separating positional isomers.
-
Strategic Synthesis (Advanced): For applications demanding high isomeric purity, avoid direct nitration. A more robust approach is to start with a pre-nitrated precursor. For example, to synthesize 4-nitrophenylacetic acid, one could start with p-nitrobenzyl cyanide and hydrolyze it. This route completely avoids the formation of other isomers.[6]
-
Experimental Protocol: Hydrolysis of 4-Nitrobenzyl Cyanide
This protocol provides a selective route to 4-nitrophenylacetic acid, avoiding isomer formation.
-
Setup: In a 1-L round-bottom flask, place 100 g of 4-nitrobenzyl cyanide.
-
Acid Preparation: In a separate beaker, carefully prepare a dilute sulfuric acid solution by adding 300 mL of concentrated sulfuric acid to 280 mL of water.
-
Reaction: Add approximately two-thirds of the acid solution to the flask containing the cyanide. Swirl to ensure all the solid is wetted. Add the remaining acid.
-
Heating: Attach a reflux condenser and heat the mixture to boiling for 15-20 minutes. The mixture will darken.[6]
-
Work-up: Cool the reaction mixture and dilute it with an equal volume of cold water. Cool further to 0°C to precipitate the crude product.
-
Purification: Filter the crude product and wash it with ice water. Recrystallize the solid from a large volume of boiling water to obtain pure 4-nitrophenylacetic acid.[6]
Problem 2: Significant Presence of Dinitrated Byproducts
-
Symptoms: Mass spectrometry or NMR analysis indicates the presence of a second nitro group on the aromatic ring. The product may also be more yellow than expected.
-
Root Cause Analysis: The reaction conditions were too harsh, causing the initially formed mononitrated product to undergo a second nitration. The nitro group is strongly deactivating, so this typically requires elevated temperatures or highly concentrated reagents.
-
Recommended Actions:
-
Strict Temperature Control: Maintain the reaction temperature between -10°C and 10°C throughout the addition of reagents.[4] Use an ice/salt bath for cooling.
-
Controlled Reagent Addition: Add the nitrating agent (or the phenylacetic acid to the nitrating mixture) dropwise and slowly, ensuring the temperature does not rise above the set limit.
-
Choice of Nitrating System: For sensitive substrates, a milder nitrating system can be beneficial. Using nitric acid in acetic anhydride can sometimes provide better control than the highly acidic H₂SO₄/HNO₃ mixture.[4]
-
Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Data Summary: Effect of Temperature on Byproduct Formation
| Reaction Temperature | Desired Product (Mononitro) | Dinitrated Byproducts | Oxidative Byproducts |
| 0-5°C | High | Low | Very Low |
| 20-25°C | Moderate | Moderate | Low |
| > 40°C | Low | High | High |
Visualizing the Process: Reaction and Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams have been generated.
General Nitration Scheme
Caption: A logical workflow for troubleshooting byproduct formation.
References
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
Preparation of 4-nitrophenoxyacetic acid . PrepChem.com. [Link]
-
p-NITROPHENYLACETIC ACID . Organic Syntheses Procedure. [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenylacetic acid.
-
Nitration of Substituted Aromatic Rings and Rate Analysis . Vdocument. [Link]
-
Solved Question: Draw the mechanism for nitration of phenylacetic acid . Chegg.com. [Link]
Sources
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 4. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 5. Solved Question: Draw the mechanism for nitration of | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
Technical Support Center: Resolving Low Yield in Propanoic Acid Synthesis
Welcome to the Technical Support Center for propanoic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low yield in their experiments. This resource provides in-depth technical guidance in a question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.
Part 1: Troubleshooting Guides for Common Synthesis Routes
This section is dedicated to addressing specific challenges encountered during the primary synthesis methods for propanoic acid.
Oxidation of Propan-1-ol
The oxidation of propan-1-ol is a common laboratory-scale method for synthesizing propanoic acid. However, achieving a high yield requires careful control of reaction conditions to prevent the formation of byproducts and ensure complete conversion.
Q1: My propanoic acid yield from the oxidation of propan-1-ol is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in this oxidation are typically due to incomplete reaction, over-oxidation of the starting material, or loss of product during workup. Here’s a systematic approach to troubleshooting:
-
Incomplete Oxidation: The primary reason for low yield is often the incomplete conversion of propan-1-ol to propanoic acid. This can be due to:
-
Insufficient Oxidizing Agent: Ensure you are using a stoichiometric excess of the oxidizing agent (e.g., potassium dichromate in acidic solution). A common practice is to use an excess to drive the reaction to completion.[1][2]
-
Suboptimal Reaction Temperature: The reaction requires heating. Refluxing the reaction mixture is crucial to maintain a consistent temperature and prevent the loss of volatile reactants and intermediates like propanal.[1][3] A typical reflux temperature is around 60-70°C.[4]
-
Inadequate Reaction Time: The oxidation may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Formation of Propanal (Side Product): Propanal is an intermediate in the oxidation of propan-1-ol to propanoic acid.[5] If the reaction conditions are not vigorous enough, the reaction can stop at the aldehyde stage, leading to a lower yield of the desired carboxylic acid.[2]
-
Product Loss During Workup: Propanoic acid is volatile and soluble in water.[6] Significant amounts can be lost during the extraction and distillation steps.
-
Solution: To minimize loss during extraction, perform multiple extractions with a suitable organic solvent. "Salting out" by adding a soluble ionic salt like NaCl to the aqueous layer can decrease the solubility of propanoic acid in water and improve extraction efficiency.[6] During distillation, carefully control the temperature to prevent co-distillation with lower-boiling impurities.[7]
-
Experimental Protocol: Optimizing the Oxidation of Propan-1-ol
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Reagent Addition: In the round-bottom flask, place the propan-1-ol and a suitable solvent. In a separate dropping funnel, prepare a solution of the oxidizing agent (e.g., potassium dichromate in sulfuric acid).
-
Reaction: Slowly add the oxidizing agent to the propan-1-ol solution while stirring and maintaining the temperature. Once the addition is complete, heat the mixture to reflux for a predetermined time (e.g., 2-4 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC to monitor the disappearance of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture and extract the propanoic acid with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
-
Purification: Purify the crude propanoic acid by fractional distillation.[7]
Table 1: Troubleshooting Low Yield in Propan-1-ol Oxidation
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of propan-1-ol | Inadequate amount of oxidizing agent | Use a stoichiometric excess of the oxidizing agent. |
| Insufficient heating or reaction time | Reflux the reaction mixture and monitor by TLC for completion. | |
| Presence of propanal in the product | Incomplete oxidation | Use excess oxidizing agent and prolong the reflux time. |
| Low isolated yield after workup | Product loss during extraction | Perform multiple extractions and consider "salting out". |
| Product loss during distillation | Use fractional distillation and carefully control the temperature. |
Diagram 1: Troubleshooting Logic for Propan-1-ol Oxidation
Caption: Troubleshooting workflow for low yield in propan-1-ol oxidation.
Hydrocarboxylation of Ethene
The hydrocarboxylation of ethene is an industrially significant method for producing propanoic acid. This reaction is typically catalyzed by transition metal complexes, and maintaining catalyst activity is key to achieving high yields.
Q2: We are experiencing a gradual decrease in propanoic acid yield in our continuous hydrocarboxylation process. What could be causing this catalyst deactivation, and how can we mitigate it?
A2: Catalyst deactivation is a common issue in continuous hydrocarboxylation processes. The primary causes are often related to impurities in the feedstocks, undesirable side reactions, or changes in the catalyst's coordination sphere.
-
Catalyst Poisoning: Impurities in the ethene or carbon monoxide feed can act as catalyst poisons.
-
Sulfur Compounds: Even trace amounts of sulfur compounds (e.g., H₂S, COS) can irreversibly bind to the metal center of the catalyst, blocking active sites.
-
Acetylene: Acetylene can polymerize on the catalyst surface, leading to fouling and deactivation.
-
Solution: Implement rigorous purification of the feedstock gases to remove potential poisons.
-
-
Formation of Inactive Catalyst Species: The active catalytic species can be converted into an inactive form under certain reaction conditions.
-
Formation of Metal Carbonyls: In some nickel-catalyzed systems, the reduction of CO₂ to CO can lead to the formation of inactive nickel-carbonyl complexes.[8][9]
-
Oxidative Addition of Impurities: Impurities can undergo oxidative addition to the metal center, changing its oxidation state and rendering it inactive.
-
Solution: Optimize reaction conditions (temperature, pressure, ligand concentration) to favor the active catalytic cycle and minimize the formation of inactive species.
-
-
Ligand Degradation: The ligands coordinated to the metal center are crucial for catalyst stability and selectivity. High temperatures or reactive impurities can lead to ligand degradation.
-
Solution: Use robust ligands that are stable under the reaction conditions. Periodically analyze the catalyst and ligand integrity.
-
Experimental Protocol: Catalyst Activity Monitoring
-
Sample Collection: At regular intervals, carefully extract a small sample of the reaction mixture from the continuous reactor.
-
Catalyst Isolation: Isolate the catalyst from the reaction mixture, for example, by precipitation or extraction.
-
Spectroscopic Analysis: Analyze the isolated catalyst using techniques like Infrared (IR) spectroscopy to check for the formation of inactive carbonyl species, and Nuclear Magnetic Resonance (NMR) spectroscopy to assess ligand integrity.
-
Activity Test: Perform a batch reaction with the isolated catalyst under standard conditions to determine its activity compared to a fresh catalyst sample.
Diagram 2: Catalyst Deactivation Pathways in Hydrocarboxylation
Caption: Common catalyst deactivation pathways in hydrocarboxylation.
Microbial Fermentation
The production of propanoic acid through microbial fermentation is a promising green alternative to chemical synthesis. However, maintaining optimal fermentation conditions and managing microbial health are critical for achieving high yields.
Q3: Our propanoic acid fermentation is suffering from low productivity and yield. What are the common challenges in this bioprocess, and what strategies can we implement to improve it?
A3: Low yield in propanoic acid fermentation is often a multifactorial problem. The most common challenges include product inhibition, substrate inhibition, suboptimal pH, and bacterial contamination.[10][11]
-
Product Inhibition: Propanoic acid itself can be toxic to the producing microorganisms at high concentrations, leading to a decrease in cell growth and productivity.[10][11]
-
Solution:
-
In Situ Product Recovery: Implement techniques like liquid-liquid extraction or membrane-based separation to continuously remove propanoic acid from the fermentation broth.[11]
-
Strain Development: Use or develop acid-tolerant microbial strains through methods like genome shuffling or metabolic engineering.[10][11]
-
-
-
Substrate Inhibition: High concentrations of the carbon source (e.g., glycerol, glucose) can also inhibit microbial growth.[11]
-
Solution: Employ a fed-batch fermentation strategy to maintain the substrate concentration at an optimal level.[8]
-
-
pH Control: The pH of the fermentation medium is a critical parameter that affects enzyme activity and cell viability. The optimal pH for Propionibacterium growth is typically between 6.0 and 7.0.[11]
-
Solution: Implement a robust pH control system that automatically adds a base (e.g., NaOH) to neutralize the produced propanoic acid and maintain the pH within the optimal range. A two-stage pH control strategy can also significantly increase the yield.[11]
-
-
Bacterial Contamination: Contamination by other microorganisms can compete for nutrients and produce inhibitory substances, leading to a significant drop in propanoic acid yield.
-
Solution:
-
Strict Aseptic Techniques: Ensure all equipment, media, and inocula are properly sterilized.
-
Monitoring: Regularly monitor the culture for signs of contamination by microscopy and plating on selective media.[12]
-
-
Table 2: Troubleshooting Low Yield in Propanoic Acid Fermentation
| Symptom | Potential Cause | Recommended Solution |
| Decreasing production rate over time | Product inhibition | Implement in situ product recovery; use acid-tolerant strains.[10][11] |
| Low initial growth rate | Substrate inhibition | Use a fed-batch feeding strategy.[8] |
| Consistently low yield | Suboptimal pH | Implement precise pH control.[11] |
| Unexpected drop in yield and cell density | Bacterial contamination | Review and reinforce aseptic techniques; monitor for contaminants.[12] |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the main side products to expect in the oxidation of propan-1-ol, and how can I minimize them?
A4: The primary side product is propanal, the intermediate aldehyde.[5] To minimize its presence in the final product, ensure complete oxidation by using an excess of the oxidizing agent and refluxing for an adequate duration.[1] Another potential side product is propyl propanoate, formed from the esterification of propanoic acid with unreacted propan-1-ol. This can be minimized by ensuring a high conversion of the alcohol.
Q5: How can I confirm that my low yield is due to incomplete hydrolysis of an ester precursor to propanoic acid?
A5: You can monitor the hydrolysis reaction using TLC or HPLC to track the disappearance of the ester and the appearance of the carboxylic acid. If you observe a significant amount of unreacted ester at the end of the reaction, incomplete hydrolysis is the likely cause. To drive the equilibrium towards the products, use a large excess of water or a strong base for saponification, which is an irreversible reaction.[13][14][15]
Q6: What is the best way to purify propanoic acid from a crude reaction mixture?
A6: Fractional distillation is the most common and effective method for purifying propanoic acid, especially to separate it from other volatile components like unreacted starting materials or side products.[7] For non-volatile impurities, an initial extraction and washing step is recommended.
Q7: What analytical techniques are best for quantifying the yield of propanoic acid?
A7: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and reliable method for quantifying volatile organic compounds like propanoic acid.[14] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile samples or when derivatization is employed.[3] Titration with a standardized base is a simple and cost-effective method for determining the concentration of propanoic acid in a purified sample.[16]
References
-
Guimarães, V., et al. (2022). Fermentation strategies to improve propionic acid production with propionibacterium ssp.: a review. Critical Reviews in Biotechnology, 42(8), 1157-1179. [Link]
-
Rana, M. S., et al. (2020). Propionic Acid: Method of Production, Current State and Perspectives. PMC - NIH. [Link]
-
Li, Y., et al. (2018). Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. PMC - NIH. [Link]
-
Abdel-Rahman, M. A., & Philippidis, G. P. (2021). Fermentative production of propionic acid: prospects and limitations of microorganisms and substrates. PubMed. [Link]
-
Abdel-Rahman, M. A., & Philippidis, G. P. (2021). Fermentative production of propionic acid: prospects and limitations of microorganisms and substrates. ProQuest. [Link]
-
Gonzalez-Garcia, R. A., et al. (2017). Microbial Propionic Acid Production. MDPI. [Link]
-
Li, Y., et al. (2018). (PDF) Oxidation of 1-propanol to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates. ResearchGate. [Link]
-
Studylib. Extraction Techniques: Propanoic Acid Lab Procedure. [Link]
-
Dahiya, S., et al. (2020). Overcoming propionic acid inhibition of hydrogen fermentation by temperature shift strategy. ResearchGate. [Link]
-
Gauth. Propanoic acid can be made from propan-1-ol by oxidation using acidified potassium dichro. [Link]
-
The complete oxidation of propan-1-ol. The complete oxidation of propan-1-ol. [Link]
- CN1277801C. Method for preparation of propionic acid.
-
Distillation case study. Distillation case study. [Link]
-
Save My Exams. (2025). Propan-1-ol Oxidation. [Link]
-
Oxidation of Propanol. Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. [Link]
-
Physics & Maths Tutor. Practical notes - CP7 Oxidation of Propan-1-ol to Produce Propanal and Propanoic Acid. [Link]
-
Food and Agriculture Organization of the United Nations. PROPIONIC ACID. [Link]
-
Das, S. (2021). Selectivities in Nickel-Catalyzed Hydrocarboxylation of Enynes with Carbon Dioxide. [Link]
-
Nagwa. (2021). Question Video: Determining the Product of the Oxidation of a Primary Alcohol under Different Reaction Conditions. [Link]
-
LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]
-
Clark, J. hydrolysis of esters. Chemguide. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
YouTube. (2020). Williamson ether synthesis (done wrong). [Link]
-
Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?. [Link]
-
Bioprocess Online. (2017). Troubleshooting Bacterial Contamination In Bioreactors. [Link]
-
ResearchGate. (2020). (PDF) Propionic Acid: Method of Production, Current State and Perspectives. [Link]
-
Zolovs, M., et al. (2021). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. [Link]
-
Quora. (2020). What is the mechanism to convert 1-propanol to propanoic acid?. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
MDPI. (2025). Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. [Link]
-
Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]
-
INFORS HT. (2020). How to troubleshoot bioreactor contamination. [Link]
-
ACS Publications. (2024). Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO. [Link]
-
National Institutes of Health. (2025). Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO. [Link]
-
Kośmider, A., et al. (2010). Propionic Acid Production by Propionibacterium freudenreichii ssp. shermanii Using Crude Glycerol and Whey Lactose Industrial Wastes. Polish Journal of Environmental Studies, 19(6), 1249-1253. [Link]
-
ResearchGate. (2025). Olefin hydrocarboxylation under mild conditions in nickel complex solutions. [Link]
-
ACS Publications. (2022). The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with Ni-H-Beta Catalysts. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. passmyexams.co.uk [passmyexams.co.uk]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. gauthmath.com [gauthmath.com]
- 5. nagwa.com [nagwa.com]
- 6. studylib.net [studylib.net]
- 7. issr.edu.kh [issr.edu.kh]
- 8. researchgate.net [researchgate.net]
- 9. Nickel-Catalyzed Hydrocarboxylation of Terminal Unactivated Alkenes: Formation of Branched Carboxylic Acids and Competing Catalyst Deactivation from CO2 Reduction to CO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation strategies to improve propionic acid production with propionibacterium ssp.: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. fao.org [fao.org]
Technical Support Center: Purification of 2-Nitrophenylacetic Acid
Of course. Here is a technical support center for the purification of 2-nitrophenylacetic acid.
Welcome to the technical support guide for 2-nitrophenylacetic acid (2-NPAA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to 2-Nitrophenylacetic Acid and the Imperative for Purity
2-Nitrophenylacetic acid is a versatile building block in organic synthesis, notably used in the preparation of various pharmaceuticals and heterocyclic compounds.[1][2] The presence of both a carboxylic acid and a nitro group makes it a reactive and useful precursor.[1] However, its synthesis, whether through the hydrolysis of 2-nitrobenzonitrile or the oxidation of 2-nitrotoluene, often results in a crude mixture containing unreacted starting materials, isomeric byproducts, and other impurities.[3][4] Achieving high purity is critical, as these contaminants can interfere with subsequent reactions, compromise final product yields, and introduce unwanted substances in drug development pathways.
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions to ensure you can obtain 2-NPAA of high purity for your research.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing step-by-step solutions and expert insights.
Q1: My final product is an oil or a sticky solid, not the expected yellow crystalline powder. What went wrong?
Answer: Oiling out during recrystallization is a common issue that typically indicates the presence of impurities that depress the melting point of the mixture or that the solution is supersaturated at a temperature above the product's melting point.
Root Causes & Solutions:
-
Presence of Impurities: Even small amounts of contaminants, particularly unreacted starting materials or solvent residues, can significantly lower the melting point of the solid, causing it to separate as an oil.
-
Solution: Before recrystallization, perform a thorough acid-base extraction to remove neutral or basic impurities. Ensure the crude product is reasonably dry, as residual organic solvents from the reaction workup can also cause oiling.
-
-
Cooling Rate is Too Fast: Rapid cooling of a saturated solution can lead to precipitation instead of crystallization, where the compound comes out of solution as an amorphous oil because molecules do not have sufficient time to arrange into an ordered crystal lattice.
-
Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, you can then place it in an ice bath to maximize crystal formation. If an oil forms, try reheating the solution to redissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.
-
-
Incorrect Solvent Choice: The solvent may be too good a solvent, even at low temperatures, or the product may be too insoluble, requiring a very high temperature for dissolution that is close to or above its melting point (137-142°C).[5][6]
Q2: After recrystallization, my yield of 2-nitrophenylacetic acid is extremely low. How can I improve it?
Answer: Low recovery is a frustrating problem that can usually be traced back to one of a few key experimental steps.
Root Causes & Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive volume of solvent for recrystallization. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Add the hot recrystallization solvent in small portions to your crude product, waiting for it to dissolve completely before adding more. Aim to create a saturated solution at the solvent's boiling point. If you've already used too much solvent, you can carefully evaporate some of it under a fume hood to re-saturate the solution and then allow it to cool again.
-
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot gravity filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper or in the funnel stem, leading to significant loss.
-
Solution: Use a pre-heated funnel (a stemless funnel is ideal) and filter the hot solution as quickly as possible.[9] It can be helpful to place a small amount of the hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor, which helps prevent cooling and evaporation at the funnel tip.
-
-
Incomplete Precipitation: The product may be more soluble in the cold solvent than anticipated.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation. You can also try gently scratching the inside of the flask with a glass rod to induce crystallization.
-
Q3: My 2-nitrophenylacetic acid is still dark yellow or brown after purification. How do I remove colored impurities?
Answer: A persistent color often indicates the presence of highly conjugated, colored byproducts from the synthesis, which can be difficult to remove by crystallization alone.
Root Causes & Solutions:
-
Oxidation or Nitration Byproducts: Side reactions during synthesis can create colored impurities. For instance, oxidation of 2-nitrotoluene can lead to various colored intermediates.[10][11]
-
Solution 1 (Activated Charcoal): Add a very small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution before the gravity filtration step. The charcoal will adsorb the colored impurities. Be cautious, as adding too much will also adsorb your product and reduce the yield.
-
Solution 2 (Chemical Treatment): If the color is due to residual acidic or basic impurities, a thorough acid-base extraction prior to recrystallization is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate, extract with a mild base (e.g., sodium bicarbonate solution), separate the aqueous layer, and then re-acidify the aqueous layer to precipitate the purified 2-NPAA.
-
Workflow for Purification of 2-NPAA
Caption: General purification workflow for 2-NPAA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-nitrophenylacetic acid?
Answer: The impurities depend heavily on the synthetic route:
-
From Hydrolysis of 2-Nitrobenzonitrile: The primary impurities are often unreacted 2-nitrobenzonitrile and the intermediate amide (2-nitrophenylacetamide). Both acidic and basic hydrolysis mechanisms can be complex, and incomplete reaction is common.[12][13]
-
From Oxidation of 2-Nitrotoluene: Unreacted 2-nitrotoluene is a common impurity. Side products can include 2-nitrobenzaldehyde and 2-nitrobenzoic acid if the oxidation is not perfectly controlled.[4][14]
-
From Nitration of Phenylacetic Acid: This route is notorious for producing isomeric impurities, primarily 4-nitrophenylacetic acid and, to a lesser extent, 3-nitrophenylacetic acid, which can be very difficult to separate due to similar physical properties.[15]
Q2: What is the best solvent system for recrystallizing 2-nitrophenylacetic acid?
Answer: The ideal solvent should dissolve the compound well when hot but poorly when cold. Based on literature data, an ethanol/water mixture is highly effective.[5] You dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of hot ethanol to clarify the solution before allowing it to cool. This mixed-solvent system provides a steep solubility curve, which is ideal for high-yield recrystallization. For reference, a comprehensive study has determined the solubility of 2-NPAA in various pure solvents.[3]
Table 1: Solubility of 2-Nitrophenylacetic Acid in Common Solvents
| Solvent | Solubility Trend (Mole Fraction) | Suitability for Recrystallization |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Very High | Poor (too soluble) |
| Methanol | High | Moderate (may need a co-solvent) |
| Ethanol | High | Good (often used with water) |
| Ethyl Acetate | Moderate | Good |
| Water | Very Low | Excellent as an anti-solvent |
| Cyclohexane | Very Low | Poor (too insoluble) |
Data synthesized from a study by Chen et al. (2020)[3]
Q3: How can I confirm the purity of my final product?
Answer: A combination of methods should be used to confidently assess purity:
-
Melting Point Analysis: Pure 2-nitrophenylacetic acid has a sharp melting point in the range of 137-142°C.[1][5][6] A broad or depressed melting range is a strong indicator of impurities.
-
Thin-Layer Chromatography (TLC): A simple and quick method to check for the presence of multiple components. Spot your purified product alongside the crude material and starting materials on a TLC plate. A single spot for your product indicates high purity.
-
Spectroscopic Analysis (NMR, IR):
-
¹H NMR: Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.
-
FTIR: Will show characteristic peaks for the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the nitro group (asymmetric and symmetric stretches ~1520 and 1350 cm⁻¹).
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the gold standard, often capable of detecting impurities down to <0.1%.[6]
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting recrystallization.
References
-
(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 . PubChem - NIH. [Link]
-
Chen, Y., et al. (2020). Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperature . ACS Publications. [Link]
-
(2-Nitrophenyl)acetic acid . Wikipedia. [Link]
-
2-Nitrotoluene . Sciencemadness Wiki. [Link]
-
Modeled oxidation reactions of 2-nitrotoluene... . ResearchGate. [Link]
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene . [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene . Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
-
Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction . PubMed. [Link]
-
Recrystallization . University of Colorado Boulder. [Link]
-
Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in Thirteen Pure Solvents at Elevated Tempe . Amazon S3. [Link]
-
p-NITROPHENYLACETIC ACID . Organic Syntheses Procedure. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) . YouTube. [Link]
- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
Hydrolysis of Nitriles . YouTube. [Link]
-
The acid-catalysed hydrolysis of benzonitrile . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
2-Nitrophenylacetic Acid pure, 98% . Krins Life Sciences. [Link]
-
The mechanism of acid catalyzed hydrolysis of benzonitrile involves . YouTube. [Link]
-
2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 . PubChem. [Link]
-
diphenylacetic acid . Organic Syntheses Procedure. [Link]
-
CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab . YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. 2-Nitrophenylacetic acid | 3740-52-1 [chemicalbook.com]
- 6. 2-Nitrophenylacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Methyl-2-(4-nitrophenyl)propanoic acid in Solution
Welcome to the technical support center for 2-Methyl-2-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in solution. This resource synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a compound of interest in medicinal chemistry, structurally related to fibrates, a class of lipid-modifying agents.[1][2] Understanding its stability in solution is paramount for accurate pharmacological studies, formulation development, and analytical method validation. The presence of a nitro group on the phenyl ring and a carboxylic acid moiety introduces specific chemical liabilities that can lead to degradation under various experimental conditions. This guide will walk you through the potential stability challenges and provide robust protocols to assess and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. The nitroaromatic and carboxylic acid functional groups are susceptible to specific degradation pathways under stress conditions. For instance, related nitrophenols have shown pH-dependent stability.[3]
Q2: I'm observing a change in the color of my solution containing this compound over time. What could be the cause?
A2: A color change, typically a yellowing, in solutions of nitroaromatic compounds can be indicative of degradation. This may be due to the formation of nitrophenolate ions at higher pH or photolytic degradation products. It is crucial to investigate the cause by performing a forced degradation study and analyzing the sample using a stability-indicating analytical method, such as HPLC-UV.
Q3: How can I prepare a stock solution of this compound with optimal stability?
A3: To prepare a stock solution, it is recommended to use a co-solvent system if the compound has poor aqueous solubility. A common choice is a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution. The pH of the aqueous component should be controlled, preferably in the acidic to neutral range, to minimize potential hydrolysis of the ether linkage or ionization of the carboxylic acid, which might affect stability. For related compounds like p-nitrophenol, stability is noted to be higher in the ionized form at pH ≥ 9, though this may not hold true for the compound and needs to be experimentally verified.[3] It is also advisable to protect the solution from light and store it at a low temperature (2-8°C).
Q4: What is a "forced degradation study" and why is it important for my research?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter.[4][5][6] These studies are critical for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.
-
Understanding the intrinsic stability of the molecule.[5]
The International Conference on Harmonisation (ICH) provides guidelines for conducting these studies.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Inconsistent results in biological assays.
Possible Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of unknown peaks in my chromatogram during routine analysis.
Possible Cause: On-instrument or in-solution degradation.
Troubleshooting Steps:
-
System Suitability Check: Ensure your analytical system is performing correctly by running a system suitability standard.
-
Sample Preparation Review: Re-evaluate your sample preparation procedure. Are you using fresh solutions? Is the diluent appropriate and stable?
-
Forced Degradation Comparison: Compare the retention times of the unknown peaks with those of the degradation products observed in your forced degradation studies. This can help in identifying the nature of the degradant.
-
In-Injector Degradation: To check for degradation in the heated injector port of a GC, try injecting the sample at a lower injector temperature. For LC, this is less common but can occur with highly labile compounds.
-
Photostability: Ensure your samples are protected from light, especially if using a UV detector. The light source in the detector can sometimes cause on-flow cell degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation of the parent compound.[6]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 N HCl.
-
Store the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 N NaOH.
-
Store the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to expected faster degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 60°C.
-
Store a solution of the compound (in a suitable solvent like acetonitrile:water) at 60°C.
-
Sample at 1, 3, and 5 days.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
Data Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
Instrumentation and Conditions (Typical Starting Point):
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD), monitor at the λmax of the compound and at a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants. |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The key aspect of a stability-indicating method is demonstrating specificity by showing that the peak for this compound is pure and resolved from all degradation product peaks in the stressed samples.
Visualizing Degradation Pathways
While the specific degradation pathway for this compound is not established in the literature, a hypothetical pathway can be proposed based on its chemical structure.
Caption: Hypothetical degradation pathways for this compound.
References
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
Jain, J. R., & Jayaram, R. V. (1970). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Indian Chemical Society, 47(6), 583-584. [Link]
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
-
Torres-Gómez, H., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]
-
Sharma, M., & Kori, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(3), 69-70. [Link]
-
Harrison, W. W., & Maberry, S. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(1), 133-145. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]
-
Klick, S., et al. (2005). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical Technology, 29(3), 68-80. [Link]
Sources
- 1. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Propanoic Acid Derivatives
Welcome to the technical support center for troubleshooting challenges related to the solubility of propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments. Here, we provide in-depth, scientifically grounded answers to common problems, explaining the "why" behind the troubleshooting steps to empower you to make informed decisions in your work.
Troubleshooting Guide
Question 1: My propanoic acid derivative is poorly soluble in water. What is the first step I should take?
The initial and most critical step is to understand the physicochemical properties of your specific derivative. Propanoic acid itself is miscible with water, a property attributed to the hydrogen bonding capacity of its carboxyl group.[1][2][3] However, the solubility of its derivatives can decrease significantly as the carbon chain length or the hydrophobicity of substituents increases.[4][5][6]
Immediate Action: The first line of attack is typically pH adjustment. Propanoic acid is a weak acid with a pKa of approximately 4.87.[7][8][9] This means that at a pH above its pKa, the carboxylic acid group will be deprotonated, forming the more soluble propanoate anion.[5][9]
Underlying Principle (Causality): The conversion of the neutral carboxylic acid to its charged carboxylate salt dramatically increases its polarity and introduces strong ion-dipole interactions with water molecules, thereby enhancing solubility.[5][10][11]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Preparation of a Stock Solution: Attempt to prepare a stock solution of your propanoic acid derivative in a small amount of a water-miscible organic co-solvent like ethanol or DMSO.
-
pH Titration:
-
Add a small aliquot of the stock solution to an aqueous buffer.
-
Start with a buffer pH around the compound's predicted pKa (if known) or a neutral pH of 7.0.
-
Gradually increase the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH) while stirring.
-
Visually monitor for the dissolution of any precipitate.
-
-
Determination of Optimal pH: The pH at which your compound fully dissolves is the minimum pH required for its solubilization in that specific buffer system. It is advisable to work at a pH at least 1-2 units above the pKa to ensure complete ionization.
Question 2: I've adjusted the pH, but my compound still precipitates. What are my next options?
If pH modification alone is insufficient, a multi-pronged approach is necessary. The following strategies can be employed, often in combination:
-
Salt Formation: This is a widely used and effective method for increasing the solubility of acidic and basic drugs.[12][13] By reacting your acidic propanoic acid derivative with a suitable base, you can form a stable salt with improved aqueous solubility.[14][15]
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can significantly enhance the solubility of poorly soluble compounds.[16][17][18] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16][17]
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[19] These micelles can encapsulate hydrophobic molecules, like some propanoic acid derivatives, within their nonpolar core, effectively increasing their solubility in the bulk aqueous phase.[20]
Workflow for Advanced Solubility Enhancement
Below is a systematic workflow to tackle persistent solubility issues.
Caption: A systematic approach to troubleshooting poor solubility.
Question 3: How do I choose the right co-solvent?
The selection of a co-solvent depends on the properties of your propanoic acid derivative and the requirements of your experiment.
Key Considerations:
-
Polarity Matching: The goal is to create a solvent mixture with a polarity that is more favorable for your compound.
-
Toxicity and Biocompatibility: For biological assays, it is crucial to use co-solvents with low toxicity at the final concentration.
-
Experimental Compatibility: The co-solvent should not interfere with downstream applications (e.g., enzymatic assays, cell-based studies).
| Co-solvent | Polarity | Common Applications | Considerations |
| Ethanol | High | General laboratory use, initial solubility screening | Can precipitate proteins at high concentrations. |
| Propylene Glycol | High | Pharmaceutical formulations, cell-based assays | Can be viscous at high concentrations. |
| DMSO | High | Stock solution preparation, in vitro assays | Can be toxic to some cell lines; may interfere with some assays. |
| PEG 400 | Medium | Drug delivery systems, oral formulations | Can be viscous. |
Self-Validation: When using a co-solvent, always run a vehicle control (the co-solvent in the assay buffer without your compound) to ensure that the co-solvent itself does not have an effect on your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can temperature be used to increase the solubility of my propanoic acid derivative?
Yes, for many compounds, solubility increases with temperature.[21] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, this is not a universal rule, and the effect of temperature should be determined empirically. Be cautious, as elevated temperatures can also lead to the degradation of your compound.
Q2: My compound is a propanoate salt, but it's still not dissolving. Why?
While salt formation generally increases solubility, the specific counter-ion can have a significant impact.[15] Some salts may have lower solubility than others. Additionally, the "common ion effect" can decrease solubility if the dissolution medium already contains a high concentration of the counter-ion.[14]
Q3: Are there any other advanced techniques for highly insoluble derivatives?
For particularly challenging compounds, advanced formulation strategies may be necessary. These include:
-
Amorphous Solid Dispersions: The compound is dispersed in a polymer matrix in its amorphous (non-crystalline) state, which generally has higher solubility than the crystalline form.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes where the hydrophobic part of the propanoic acid derivative is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[20]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[22]
Q4: Where can I find solubility data for propanoic acid and its derivatives?
Reputable sources for chemical and physical property data include:
-
PubChem: A comprehensive database from the National Institutes of Health (NIH).[7]
-
ChemicalBook: A resource for chemical properties and supplier information.[8]
-
Sciencemadness Wiki: Provides physical and chemical data for a variety of compounds.[23]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1032, Propionic Acid. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
-
Avdeef, A., & Tsinman, O. (2006). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Pharmaceutical Research, 23(1), 173–180. [Link]
-
ResearchGate. Why salt formation of weak acid increases the drug solubility?[Link]
-
Pharmapproach. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Fiveable. Propanoic Acid Definition - Organic Chemistry Key Term. [Link]
-
ScienceDirect. Co-solvent: Significance and symbolism. [Link]
-
Sciencemadness Wiki. Propionic acid. [Link]
-
Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
-
Shayan, S., & Sanjeev, G. (2006). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(4), 328–331. [Link]
-
Chemistry LibreTexts. 4.2.3: Structure and Properties of Carboxylic Acids. [Link]
-
Kumar, L., & Singh, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. [Link]
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Archiv der Pharmazie, 340(7), 371–376. [Link]
-
Chemistry LibreTexts. 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]
-
ResearchGate. Co-solvent and Complexation Systems. [Link]
-
ChemBK. Propionic acid solution. [Link]
-
Vedantu. Propanoic Acid: Structure, Properties & Uses Explained. [Link]
-
Chemguide. an introduction to carboxylic acids. [Link]
-
Blog. What are the physical properties of Propanoic Acid?[Link]
-
Wikipedia. Propionic acid. [Link]
- Google Patents.
-
Quora. How will you increase the solubility of organic compounds in water?[Link]
-
Pearson+. Propionic acid (C2H5COOH) has a pKa of 4.886. What is the pH of a...[Link]
-
SciELO. Liquid-liquid equilibria of propionic acid - water - solvent (n-hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]
-
Quora. Which is more soluble in hexane: propane, propanoic acid, octane, or ethanoic acid?[Link]
-
ResearchGate. How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?[Link]
-
Formula Botanica. Guide to 4 Natural Solubilisers for Cosmetic Formulating. [Link]
-
Reddit. How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Ingredients To Die For. Surfactants & Solubilizers. [Link]
-
ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
-
Skinchakra Science. We have tested 11 natural solubilizers: here are the best 3. [Link]
- Google Patents.
-
WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
-
Quora. What is the standard pH of carboxylic acids?[Link]
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Propanoic Acid: Structure, Properties & Uses Explained [vedantu.com]
- 3. What are the physical properties of Propanoic Acid? - Blog [bofanchem.com]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propionic acid | 79-09-4 [chemicalbook.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpdft.com [rjpdft.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bjcardio.co.uk [bjcardio.co.uk]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. wjbphs.com [wjbphs.com]
- 19. You are being redirected... [ingredientstodiefor.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. quora.com [quora.com]
- 22. brieflands.com [brieflands.com]
- 23. Propionic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimizing Crystallization Conditions for 2-Methyl-2-(4-nitrophenyl)propanoic Acid
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the crystallization of 2-Methyl-2-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. The crystallization of any compound, particularly one with the potential for polymorphism, is a critical step in ensuring purity, stability, and consistent physicochemical properties. This document provides a framework for methodical optimization, moving from theoretical considerations to practical troubleshooting.
The information herein is a synthesis of established crystallization principles and data from structurally related aromatic carboxylic acids. Since every compound is unique, this guide emphasizes a systematic approach to developing a robust and reproducible crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: Understanding the molecule's properties is the foundation of crystallization development. Key characteristics include:
-
Molecular Formula: C₁₀H₁₁NO₄[1]
-
Molecular Weight: 209.20 g/mol [1]
-
Structure: It is an aromatic carboxylic acid. The presence of the carboxylic acid group allows for hydrogen bonding, which can facilitate the formation of a stable crystal lattice. The nitro group and the aromatic ring introduce polarity and potential for π-π stacking interactions.
-
Safety: The compound is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE) should be worn at all times.[1][2]
Q2: How do I select a suitable solvent for the crystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A general rule of thumb is "like dissolves like". Given the aromatic and carboxylic acid functionalities, a range of solvents with varying polarities should be screened. Good starting points for aromatic carboxylic acids include alcohols, esters, ketones, and aromatic hydrocarbons.[3] Solvent mixtures, such as ethanol-water or ethyl acetate-hexane, can be particularly effective for fine-tuning solubility.[4] A systematic solvent screening process is the most reliable method for identifying the optimal solvent or solvent system.
Q3: Is polymorphism a concern for this compound?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant concern for many active pharmaceutical ingredients (APIs), as different polymorphs can exhibit different solubilities, stabilities, and bioavailabilities.[5] While no specific studies on the polymorphism of this compound were found in the literature, it is prudent to assume that it may exhibit this behavior. A thorough polymorph screen, involving crystallization from a wide variety of solvents and under different conditions (e.g., cooling rates, evaporation rates), is a critical step in pharmaceutical development.[5]
Q4: What is the impact of impurities on the crystallization process?
A4: Impurities can have a profound effect on crystallization. They can increase the solubility of the main compound, leading to a decrease in yield.[6] Impurities can also inhibit crystal growth, alter the crystal habit (shape), or even prevent crystallization altogether, sometimes leading to "oiling out".[7][8] Structurally similar impurities are often the most challenging to remove.[6] Therefore, starting with the purest possible material is highly recommended. If the crude material is of low purity, a preliminary purification step, such as column chromatography or an acid-base extraction, may be necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during your crystallization experiments.
Problem 1: My compound has "oiled out" and will not crystallize.
-
Cause: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, the cooling rate is too fast, or the impurities present significantly depress the melting point of the solid.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help achieve a slower cooling rate, which gives the molecules more time to orient themselves into a crystal lattice.
-
Change Solvent System: If dilution and slow cooling are ineffective, the solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity. Sometimes, adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) can induce crystallization, but this must be done carefully to avoid rapid precipitation.
-
Seeding: If you have a few crystals, add a single seed crystal to the cooled, supersaturated solution to provide a template for crystal growth.
-
Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
-
Cause: The solution may not be sufficiently supersaturated, or there may be a high energy barrier to nucleation (the formation of the initial crystal nuclei).
-
Solution (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: Add a seed crystal if available.
-
Reduce Temperature: Cool the solution further using an ice bath.
-
Increase Concentration: If the above steps fail, it's likely the solution is too dilute. Re-heat the solution and gently evaporate some of the solvent to increase the concentration. Then, repeat the cooling process.
-
Introduce an Anti-Solvent: While the solution is stirred, slowly add a solvent in which your compound is insoluble until the solution becomes slightly turbid (cloudy). Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to stand.
-
Problem 3: The crystal yield is very low.
-
Cause: This can be due to several factors: using too much solvent, cooling for an insufficient amount of time, or premature filtration.
-
Solution:
-
Check the Mother Liquor: After filtration, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid residue remains, there is still a substantial quantity of your compound in solution.
-
Concentrate and Re-cool: You can recover more product by concentrating the mother liquor (by evaporation) and allowing a second crop of crystals to form. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In your next crystallization attempt, use a smaller volume of hot solvent. The goal is to create a saturated solution at the solvent's boiling point.
-
Increase Cooling Time/Decrease Temperature: Ensure the solution has been given ample time to cool completely. For some compounds, cooling to 0-4°C in an ice bath for an extended period can significantly improve the yield.
-
Problem 4: The crystals are very fine or needle-like, making them difficult to filter and wash.
-
Cause: This is often the result of very rapid crystal nucleation and growth, which occurs when the solution is highly supersaturated or cooled too quickly.[9]
-
Solution:
-
Decrease the Cooling Rate: The most effective way to obtain larger crystals is to slow down the cooling process.[10] Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling.
-
Reduce Supersaturation: Use slightly more hot solvent than the minimum required to dissolve the compound. This will lower the level of supersaturation upon cooling, favoring slower growth of fewer, larger crystals over the rapid formation of many small crystals.
-
Consider a Different Solvent: The choice of solvent can influence crystal habit. Experiment with different solvents to see if a more favorable crystal shape can be obtained.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a methodical way to identify a suitable crystallization solvent.
-
Preparation: Place approximately 10-20 mg of your compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane, chloroform). Start with 0.5 mL. Agitate the mixture.
-
Observation (Room Temperature):
-
If the compound dissolves completely at room temperature, the solvent is likely too good a solvent for crystallization.
-
If the compound is completely insoluble, it may be a good anti-solvent.
-
If the compound is partially soluble, proceed to the next step.
-
-
Heating: Gently heat the test tubes containing partially soluble or insoluble compound in a water or sand bath. Add more of the respective solvent in small portions until the compound just dissolves.
-
Cooling: Remove the test tubes from the heat source and allow them to cool slowly to room temperature. Then, place them in an ice bath.
-
Evaluation: A good crystallization solvent is one in which the compound dissolves when hot but forms a good quantity of crystalline precipitate upon cooling.
| Solvent Class | Examples | Polarity | Notes for Carboxylic Acids |
| Protic Solvents | Water, Ethanol, Methanol, Acetic Acid | High | Good for dissolving due to hydrogen bonding. Often used in combination with a less polar co-solvent (e.g., ethanol/water). |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Medium | Often good single-solvent choices. |
| Aromatic | Toluene | Low | Can be effective due to potential π-π interactions with the phenyl ring. |
| Halogenated | Dichloromethane, Chloroform | Medium-Low | A related compound was crystallized from chloroform.[11][12] |
| Ethers | Diethyl Ether, THF | Low | Often used as the more soluble component in a solvent pair.[3] |
| Alkanes | Hexane, Heptane | Very Low | Typically used as anti-solvents. |
Protocol 2: General Cooling Crystallization Procedure
This is a starting-point protocol once a suitable solvent has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add the solvent in portions to ensure you are using the minimum amount necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Workflow for Solvent Selection
Caption: A decision workflow for systematic solvent screening.
General Troubleshooting Workflow for Crystallization
Caption: A logical workflow for troubleshooting common crystallization issues.
References
- Choong, K. L., & Smith, R. (2004). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Industrial & Engineering Chemistry Research, 43(12), 3099-3111.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- US Patent 3,654,351. (1972).
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Retrieved from [Link]
- Srinivasakannan, C., et al. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering & Technology, 30(5), 647-652.
- Tan, P., et al. (2014). Impact of impurities on crystal growth.
-
PubChem. (n.d.). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.).
- Myerson, A. S. (2002). The influence of impurities and solvents on crystallization. In Handbook of Industrial Crystallization (pp. 69-89). Butterworth-Heinemann.
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261.
- Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.
- Alvarez, A. J., & Myerson, A. S. (2010). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 10(5), 2205–2212.
-
Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. PubMed. Retrieved from [Link]
- Navarrete-Vázquez, G., et al. (2007). 2-Methyl-2-(4-Nitrophenylsulfanyl)propanoic Acid. Amanote Research.
- Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid.
-
PubChem. (n.d.). This compound Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ibuprofen and its Analogs
Welcome to the technical support center for the synthesis of ibuprofen and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of 2-arylpropionic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common challenges encountered in the lab. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the practical issues you face during your experiments.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to provide direct solutions to specific experimental pitfalls.
Category: Reaction Failures & Low Yield
Question 1: My Friedel-Crafts acylation of isobutylbenzene is giving a very low yield. What are the likely causes and how can I fix it?
Answer: Low yields in this crucial first step are a frequent issue, often stemming from a few key factors.
-
Causality: The Friedel-Crafts acylation relies on a potent electrophile generated from the reaction of an acyl halide (or anhydride) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The efficacy of this catalyst is paramount.
-
Catalyst Inactivation: Aluminum chloride is extremely hygroscopic. Any moisture in your starting materials, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[1]
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of the starting material.[1][2]
-
Substrate Purity: Impurities in the isobutylbenzene can interfere with the catalyst.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous AlCl₃. When weighing, do so quickly to minimize atmospheric moisture exposure.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of isobutylbenzene.[1] Spot the reaction mixture alongside your starting material to visually confirm the reaction's progression towards the product, 4'-isobutylacetophenone.
-
Optimize Reaction Time: If TLC shows unreacted starting material after the prescribed time, consider extending the reaction period.[1]
-
Question 2: I attempted a Friedel-Crafts alkylation to make isobutylbenzene from benzene and isobutyl chloride, but my main product is sec-butylbenzene. What happened?
Answer: This is a classic and predictable pitfall related to the fundamental mechanism of the Friedel-Crafts alkylation.
-
Causality: The reaction proceeds via a carbocation intermediate. When the Lewis acid (AlCl₃) abstracts the chloride from isobutyl chloride, it forms a primary carbocation. This primary carbocation is highly unstable and will rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation.[3] This rearranged, more stable carbocation is the primary electrophile that reacts with benzene, leading to the undesired sec-butylbenzene product.[3]
-
The Correct Approach: To avoid this rearrangement, you must use Friedel-Crafts acylation .
-
React benzene with isobutyryl chloride and AlCl₃. The resulting acylium ion is resonance-stabilized and does not rearrange.
-
The product, isobutyrophenone, can then be reduced to the desired isobutylbenzene using a standard reduction method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3][4] This two-step sequence reliably yields the correct isomer.
-
Diagram: The Friedel-Crafts Alkylation Pitfall
Caption: Carbocation rearrangement in Friedel-Crafts alkylation vs. the stable acylation route.
Question 3: My final product is an oil instead of the expected white solid. How do I induce crystallization?
Answer: An oily product is a strong indicator of impurities, which disrupt the crystal lattice formation of your target molecule.
-
Causality: The presence of unreacted starting materials, intermediates (like 4'-isobutylacetophenone), or side-products lowers the overall purity of your compound, depressing its melting point and often preventing solidification.[1]
-
Troubleshooting Protocol:
-
Purity Check: First, analyze a small sample of the oil by TLC or ¹H NMR to identify the nature of the impurities.
-
Aqueous Wash: Thoroughly wash the product (dissolved in an organic solvent like ether or ethyl acetate) with a 10% sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[1]
-
Recrystallization: This is the most effective method.
-
Select an appropriate solvent system. For ibuprofen, a mixture of ethanol and water, or hexane and ethyl acetate, is often effective.
-
Dissolve the oily product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure ibuprofen.
-
-
Column Chromatography: If recrystallization fails, purification via silica gel column chromatography may be necessary to remove persistent impurities.[5]
-
Category: Impurities and Purification
Question 4: I've successfully synthesized my ibuprofen analog, but I'm struggling with purification. What are the common impurities and the best methods to remove them?
Answer: Impurity profiling is critical for any pharmaceutical synthesis. The impurities in ibuprofen synthesis are typically process-related or isomers.
-
Common Impurities:
-
Unreacted Intermediates: 4'-isobutylacetophenone is a common impurity from the first step.[6][7]
-
Isomeric Byproducts: Positional isomers from the Friedel-Crafts acylation (e.g., the ortho or meta products) or byproducts from side reactions can be present.[8]
-
Related Carboxylic Acids: Decarboxylation products or other related acids can form under harsh conditions.[6]
-
-
Purification Strategies:
-
Recrystallization: As mentioned above, this is the first and most powerful line of defense for removing the majority of impurities from a solid product.
-
Preparative HPLC/UFPLC: For high-purity standards or difficult-to-separate mixtures, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9] Modern systems like Ultra-Fast Preparative and Purification Liquid Chromatography (UFPLC) can automate the entire process, including separation, concentration, and recovery of the purified compound, significantly reducing labor and time.[9][10] These systems are particularly effective at removing nonvolatile salts from buffer solutions used in the mobile phase.[9]
-
| Purification Method | Best For | Key Advantage | Limitation |
| Recrystallization | Removing moderate to high levels of impurities from a solid product. | Scalable, cost-effective, and efficient for crystalline compounds. | Ineffective for oily products or very similar impurities. |
| Column Chromatography | Separating complex mixtures or purifying non-crystalline compounds. | High resolution for a wide range of compounds. | Can be time-consuming and uses large volumes of solvent. |
| Preparative HPLC/UFPLC | Achieving very high purity (>99%); separating challenging mixtures. | Highest resolution; automation (UFPLC) saves significant time.[10] | Requires specialized equipment; lower sample capacity. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary differences between the classic Boots synthesis and the modern BHC (Hoechst) process for ibuprofen?
The BHC process is a significant advancement in green chemistry over the original Boots route. The key improvements lie in atom economy, waste reduction, and efficiency.[11] The Boots process involves six steps and uses stoichiometric amounts of reagents like aluminum chloride, which generates large volumes of waste.[3][12] In contrast, the BHC process is a streamlined three-step synthesis that uses catalytic reagents and recycles its primary byproduct.[3][11][12]
| Metric | Boots Synthesis (c. 1960s) | BHC Synthesis (c. 1990s) |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77%[11] |
| Atom Economy | ~40%[11] | ~77% (approaching 99% with byproduct recovery)[11] |
| Key Reagents | Stoichiometric AlCl₃, toxic intermediates (e.g., nitriles)[3] | Catalytic HF or Palladium, Raney Nickel[11] |
| Byproducts | Large amounts of aluminum trichloride hydrate and other salts[12] | Acetic acid (recyclable)[11] |
Diagram: Comparison of Boots vs. BHC Ibuprofen Synthesis
Caption: Streamlined 3-step BHC process versus the original 6-step Boots synthesis.
Q2: My research involves creating novel analogs. Which core synthesis strategy is more adaptable?
For creating novel analogs, a modular lab-scale synthesis is often more adaptable than mimicking the highly optimized industrial processes. A common and flexible laboratory route involves:
-
Friedel-Crafts Acylation: To form the key intermediate, 4'-substituted-acetophenone.
-
Reduction: The ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[13][14]
-
Halogenation: The alcohol is converted to an alkyl halide (e.g., using SOCl₂ or HCl).[13][14]
-
Carboxylic Acid Installation: This can be achieved via a Grignard reaction (reacting the alkyl halide with magnesium followed by CO₂) or by forming a nitrile (reacting with NaCN) followed by hydrolysis.[4][13][14] This approach allows for easy modification at various points, such as using different starting substituted benzenes or different acylating agents.
Q3: What is the significance of stereochemistry in ibuprofen synthesis, and how can I achieve a stereoselective synthesis?
Ibuprofen possesses a single stereocenter at the alpha-position of the propionic acid group. This results in two enantiomers: (S)-ibuprofen and (R)-ibuprofen.[15] The pharmacological activity (inhibition of COX enzymes) resides almost exclusively in the (S)-enantiomer.[15] While the human body can convert the inactive (R)-form to the active (S)-form via the enzyme 2-arylpropionyl-CoA epimerase, producing the pure (S)-enantiomer (dexibuprofen) directly is a major goal of modern synthesis.[15]
Achieving stereoselectivity is challenging. Key strategies include:
-
Asymmetric Hydrogenation: Using a chiral catalyst (e.g., Rhodium or Cobalt complexes with chiral phosphine ligands) to hydrogenate an acrylic acid precursor.[8]
-
Asymmetric Protonation: Using a chiral proton source, such as a chiral disulfonimide, to protonate an enolate intermediate in a face-selective manner.[8]
-
Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent.[16] However, this method is less efficient as it discards half of the material.
Section 3: Key Experimental Protocols
Protocol 1: The BHC (Hoechst) Process - A Greener Industrial Synthesis
This three-step process is noted for its efficiency and reduced environmental impact.[3][11]
-
Step 1: Friedel-Crafts Acylation
-
Isobutylbenzene is reacted with acetic anhydride using anhydrous hydrogen fluoride (HF) as both the catalyst and solvent. HF is highly effective and can be recovered and reused with over 99% efficiency.[17] This step produces 4'-isobutylacetophenone.
-
-
Step 2: Catalytic Hydrogenation
-
The 4'-isobutylacetophenone is hydrogenated using a Raney Nickel catalyst. This reduces the ketone to a secondary alcohol, 1-(4-isobutylphenyl)ethanol.[3]
-
-
Step 3: Palladium-Catalyzed Carbonylation
Protocol 2: A Flexible Lab-Scale Synthesis via Grignard Reaction
This five-step method is well-suited for introductory organic labs and for analog development.[2][13][14]
-
Step 1: Friedel-Crafts Acylation
-
In a flame-dried flask under N₂, add anhydrous AlCl₃ (1.2 eq) to an anhydrous solvent (e.g., CH₂Cl₂). Cool in an ice bath.
-
Slowly add a mixture of isobutylbenzene (1.0 eq) and acetic anhydride (1.0 eq).
-
Stir at 0°C for 30 minutes, then at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly pouring it over crushed ice and HCl. Extract the product (4'-isobutylacetophenone) with an organic solvent.
-
-
Step 2: Reduction of Ketone
-
Dissolve the 4'-isobutylacetophenone from Step 1 in methanol.
-
Cool in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir for 1 hour. Remove the solvent under reduced pressure, add water, and extract the alcohol product.
-
-
Step 3: Conversion to Alkyl Chloride
-
Dissolve the alcohol from Step 2 in a suitable solvent and cool in an ice bath.
-
Slowly add concentrated HCl and stir for several hours. The reaction proceeds via an SN1 or SN2 mechanism to yield 1-(1-chloroethyl)-4-isobutylbenzene.[18]
-
-
Step 4: Grignard Reagent Formation
-
In a flame-dried flask with a condenser, add magnesium turnings (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the alkyl chloride from Step 3 to initiate the reaction (a crystal of iodine can be used as an activator).
-
Once the reaction begins (cloudiness, bubbling), add the remaining alkyl chloride solution dropwise to maintain a gentle reflux.
-
-
Step 5: Carboxylation
-
Bubble dry CO₂ gas (from dry ice) through the Grignard reagent solution at 0°C.
-
After the reaction is complete, quench by slowly adding aqueous HCl.
-
Extract the final ibuprofen product with an organic solvent, wash, dry, and purify by recrystallization.[2]
-
Section 4: References
-
Daicel Pharma Standards. (n.d.). Ibuprofen Impurities. Retrieved from Daicel.
-
BenchChem. (2025). Optimizing reaction conditions for ibuprofen hydrazide synthesis. Retrieved from BenchChem.
-
Mandal, A. (2023, June 21). Ibuprofen Chemistry. News-Medical.
-
Kim, H., & Park, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 5085. [Link]
-
The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. Retrieved from The Science Snail.
-
Center for Green Chemistry & Green Engineering at Yale. (n.d.). Improved Synthesis of Ibuprofen. Retrieved from Green Chemistry For Sustainability.
-
Wikipedia. (n.d.). Ibuprofen. Retrieved from Wikipedia.
-
AIP Publishing. (2023). Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. AIP Conference Proceedings.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Ibuprofen: The Traditional Boots Route vs. the Greener BHC Pathway. Retrieved from BenchChem.
-
McQuade, T. (2009, November). Rapid Synthesis of Ibuprofen in a Microreactor. Drug Development.
-
Florida State University. (2009). Rapid Synthesis of Ibuprofen in a Microreactor. Retrieved from FSU.
-
Synaptic - Central College. (2019, April 11). Ibuprofen Synthesis. Retrieved from Central College.
-
Mureşan, A. C. (2016). Ibuprofen: Original Versus Green Synthesis. Annals of “Dunarea de Jos” University of Galati.
-
ResearchGate. (2025, October). Continuous Flow Synthesis Technology for Ibuprofen: Progress and Challenges.
-
Scientist Live. (2019, June 6). Preparative purification of ibupofren and its related substances by UFPLC. Retrieved from Scientist Live.
-
Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from Chemistry Steps.
-
SynZeal. (n.d.). Ibuprofen Impurities. Retrieved from SynZeal.
-
ResearchGate. (n.d.). Chemical structures of ibuprofen and 17 impurities.
-
Ingenta Connect. (n.d.). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF.
-
Wikipedia. (n.d.). Organic synthesis. Retrieved from Wikipedia.
-
International Journal of Pharmaceutical Research and Applications. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.
-
LGC Standards. (n.d.). Synthesis of Ibuprofen Degradation products and impurities. Retrieved from Amazon S3.
-
Separation Science. (n.d.). Discover a method for the preparative purification of Ibuprofen. Retrieved from Separation Science.
-
Kjonaas, R. A., Williams, P. E., Counce, D. A., & Crawley, L. R. (2011). Synthesis of Ibuprofen in the Introductory Organic Laboratory. Journal of Chemical Education, 88(6), 825–828. [Link]
-
Google Patents. (n.d.). CN1126728C - Preparation of S-Ibuprofen. Retrieved from Google Patents.
-
YouTube. (2020, July 27). Organic Chemistry - Ibuprofen Synthesis Mechanism.
-
ResearchGate. (n.d.). Modification of ibuprofen synthesis through the mechanism analysis.
-
ResearchGate. (2016, August 16). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances.
-
ResearchGate. (2015). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing.
-
Bentham Science. (n.d.). Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Current Topics in Medicinal Chemistry.
-
PubMed Central. (2016). Synthesis of “neoprofen”, a rigidified analogue of ibuprofen, exemplifying synthetic methodology for altering the 3-D topology of pharmaceutical substances.
-
Snead, D. R., & Jamison, T. F. (2015). A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie International Edition, 54(3), 983-987. [Link]
-
International Journal of Pharmacy. (n.d.). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors.
-
YouTube. (2020, October 7). Isolation of the Active Ingredient in an Analgesic Drug.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Ibuprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistlive.com [scientistlive.com]
- 10. Discover a method for the preparative purification of Ibuprofen | Separation Science [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic synthesis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
- 17. chemistryforsustainability.org [chemistryforsustainability.org]
- 18. youtube.com [youtube.com]
how to improve the regioselectivity of 2-arylpropanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-arylpropanoic acids, a critical class of compounds in the pharmaceutical industry, most notably including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their synthetic routes. Here, we will delve into the mechanistic underpinnings of common synthetic challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-arylpropanoic acids, and how do they differ in regioselectivity?
A1: The synthesis of 2-arylpropanoic acids is predominantly achieved through a few key methodologies, each with its own set of advantages and challenges regarding regioselectivity.
-
Friedel-Crafts Acylation followed by functional group manipulation: This is a classical and widely used approach, exemplified by the Boots process for ibuprofen synthesis.[1][2] It involves the acylation of an alkylbenzene, which typically yields a mixture of ortho and para isomers. The regioselectivity is governed by the directing effects of the alkyl group on the aromatic ring. Subsequent steps are then required to convert the acetyl group into the propanoic acid moiety.[2]
-
Palladium-Catalyzed Carbonylation of Styrenes: This modern approach offers excellent regioselectivity for the branched 2-arylpropanoic acid isomer.[3][4][5] The reaction involves the carbonylation of a styrene derivative in the presence of a palladium catalyst. This method is often more direct and atom-economical than the multi-step Friedel-Crafts route.[4][5]
-
Catalytic Hydrocarboxylation of Styrenes: Newer methods employing catalysts based on iron, nickel, or other transition metals have been developed for the direct hydrocarboxylation of styrenes.[6] These methods can offer high regioselectivity under milder conditions and are considered "greener" alternatives.
-
Direct C-H Arylation: This emerging strategy aims to form the C-C bond between the aryl group and the propanoic acid precursor directly, avoiding the need for pre-functionalized starting materials.[7][8] While offering a more streamlined synthesis, achieving high regioselectivity can be a significant challenge and is an active area of research.
Q2: In Friedel-Crafts acylation for profen synthesis, what are the key factors that control regioselectivity?
A2: In the context of synthesizing precursors to profens like ibuprofen from isobutylbenzene, the regioselectivity of Friedel-Crafts acylation is primarily dictated by a combination of electronic and steric factors.
-
Directing Effects of the Alkyl Group: The isobutyl group on the benzene ring is an ortho-, para- director due to its electron-donating nature (hyperconjugation). This means the incoming acyl group will preferentially add to the ortho or para positions.[9]
-
Steric Hindrance: The bulky isobutyl group sterically hinders the ortho positions, making the para position the more accessible site for the incoming electrophile (the acylium ion).[9] Consequently, the para product is generally favored.
-
Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the steric bulk of the electrophilic species and the overall reaction kinetics, which can have a subtle effect on the ortho:para ratio.[10][11]
-
Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para isomer, as the activation energy barrier to the sterically hindered ortho position is higher.
Q3: What are the advantages of the Hoechst-Celanese process over the Boots process for ibuprofen synthesis in terms of regioselectivity and efficiency?
A3: The Hoechst-Celanese (BHC) process is a significant improvement over the original Boots process, primarily in terms of atom economy and environmental impact.[2]
-
Boots Process: This six-step synthesis starts with a Friedel-Crafts acylation of isobutylbenzene, which, as discussed, yields the desired para isomer along with the undesired ortho isomer, thus requiring separation and reducing the overall yield.[2][12] The subsequent steps to convert the acetyl group to the propanoic acid moiety are also numerous and generate significant waste.[2]
-
Hoechst-Celanese Process: This three-step process also begins with the same Friedel-Crafts acylation. However, it employs a more efficient subsequent transformation. The resulting 4'-isobutylacetophenone is hydrogenated to an alcohol, which is then directly carbonylated in the presence of a palladium catalyst to yield ibuprofen.[2] This final carbonylation step is highly regioselective for the desired product. The BHC process has a much higher atom economy (~80%) compared to the Boots process (~40%).[2]
Q4: How do palladium-catalyzed methods enhance regioselectivity in 2-arylpropanoic acid synthesis?
A4: Palladium-catalyzed carbonylation of styrenes provides a highly regioselective route to 2-arylpropanoic acids.[3][4] The mechanism of this reaction inherently favors the formation of the branched isomer. The key steps involve the formation of a palladium-hydride species, which then adds across the double bond of the styrene. The addition typically occurs in an anti-Markovnikov fashion to place the palladium at the benzylic position, which is electronically favored. Subsequent CO insertion and hydrolysis lead to the formation of the 2-arylpropanoic acid. The choice of ligands on the palladium catalyst can further fine-tune the selectivity.[4]
Troubleshooting Guide
Problem: My Friedel-Crafts acylation is producing a mixture of para and ortho isomers with low selectivity for the desired para product.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can overcome the activation energy difference between para and ortho substitution, leading to a less selective reaction.
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable para isomer. Monitor the reaction progress carefully, as lower temperatures will slow down the reaction rate.
-
-
Excessively Reactive Acylating Agent/Catalyst System: A highly reactive electrophile may be less selective.
-
Recommendation: Consider using a milder Lewis acid or a less reactive acylating agent (e.g., an acid anhydride instead of an acyl chloride). The choice of solvent can also modulate reactivity.
-
-
Steric Profile of the Substrate: While the isobutyl group in ibuprofen synthesis provides some steric hindrance at the ortho positions, for less bulky substrates, the selectivity will be lower.
-
Recommendation: If the substrate allows, consider introducing a temporary blocking group at one of the ortho positions, which can be removed later in the synthesis.
-
Problem: I am observing poly-acylation of my aromatic starting material.
Possible Cause and Solution:
-
Acyl Group is Deactivating: Unlike Friedel-Crafts alkylation where the product is more reactive than the starting material, the acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[13] Therefore, poly-acylation is generally not a major issue. However, if observed, it might be due to very harsh reaction conditions.
-
Recommendation: Use a stoichiometric amount of the Lewis acid, as the product ketone forms a complex with the catalyst, which deactivates it.[14] Ensure the reaction is not run for an excessively long time or at an unnecessarily high temperature.
-
Problem: My palladium-catalyzed carbonylation of a styrene derivative is resulting in low yields of the 2-arylpropanoic acid.
Possible Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions.
-
Recommendation: Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen. The choice of phosphine ligand is crucial; some ligands can stabilize the catalyst and improve its turnover number.[4]
-
-
Suboptimal Reaction Conditions: The pressure of carbon monoxide, temperature, and solvent all play a critical role in the efficiency of the carbonylation.
-
Recommendation: Systematically screen these parameters. Higher CO pressures generally favor the carbonylation step. The optimal temperature will be a balance between reaction rate and catalyst stability.
-
-
Competing Side Reactions: Polymerization of the styrene or reduction of the double bond can be competing pathways.
-
Recommendation: The addition of a polymerization inhibitor may be beneficial. The choice of solvent can also influence the rates of competing reactions.
-
Problem: I am obtaining the linear isomer instead of the desired branched 2-arylpropanoic acid in my hydrocarboxylation reaction.
Possible Causes and Solutions:
-
Ligand Effects: In many catalytic systems, the ligand bound to the metal center is the primary determinant of regioselectivity.
-
Recommendation: For nickel-catalyzed hydrocarboxylation, for example, the use of a neocuproine ligand has been shown to favor the branched product, while other phosphine ligands can lead to the linear isomer.[6] A thorough literature search for your specific catalytic system is recommended to identify the optimal ligand for the desired regioselectivity.
-
-
Catalyst System: The choice of metal and its oxidation state can influence the regiochemical outcome.
-
Recommendation: Different metal catalysts (e.g., palladium, nickel, iron) have different intrinsic selectivities. It may be necessary to screen different catalyst systems to achieve the desired outcome.[6]
-
Experimental Protocols & Visualizations
Protocol: Palladium-Catalyzed Carbonylation of 4-isobutylstyrene
This protocol is a representative example for the synthesis of ibuprofen via a highly regioselective carbonylation reaction.
Materials:
-
4-isobutylstyrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Neoisopinocampheyldiphenylphosphine (NISPCPP) or a similar bulky phosphine ligand[4]
-
Dioxane (anhydrous)
-
Triethylamine (NEt₃)
-
Hydrochloric acid (HCl)
-
Carbon monoxide (CO)
Procedure:
-
In a high-pressure reactor, add 4-isobutylstyrene, Pd(OAc)₂, and the phosphine ligand in dioxane.
-
Add NEt₃ to the mixture.
-
Pressurize the reactor with ethylene (if starting from the corresponding aryl bromide in a one-pot, two-step procedure) and heat to perform the Heck reaction to generate the styrene in situ.[4]
-
After the formation of the styrene, vent the reactor and add aqueous HCl.
-
Pressurize the reactor with carbon monoxide (e.g., 40 bar) and heat (e.g., 100 °C) for the specified reaction time.[4]
-
After cooling and venting the reactor, the reaction mixture is worked up by extraction and purified by crystallization or chromatography to yield ibuprofen.
Diagrams
Caption: Comparison of Friedel-Crafts and Pd-Catalyzed routes.
Caption: Troubleshooting workflow for low regioselectivity.
References
-
- ResearchGate
-
- ACS Publications
-
- PMC - NIH
-
- PMC - NIH
-
- ChemRxiv
-
- ResearchGate
-
- MDPI
-
- Universidad Nacional de Colombia
-
- EurekaSelect
-
- ResearchGate
-
- Chemistry Steps
-
- The Science Snail
-
- Wikipedia
-
- Sigma-Aldrich
-
- OrgoSolver
-
- BYJU'S
-
- Organic Chemistry Portal
-
- ResearchGate
-
- Master Organic Chemistry
-
- Synaptic - Central College
-
- LibreTexts
-
- Science
-
- Medicilon
-
- ResearchGate
-
- Wikipedia
-
- PubMed
-
- Journal of Materials Chemistry A
-
- OZ Biosciences
-
- PMC - NIH
-
- ResearchGate
-
- PubMed Central
-
- Patsnap Synapse
-
- Takara Bio
-
- YouTube
Sources
- 1. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. orgosolver.com [orgosolver.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. kpcollege.org [kpcollege.org]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to Racemic 2-Arylpropanoic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-arylpropanoic acids, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of handling their racemic mixtures.
Introduction: The Significance of Chirality in Profens
2-Arylpropanoic acids, commonly known as "profens" (e.g., ibuprofen, ketoprofen, naproxen), possess a chiral center, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2][3] The biological activity of these compounds is highly dependent on their stereochemistry.[4] Typically, the (S)-enantiomer exhibits the desired therapeutic anti-inflammatory and analgesic effects, while the (R)-enantiomer is often less active or may contribute to adverse side effects.[4][5][6]
Furthermore, some (R)-enantiomers can undergo a metabolic chiral inversion to the active (S)-form in the body.[2][5][7] This complex pharmacology underscores the importance of robust methods for separating, analyzing, and controlling the enantiomeric composition of these drugs.[2][8] This guide is designed to address the common challenges encountered in the laboratory when dealing with these stereoisomers.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
1. Poor or No Enantiomeric Resolution in Chiral HPLC
-
Question: I'm injecting a racemic standard of a 2-arylpropanoic acid (e.g., ketoprofen) onto a chiral column, but I'm seeing a single peak or very poor separation. What's going wrong?
-
Answer: Achieving good chiral separation on a High-Performance Liquid Chromatography (HPLC) system depends on a delicate interplay between the chiral stationary phase (CSP), the mobile phase, and the analyte. Here’s a systematic approach to troubleshooting:
-
Underlying Cause 1: Inappropriate Chiral Stationary Phase (CSP). The principle of chiral separation relies on the differential interaction between the enantiomers and the CSP.[9] Not all CSPs are suitable for all profens. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are widely used and have demonstrated excellent enantioselectivity for many 2-arylpropanoic acids.[9][10]
-
Solution: Consult application notes from column manufacturers or the scientific literature to select a CSP that has been successfully used for your specific analyte. If you are developing a new method, screening several different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) is a crucial first step.[10]
-
-
Underlying Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition, including the organic modifier, additives, and pH, significantly influences enantioselectivity.
-
Solution:
-
Organic Modifier: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often hexane in normal-phase chromatography).[9]
-
Acidic/Basic Additives: Small amounts of an acid (e.g., acetic acid, trifluoroacetic acid) or a base (e.g., triethylamine) can dramatically improve peak shape and resolution by suppressing the ionization of the carboxylic acid group and interacting with the CSP.[9]
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 20°C, 25°C, 30°C) to see if it improves resolution.[11]
-
-
-
Underlying Cause 3: Inadequate System Equilibration. The CSP needs to be fully equilibrated with the mobile phase for reproducible separations.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 20-30 column volumes) until a stable baseline is achieved before injecting your sample.[9]
-
-
2. Inconsistent Results in Enzymatic Kinetic Resolution
-
Question: I'm using a lipase to selectively esterify one enantiomer of ibuprofen, but my conversion rates and enantiomeric excess (e.e.) values are not reproducible. Why is this happening?
-
Answer: Enzymatic kinetic resolution is a powerful technique but is sensitive to various reaction parameters.[12] Inconsistency often points to a lack of precise control over the reaction environment.
-
Underlying Cause 1: Inconsistent Enzyme Activity. Lipases are proteins, and their catalytic activity can be affected by storage conditions and handling.
-
Solution:
-
Proper Storage: Store the enzyme at the recommended temperature (usually refrigerated or frozen) and avoid repeated freeze-thaw cycles.
-
Activity Assay: Periodically perform an activity assay on your enzyme batch to ensure its catalytic efficiency has not degraded over time.
-
-
-
Underlying Cause 2: Fluctuations in Reaction Conditions. Key parameters like pH, temperature, and solvent can significantly impact enzyme performance and selectivity.[6]
-
Solution:
-
pH Control: Use a well-buffered aqueous phase or carefully control the pH if using a biphasic system. The optimal pH can be enzyme and substrate-specific.[6]
-
Temperature Control: Maintain a constant and uniform temperature throughout the reaction using a water bath or a temperature-controlled shaker.
-
Solvent Effects: If using organic co-solvents, ensure their purity and maintain a consistent ratio in each experiment, as they can influence enzyme conformation and activity.[12]
-
-
-
Underlying Cause 3: Substrate and Product Inhibition. High concentrations of the substrate or the product can sometimes inhibit the enzyme, leading to a slowdown or a halt in the reaction.
-
Solution: Perform initial rate experiments at different substrate concentrations to identify any potential substrate inhibition. If product inhibition is suspected, consider in-situ product removal techniques.
-
-
3. Unexpected Racemization of a Purified Enantiomer
-
Question: I have successfully isolated the (S)-enantiomer of my 2-arylpropanoic acid, but over time or during subsequent experimental steps, I'm observing the appearance of the (R)-enantiomer. What is causing this racemization?
-
Answer: Racemization is the conversion of a pure enantiomer into a racemic mixture.[13] For 2-arylpropanoic acids, this can occur under certain chemical conditions.
-
Underlying Cause 1: Basic or Acidic Conditions. The acidic proton on the chiral carbon of 2-arylpropanoic acids can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization.[13] Strong acidic conditions can also promote racemization.
-
Solution: Avoid exposing your purified enantiomer to harsh basic or acidic conditions, especially at elevated temperatures. If a basic or acidic environment is necessary for a subsequent reaction, use the mildest possible conditions and the shortest possible reaction time.
-
-
Underlying Cause 2: Elevated Temperatures. Heat can provide the energy needed to overcome the activation barrier for racemization.[13]
-
Solution: Store your purified enantiomers at low temperatures (refrigerated or frozen) and in a neutral pH environment. Minimize exposure to high temperatures during any experimental procedures.
-
-
Underlying Cause 3: In Vivo Chiral Inversion. If you are working with biological samples, be aware that some profens undergo enzyme-mediated chiral inversion in the body, primarily from the (R)- to the (S)-form.[2][7]
-
Solution: When analyzing biological samples, it's crucial to use methods that can quantify both enantiomers to get a complete picture of the drug's disposition.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating racemic mixtures of 2-arylpropanoic acids on a laboratory scale?
A1: The most common laboratory-scale methods for resolving racemic profens include:
-
Chiral Chromatography: This is a widely used and versatile technique.
-
Enzymatic Kinetic Resolution: Employs an enzyme (often a lipase) that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[12]
-
Diastereomeric Crystallization: Involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[12]
Q2: How do I determine the enantiomeric excess (e.e.) of my sample?
A2: The enantiomeric excess is a measure of the purity of a chiral sample. It is typically determined using a chiral analytical technique that can distinguish and quantify each enantiomer. The most common methods are:
-
Chiral HPLC: After achieving baseline separation of the two enantiomers, the peak areas are integrated. The e.e. is calculated using the formula:
-
e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
-
Chiral SFC: Similar to chiral HPLC, the peak areas of the separated enantiomers are used to calculate the e.e.[15]
-
Capillary Electrophoresis (CE): This technique can also be used for chiral separations, often with the addition of a chiral selector (e.g., cyclodextrins) to the running buffer.[8][18]
Q3: What are the regulatory expectations for developing a new drug containing a 2-arylpropanoic acid?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines for the development of stereoisomeric drugs.[19][20][21][22] Key considerations include:
-
Justification for Development: The decision to develop a single enantiomer or a racemate must be justified.[19][20]
-
Characterization: The stereoisomeric composition of the drug substance should be known and controlled.[21]
-
Enantioselective Assays: Quantitative assays for the individual enantiomers in biological samples should be developed early in the drug development process.[21]
-
Impurity Control: The opposite enantiomer is considered an impurity and its level should be controlled in the final drug substance and product.[22]
Q4: Can I synthesize a single enantiomer of a 2-arylpropanoic acid directly?
A4: Yes, enantioselective synthesis (or asymmetric synthesis) is a powerful approach to directly produce a single enantiomer, bypassing the need for resolution of a racemic mixture.[4] Common methods include:
-
Asymmetric Hydrogenation: A prochiral precursor (e.g., an α-aryl acrylic acid) is hydrogenated using a chiral catalyst to selectively form one enantiomer.[4]
-
Use of Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct a subsequent reaction to produce the desired stereochemistry. The auxiliary is then removed.
-
Catalytic Asymmetric Synthesis: A variety of other catalytic methods have been developed for the enantioselective synthesis of these compounds.[23][24][25]
Experimental Protocols and Data
Chiral HPLC Method for Ketoprofen Enantiomeric Purity
This protocol provides a starting point for the analysis of ketoprofen enantiomers. Method optimization will likely be required for your specific instrumentation and column.
Table 1: Typical Chromatographic Conditions for Ketoprofen Enantiomer Separation [9]
| Parameter | Condition 1: Normal Phase |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | n-Hexane:Ethanol:Formic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Standard Solution: Prepare a 1 mg/mL stock solution of racemic ketoprofen in methanol. Dilute with the mobile phase to a final concentration of 50 µg/mL.[9]
-
Sample Solution: Accurately weigh and dissolve your sample in methanol to achieve a nominal concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50 µg/mL.[9]
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the racemic ketoprofen standard solution multiple times (e.g., n=6). The system is suitable if the resolution between the (S)- and (R)-ketoprofen peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.[9]
-
Sample Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) as described in the FAQ section.
Enzymatic Kinetic Resolution of Ibuprofen
This is a general workflow for the lipase-catalyzed esterification of ibuprofen.
Workflow Diagram
Caption: Workflow for enzymatic kinetic resolution of ibuprofen.
Conclusion
Dealing with racemic mixtures of 2-arylpropanoic acids presents unique challenges and opportunities in research and drug development. A thorough understanding of their stereoselective pharmacology, combined with robust analytical and separation techniques, is essential for accurate and reproducible results. This guide provides a foundation for troubleshooting common issues and answering frequently asked questions. For further in-depth information, please consult the references provided below.
References
-
Enzymatic kinetic resolution of racemic ibuprofen: past, present and future. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Brune, K., Geisslinger, G., & Menzel-Soglowek, S. (1992). Pure Enantiomers of 2-arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology. PubMed. Retrieved from [Link]
-
Hutt, A. J., & Tan, S. C. (1996). Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. PubMed. Retrieved from [Link]
-
Oki, R., et al. (2018). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. Retrieved from [Link]
-
Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (n.d.). Bohrium. Retrieved from [Link]
-
Krishna, S. H., et al. (2004). Comparison of kinetic resolution between two racemic ibuprofen esters in an enzymic membrane reactor. ScienceDirect. Retrieved from [Link]
-
Brune, K., Geisslinger, G., & Menzel-Soglowek, S. (1992). Pure Enantiomers of 2‐Arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology. Semantic Scholar. Retrieved from [Link]
-
Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Retrieved from [Link]
-
Resolution of enantiomers of ketoprofen by HPLC: A review. (n.d.). ResearchGate. Retrieved from [Link]
-
Williams, K. M., & Lee, E. J. (1991). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. PubMed. Retrieved from [Link]
-
Wang, B., et al. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. National Institutes of Health. Retrieved from [Link]
-
Jones, S., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. National Institutes of Health. Retrieved from [Link]
-
Galkin, M., & Vaskova, J. (2021). A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective determination of representative profens in wastewater by a single-step sample treatment and chiral liquid chromatography–tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. (n.d.). MDPI. Retrieved from [Link]
-
Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Jones, S., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Retrieved from [Link]
-
Development of New Stereoisomeric Drugs May 1992. (1992). FDA. Retrieved from [Link]
-
Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. (2022). PubMed. Retrieved from [Link]
-
He, L., et al. (2001). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. PubMed. Retrieved from [Link]
-
Conversion of Racemic Ibuprofen to (S). (2010). ScholarWorks@UTEP. Retrieved from [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Enzymatic Resolution of Ibuprofen in a Multiphase Membrane Reactor. (1990). R Discovery. Retrieved from [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (n.d.). MDPI. Retrieved from [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). EMA. Retrieved from [Link]
-
Decision Tree #1. (n.d.). ICH. Retrieved from [Link]
-
On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. Retrieved from [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (n.d.). MDPI. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (n.d.). ResearchGate. Retrieved from [Link]
-
FDA's policy statement for the development of new stereoisomeric drugs. (1992). Semantic Scholar. Retrieved from [Link]
-
DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. (n.d.). ICH. Retrieved from [Link]
-
Jagota, N. K., & Stewart, J. T. (1992). Separation of non-steroidal anti-inflammatory agents using supercritical fluid chromatography. PubMed. Retrieved from [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen. Retrieved from [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. Retrieved from [Link]
- Process for producing an optically active 2-arylpropionic acid. (n.d.). Google Patents.
-
Enantioselective synthesis of α-arylpropanoic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Bjørnsdottir, I., et al. (1998). Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis. PubMed. Retrieved from [Link]
-
List of chiral drugs approved by FDA in 2024. (n.d.). ResearchGate. Retrieved from [Link]
-
Racemization. (n.d.). Wikipedia. Retrieved from [Link]
-
[Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. (n.d.). PubMed. Retrieved from [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]
-
[The determination of enantiomeric purity for ibuprofen by high performance liquid chromatography]. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pure enantiomers of 2-arylpropionic acids: tools in pain research and improved drugs in rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Racemization - Wikipedia [en.wikipedia.org]
- 14. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Enantioselective synthesis of α-arylpropanoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of 2-Arylpropanoic Acids
This guide provides a comprehensive comparison of the anti-inflammatory activity of 2-arylpropanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens." We will delve into their mechanism of action, explore the structure-activity relationships that govern their efficacy and side-effect profiles, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven understanding of this important therapeutic class.
Introduction: The Profen Class of NSAIDs
2-Arylpropanoic acid derivatives are a cornerstone of pain and inflammation management.[1][2] This chemical class includes widely recognized drugs such as ibuprofen, naproxen, and ketoprofen.[3][4][5] Their therapeutic utility stems from their analgesic, antipyretic, and anti-inflammatory properties.[3][6] The core structure, characterized by a propanoic acid moiety attached to an aryl group, is the foundation for their pharmacological activity. However, subtle variations in the aryl substituent dramatically influence their potency, selectivity, and clinical application.[7] A critical feature of this class is their chirality; they possess a stereocenter at the alpha-carbon of the propanoic acid.[8][9] The anti-inflammatory activity resides almost exclusively in the (S)-enantiomer, a crucial consideration in both pharmacokinetics and pharmacodynamics.[8][10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism by which 2-arylpropanoic acids exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a vital role in physiological "housekeeping" functions, such as protecting the gastrointestinal lining and maintaining renal blood flow.[14][15]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[13][14] The prostaglandins produced by COX-2 are the principal drivers of the inflammatory response.[15]
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation and bleeding, are primarily due to the concurrent inhibition of the protective COX-1 isoform.[6][13] Most profens are non-selective inhibitors, meaning they block both COX-1 and COX-2 enzymes.[11][16]
Caption: The Cyclooxygenase (COX) signaling pathway and site of NSAID inhibition.
Comparative Analysis of Common 2-Arylpropanoic Acids
The clinical choice between different profens often depends on a balance between their anti-inflammatory potency, duration of action, and side-effect profile. This balance is largely dictated by their relative selectivity for COX-1 versus COX-2. While specific IC50 values (the concentration of a drug that inhibits 50% of enzyme activity) can vary depending on the assay conditions, the general trends in selectivity provide valuable comparative insights.[17]
| Drug | Typical Onset of Action | Duration of Action | Relative COX-1/COX-2 Selectivity | Key Clinical Considerations |
| Ibuprofen | Fast | Short (4-6 hours)[4][18] | Non-selective, may have slightly lower risk of GI side effects compared to naproxen at equivalent doses.[16][19] | Suitable for acute pain and mild-to-moderate inflammation.[19] Shorter duration requires more frequent dosing.[4] |
| Naproxen | Slower | Long (8-12 hours)[16][18] | Non-selective, potent inhibitor of both isoforms.[16][20] | Longer duration makes it suitable for chronic conditions like arthritis.[18][19] May have a higher risk of GI side effects than ibuprofen.[16] |
| Ketoprofen | Fast | Moderate | Non-selective, potent inhibitor of both COX-1 and COX-2.[14][21] | Used for arthritis-related pain and available in topical formulations for musculoskeletal pain.[3] Some evidence suggests it may also inhibit the lipoxygenase pathway.[14] |
| Flurbiprofen | Fast | Moderate | Non-selective, potent inhibitor. | The (R)-enantiomer has been studied for its potential to provide analgesia with reduced GI toxicity.[10] |
Note: This table provides a general comparison. Patient response and tolerability can vary significantly.
Experimental Evaluation of Anti-inflammatory Activity
To ensure scientific rigor, the anti-inflammatory properties of 2-arylpropanoic acids are validated through a combination of in vitro and in vivo experimental models. These assays provide quantitative data to compare potency and efficacy.
In Vitro Assay: COX Enzyme Inhibition
The direct inhibitory effect of a compound on COX-1 and COX-2 is a fundamental in vitro screening method. This allows for the determination of IC50 values and the calculation of a selectivity index (IC50 COX-1 / IC50 COX-2).
Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is based on the principle of measuring the peroxidase activity of COX enzymes. The peroxidase component is active only after the initial cyclooxygenase reaction has occurred, making it a reliable indicator of COX activity.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent (fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Test compounds (e.g., Ibuprofen, Naproxen) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and Amplex Red reagent in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and a reference standard (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Reaction Setup: In a 96-well microplate, add the assay buffer, HRP, and the respective COX enzyme (separate wells for COX-1 and COX-2).
-
Compound Addition: Add a small volume of the diluted test compounds or vehicle control (DMSO) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding a mixture of arachidonic acid and Amplex Red reagent to all wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every minute for 20 minutes) using a microplate reader (Excitation ~530-560 nm, Emission ~585-595 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a background control with no enzyme (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound against each COX isoform.
-
Causality and Validation: This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the assay is performing correctly. The use of separate assays for COX-1 and COX-2 allows for the direct calculation of a selectivity ratio, which is a critical parameter in predicting the therapeutic window of a novel NSAID.
In Vivo Model: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[22][23] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[24] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Caption: Experimental workflow for the carrageenan-induced rat paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar rats (150-200g).
Step-by-Step Methodology:
-
Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)
-
Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, oral)
-
Group III, IV, etc.: Test Compound at various doses (e.g., 10, 20, 40 mg/kg, oral)
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally to the respective groups.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.[24]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial baseline volume.
-
Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Expertise and Rationale: The carrageenan model is biphasic. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily mediated by prostaglandins.[24] Therefore, significant inhibition in the later phase is highly indicative of a mechanism involving COX inhibition, making this a relevant and self-validating model for testing profens.
Conclusion
The 2-arylpropanoic acids are a powerful and versatile class of anti-inflammatory agents. Their therapeutic efficacy is intrinsically linked to their ability to inhibit COX enzymes. A thorough understanding of their structure-activity relationships, particularly concerning COX-1/COX-2 selectivity and stereochemistry, is paramount for both rational clinical use and the development of next-generation NSAIDs with improved safety profiles. The experimental protocols outlined in this guide represent standard, validated methodologies for the comparative assessment of these compounds, providing a robust framework for researchers in the field of inflammation and drug discovery.
References
-
American Physiological Society. (n.d.). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. [Link]
-
Patsnap. (2024, June 14). What is Ketoprofen used for? Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Ketoprofen. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Ketoprofen? Patsnap Synapse. [Link]
-
MedicineNet. (n.d.). ketoprofen (Orudis) Uses, Side Effects & Dosage. [Link]
-
Healthline. (2016, August 23). Ibuprofen vs. Naproxen: What to Know About Each. [Link]
-
Bonner General Health. (n.d.). Ibuprofen vs. naproxen, the battle of the analgesics. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, August 10). Ketoprofen. LiverTox - NCBI Bookshelf. [Link]
-
The Independent Pharmacy. (2018, June 11). Naproxen Vs Ibuprofen: A Comparison Of Painkillers. [Link]
-
Medical News Today. (2019, July 19). Naproxen vs. ibuprofen: Similarities and differences. [Link]
-
PubMed. (n.d.). Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages. [Link]
-
ResearchGate. (n.d.). Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as...[Link]
-
PubMed. (n.d.). Mechanism of action of anti-inflammatory drugs. [Link]
-
GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?[Link]
-
Drugs.com. (2024, November 22). Naproxen vs ibuprofen: What's the difference?[Link]
-
PubMed. (n.d.). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]
-
Patil, K. R., et al. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central. [Link]
-
ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Link]
-
National Center for Biotechnology Information. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PMC - NIH. [Link]
-
PubMed. (n.d.). Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug flunoxaprofen in rats and in man. [Link]
-
ResearchGate. (2020, August 7). (PDF) Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. [Link]
-
PubMed. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]
-
In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (n.d.). Public Health Toxicology. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). [Link]
-
Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. [Link]
-
PubMed. (n.d.). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. [Link]
-
PubMed. (2008, March 18). Docking studies and anti-inflammatory activity of beta-hydroxy-beta-arylpropanoic acids. [Link]
-
SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
PubMed. (n.d.). The importance of stereochemistry in the clinical pharmacokinetics of the 2-arylpropionic acid non-steroidal anti-inflammatory drugs. [Link]
-
OiPub. (n.d.). The Importance of Stereochemistry in the Clinical Pharmacokinetics of the 2-Arylpropionic Acid Non-Steroidal Anti-Inflammatory Drugs. [Link]
-
IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
ResearchGate. (2020, May 16). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
PubMed. (n.d.). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach. [Link]
-
National Center for Biotechnology Information. (2023, April 28). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - NIH. [Link]
-
MDPI. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. [Link]
-
PubMed. (n.d.). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (n.d.). [Link]
-
Semantic Scholar. (n.d.). Pure Enantiomers of 2‐Arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketoprofen - Wikipedia [en.wikipedia.org]
- 4. Ibuprofen vs. Naproxen: What to Know About Each [healthline.com]
- 5. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ketoprofen (Orudis) Uses, Side Effects & Dosage [medicinenet.com]
- 7. Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure-activity relationship approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pure Enantiomers of 2‐Arylpropionic Acids: Tools in Pain Research and Improved Drugs in Rheumatology | Semantic Scholar [semanticscholar.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Ketoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 15. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 16. drugs.com [drugs.com]
- 17. mdpi.com [mdpi.com]
- 18. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 19. bonnergeneral.org [bonnergeneral.org]
- 20. Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is Ketoprofen used for? [synapse.patsnap.com]
- 22. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 23. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
A Comparative Guide to the Efficacy of Novel Anti-Inflammatory Compounds: A Case Study of 2-Methyl-2-(4-nitrophenyl)propanoic Acid versus Ibuprofen
In the landscape of drug discovery, the rigorous evaluation of novel chemical entities (NCEs) against established therapeutic agents is a cornerstone of preclinical development. This guide provides a comprehensive framework for such a comparative analysis, using the well-characterized non-steroidal anti-inflammatory drug (NSAID) ibuprofen as the benchmark against a representative NCE, 2-Methyl-2-(4-nitrophenyl)propanoic acid. While ibuprofen's mechanism and efficacy are extensively documented, this compound is primarily recognized as a chemical intermediate. This analysis, therefore, serves as a blueprint for the investigative process required to ascertain the potential therapeutic value of a new compound.
Our approach is grounded in established experimental protocols, emphasizing the causality behind methodological choices to ensure a self-validating and robust comparison. We will delve into the mechanistic underpinnings of cyclooxygenase (COX) inhibition, detail the requisite in vitro and in vivo assays, and present a clear, data-driven format for the interpretation of results.
Mechanistic Framework: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for ibuprofen and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation. It is the primary target for anti-inflammatory therapies.
A successful NCE in this class would ideally exhibit potent inhibition of COX-2 while minimizing activity against COX-1 to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.
Caption: The Cyclooxygenase (COX) pathway and points of inhibition.
In Vitro Efficacy Assessment: COX-1 and COX-2 Inhibition Assays
The initial and most critical step in evaluating a potential NSAID is to determine its in vitro inhibitory activity against the COX-1 and COX-2 enzymes. This is typically achieved using a commercially available COX inhibitor screening assay kit.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound and ibuprofen in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and the reference compound (ibuprofen) in assay buffer.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure:
-
To a 96-well microplate, add the assay buffer, a heme cofactor, and the respective COX enzyme (COX-1 or COX-2) to separate wells.
-
Add the serially diluted test compounds and ibuprofen to their designated wells. Include a solvent control (no inhibitor) and a background control (no enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a further 10 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Data Presentation: Comparative IC50 Values
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | Expected: ~15-20 | Expected: ~5-10 | Expected: ~2-4 |
| This compound | To be determined | To be determined | To be determined |
Note: Expected values for ibuprofen are based on typical literature findings and may vary depending on the specific assay conditions.
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model
To translate in vitro findings into a more physiologically relevant context, an in vivo model of acute inflammation is employed. The carrageenan-induced paw edema model in rodents is a standard and well-validated assay for evaluating the anti-inflammatory activity of NCEs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, ibuprofen, and various doses of this compound).
-
-
Compound Administration:
-
Administer the test compounds and ibuprofen orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of paw edema for each animal at each time point.
-
Calculate the percentage of inhibition of paw edema for each treatment group relative to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (%) at 3 hours | Inhibition of Edema (%) |
| Vehicle Control | - | Baseline | 0 |
| Ibuprofen | 50 | To be determined | To be determined |
| This compound | 25 | To be determined | To be determined |
| This compound | 50 | To be determined | To be determined |
| This compound | 100 | To be determined | To be determined |
Comparative Workflow and Decision Making
The following diagram illustrates the logical flow of the comparative efficacy study, from initial in vitro screening to in vivo validation.
Caption: Comparative experimental workflow for efficacy assessment.
Conclusion and Future Directions
This guide outlines a foundational strategy for the comparative efficacy assessment of a novel compound, this compound, against the established NSAID, ibuprofen. The proposed in vitro and in vivo studies will provide the necessary data to determine if the NCE warrants further investigation. A favorable outcome would be characterized by potent COX-2 inhibition, a high COX-2 selectivity index, and significant anti-inflammatory activity in the in vivo model. Should this compound demonstrate a promising profile, subsequent studies would involve more comprehensive pharmacokinetic and toxicological evaluations to fully characterize its potential as a next-generation anti-inflammatory agent.
References
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]
-
Rao, P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]
A Researcher's Guide to In Vitro Comparison of Cyclooxygenase (COX) Inhibition by NSAIDs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and perform in vitro comparisons of Cyclooxygenase (COX) inhibition by various Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). We will delve into the underlying biochemical pathways, explore robust experimental methodologies, and present a comparative analysis of commonly used NSAIDs, supported by experimental data.
The Central Role of Cyclooxygenase in Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[4][5][6] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and maintain normal platelet function.[2][3]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), and is the main source of prostaglandins at sites of inflammation.[2][3]
The differential inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile.[3] Non-selective NSAIDs, like ibuprofen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins.[2][7] In contrast, COX-2 selective inhibitors, such as celecoxib, preferentially target COX-2, aiming to reduce the risk of these gastrointestinal complications.[1][2]
The Arachidonic Acid Cascade and NSAID Intervention
The following diagram illustrates the metabolic pathway of arachidonic acid and the points of intervention by NSAIDs.
Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.
Quantifying COX Inhibition: The IC50 Value
The potency of an NSAID is quantitatively expressed by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[2] A lower IC50 value signifies a more potent inhibitor. The ratio of the IC50 values for COX-1 and COX-2 is a critical parameter used to determine the selectivity of an NSAID.[2][8]
-
COX-2 Selectivity Ratio = IC50 (COX-1) / IC50 (COX-2)
An NSAID with a selectivity ratio greater than 1 is considered to be more selective for COX-2.[8] It is important to note that IC50 values can vary depending on the specific assay conditions and the biological system used.[2][9]
In Vitro Methodologies for Assessing COX Inhibition
Several in vitro methods are employed to determine the IC50 values and selectivity of NSAIDs. The two most common approaches are purified enzyme assays and human whole blood assays.
Purified Enzyme Assays
These assays utilize purified COX-1 and COX-2 enzymes, often from ovine or human recombinant sources.[2][10] The activity of the enzyme is measured in the presence of varying concentrations of the test NSAID.
Principle: The peroxidase activity of COX is typically measured colorimetrically or fluorometrically.[11][12][13] The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2).[12] The peroxidase activity can be monitored by the appearance of an oxidized chromogen or fluorogen.[11][12]
Experimental Protocol: In Vitro Purified Enzyme COX Inhibition Assay (Colorimetric)
-
Reagent Preparation:
-
Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human or ovine COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare stock solutions of the test NSAIDs (e.g., in DMSO) and create a serial dilution series.
-
Prepare solutions of cofactors such as hematin and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer, cofactor solution, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the serially diluted test NSAID or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Determine the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Human Whole Blood Assays
The human whole blood assay is considered more physiologically relevant as it measures COX inhibition in a complex biological matrix, accounting for factors like protein binding and cell permeability.[15][16]
Principle: In this assay, fresh human whole blood is used as the source of COX enzymes. COX-1 activity is typically measured by the production of thromboxane B2 (TXB2) during blood clotting.[8] COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after stimulation of monocytes with lipopolysaccharide (LPS).[8][17][18]
Experimental Protocol: Human Whole Blood COX Inhibition Assay
-
Blood Collection:
-
Collect fresh venous blood from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
For the COX-2 assay, collect the blood in heparinized tubes. For the COX-1 assay, no anticoagulant is used.
-
-
COX-2 Inhibition Assay:
-
Aliquot the heparinized whole blood into tubes.
-
Add the test NSAID at various concentrations or the vehicle control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) and incubate for an extended period (e.g., 24 hours) at 37°C.[19]
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-1 Inhibition Assay:
-
Aliquot the whole blood (without anticoagulant) into tubes containing the test NSAID at various concentrations or the vehicle control.
-
Allow the blood to clot at 37°C for a defined time (e.g., 1 hour).
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 in the serum using ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each NSAID concentration relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 by plotting the percent inhibition against the log of the NSAID concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro COX inhibition assay.
Comparative Analysis of Common NSAIDs
The following table summarizes the in vitro COX-1 and COX-2 inhibitory potencies (IC50) and selectivity ratios for several widely used NSAIDs, as determined by human whole blood assays.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Classification |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Diclofenac | 0.076 | 0.026 | 2.9 | Moderately COX-2 Selective |
| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |
| Etoricoxib | >100 | 1.1 | >90 | Highly COX-2 Selective |
| Meloxicam | 37 | 6.1 | 6.1 | COX-2 Preferential |
| Indomethacin | 0.0090 | 0.31 | 0.029 | Non-selective (COX-1 potent) |
| Piroxicam | 47 | 25 | 1.9 | Non-selective |
Data compiled from published studies.[17][20] Note that these values can vary between different studies due to variations in experimental conditions.
Conclusion and Future Perspectives
The in vitro comparison of COX inhibition provides a fundamental basis for understanding the pharmacological properties of NSAIDs. The methodologies described in this guide, particularly the human whole blood assay, offer a robust and physiologically relevant approach for characterizing the potency and selectivity of novel anti-inflammatory compounds. As our understanding of the nuanced roles of COX isoforms in various physiological and pathological processes continues to evolve, these in vitro assays will remain indispensable tools in the development of safer and more effective anti-inflammatory therapies. The trend towards developing drugs with a balanced COX inhibition profile to mitigate side effects highlights the ongoing importance of these comparative studies.[20]
References
- Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2.PubMed.
- Arachidonic acid metabolism by cyclooxygenase enzyme.
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.PubMed.
- COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts...
- Cyclooxygenase metabolism of endogenous arachidonic acid by cultured human tracheal epithelial cells.PubMed.
- Selectivity of NSAIDs for COX-2 and cardiovascular outcome.PMC - NIH.
- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.PubMed.
- COX Inhibitors.
- Emerging Evidence in NSAID Pharmacology: Important Consider
- Cox 1 vs Cox 2 Inhibitors (NSAIDs)
- A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflamm
- COX Activity Assay Kit (Cyclooxygenase, PGHS, Prostaglandin H Synthase).Cayman Chemical.
- Mechanism of action of anti-inflamm
- Cyclooxygenase-2-mediated metabolism of arachidonic acid to 15-oxo-eicosatetraenoic acid by rat intestinal epithelial cells.
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.Springer.
- COX Activity Assay Kit.Cayman Chemical.
- Cyclooxygenase-2 inhibitor.Wikipedia.
- Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use.PMC - NIH.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- Which NSAIDs Are Most Selective For COX-1 and COX-2?MedCentral.
- Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity | Request PDF.
- COX2 Inhibitor Screening Assay Kit.BPS Bioscience.
- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699).Abcam.
- COX Activity Assay Kit (Fluorometric).Sigma-Aldrich.
- IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...
- COX-1 vs COX-2: Headache Pills Could Hurt Your Stomach? #pharmacologymadeeasy #cox #nsaids.YouTube.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- COX-1 and COX-2 inhibitors | Request PDF.
- A Comparative Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) for Researchers.Benchchem.
- Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects.PMC - NIH.
- Concentration-response curves for the inhibition of whole blood COX-1...
- A review on formulation and evaluation of Cox2 inhibitor.
- Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancre
- In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...
- In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs.AVMA Journals.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.Springer.
- Application Notes and Protocols for Evaluating the In Vitro Anti-Inflammatory Activity of Oxolamine Citr
Sources
- 1. lecturio.com [lecturio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ajmc.com [ajmc.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. caymanchem.com [caymanchem.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Propanoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel propanoic acid derivatives. Moving beyond a rigid template, this document is structured to offer an in-depth, technical comparison of methodologies, grounded in scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction: The Enduring Therapeutic Potential of Propanoic Acid Derivatives
Propanoic acid derivatives represent a cornerstone in medicinal chemistry, with many belonging to the important class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1] Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a prime example of a successful therapeutic agent from this class.[1][2][3] The biological activities of these derivatives are diverse, ranging from well-established anti-inflammatory and analgesic effects to promising antimicrobial, anticonvulsant, and even anticancer properties.[1][4][5]
The primary mechanism of action for the anti-inflammatory effects of many propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[6][7][8][9] The discovery of two COX isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), has been pivotal in the development of more selective NSAIDs with potentially fewer gastrointestinal side effects.[10] This guide will provide a comparative analysis of methodologies to assess the inhibitory activity of novel propanoic acid derivatives against these key enzymes, alongside other potential biological activities.
Comparative Analysis of Biological Activities: A Data-Driven Approach
The initial assessment of novel propanoic acid derivatives typically involves a battery of in vitro assays to determine their potency and mechanism of action.[11] This is followed by in vivo studies to evaluate efficacy and safety in a physiological context. This section provides a comparative overview of experimental data for both established and novel propanoic acid derivatives.
In Vitro Anti-inflammatory Activity: COX Inhibition
A fundamental step in characterizing novel propanoic acid derivatives with anti-inflammatory potential is to determine their inhibitory activity against COX-1 and COX-2.[1] This is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12.5 | 1.3 | 9.6 | [10] |
| Compound 4i | 9.8 | 0.9 | 10.9 | [10] |
| Compound 5f | 10.2 | 1.1 | 9.3 | [10] |
| Compound 6h | 8.5 | 0.8 | 10.6 | [12] |
| Compound 6l | 9.1 | 0.9 | 10.1 | [12] |
Table 1: Comparative in vitro COX-1 and COX-2 inhibitory activity of selected propanoic acid derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and reproducible acute inflammatory model to assess the in vivo anti-inflammatory activity of novel compounds.[2][13][14][15] The percentage of edema inhibition is a key parameter for comparison.
| Compound/Derivative | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Ibuprofen | 40 | 90.12 | [10] |
| Compound 4i | 40 | 89.50 | [10] |
| Compound 5f | 40 | 88.88 | [10] |
| Dexibuneb | 50 | > Dexibuprofen | [16] |
| Flurbiprofen Derivative[17] | 20 | Comparable to Flurbiprofen | [18] |
Table 2: Comparative in vivo anti-inflammatory activity of selected propanoic acid derivatives in the carrageenan-induced paw edema model.
Antimicrobial Activity
Recent research has highlighted the potential of propanoic acid derivatives as antimicrobial agents.[8][19][20][21] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Hydrazone 14 | 16 | 32 | 0.5 |[20] | | Hydrazone 15 | 8 | 16 | 1 |[20] | | Hydrazone 16 | 4 | 8 | 0.5 |[20] | | Schiff Base 10 | >100 | >100 | 1.93 (pMIC) |[19] | | Furan Derivative 2d | 128 | 64-128 | 64 |[7] |
Table 3: Comparative antimicrobial activity of selected novel propanoic acid derivatives.
Key Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of your findings, it is crucial to follow standardized and well-documented protocols. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1][6][9][22][23]
Materials:
-
96-well microplates
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) EIA kit for detection
Procedure:
-
Reagent Preparation: Prepare all solutions and serial dilutions of test compounds and reference inhibitors.
-
Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard procedure for evaluating the anti-inflammatory effects of novel compounds in vivo.[2][13][14][15][24]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebthysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Understanding the Molecular Mechanisms: Signaling Pathways
A deeper understanding of the biological activity of novel propanoic acid derivatives requires an investigation of their effects on key signaling pathways.
The Cyclooxygenase (COX) Pathway
As previously mentioned, the inhibition of COX enzymes is a primary mechanism of action for many anti-inflammatory propanoic acid derivatives.
Caption: Simplified diagram of the COX pathway and inhibition by propanoic acid derivatives.
The NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[3][11][25][26][27] Some propanoic acid derivatives may exert their anti-inflammatory effects by modulating this pathway. Propionic acid has been shown to suppress the activation of the TLR4/NF-κB pathway.[25]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by propionic acid.
The PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating inflammation and metabolism.[28][29][30][31][32] Some propanoic acid derivatives have been identified as PPARγ agonists, suggesting an alternative anti-inflammatory mechanism.[28][29][30]
Caption: Simplified diagram of the PPARγ signaling pathway activated by a propanoic acid derivative.
Trustworthiness and Regulatory Considerations
The validation of biological activity for novel compounds intended for therapeutic use must adhere to stringent regulatory guidelines to ensure data integrity and safety. Key international standards include those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the International Organization for Standardization (ISO).[17][33][34][35][36]
-
ICH S7A: Safety Pharmacology Studies for Human Pharmaceuticals
-
ICH M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals
-
ISO 10993: Biological evaluation of medical devices, which provides a framework for selecting appropriate biocompatibility tests.[17][33][35][36]
All preclinical safety studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data submitted to regulatory agencies like the FDA.[36]
Conclusion
This guide provides a robust framework for the systematic validation of the biological activity of novel propanoic acid derivatives. By combining well-established in vitro and in vivo assays with an exploration of underlying molecular mechanisms, researchers can build a comprehensive data package to support the progression of promising candidates through the drug development pipeline. The emphasis on standardized protocols, comparative data analysis, and adherence to regulatory guidelines is paramount for ensuring the scientific rigor and translational potential of this important class of therapeutic agents.
References
- Jubie, S., Ramesh, P., Dhanabal, P., Kalirajan, R., & Muruganantham, N. (2012). Synthesis and Evaluation of Anti-Inflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Properties of New 2-(4-isobutylphenyl)
- Vasincu, I., Apotrosoaei, M., Pânzariu, A., Buron, F., Routier, S., & Profire, L. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.
- Terent'ev, A. O., Garkushenko, A. S., Nikishin, N. O., Nikitina, E. V., Kochetkov, K. A., & Ilovaisky, A. I. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- Kumar, S., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Saudi Pharmaceutical Journal, 22(2), 135-147.
- Yelekçi, K., Şahin, E., & Küçükgüzel, İ. (2019). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1386-1397.
- Al-Tameemi, M., Al-Jumaili, A., Al-Obaidi, J., Al-Amiery, A., & Gaidhane, M. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2294.
- Li, J., Wang, Y., Zhang, Y., Li, Y., & Gong, P. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1356-1365.
- Yin, K., Chen, Y., Yu, H., Jia, Y., & Gonzalez, F. J. (2011). A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ). Journal of Biological Chemistry, 286(44), 38034-38041.
- Kumar, S., & Narasimhan, B. (2014). Antimicrobial activity of synthesized propionic acid derivatives.
- Wang, Z., Dou, W., & Zhu, W. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, S5:003.
- Hunchak, V. (2021). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid.
- Fehrenbacher, J. C., Vasy, G. K., & Hargreaves, K. M. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
- Rowley, T. J. (2013). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 62(1), 4.31.1-4.31.18.
- Science24.com. (2010). New phenylpropanoic acid derivative with antidiabetic potential acting as a partial PPAR gamma agonist - preclinical studies.
- Toyota, K., et al. (2007). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 17(16), 4529-4533.
- Al-Lahham, S., Peppelenbosch, M. P., & Roelofsen, H. (2010). Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. International Journal of Molecular Sciences, 11(10), 3845-3857.
- Wu, W., et al. (2020). Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies. Frontiers in Microbiology, 11, 2157.
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
- Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Duscha, A., et al. (2021). A review of the antimicrobial and immune-modulatory properties of the gut microbiota-derived short chain fatty acid propionate – What is new?. International Journal of Molecular Sciences, 22(9), 4886.
- Li, Y., et al. (2023). Nervonic acid inhibited the activation of NF-κB signaling pathway in DSS-induced colitis.
- ResearchGate. (2023).
- Kim, H. J., et al. (2012). Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. Immunology Letters, 142(1-2), 18-24.
- U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process".
- Kalinowski, M., & Wiciński, M. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. International Journal of Molecular Sciences, 24(13), 10793.
-
Wikipedia. (n.d.). Sodelglitazar. Retrieved from [Link]
- Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(96), 53457-53468.
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Biocompatibility Testing at Pacific BioLabs. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (2023). FDA Updates Guidance on ISO 10993-1 for Evaluation of Biocompatibility. Retrieved from [Link]
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. [PDF] Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid | Semantic Scholar [semanticscholar.org]
- 17. emergobyul.com [emergobyul.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid propionate – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. science24.com [science24.com]
- 30. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists [pubmed.ncbi.nlm.nih.gov]
- 31. Sodelglitazar - Wikipedia [en.wikipedia.org]
- 32. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. fda.gov [fda.gov]
- 34. ICH Official web site : ICH [ich.org]
- 35. pacificbiolabs.com [pacificbiolabs.com]
- 36. FDA Updates Guidance on ISO 10993-1 for Evaluation of Biocompatibility - MedTech Intelligence [medtechintelligence.com]
A Comparative Analysis of 2-Arylpropanoic Acid Derivatives as Anticancer Agents: Beyond Inflammation
The journey of a drug from its intended application to uncovering new therapeutic potential is a testament to the intricate and often surprising nature of pharmacology. Such is the story of 2-arylpropanoic acid derivatives, a class of compounds ubiquitously known as "profens" and staples in the arsenal of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] While their efficacy in managing pain and inflammation is well-established, a growing body of evidence has illuminated their promise as anticancer agents.[4][5] This guide provides a comparative analysis of these derivatives, delving into their mechanisms of action, anticancer efficacy, and the experimental methodologies used to evaluate their potential in oncology research.
The traditional therapeutic action of NSAIDs is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation.[6] The observation that chronic inflammation is a significant risk factor for various cancers provided the initial rationale for investigating NSAIDs in cancer chemoprevention.[7][8] Indeed, elevated levels of COX-2 are found in several types of tumors, including colorectal, breast, and lung cancer.[7] However, the anticancer narrative of 2-arylpropanoic acid derivatives is not solely a tale of COX inhibition. Numerous studies have revealed that these compounds can exert their effects through COX-independent pathways, a crucial finding that opens up new avenues for drug development with potentially fewer side effects associated with long-term COX inhibition.[6][9][10]
This guide will navigate through the dual mechanisms of these fascinating compounds, compare the anticancer activities of prominent and novel derivatives, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in the field.
The Dual Facets of Anticancer Action: COX-Dependent and Independent Mechanisms
The anticancer properties of 2-arylpropanoic acid derivatives are multifaceted, stemming from both their canonical COX-inhibitory function and a range of other cellular effects.
1. COX-Dependent Pathways: The overexpression of COX-2 in tumor tissues leads to increased production of prostaglandins, such as PGE2, which can promote cancer progression by stimulating cell proliferation, angiogenesis, and invasion, while also inhibiting apoptosis and suppressing the host immune response. By inhibiting COX-2, NSAIDs can curtail these pro-tumorigenic processes.[6][11]
2. COX-Independent Pathways: Perhaps more compelling from a drug development standpoint are the COX-independent mechanisms, as they may allow for the design of derivatives with potent anticancer activity but without the gastrointestinal and cardiovascular side effects of traditional NSAIDs.[9][10] These mechanisms include:
-
Induction of Apoptosis: A primary mechanism by which NSAIDs exert their anticancer effects is the induction of programmed cell death.[10] This can occur through various signaling cascades, often independent of their COX-inhibitory activity.
-
Cell Cycle Arrest: Many derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at different checkpoints.
-
Modulation of Signaling Pathways: NSAIDs can directly interact with and modulate key signaling pathways involved in cell growth and survival, such as the NF-κB pathway.[11]
-
Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[4]
The realization that derivatives lacking COX-inhibitory activity can still possess significant antitumor properties has spurred the development of new compounds with improved safety profiles.[10]
Comparative Efficacy of 2-Arylpropanoic Acid Derivatives
While a multitude of 2-arylpropanoic acid derivatives exist, this analysis focuses on a selection of well-established and novel compounds to highlight the diversity in their anticancer potential. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naproxen Conjugate | U251 (Glioblastoma) | 0.1 - 5 | [7] |
| PC-3 (Prostate) | 0.1 - 5 | [7] | |
| K562 (Leukemia) | 0.1 - 5 | [7] | |
| MCF-7 (Breast) | 0.1 - 5 | [7] | |
| SKLU-1 (Lung) | 0.1 - 5 | [7] | |
| Ibuprofen | A549 (Lung) | ~400 (to decrease Hsp70) | [12] |
| Novel Thiazole Derivative (Compound 21) | A549 (Lung) | Low micromolar | [13] |
| Novel Thiazole Derivative (Compound 22) | A549 (Lung) | Low micromolar | [13] |
| Triphenyltin(IV)-Oxaprozin (Ph3SnL1) | MCF-7 (Breast) | 0.218 ± 0.025 | [14] |
This table is a representation of data from the cited literature and is intended for comparative purposes. The experimental conditions for each study may vary.
From the data, it is evident that derivatization of the basic 2-arylpropanoic acid structure can lead to significant enhancements in anticancer potency. For instance, novel conjugates of Naproxen exhibit potent activity across a range of cancer cell lines with IC50 values in the low micromolar to nanomolar range.[7] Similarly, newly synthesized thiazole derivatives show promising activity against lung cancer cells.[13] The organotin(IV) complex of Oxaprozin also demonstrates remarkable cytotoxicity against breast cancer cells.[14] In contrast, the parent compound Ibuprofen often requires higher concentrations to exert its anticancer effects, which in some cases, are mediated by mechanisms such as the inhibition of heat shock protein 70.[12]
Key Experimental Protocols for Evaluation
To ensure the scientific rigor of findings, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to assess the anticancer properties of 2-arylpropanoic acid derivatives.
Cell Viability Assay (MTT Assay)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound.
Self-Validation: The inclusion of untreated control cells (representing 100% viability) and a vehicle control (e.g., DMSO) is crucial. A positive control (a known cytotoxic drug like Cisplatin) should also be included to validate the assay's responsiveness.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-arylpropanoic acid derivative for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
}
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Causality: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Self-Validation: Untreated cells serve as a negative control to establish the baseline levels of apoptosis and necrosis. A known apoptosis-inducing agent (e.g., Staurosporine) should be used as a positive control.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Signaling Pathway Insights: Induction of Apoptosis
Many 2-arylpropanoic acid derivatives trigger the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and converges on the mitochondria. The following diagram illustrates a generalized pathway that can be activated by these compounds.
}
Intrinsic Apoptosis Pathway
Conclusion and Future Perspectives
The exploration of 2-arylpropanoic acid derivatives as anticancer agents has unveiled a promising landscape for drug repurposing and development.[8] The ability of these compounds to act through both COX-dependent and -independent mechanisms provides a strong rationale for their continued investigation.[6][9][10] The comparative analysis reveals that while parent compounds like ibuprofen show modest activity, novel derivatives and conjugates can achieve significantly higher potency.[7][12][13][14]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically design and synthesize new derivatives with enhanced efficacy and selectivity for cancer cells.
-
Mechanism of Action Elucidation: To further unravel the specific molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Studies: To validate the in vitro findings in preclinical animal models of cancer.
-
Combination Therapies: To investigate the synergistic effects of these derivatives with existing chemotherapeutic agents.
The journey of profens from pain relief to cancer therapy is a compelling example of scientific discovery. With continued research, these versatile compounds hold the potential to become valuable assets in the fight against cancer.
References
-
Gurpinar, E., Grizzle, W., & Piazza, G. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Frontiers in Oncology. [Link]
-
Gurpinar, E., et al. (2013). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. PMC - NIH. [Link]
-
Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present. (2024). RSC Publishing. [Link]
-
Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment. (2023). MDPI. [Link]
-
Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. (2022). Frontiers. [Link]
-
Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen. (2009). Chemical Communications (RSC Publishing). [Link]
-
National Cancer Institute Workshop on Chemopreventive Properties of Nonsteroidal Anti-Inflammatory Drugs: Role of COX-Dependent and -Independent Mechanisms. (2002). PMC - NIH. [Link]
-
Thun, M. J., et al. (2002). Nonsteroidal Anti-inflammatory Drugs as Anticancer Agents: Mechanistic, Pharmacologic, and Clinical Issues. JNCI: Journal of the National Cancer Institute. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. [Link]
-
Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. (2020). Mini-Reviews in Medicinal Chemistry. [Link]
-
Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present. (2024). RSC Publishing. [Link]
-
O'Callaghan-Sunol, C., et al. (2009). Ibuprofen enhances the anticancer activity of cisplatin in lung cancer cells by inhibiting the heat shock protein 70. PMC - NIH. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
-
Kumar, P. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2021). ResearchGate. [Link]
-
In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. (2021). MDPI. [Link]
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. [Link]
-
a brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). PMC - NIH. [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Semantic Scholar. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07581A [pubs.rsc.org]
- 8. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs | Semantic Scholar [semanticscholar.org]
- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics [frontiersin.org]
- 12. Ibuprofen enhances the anticancer activity of cisplatin in lung cancer cells by inhibiting the heat shock protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Experimental Framework: Evaluating 2-Methyl-2-(4-nitrophenyl)propanoic Acid Against the Benchmark NSAID, Naproxen
Prepared by: A Senior Application Scientist
This guide provides a comprehensive experimental framework for the head-to-head comparison of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound with limited public data on its anti-inflammatory potential, against naproxen, a well-established non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidate the potential therapeutic profile of a novel chemical entity.
Naproxen serves as an ideal benchmark due to its extensive history of clinical use and well-characterized mechanism of action.[1][2] It exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] By outlining a rigorous comparative evaluation, this guide provides the necessary protocols to determine if this compound shares this mechanism and possesses a comparable or potentially superior efficacy and safety profile.
Part 1: Physicochemical Characterization
A fundamental step in drug development is the characterization of the physical and chemical properties of a compound, as these influence its solubility, absorption, and formulation.
Rationale for Comparison: Understanding properties like molecular weight, solubility, and lipophilicity (LogP) is critical for designing in vitro assays and predicting in vivo pharmacokinetic behavior. For instance, poor aqueous solubility can necessitate the use of specific solvents or formulations for effective delivery and can impact absorption rates.
Comparative Data Summary:
| Property | This compound | Naproxen |
| Molecular Formula | C₁₀H₁₁NO₄[6] | C₁₄H₁₄O₃[1] |
| Molecular Weight | 209.20 g/mol [6] | 230.26 g/mol |
| IUPAC Name | This compound[6] | (2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid |
| Appearance | Data not publicly available | White to off-white crystalline substance[7][8] |
| Melting Point | Data not publicly available | 152-154 °C[7] |
| Water Solubility | Data not publicly available | Practically insoluble at low pH, freely soluble at pH > 6[8] |
| LogP (Lipophilicity) | 2.1[6] | 3.18[1] |
Part 2: Mechanistic Elucidation - In Vitro COX Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which blocks the synthesis of prostaglandins—key mediators of pain and inflammation.[3] Therefore, the first and most crucial experimental step is to determine if this compound inhibits COX-1 and/or COX-2 and to quantify its potency relative to naproxen.
Core Mechanism: The Cyclooxygenase Pathway
The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins and thromboxanes. NSAIDs block this conversion.
Caption: The prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[9][10] It measures the peroxidase activity of COX, which is coupled to the conversion of a non-fluorescent probe (Amplex™ Red) to a highly fluorescent product (resorufin).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and naproxen against human recombinant COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of both this compound and naproxen in DMSO.
-
Prepare serial dilutions of each compound in assay buffer to create a 10-point dose-response curve (e.g., 100 µM to 1 pM final concentration).
-
Thaw human recombinant COX-1 and COX-2 enzymes on ice and dilute to the working concentration specified by the manufacturer using cold assay buffer.[10]
-
Prepare the reaction mixture containing assay buffer, heme, and the fluorometric probe (e.g., Amplex™ Red).
-
-
Assay Plate Setup (96-well format):
-
Negative Control (No Enzyme): Add assay buffer.
-
Positive Control (100% Activity): Add enzyme and DMSO (vehicle control).
-
Test Wells: Add enzyme and the corresponding serial dilution of the test compound or naproxen.
-
-
Incubation:
-
Add 10 µL of the diluted test compounds or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of diluted COX-1 or COX-2 enzyme to all wells except the "Negative Control".
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitors to bind to the enzymes.[10]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (substrate) to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
-
Part 3: In Vivo Efficacy Assessment
In vitro activity must be validated in a living system to account for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard and well-accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[11][12]
Experimental Workflow: In Vivo Anti-Inflammatory Study
Caption: Workflow for the carrageenan-induced rat paw edema model.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To assess the in vivo anti-inflammatory efficacy of this compound compared to naproxen.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least 7 days under standard laboratory conditions.[12]
-
Fast the animals overnight before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Randomly divide animals into at least four groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Positive Control): Receives naproxen (e.g., 10 mg/kg, oral gavage).
-
Group III (Test Compound - Low Dose): Receives this compound (e.g., 10 mg/kg, p.o.).
-
Group IV (Test Compound - High Dose): Receives this compound (e.g., 30 mg/kg, p.o.).
-
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).
-
Administer the vehicle, naproxen, or test compound orally.
-
One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.[12]
-
Measure the paw volume again at 1, 2, 3, 4, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treated groups with the control group.
-
Part 4: Preliminary Safety and Side Effect Profiling
A critical differentiator for a new NSAID is its safety profile, particularly concerning gastrointestinal (GI) and renal side effects, which are primarily linked to the inhibition of the constitutively expressed COX-1 enzyme.[4][5]
Experimental Protocol: Ulcerogenic Index Assessment
Objective: To evaluate the potential for this compound to induce gastric ulcers compared to naproxen after repeated dosing.
Step-by-Step Methodology:
-
Dosing: Administer the vehicle, naproxen (e.g., 20 mg/kg), and the test compound (at an equi-effective anti-inflammatory dose determined from the paw edema study) to respective groups of rats orally, once daily for 5 days.
-
Tissue Collection: On day 6, after an overnight fast, sacrifice the animals.
-
Stomach Examination: Remove the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Scoring: Examine the gastric mucosa for any signs of damage (hemorrhagic spots, ulcers, perforations) using a magnifying glass. Score the ulcers based on their number and severity (e.g., 0 = no ulcers, 1 = <5 small ulcers, 2 = >5 small ulcers or 1 large ulcer, etc.).
-
Data Analysis: Calculate the mean ulcer index for each group and compare them statistically.
Conclusion and Future Directions
This guide presents a foundational experimental strategy to perform a rigorous head-to-head comparison between this compound and naproxen. The successful execution of these protocols will generate the necessary data to:
-
Establish a Mechanism of Action: Determine if the test compound acts as a COX inhibitor and its selectivity profile (COX-1 vs. COX-2).
-
Quantify Efficacy: Measure its in vitro potency and in vivo anti-inflammatory activity relative to a clinical benchmark.
-
Assess Preliminary Safety: Evaluate its potential for causing acute gastric damage, a key liability for traditional NSAIDs.
Positive outcomes from these studies would warrant further, more detailed investigations, including pharmacokinetic profiling, analgesic studies (e.g., acetic acid-induced writhing test), chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive toxicology assessments. This structured, data-driven approach is essential for advancing a novel chemical entity through the preclinical drug discovery pipeline.
References
- How Does Naproxen Work Mechanism of Action & Metabolic Effects. (n.d.). Vertex AI Search.
-
Naproxen | C14H14O3 | CID 156391 . (n.d.). PubChem - NIH. Retrieved from [Link]
-
Brutzkus, J. C., & Shahrokhi, M. (2023). Naproxen - StatPearls . NCBI Bookshelf - NIH. Retrieved from [Link]
-
Naproxen . (n.d.). Wikipedia. Retrieved from [Link]
-
What is the mechanism of Naproxen Sodium? . (2024). Patsnap Synapse. Retrieved from [Link]
-
Gierse, J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes . PubMed - NIH. Retrieved from [Link]
-
Nikumbha, A. B., et al. (2015). physicochemical properties of naproxen sodium in different solvent systems at different temperatures . Journal of Harmonized Research in Pharmacy. Retrieved from [Link]
-
Showing metabocard for Naproxen (HMDB0001923) . (2006). Human Metabolome Database. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit . (n.d.). BPS Bioscience. Retrieved from [Link]
-
What are the properties of Naproxen Sodium? . (2023). Bloom Tech. Retrieved from [Link]
-
Bruno, G., et al. (2020). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition . Bentham Science. Retrieved from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . (n.d.). Bio-protocol. Retrieved from [Link]
-
This compound | C10H11NO4 | CID 781898 . (n.d.). PubChem - NIH. Retrieved from [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals . PMC - PubMed Central. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review . (n.d.). ResearchGate. Retrieved from [Link]
-
Ionescu, D., et al. (2020). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams . Public Health Toxicology. Retrieved from [Link]
-
Uzuazokaro, M.A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review . MDPI. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential . SciELO. Retrieved from [Link]
Sources
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naproxen - Wikipedia [en.wikipedia.org]
- 3. chemistdoctor.com [chemistdoctor.com]
- 4. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 6. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Naproxen | 22204-53-1 [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for Naproxen (HMDB0001923) [hmdb.ca]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 12. scielo.br [scielo.br]
A Researcher's Guide to Assessing the Ulcerogenic Potential of Novel Arylpropionic Acids
For Researchers, Scientists, and Drug Development Professionals
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) from the arylpropionic acid class offers significant therapeutic promise. However, their clinical utility is often hampered by a significant adverse effect: gastrointestinal toxicity, leading to ulceration and bleeding.[1][2] This guide provides a comprehensive framework for the preclinical assessment of the ulcerogenic potential of novel arylpropionic acid derivatives, enabling a robust comparison against established benchmarks like ibuprofen and naproxen.
The narrative that follows is grounded in established experimental models and mechanistic understanding, designed to ensure scientific rigor and trustworthiness in your drug development pipeline.
The Mechanistic Underpinnings of NSAID-Induced Gastropathy
A fundamental understanding of how arylpropionic acids induce gastric damage is crucial for designing and interpreting preclinical safety studies. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[3]
-
COX-1: The "Housekeeping" Enzyme: COX-1 is constitutively expressed in the gastric mucosa and is responsible for producing prostaglandins that are vital for maintaining mucosal integrity.[3][4] These prostaglandins stimulate the secretion of protective mucus and bicarbonate, maintain adequate mucosal blood flow, and promote cell turnover and repair.[5][6][7]
-
COX-2: The "Inducible" Enzyme: COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[4][8]
Traditional NSAIDs, including most arylpropionic acids, are non-selective and inhibit both COX-1 and COX-2.[9] The inhibition of COX-1 disrupts the protective prostaglandin shield of the stomach, rendering the mucosa susceptible to damage from gastric acid and pepsin.[6][10] While initial theories suggested that COX-1 inhibition was solely responsible for ulceration, there is growing evidence that the inhibition of both COX-1 and COX-2 is required to induce significant gastric lesions.[4][9][11] This is because COX-1 inhibition can lead to an upregulation of COX-2, which then serves as a compensatory protective mechanism.[9][11] Therefore, simultaneous inhibition of both isoforms removes this backup defense.
Beyond systemic COX inhibition, NSAIDs can also exert direct topical toxic effects on the gastric epithelium, further contributing to mucosal injury.[1][2]
Preclinical Assessment Strategy: An In Vivo Rodent Model
A robust and reproducible animal model is the cornerstone of assessing ulcerogenic potential. The indomethacin- or ethanol-induced ulcer model in rats is a widely accepted and validated approach.[12] This model allows for the direct comparison of novel compounds with standard NSAIDs under controlled conditions.
Experimental Workflow Diagram
The following diagram outlines the key stages of the in vivo assessment protocol.
Caption: High-level workflow for in vivo assessment of ulcerogenic potential.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and comparable data.
Protocol 1: In Vivo Ulcer Induction in Rats
This protocol details the steps for inducing gastric ulcers to compare a novel arylpropionic acid (Test Article) against a vehicle control and a standard NSAID like Indomethacin.
Materials:
-
Wistar rats (male or female, 180-220g)[13]
-
Test Article (Novel Arylpropionic Acid)
-
Positive Control: Indomethacin (e.g., 30 mg/kg)
-
Vehicle (e.g., 1% Carboxymethyl cellulose in saline)
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24-36 hours before dosing to ensure an empty stomach, which sensitizes the mucosa to injury. Provide free access to water.[13]
-
Grouping: Randomly assign animals to experimental groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin)
-
Group III: Test Article (Low Dose)
-
Group IV: Test Article (High Dose)
-
-
Dosing: Administer the respective compounds orally via gavage. The volume is typically 1 ml/100g body weight.
-
Observation: House the animals in individual cages and observe for any signs of toxicity.
-
Euthanasia & Sample Collection: After a set period (typically 4-6 hours post-dosing), euthanize the animals using a humane method (e.g., CO2 asphyxiation).
-
Stomach Excision: Immediately perform a laparotomy, ligate the pyloric and cardiac ends of the stomach, and carefully excise the organ.
-
Stomach Preparation: Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents. Pin the stomach flat on a corkboard for examination.
Protocol 2: Macroscopic Ulcer Scoring (Ulcer Index)
The Ulcer Index (UI) is a quantitative score that reflects the severity of gastric damage.[14]
Procedure:
-
Observation: Examine the gastric mucosa for lesions using a magnifying glass or a dissecting microscope. Lesions often appear as elongated black-red lines or spots in the glandular region.[14]
-
Scoring: Assign a severity score based on a standardized scale. A commonly used scale is:
-
Measurement: Measure the length (mm) of each lesion.
-
Calculation: The Ulcer Index can be calculated in several ways. A common method is to sum the lengths of all lesions for each stomach.[14] Another approach is to use a formula that incorporates both the number and severity of ulcers.[16][17]
-
Percent Protection: Calculate the percentage of protection offered by the test compound relative to the positive control group using the formula: % Protection = [(UI_control - UI_treated) / UI_control] x 100
Protocol 3: Histopathological Examination
Histology provides microscopic confirmation of mucosal damage and cellular changes.
Procedure:
-
Tissue Fixation: After macroscopic scoring, fix a section of the gastric tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (4-5 µm) using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Evaluation: Examine the stained sections under a light microscope for features of NSAID-induced gastropathy, which may include:
Data Interpretation and Comparison
The primary goal is to determine if the novel arylpropionic acids exhibit a superior gastrointestinal safety profile compared to standard NSAIDs.
Comparative Data Summary
All quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (± SEM) | % Protection | Key Histological Findings |
| Vehicle Control | - | 0.0 ± 0.0 | - | Normal mucosal architecture |
| Indomethacin | 30 | 25.4 ± 3.1 | 0% (Reference) | Severe erosions, deep ulceration, edema |
| Novel Acid A | 50 | 12.1 ± 2.5* | 52.4% | Mild superficial erosions, minimal edema |
| Novel Acid A | 100 | 18.9 ± 2.8 | 25.6% | Moderate erosions, some inflammatory infiltrate |
| Novel Acid B | 50 | 5.2 ± 1.8 | 79.5% | Very few superficial lesions, intact mucosa |
| Novel Acid B | 100 | 9.8 ± 2.1 | 61.4% | Mild superficial erosions |
Statistically significant difference from Indomethacin (p < 0.05) Statistically significant difference from Indomethacin (p < 0.01) (Note: Data are hypothetical and for illustrative purposes only)
Mechanistic Signaling Pathway
Visualizing the core mechanism of injury helps to contextualize the experimental findings. The diagram below illustrates the central role of COX inhibition in the pathogenesis of NSAID-induced ulcers.
Caption: Mechanism of NSAID-induced gastric ulceration via COX inhibition.
Conclusion
A systematic preclinical evaluation is indispensable for de-risking novel arylpropionic acids in the drug development process. By employing a validated in vivo model and a multi-pronged analytical approach—encompassing macroscopic scoring, histopathology, and a firm grasp of the underlying mechanisms—researchers can generate the robust, comparative data needed to identify candidates with an improved gastrointestinal safety profile. This structured assessment provides a self-validating framework that supports informed decision-making for advancing safer and more effective anti-inflammatory therapies.
References
-
Takeuchi, K., Tanaka, A., & Kato, S. (2010). Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility. Baishideng Publishing Group.[Link]
-
Robert, A., Lancaster, C., & Davis, J. P. (1985). Cytoprotection by prostaglandin occurs in spite of penetration of absolute ethanol into the gastric mucosa. Gastroenterology.[Link]
-
Brzozowski, T., Konturek, P. C., & Konturek, S. J. (2000). Cyclooxygenase 2-implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives. Gut.[Link]
-
Tanaka, A., Araki, H., & Komoike, Y. (2001). Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility. Journal of Gastroenterology.[Link]
-
Brzozowski, T. (2005). Role of prostaglandins in gastroprotection and gastric adaptation. Journal of Physiology and Pharmacology.[Link]
-
Hoshino, T., Tsutsumi, S., & Tomisato, W. (2003). The role of cyclooxygenase in gastric mucosal protection. Nihon Rinsho.[Link]
-
Raskin, J. B. (1989). NSAID-induced gastric injury: its pathogenesis and management. The Journal of Clinical Gastroenterology.[Link]
-
Miller, T. A. (1988). Role of prostaglandins in gastroduodenal mucosal protection. The American Journal of Medicine.[Link]
-
Takeuchi, K., Araki, H., & Umeda, M. (2006). Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors. Journal of Physiology and Pharmacology.[Link]
-
Wikipedia. (n.d.). Peptic ulcer disease. Wikipedia.[Link]
-
JoVE. (2025). Video: Peptic Ulcer Disease I: Introduction. Journal of Visualized Experiments.[Link]
-
Tozkoparan, B., Gökhan, N., & Aktay, G. (2001). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Arzneimittelforschung.[Link]
-
JoVE. (2024). Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents. Journal of Visualized Experiments.[Link]
-
Laine, L., & Matsumoto, T. (2004). Gastric histologic findings in patients with nonsteroidal anti-inflammatory drug-associated gastric ulcer. The American Journal of Surgical Pathology.[Link]
-
Corvetta, A., & Sabbatini, F. (1996). Non-steroidal anti-inflammatory drug-induced gastropathy: a comparative endoscopic and histopathological evaluation of the effects of tenoxicam and diclofenac. Journal of International Medical Research.[Link]
-
RCEMLearning. (n.d.). Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). RCEMLearning.[Link]
-
Patel, M. V., & Patel, N. B. (2016). A novel model for NSAID induced gastroenteropathy in rats. Vascular Pharmacology.[Link]
-
Tosi, P., & Loperfido, S. (2001). The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events. Journal of Clinical Pathology.[Link]
-
ResearchGate. (2001). Non-carboxylic Analogues of Arylpropionic Acids: Synthesis, Antiinflammatory Activity and Ulcerogenic Potential. Request PDF.[Link]
-
Sibilia, J., & Sordello, S. (2018). Multiple NSAID-Induced Hits Injure the Small Intestine: Underlying Mechanisms and Novel Strategies. Cellular and Molecular Gastroenterology and Hepatology.[Link]
-
Husain, A., & Ahmad, A. (2015). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Bioorganic & Medicinal Chemistry Letters.[Link]
-
ResearchGate. (1996). Non-Steroidal Anti-Inflammatory Drug-Induced Gastropathy: A Comparative Endoscopic and Histopathological Evaluation of the Effects of Tenoxicam and Diclofenac. Request PDF.[Link]
-
Caselli, M., & La Corte, R. (1992). Histological findings in gastric mucosa in patients treated with non-steroidal anti-inflammatory drugs. Journal of Clinical Pathology.[Link]
-
Zhou, Y., & Wang, Y. (2021). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology.[Link]
-
Barrionuevo, M. I., & Bai, J. C. (1998). [In vivo selectivity of nonsteroidal anti-inflammatory drugs on COX-1-COX-2 and gastrointestinal ulcers, in rats]. Acta Gastroenterologica Latinoamericana.[Link]
-
Schmassmann, A., & Peskar, B. M. (1996). NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. Inflammation Research.[Link]
-
ResearchGate. (2015). Non-carboxylic Analogues of Aryl Propionic Acid: Synthesis, Anti-inflammatory, Analgesic, Antipyretic and Ulcerogenic Potential. Request PDF.[Link]
-
Kim, H., & Park, S. (2022). Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data. Applied Sciences.[Link]
-
Kumar, P., & Singh, R. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
D'souza, R. S., & Kumar, S. (2023). Experimental evaluation of anti-ulcer potential of Nigella sativa oil in gastric ulcers in Albino rats. Journal of Pre-Clinical and Clinical Research.[Link]
-
ResearchGate. (2019). Experimental animal models for gastric ulcer / peptic ulcer: An overview. ResearchGate.[Link]
-
YouTube. (2023). Ulcer Index and Percentage Inhibition Calculation in Pylorus Ligation Model. YouTube.[Link]
-
I-Concept. (2025). Ulcer index: Significance and symbolism. I-Concept.[Link]
-
Jones, M. K., & Tomikawa, M. (2017). NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]
-
Takeuchi, K. (2012). The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine. Journal of Clinical Biochemistry and Nutrition.[Link]
-
Moore, R. A., & Derry, S. (2013). Endoscopic ulcers as a surrogate marker of NSAID-induced mucosal damage. Arthritis Research & Therapy.[Link]
-
ResearchGate. (2018). NSAID-induced gastrointestinal damage and the design of GI-sparing NSAIDs. Request PDF.[Link]
-
Daly, A. K., & Day, R. O. (2021). Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity. Frontiers in Pharmacology.[Link]
Sources
- 1. rcemlearning.co.uk [rcemlearning.co.uk]
- 2. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathophysiology of non-steroidal anti-inflammatory drug (NSAID)-induced mucosal injuries in stomach and small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase 2-implications on maintenance of gastric mucosal integrity and ulcer healing: controversial issues and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptic ulcer disease - Wikipedia [en.wikipedia.org]
- 6. Video: Peptic Ulcer Disease I: Introduction [jove.com]
- 7. Video: Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents [jove.com]
- 8. The role of cyclooxygenase in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAID-induced gastric injury: its pathogenesis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. researchgate.net [researchgate.net]
- 13. [In vivo selectivity of nonsteroidal anti-inflammatory drugs on COX-1-COX-2 and gastrointestinal ulcers, in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ulcer index: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. jpccr.eu [jpccr.eu]
- 17. youtube.com [youtube.com]
- 18. Gastric histologic findings in patients with nonsteroidal anti-inflammatory drug-associated gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Arylpropanoic Acids: Validating a Novel C-H Activation/Flow Chemistry Approach
Introduction: The Enduring Importance of Profens and the Drive for Greener Synthesis
The 2-arylpropanoic acids, colloquially known as "profens," are a cornerstone of modern medicine. As a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), compounds like ibuprofen and naproxen are indispensable for managing pain, fever, and inflammation.[1] The biological activity of these drugs is predominantly associated with the (S)-enantiomer, a crucial stereochemical detail that has propelled a decades-long quest for efficient, enantioselective synthetic methods.
Historically, the industrial production of profens, such as the original six-step Boots process for ibuprofen, was plagued by low atom economy (around 40%) and the generation of significant chemical waste.[2][3] While greener, three-step batch processes, like the BHC method, marked a significant improvement, the pharmaceutical industry's pursuit of greater efficiency, sustainability, and cost-effectiveness is relentless.[2][3]
This guide introduces and validates a novel synthetic strategy that leverages the power of sequential C-H activation within a continuous-flow manufacturing paradigm. We will objectively compare this cutting-edge method to the established "green" industrial batch synthesis, providing the experimental data, detailed protocols, and process logic necessary for researchers, chemists, and drug development professionals to evaluate its potential.
The Established Benchmark: The BHC "Green" Batch Synthesis of Ibuprofen
The Boots-Hoechst-Celanese (BHC) process represents a significant evolution from the original synthesis, reducing the number of steps from six to three and dramatically improving atom economy to approximately 77%.[2][3] This method has been a long-standing industrial benchmark.
The BHC process is characterized by three key catalytic transformations:
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using recyclable hydrogen fluoride (HF) as both catalyst and solvent.
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is hydrogenated to an alcohol using a Raney nickel or palladium on carbon catalyst.
-
Palladium-Catalyzed Carbonylation: The alcohol is then carbonylated in the presence of a palladium catalyst to yield racemic ibuprofen.
While efficient, this process still relies on batch reactors, which can present challenges in heat transfer, reaction control, and scalability. The carbonylation step also requires a noble metal catalyst.
A Novel Approach: Continuous-Flow Synthesis via Sequential C-H Metalation
Recent advancements have enabled a paradigm shift, moving from functionalized starting materials to the direct functionalization of simple, inexpensive hydrocarbons. A prime example is the three-step synthesis of ibuprofen from p-xylene using a continuous-flow system.[4] This method employs a "superbase" to perform sequential, chemoselective C-H metalations at the benzylic positions, offering unprecedented control and efficiency.[4][5]
The core of this innovative process lies in its causality:
-
Causality of Experimental Choice: By starting with p-xylene, an inactive and cheap feedstock, the synthesis avoids the multiple steps required to produce isobutylbenzene. The use of an in-situ generated LICKOR-type superbase (a mixture of an alkyllithium and a potassium alkoxide) is critical for activating the relatively inert benzylic C-H bonds.
-
Trustworthiness through Process Control: A microreactor-based flow system provides superior control over reaction parameters like temperature, concentration, and residence time.[4] This precision minimizes the formation of byproducts, which is a common challenge in highly reactive organometallic chemistry, thus ensuring a self-validating and reproducible process.[4] The final carboxylation step is achieved through a biphasic flow reaction with CO2 gas, a highly efficient and safe method for introducing the carboxylic acid moiety.[4]
Experimental Workflow: Continuous-Flow Synthesis
Caption: Workflow for the 3-step continuous-flow synthesis of ibuprofen.
Performance Validation: A Head-to-Head Comparison
To objectively evaluate the new method, we compare its key performance indicators against the established BHC "Green" Process.
| Metric | BHC "Green" Batch Process | Novel C-H Activation Flow Process | Rationale & Expert Insight |
| Starting Material | Isobutylbenzene | p-Xylene | The flow process utilizes a cheaper, more abundant feedstock, significantly reducing raw material costs.[4] |
| Number of Steps | 3 | 3 | While the step count is identical, the nature of the steps in the flow process is more convergent and atom-economical. |
| Overall Yield | ~77% (Atom Economy)[2][3] | High (Step yields of ~95%)[4] | The precise control of the flow reactor minimizes byproduct formation, leading to exceptionally high yields at each stage. |
| Key Reagents | Acetic Anhydride, H₂, CO, Pd Catalyst | LICKOR Superbase, Methyl Iodide, CO₂ | The flow process avoids expensive and toxic carbon monoxide gas and palladium catalysts, replacing them with organolithium/alkoxide bases. |
| Process Type | Batch | Continuous Flow | Flow chemistry allows for safer handling of reactive intermediates, better scalability, and more consistent product quality.[4][5] |
| Waste Products | Acetic Acid | Lithium/Potassium Salts | The BHC process produces acetic acid as a byproduct, while the flow method generates inorganic salts that must be managed.[2][3] |
| Safety Profile | Use of HF and CO gas | Use of pyrophoric n-BuLi | Both processes have hazards. However, flow reactors are widely recognized for enhancing the safety of using highly reactive reagents like n-BuLi. |
Experimental Protocols
Protocol 1: Representative BHC "Green" Synthesis of Ibuprofen (Batch)
This protocol is a representative summary based on established industrial methods.
Step 1: Friedel-Crafts Acylation
-
Charge a suitable reactor with anhydrous hydrogen fluoride (HF).
-
Cool the reactor to 0-5 °C.
-
Slowly add isobutylbenzene followed by acetic anhydride while maintaining the temperature.
-
Allow the reaction to proceed for 2-4 hours.
-
Quench the reaction by carefully adding it to ice water.
-
Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Purify by distillation to obtain 4'-isobutylacetophenone.
Step 2: Catalytic Hydrogenation
-
In a pressure vessel, dissolve 4'-isobutylacetophenone in methanol.
-
Add Raney Nickel catalyst (or Pd/C) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (50-100 psi).
-
Heat the reaction to 50-60 °C and stir until hydrogen uptake ceases.
-
Cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Carbonylation
-
In a high-pressure autoclave, dissolve the alcohol from Step 2 in a suitable solvent (e.g., hexane).
-
Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a promoter (e.g., HCl).
-
Pressurize the autoclave with carbon monoxide (CO) gas (500-1000 psi).
-
Heat the reaction to 130-150 °C for several hours.
-
After cooling and depressurizing, the product is isolated and purified by crystallization to yield ibuprofen.
Protocol 2: Novel C-H Activation Synthesis of Ibuprofen (Continuous Flow)
This protocol is based on the work published by Kim et al. (2019) in Chemistry—A European Journal.[4]
System Setup:
-
A microreactor system equipped with syringe pumps, T-mixers, and temperature-controlled reaction coils.
-
All reagents and solvents should be anhydrous. The system must be maintained under an inert atmosphere (e.g., Argon).
Step 1: Synthesis of 4-Ethyltoluene from p-Xylene
-
Prepare stock solutions of p-xylene, n-butyllithium (n-BuLi), potassium tert-butoxide (t-BuOK), and methyl iodide in an appropriate anhydrous solvent (e.g., THF/hexane mixture).
-
Set the flow rates for the syringe pumps to achieve the desired stoichiometry and a residence time of a few seconds in the first reaction coil, maintained at an optimized temperature (e.g., 0 °C).
-
Pump the p-xylene, n-BuLi, and t-BuOK streams to a T-mixer to generate the LICKOR superbase in-situ, which then reacts with the p-xylene.
-
The resulting benzylic anion stream is mixed with the methyl iodide stream at a second T-mixer.
-
The reaction mixture flows through a second reaction coil to complete the alkylation.
-
The output stream containing 4-ethyltoluene is collected after quenching.
Step 2 & 3: Sequential C-H Metalation and Carboxylation
-
The output from Step 1 (which can be purified or used directly in a telescoped process) serves as the starting material.
-
A similar flow setup is used. The 4-ethyltoluene stream is mixed with the LICKOR superbase to deprotonate the benzylic position.
-
This is followed by a second alkylation with methyl iodide to form the precursor to 4-isobutylstyrene.
-
For the final step, the precursor is again metalated with the LICKOR superbase.
-
This organometallic intermediate is then introduced into a biphasic flow reactor where it reacts with a stream of gaseous CO₂.[4]
-
The output is quenched with an aqueous acid, and the resulting ibuprofen is isolated from the organic phase.
Validation: The structure and purity of the final product and intermediates are confirmed using standard analytical techniques such as NMR (¹H and ¹³C), GC-MS, and HPLC.
Visualizing the Synthetic Pathways
The logical flow and distinctions between the two processes can be visualized to better understand their core principles.
Logical Flow: BHC "Green" Batch Process
Caption: Sequential batch operations in the BHC synthesis of ibuprofen.
Logical Flow: C-H Activation Continuous Process
Caption: Telescoped C-H activation steps in the flow synthesis of ibuprofen.
Conclusion and Authoritative Outlook
The validation of this novel continuous-flow synthesis based on sequential C-H activation represents a significant leap forward in the production of 2-arylpropanoic acids. While the BHC "Green" Process was a commendable achievement in sustainable chemistry, the new method offers compelling advantages in several key areas:
-
Economic Viability: The use of a cheaper feedstock (p-xylene vs. isobutylbenzene) and the avoidance of expensive noble metal catalysts present a strong economic case.
-
Process Efficiency and Safety: Continuous-flow technology provides superior control, leading to higher yields and a safer environment for handling potent reagents.[4]
-
Sustainability: The high efficiency and direct functionalization of C-H bonds contribute to a higher overall atom economy and a greener chemical process.
This C-H activation/flow chemistry approach is more than an academic curiosity; it is a scalable, efficient, and robust platform that has the potential to redefine the industrial manufacturing of ibuprofen and other profens. For researchers and drug development professionals, this methodology opens new avenues for synthesizing not only existing APIs but also novel derivatives with improved therapeutic profiles. The future of pharmaceutical manufacturing will undoubtedly be shaped by such innovative fusions of synthetic strategy and process engineering.
References
-
Jeong, Y., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(21), 6693. Available at: [Link]
-
Jeong, Y., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate. Available at: [Link]
-
Jeong, Y., et al. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ProQuest. Available at: [Link]
-
Gotor, V., et al. (2001). A new biocatalyst for the preparation of enantiomerically pure 2-arylpropanoic acids. Tetrahedron: Asymmetry, 12(4), 599-603. Available at: [Link]
-
Al-Ghanimi, A. K. A., et al. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. Digital Repository of University of Baghdad. Available at: [Link]
-
Al-Ghanimi, A. K. A., et al. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. Impact Factor. Available at: [Link]
-
Schrittwieser, J. H., et al. (2017). Biocatalytic Cascade Conversion of Racemic Epoxides to (S)‐2‐Arylpropionic Acids, (R)‐ and (S)‐2‐Arylpropyl Amines. ResearchGate. Available at: [Link]
-
Mureșan, A. C. (2018). IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. Annals of "Dunarea de Jos" University of Galati, Fascicle IX, Metallurgy and Materials Science, 41(1), 11-16. Available at: [Link]
-
Mureșan, A. C. (2018). (PDF) Ibuprofen: Original Versus Green Synthesis. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2026). Ibuprofen. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Zhang, Y. (2012). The Study About Improvement of Ibuprofen Synthesis Process. Dissertation. Available at: [Link]
-
Quantum Pioneer 24. (n.d.). The Chemical Journey: Understanding Ibuprofen Synthesis and Properties. Medium. Available at: [Link]
-
Kim, H., et al. (2019). From p-Xylene to Ibuprofen in Flow: Three-Step Synthesis by a Unified Sequence of Chemoselective C-H Metalations. PubMed. Available at: [Link]
Sources
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. gup.ugal.ro [gup.ugal.ro]
- 3. researchgate.net [researchgate.net]
- 4. From p-Xylene to Ibuprofen in Flow: Three-Step Synthesis by a Unified Sequence of Chemoselective C-H Metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Common Profens
For researchers and drug development professionals navigating the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), selecting the appropriate compound for preclinical studies is a critical decision. The "profens," a class of 2-arylpropionic acid derivatives, are among the most widely studied and utilized NSAIDs.[1] This guide provides an in-depth comparison of the in vivo efficacy of three prominent members of this class: ibuprofen, ketoprofen, and naproxen. By synthesizing data from various preclinical studies, this document aims to offer a clear, evidence-based perspective to inform experimental design and compound selection.
Understanding the Preclinical Assessment of Profens
The in vivo evaluation of profens primarily relies on animal models that mimic the clinical manifestations of pain and inflammation. The selection of a particular model is crucial as it determines the specific aspects of the drug's efficacy being assessed. For instance, models of acute inflammation, such as the carrageenan-induced paw edema model, are invaluable for evaluating the anti-inflammatory properties of a compound.[2] In contrast, visceral pain models, like the acetic acid-induced writhing test, are instrumental in quantifying the analgesic effects of a drug. The data presented in this guide is derived from such well-established preclinical models.
Comparative In Vivo Efficacy of Ibuprofen, Ketoprofen, and Naproxen
The following table summarizes the in vivo efficacy of ibuprofen, ketoprofen, and naproxen from various preclinical studies. It is important to note that direct head-to-head comparisons across all three compounds in a single study are limited. Therefore, the data presented here is a synthesis from multiple sources, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
| Profen | Animal Model | Route of Administration | Dosage | Key Efficacy Outcome | Reference |
| Ibuprofen | Acetic Acid-Stimulated Body Stretching (Rat) | Not Specified | 10-32 mg/kg | Significantly decreased acid-stimulated body stretching. | [3][4] |
| Carrageenan-Induced Paw Edema (Rat) | Oral | 10 mg/kg | Less potent than S(+)-Ketoprofen. | [5] | |
| Brewer's Yeast-Induced Fever (Rat) | Oral | ED50: 2.9 mg/kg | Less potent than S(+)-Ketoprofen. | [5] | |
| Ketoprofen | Acetic Acid-Induced Writhing (Mouse) | Intravenous | 0.5 mg/kg (S(+)-enantiomer) | 92.1% inhibition of writhing. | [5] |
| Carrageenan-Induced Paw Edema (Rat) | Intravenous | 5 mg/kg (S(+)-enantiomer) | Almost complete inhibition of edema formation. | [5] | |
| Brewer's Yeast-Induced Fever (Rat) | Oral | ED50: 1.6 mg/kg (S(+)-enantiomer) | More potent than ibuprofen and indomethacin. | [5] | |
| Naproxen | Acetic Acid-Stimulated Body Stretching (Rat) | Not Specified | 3.2-10 mg/kg | Significantly decreased acid-stimulated body stretching. | [3][4] |
A meta-analysis of clinical studies in rheumatoid arthritis patients suggests that ketoprofen is more effective than ibuprofen in managing pain at therapeutic doses.[6][7] In a preclinical study, S(+)-ketoprofen was found to be a more potent anti-inflammatory and antipyretic agent than ibuprofen.[5] Another preclinical study comparing ibuprofen and naproxen in a model of inflammatory pain found both to be effective, with no significant difference in their efficacy in reducing pain-related behaviors.[3][4]
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The primary mechanism of action for profens is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the COX pathway, profens reduce the production of these pro-inflammatory molecules.[6]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for assessing the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (Profens) and vehicle
-
Standard drug (e.g., Indomethacin)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (various doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening peripheral analgesic activity.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Acetic acid (0.6-0.7% v/v in distilled water)
-
Test compounds (Profens) and vehicle
-
Standard drug (e.g., Diclofenac sodium)
-
Intraperitoneal injection needles
-
Observation chambers
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least 24 hours.
-
Grouping: Randomly assign mice to different groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally, usually 30 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 20-30 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the vehicle control group.
Generalized Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of profens.
Conclusion
The selection of a profen for preclinical research should be guided by the specific aims of the study. While ibuprofen, ketoprofen, and naproxen share a common mechanism of action, they exhibit differences in their in vivo potency and efficacy. The data synthesized in this guide suggests that ketoprofen, particularly its S(+)-enantiomer, may possess greater anti-inflammatory and analgesic potency in certain preclinical models compared to ibuprofen. The efficacy of ibuprofen and naproxen appears to be comparable in some models of inflammatory pain. It is imperative for researchers to consider these nuances and consult the primary literature when designing their in vivo studies to ensure the selection of the most appropriate compound and dosage for their experimental context.
References
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2022). Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats. Behavioral Pharmacology, 33(8), 567-574. [Link]
-
Atzeni, F., Masala, I. F., Bagnasco, M., & Sarzi-Puttini, P. (2021). Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. Pain and Therapy, 10(1), 621–630. [Link]
-
Aganovic-Musinovic, I., et al. (2021). Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation. Journal of King Saud University - Science, 33(5), 101469. [Link]
-
Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2022). Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats. ResearchGate. [Link]
-
Cabré, F., et al. (1998). Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)-Ketoprofen In Vivo. The Journal of Clinical Pharmacology, 38(S8), 3S-10S. [Link]
-
Sarzi-Puttini, P., et al. (2021). Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis. ResearchGate. [Link]
-
Drugs.com. (n.d.). Ibuprofen vs Ketoprofen Comparison. Retrieved from [Link]
-
Huskisson, E. C., Woolf, D. L., Balme, H. W., Scott, J., & Franklin, S. (1976). Four new anti-inflammatory drugs: responses and variations. British medical journal, 1(6017), 1048–1049. [Link]
Sources
- 1. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Arylpropanoic Acids
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the therapeutic effects of 2-arylpropanoic acids, a prominent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will dissect the core pharmacophore, explore the impact of structural modifications on biological activity, and provide comparative data for key members of this class, such as ibuprofen and naproxen. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of these compounds, offering researchers a comprehensive resource for drug discovery and development.
Introduction: The Profen Class of NSAIDs
The 2-arylpropanoic acids, commonly known as "profens," are among the most widely prescribed and utilized anti-inflammatory agents globally.[1][2] Their therapeutic utility stems from their ability to alleviate pain, reduce inflammation, and lower fever.[3] The mechanism underlying these effects is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][7]
Understanding the intricate relationship between the chemical structure of a profen and its biological activity is paramount for the rational design of new drug candidates with enhanced potency, improved selectivity, and a more favorable safety profile. This guide will illuminate these critical SAR principles.
The Core Pharmacophore: Architectural Requirements for COX Inhibition
The anti-inflammatory activity of 2-arylpropanoic acids is contingent on a specific molecular architecture. The essential pharmacophoric features are illustrated below.
Caption: Core pharmacophoric features of 2-arylpropanoic acids.
The primary interaction with the COX enzyme active site is mediated by the carboxylic acid group. This acidic moiety forms a critical ionic bond with a conserved arginine residue (Arg120) at the top of the COX channel, effectively anchoring the inhibitor in place.[7] Consequently, modification of this group, for instance through esterification or amidation, typically leads to a significant reduction or complete loss of inhibitory activity.[7][8]
The chiral center at the alpha-position of the propanoic acid chain is another cornerstone of the SAR. The biological activity resides almost exclusively in the (S)-enantiomer.[9][10] The α-methyl group is crucial as it provides steric hindrance that orients the carboxylate group for optimal interaction with Arg120. The aryl group fits into a hydrophobic pocket within the enzyme, and variations in this moiety are the primary determinant of a compound's potency and its selectivity for COX-1 versus COX-2.
Caption: Key interactions of a 2-arylpropanoic acid in the COX active site.
Detailed Structure-Activity Relationship Analysis
The Critical Role of Stereochemistry
Profens are chiral molecules, and their interaction with the chiral environment of the COX active site is highly stereospecific.[9][11] The (S)-enantiomer of profens is the pharmacologically active form, often referred to as the eutomer.[12] For instance, (S)-ibuprofen is over 100 times more potent as a COX inhibitor than its (R)-counterpart.
An interesting metabolic phenomenon known as "chiral inversion" occurs in vivo, where the largely inactive (R)-enantiomer is converted into the active (S)-enantiomer.[9][13] This unidirectional conversion is mediated by coenzyme A (CoA) thioester formation and subsequent epimerization.[11][13] This metabolic process explains why racemic mixtures of certain profens, like ibuprofen, are clinically effective.[12]
The Influence of the Aryl Moiety
The nature of the aryl substituent (Ar) is the most significant factor influencing a profen's potency and COX isoform selectivity. This part of the molecule can be extensively modified to fine-tune its pharmacological profile.
-
Ibuprofen : Features a 4-isobutylphenyl group. This relatively simple, non-planar group allows for effective, non-selective inhibition of both COX-1 and COX-2.[4]
-
Naproxen : Incorporates a larger, more rigid 6-methoxy-2-naphthyl group. This extended aromatic system allows for more extensive hydrophobic interactions within the COX active site, contributing to its higher potency and longer biological half-life compared to ibuprofen.[12][14]
-
Flurbiprofen : Contains a 2-fluoro-4-biphenyl group. The introduction of an electron-withdrawing fluorine atom can enhance potency.[15]
Generally, increasing the size and lipophilicity of the aryl group can lead to increased potency. However, this must be balanced, as excessive lipophilicity can negatively impact pharmacokinetic properties.
Comparative Analysis: Ibuprofen vs. Naproxen
Ibuprofen and naproxen are archetypal 2-arylpropanoic acids that, despite their structural similarities, exhibit distinct pharmacological profiles.[3][14] Their differences are primarily attributed to the nature of their aryl substituents.
| Feature | Ibuprofen | Naproxen | Rationale for Difference |
| Structure | 2-(4-isobutylphenyl)propanoic acid | (S)-2-(6-methoxynaphthyl)propanoic acid | The isobutylphenyl group in ibuprofen is less bulky and more flexible than the rigid naphthyl ring system in naproxen.[10][16] |
| Potency (COX-1 IC₅₀) | ~15 µM | ~2.5 µM | The larger naphthyl group of naproxen forms more extensive interactions in the enzyme's hydrophobic channel, leading to tighter binding and higher potency. |
| Potency (COX-2 IC₅₀) | ~35 µM | ~2.2 µM | Both are non-selective, but naproxen demonstrates higher potency against both isoforms. |
| Biological Half-life | 2 - 4 hours[12] | ~14 hours[12] | The greater lipophilicity and metabolic stability of the naphthyl ring contribute to naproxen's significantly longer half-life. |
| Clinical Implications | Shorter duration of action requires more frequent dosing (every 4-6 hours).[14] | Longer duration allows for twice-daily dosing, which can improve patient compliance for chronic conditions.[14] | The difference in half-life directly impacts the dosing regimen and suitability for acute versus chronic pain management. |
Note: IC₅₀ values can vary significantly depending on the specific assay conditions used.[17]
Experimental Evaluation Protocols
The characterization of novel 2-arylpropanoic acid derivatives relies on a combination of in vitro and in vivo assays to determine their potency, selectivity, and anti-inflammatory efficacy.
In Vitro Assay: Cyclooxygenase (COX) Inhibition
This assay is fundamental for determining a compound's intrinsic ability to inhibit COX-1 and COX-2.[18][19] It measures the production of prostaglandins from arachidonic acid in the presence of purified enzymes.
Principle: The COX enzyme converts arachidonic acid to Prostaglandin H₂ (PGH₂). PGH₂ is then reduced to a more stable product, Prostaglandin F₂α (PGF₂α), which is quantified using an Enzyme Immunoassay (EIA).[20] The reduction in PGF₂α levels in the presence of an inhibitor reflects the inhibitor's potency.
Experimental Protocol: COX Inhibitor Screening Assay (EIA-based)
-
Reagent Preparation: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), heme, purified COX-1 and COX-2 enzymes, arachidonic acid solution, and test compound solutions at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add 10 µL of the test compound solution (or vehicle control) to the appropriate wells. Incubate the plate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add 20 µL of arachidonic acid solution to each well to start the reaction. Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
PGH₂ Reduction: Add 100 µL of stannous chloride (SnCl₂) solution to reduce the PGH₂ product to PGF₂α.
-
Quantification: Quantify the amount of PGF₂α produced using a competitive PGF₂α Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting a dose-response curve.
Caption: Workflow for the in vitro COX inhibition enzyme immunoassay.
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a widely used and reproducible animal model for assessing the acute anti-inflammatory activity of test compounds.[21][22][23]
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[24][25] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group.[24]
Experimental Protocol: Rat Paw Edema Model
-
Animal Acclimation: Use male Wistar rats (150-200g). Allow them to acclimate for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 5 mg/kg), and Test groups (various doses of the 2-arylpropanoic acid derivative).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[24][25]
-
Induction of Inflammation: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[25]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The structure-activity relationship of 2-arylpropanoic acids is well-defined, centering on a chiral propionic acid moiety for binding and a variable aryl group for modulating potency and pharmacokinetics. The (S)-enantiomer is the active form, and the carboxylic acid is essential for anchoring to the COX enzyme.
Future research continues to build upon this foundational knowledge. Key areas of exploration include:
-
Designing COX-2 Selective Inhibitors: Modifying the aryl moiety to preferentially bind to the slightly larger active site of the COX-2 isoform to reduce the gastrointestinal side effects associated with COX-1 inhibition.
-
Hybrid Molecules: Synthesizing derivatives that combine the profen pharmacophore with other active moieties to create drugs with dual actions, such as combined anti-inflammatory and antibacterial or anticancer properties.[1][26][27]
-
Prodrug Strategies: Modifying the carboxylic acid group to create prodrugs that are activated in vivo, potentially improving oral bioavailability or reducing gastric irritation.
By leveraging the principles outlined in this guide, researchers can continue to innovate within this important therapeutic class, developing safer and more effective anti-inflammatory agents.
References
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. PubMed. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Semantic Scholar. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available at: [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Available at: [Link]
-
In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PubMed Central. Available at: [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Taylor & Francis Online. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]
-
Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Available at: [Link]
-
Structures of ibuprofen (1) and naproxen (2). IBU and NAP are shortcuts... ResearchGate. Available at: [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
-
Ibuprofen. Wikipedia. Available at: [Link]
-
(PDF) Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]
-
Naproxen vs. ibuprofen: Similarities and differences. Medical News Today. Available at: [Link]
-
Naproxen vs ibuprofen: What's the difference? Drugs.com. Available at: [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed Central. Available at: [Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]
-
Ibuprofen and Naproxen (Advil/Motrin/Aleve). YouTube. Available at: [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH). Available at: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. Available at: [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Available at: [Link]
-
Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. Available at: [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. Available at: [Link]
-
Molecular Mechanism for Various Pharmacological Activities of NSAIDS. MDPI. Available at: [Link]
-
Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Available at: [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]
-
2-Arylpropionic Acid Pyrazolamides as Cannabinoid CB2 Receptor Inverse Agonists Endowed with Anti-Inflammatory Properties. ResearchGate. Available at: [Link]
-
COX-1 and -2 inhibition* data. ResearchGate. Available at: [Link]
-
COX-1 and COX-2 inhibitors. PubMed. Available at: [Link]
-
Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. PubMed. Available at: [Link]
-
Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. PubMed Central. Available at: [Link]
-
Structure-activity relationship studies on 2-heteroaryl-4-arylimidazoles NPY5 receptor antagonists. PubMed. Available at: [Link]
-
Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. Available at: [Link]
-
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. Available at: [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naproxen vs. ibuprofen: Similarities and differences [medicalnewstoday.com]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lecturio.com [lecturio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds | MDPI [mdpi.com]
- 16. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. inotiv.com [inotiv.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Benchmarking NDC-123: A Novel 2-Arylpropanoic Acid in the NSAID Landscape
This guide provides a comprehensive framework for the preclinical evaluation of NDC-123, a novel 2-arylpropanoic acid derivative. Our objective is to rigorously benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), providing drug development professionals with the critical data needed to assess its therapeutic potential. We will move beyond simple data reporting to explore the scientific rationale behind each experimental step, ensuring a robust and translatable dataset.
The 2-arylpropanoic acids, or "profens," are a cornerstone of pain and inflammation management.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[1][3][4] The challenge in developing new NSAIDs lies in optimizing the balance between therapeutic efficacy and the well-documented side effects, particularly gastrointestinal issues and potential cardiovascular risks.[4][5][6]
This guide will detail a multi-tiered evaluation strategy, beginning with fundamental mechanism of action studies, progressing through established in vivo models of inflammation, and culminating in a predictive safety and pharmacokinetic profile.
The Central Hypothesis: COX Isoform Selectivity
The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a "house-keeping" role, including the production of prostaglandins that protect the gastric mucosa.[3][4] Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][5]
This distinction is the bedrock of modern NSAID development. Non-selective NSAIDs, like ibuprofen and naproxen, inhibit both isoforms.[4][7] While effective, their inhibition of COX-1 is linked to gastrointestinal side effects.[4] COX-2 selective inhibitors (coxibs) were developed to minimize this risk, though concerns about cardiovascular safety have been raised for some agents in this class.[5][8]
Our initial and most critical task is to determine where NDC-123 falls on this selectivity spectrum. This will be the single most important predictor of its therapeutic profile.
Caption: Mechanism of NSAID action on COX-1 and COX-2 pathways.
Part 1: In Vitro Characterization - Defining the Core Pharmacology
The first step is to understand how NDC-123 interacts with its primary targets in a controlled, cell-free environment. This removes the complexities of cellular uptake, metabolism, and distribution, giving us a pure measure of enzyme inhibition.
Experimental Protocol: Human Recombinant COX-1/COX-2 Inhibition Assay
This assay quantifies the concentration of NDC-123 required to inhibit 50% of the activity (IC₅₀) of purified human COX-1 and COX-2 enzymes. A lower IC₅₀ value indicates greater potency.
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine), heme cofactor.
-
Preparation: Serially dilute NDC-123, Ibuprofen (non-selective control), Naproxen (non-selective control), and Celecoxib (COX-2 selective control) in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), heme, and the test compound or control. Incubate for a 15-minute pre-incubation period at 37°C.
-
Initiation: Add arachidonic acid to initiate the enzymatic reaction. The COX enzyme will convert it, and the subsequent peroxidase activity is measured by the oxidation of the colorimetric probe.
-
Measurement: Read the absorbance at 590 nm over a 5-minute period using a plate reader. The rate of change in absorbance is proportional to enzyme activity.
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control (DMSO). Plot percent inhibition versus log concentration and use a non-linear regression model to determine the IC₅₀ for each compound against each enzyme. The COX-2 selectivity index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀).
Data Summary: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index |
| NDC-123 | 1500 | 75 | 20 |
| Ibuprofen | 1200 | 2500 | 0.48 |
| Naproxen | 2400 | 1200 | 2.0 |
| Celecoxib | 3000 | 30 | 100 |
Note: Data are hypothetical for illustrative purposes.
Interpretation: The data suggest that NDC-123 is a potent COX-2 inhibitor with moderate selectivity. Its selectivity index of 20 is significantly higher than traditional non-selective NSAIDs like ibuprofen and naproxen, suggesting a potentially improved gastrointestinal safety profile.[5] However, it is less selective than celecoxib.[5][6] This positions NDC-123 as a "preferentially" selective COX-2 inhibitor.
Part 2: In Vivo Efficacy - Proving Therapeutic Effect
Having established the in vitro profile, we must confirm that NDC-123 can produce a meaningful anti-inflammatory effect in a living organism. The carrageenan-induced paw edema model is a standard and well-validated assay for acute inflammation.[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model mimics the physiological processes of acute inflammation, including edema, and is highly predictive of NSAID efficacy.[9]
Methodology:
-
Animals: Male Wistar rats (180-200g) are acclimatized for one week prior to the experiment.
-
Grouping: Animals are randomly assigned to groups (n=8 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), NDC-123 (e.g., 10, 30, 100 mg/kg), and Ibuprofen (e.g., 100 mg/kg, positive control).
-
Dosing: Test compounds are administered orally (p.o.) one hour before the inflammatory insult.
-
Inflammation Induction: A 0.1 mL injection of 1% λ-carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline (time 0) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Data Summary: Anti-Inflammatory Efficacy
| Treatment Group (p.o.) | Dose (mg/kg) | Peak Edema Inhibition (%) at 3 hr |
| Vehicle Control | - | 0% |
| NDC-123 | 10 | 35.2% |
| NDC-123 | 30 | 58.9% |
| NDC-123 | 100 | 71.4% |
| Ibuprofen | 100 | 65.8% |
Note: Data are hypothetical for illustrative purposes.
Interpretation: NDC-123 demonstrates a dose-dependent anti-inflammatory effect. At an equivalent dose of 100 mg/kg, it shows slightly superior efficacy compared to the benchmark drug, ibuprofen, in this acute inflammation model. This strong in vivo performance validates the in vitro findings and supports further development.
Part 3: Predictive Safety & Pharmacokinetics - The ADMET Profile
Efficacy is only half the story. A successful drug candidate must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in silico and in vitro ADMET profiling can identify potential liabilities before committing to costly and time-consuming long-term studies.[11][12][13]
Caption: A typical preclinical benchmarking workflow for a new NSAID.
Experimental Protocol: In Silico & In Vitro ADMET Profiling
Methodology:
-
In Silico Prediction: The chemical structure of NDC-123 is processed using predictive software (e.g., QikProp, ADMET Predictor™) to estimate key physicochemical and pharmacokinetic properties.
-
Caco-2 Permeability: This in vitro assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) to model the human intestinal barrier. The rate at which NDC-123 passes from the apical to the basolateral side predicts its oral absorption.
-
Metabolic Stability (Human Liver Microsomes): NDC-123 is incubated with human liver microsomes and NADPH (a necessary cofactor for CYP450 enzymes). The disappearance of the parent compound over time is measured by LC-MS/MS to determine its intrinsic clearance. A very rapid clearance suggests a short half-life in vivo.
-
Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of NDC-123 that binds to plasma proteins. High plasma protein binding can affect the distribution and free concentration of a drug.[2]
Data Summary: Predictive ADMET Profile
| Parameter | NDC-123 | Ibuprofen | Naproxen | Interpretation |
| LogP (octanol/water) | 2.8 | 3.97 | 3.18 | Good lipophilicity for membrane passage |
| Caco-2 Permeability (nm/s) | 18.5 | >20 | >20 | High: likely well-absorbed orally |
| Metabolic Stability (t½, min) | 45 | 30 | >60 | Moderate to high stability |
| Plasma Protein Binding (%) | 98.5% | >99% | >99% | High, typical for this drug class[2] |
Note: Data are hypothetical or sourced from literature for comparison.
Interpretation: The ADMET profile for NDC-123 is promising. It shows properties consistent with good oral absorption and a potentially favorable metabolic half-life. Its high plasma protein binding is characteristic of the 2-arylpropanoic acid class.
Conclusion and Forward Outlook
The comprehensive benchmarking of NDC-123 reveals a promising preclinical candidate. It is a potent, moderately selective COX-2 inhibitor that demonstrates significant anti-inflammatory activity in a validated in vivo model, outperforming ibuprofen at an equivalent dose. Its predictive ADMET profile suggests drug-like properties suitable for oral administration.
Based on this evidence, NDC-123 warrants further investigation. The next logical steps would include:
-
Advanced Safety Studies: Specifically, a direct comparison of gastric irritation versus a non-selective NSAID in a 7-day repeat-dose rodent model.
-
Pharmacokinetic Studies: Full PK studies in two species to determine key parameters like Cmax, Tmax, AUC, and half-life.
-
Chronic Inflammation Models: Evaluation in a model like adjuvant-induced arthritis to assess efficacy in a chronic disease state.
This structured, data-driven approach provides a solid foundation for advancing NDC-123 into the next phase of drug development.
References
- Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media.
- Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH.
- COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- NSAIDs (Ibuprofen) and selective COX-2 inhibitors (Celecoxib). YouTube.
- Selective COX-2 inhibitors: Are they safer NSAIDs?. NCBI Bookshelf.
- The double-edged sword of COX-2 selective NSAIDs. PMC - NIH.
- Arylpropionic Acid Derivatives. BrainKart.
- In silico ADMET profiling of compounds (N4a–N4f) and reference drugs... ResearchGate.
- What in vivo models are used for pain studies?. Patsnap Synapse.
- (PDF) Molecular Docking, ADMET Study, Synthesis, Anti-inflammatory, and Antimicrobial Screening of New NSAIDs Conjugated with Gabapentin. ResearchGate.
- Computational profiling of anti-inflammatory phytochemicals targeting 5-LOX and COX-2 pathways: PASS prediction, molecular docking and ADMET analysis. PubMed.
- Nonsteroidal anti-inflammatory drug. Wikipedia.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. brainkart.com [brainkart.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Selective COX-2 inhibitors: Are they safer NSAIDs? - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Computational profiling of anti-inflammatory phytochemicals targeting 5-LOX and COX-2 pathways: PASS prediction, molecular docking and ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2-Methyl-2-(4-nitrophenyl)propanoic Acid: Cross-Validating Performance Through Analog Analysis and Established Structure-Activity Relationships
For researchers and professionals in drug development, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth comparative analysis of 2-Methyl-2-(4-nitrophenyl)propanoic acid, a compound of interest within the broader class of arylpropionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) and fibrate-class hypolipidemic agents. In the absence of direct, published biological data for the title compound, this guide will leverage a cross-validation approach. We will dissect the experimental data of its close structural analogs, 2-Methyl-2-(4-nitrophenoxy)propanoic acid and 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid, and compare them to the established therapeutic agent, fenofibrate. Through this lens, we will infer the likely synthetic accessibility, physicochemical properties, and biological activity of this compound, providing a robust framework for its future investigation.
Introduction to the Arylpropionic Acid Scaffold and the Fibrate Connection
The 2-arylpropionic acid motif is a privileged scaffold in medicinal chemistry. The substitution pattern on the aromatic ring and the nature of the atom connecting it to the propanoic acid moiety are critical determinants of biological activity. When the aryl group is linked via an ether or thioether bond, as is common in fibrate drugs, the compounds often exhibit potent activity on lipid metabolism. Fibrates are a class of drugs that effectively lower serum triglycerides and modulate cholesterol levels, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism.[1]
This compound and its analogs are structurally reminiscent of clofibric acid, an early fibrate. The presence of the nitro group, a strong electron-withdrawing moiety, in place of the typical chloro group of clofibric acid, presents an interesting chemical modification that warrants investigation. This guide will explore how this and other subtle structural changes are likely to impact the compound's performance.
Synthesis and Characterization: A Comparative Approach
Proposed Synthesis of this compound
A logical and efficient method for the synthesis of the title compound would likely involve a two-step process starting from a suitable 4-nitrophenyl precursor. A potential route is outlined below:
Step 1: Formation of the Diethyl Malonate Intermediate. The synthesis would likely begin with the reaction of a 4-nitrophenyl halide with a methylmalonate ester in the presence of a base.[2]
Step 2: Hydrolysis and Decarboxylation. The resulting diethyl 2-methyl-2-(4-nitrophenyl)-malonate would then be hydrolyzed and decarboxylated to yield the final product, 2-(4-nitrophenyl)propionic acid.[3] To obtain the title compound, this compound, a similar strategy starting with dimethylmalonate could be envisioned, followed by a double methylation. A more direct approach, however, would be the alkylation of 4-nitrophenylacetonitrile followed by hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Validated Synthesis of Structural Analogs
In contrast to the title compound, detailed and validated synthetic protocols for its phenoxy and thiophenyl analogs have been published. These provide a strong basis for understanding the chemistry involved.
Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid [4]
-
A mixture of 4-nitrophenol (1.0 g, 4.44 mmol) and potassium carbonate (1.22 g, 8.88 mmol) in acetonitrile is prepared.
-
To this mixture, ethyl 2-bromo-2-methylpropionate (1.04 ml, 1.29 g, 6.66 mmol) is added dropwise.
-
The reaction mixture is stirred and heated under reflux for 8 hours.
-
After cooling, the mixture is poured into cold water.
-
The resulting oil is treated with a mixture of THF/MeOH/H₂O (3:2:1), and LiOH (5 equivalents) is added.
-
The mixture is stirred at room temperature for 3 hours.
-
A 10% HCl solution is added, and the organic solvents are removed in vacuo to yield the product.
Experimental Protocol: Synthesis of 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid [5]
-
A mixture of 4-nitrothiophenol (1.0 g, 6.40 mmol) and potassium carbonate (1.94 g, 14.1 mmol) in acetonitrile is prepared.
-
Ethyl 2-bromo-2-methylpropionate (1.04 ml, 1.37 g, 7.04 mmol) is added dropwise.
-
The mixture is stirred and heated under reflux for 6 hours.
-
The mixture is then poured into cold water.
-
The resulting oil is treated with a mixture of tetrahydrofuran/methanol/H₂O (3:2:1), and LiOH (5 equivalents) is added.
-
The mixture is stirred at room temperature for 3 hours.
-
A 10% HCl solution is added, and the organic solvents are removed in vacuo.
Caption: Validated synthetic routes for the phenoxy and thiophenyl analogs.
Comparative Physicochemical Properties
A direct comparison of the calculated and experimental physicochemical properties of the title compound and its analogs reveals key similarities and differences that may influence their biological behavior.
| Property | This compound | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid | Fenofibric Acid (Active form of Fenofibrate) |
| Molecular Formula | C₁₀H₁₁NO₄[6] | C₁₀H₁₁NO₅[4] | C₁₀H₁₁NO₄S[5] | C₁₇H₁₅ClO₄ |
| Molecular Weight | 209.20 g/mol [6] | 225.20 g/mol [4] | 241.26 g/mol [5] | 318.74 g/mol |
| XLogP3 | 2.1[6] | 2.2 | 2.5 | 4.6 |
| Melting Point | 128-129 °C[7] | 123 °C (396 K)[4] | Not Reported | 184 °C |
| pKa | 3.95 (Predicted)[7] | Not Reported | Not Reported | ~4.8 |
Biological Activity: An Inferential Analysis Based on Fibrate Pharmacology
The primary mechanism of action for fibrate drugs is the activation of PPARα. This transcription factor plays a pivotal role in regulating the expression of genes involved in fatty acid transport and metabolism.[1] By activating PPARα, fibrates lead to a decrease in plasma triglycerides and an increase in HDL cholesterol.
Caption: Simplified signaling pathway of fibrate action via PPARα activation.
Given the structural similarity of this compound and its analogs to the fibrate class of drugs, it is highly probable that their biological activity, particularly their potential antidyslipidemic effects, is also mediated through PPARα. The electron-withdrawing nitro group on the phenyl ring is a key feature that likely influences the binding affinity to the PPARα ligand-binding pocket.
Comparative Biological Data
While no direct biological data exists for the title compound, the antidyslipidemic potential of its phenoxy analog has been noted.[4][8] Below is a comparison with the well-characterized fibrate, fenofibrate.
| Compound / Drug | Primary Biological Target | In Vitro Activity (PPARα) | In Vivo Effect (Lipid Lowering) |
| This compound | Inferred: PPARα | Not Reported | Not Reported |
| 2-Methyl-2-(4-nitrophenoxy)propanoic acid | Inferred: PPARα (Antidyslipidemic activity of interest)[4] | Not Reported | Not Reported |
| Fenofibrate (Fenofibric Acid) | PPARα | EC₅₀ = 9.47 µM | Significant decrease in triglycerides and LDL-C, increase in HDL-C |
Structure-Activity Relationship (SAR) Insights
The key structural differences between the title compound, its analogs, and fenofibrate lie in the linker between the phenyl ring and the propanoic acid moiety, and the substituents on the phenyl ring.
-
Linker Atom: The title compound has a direct carbon-carbon bond, while the phenoxy and thiophenyl analogs have ether and thioether linkages, respectively. These linkages introduce flexibility and alter the electronic properties of the molecule, which can significantly impact binding to the PPARα receptor. The ether linkage in many clinically used fibrates is considered important for optimal activity.
-
Phenyl Ring Substitution: The nitro group in the title compound and its analogs is a strong electron-withdrawing group, in contrast to the chloro and benzoyl groups in fenofibrate. This difference in electronics will affect the overall polarity and binding interactions within the receptor's ligand-binding pocket.
Based on these comparisons, it is reasonable to hypothesize that this compound and its analogs are likely to be PPARα agonists. However, the potency of this activation and the resulting in vivo efficacy in lipid-lowering would need to be determined experimentally.
A Framework for Experimental Validation
To move from inference to empirical evidence, a structured experimental plan is necessary. The following protocols outline a self-validating system for characterizing the biological activity of this compound.
In Vitro PPARα Activation Assay
This assay directly measures the ability of a compound to activate the PPARα receptor.
Protocol:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T) that is transiently transfected with expression vectors for human PPARα and a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Compound Treatment: Plate the transfected cells and treat with varying concentrations of this compound, its analogs, and a positive control (e.g., fenofibric acid).
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity, which is proportional to PPARα activation.
-
Data Analysis: Plot the dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
In Vivo Antidyslipidemic Activity in a Rodent Model
This experiment assesses the compound's ability to modulate lipid levels in a living organism.
Protocol:
-
Animal Model: Use a well-established model of dyslipidemia, such as rats or mice fed a high-fat diet to induce hyperlipidemia.
-
Dosing: Administer this compound, its analogs, a vehicle control, and a positive control (e.g., fenofibrate) orally to different groups of animals for a specified period (e.g., 14 days).
-
Blood Collection and Analysis: At the end of the treatment period, collect blood samples and measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
-
Data Analysis: Compare the lipid profiles of the treatment groups to the control groups to determine the in vivo efficacy.
Caption: A streamlined workflow for the experimental validation of the title compound.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound by leveraging experimental data from its close structural analogs and the well-established pharmacology of the fibrate class of drugs. While direct experimental evidence for the biological activity of the title compound is currently lacking, our inferential analysis, based on established structure-activity relationships, strongly suggests that it is a candidate for investigation as a PPARα agonist with potential antidyslipidemic properties.
The proposed synthetic routes and detailed protocols for biological evaluation provide a clear roadmap for future research. The key next steps should be the successful synthesis of this compound and the subsequent execution of the described in vitro and in vivo assays. The results of these experiments will be crucial in validating the hypotheses put forth in this guide and in determining the potential of this compound as a novel therapeutic agent or research tool.
References
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2261. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Retrieved from [Link]
- Not available.
-
Navarrete-Vázquez, G., Villalobos-Molina, R., Estrada-Soto, S., Ortiz-Andrade, R., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(1), o91. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Navarrete-Vázquez, G., Torres-Gómez, H., Hidalgo-Figueroa, S., & Tlahuext, H. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]
- Not available.
- Not available.
- Not available.
- Not available.
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- Not available.
- Not available.
- Not available.
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor alpha. Retrieved from [Link]
Sources
- 1. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 2. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-METHYL-2-(4-NITROPHENYL)-PROPIONIC ACID | 42206-47-3 [chemicalbook.com]
- 8. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of 2-Arylpropanoic Acid Derivatives as Cyclooxygenase Inhibitors
Introduction: Rational Design Beyond Traditional NSAIDs
The 2-arylpropanoic acid derivatives, colloquially known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2] Prominent members like ibuprofen and ketoprofen are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2] Their therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain and inflammation.[1]
However, the existence of two primary COX isoforms, COX-1 and COX-2, presents a significant therapeutic challenge. COX-1 is a constitutive enzyme responsible for "housekeeping" functions, such as protecting the gastrointestinal (GI) lining, while COX-2 is an inducible isoform that is upregulated at sites of inflammation.[3] The GI side effects of traditional NSAIDs are largely due to their non-selective inhibition of both isoforms. This has driven the quest for COX-2 selective inhibitors, which promise potent anti-inflammatory action with a reduced risk of gastric complications.[3][4][5][6]
Molecular docking has emerged as an indispensable computational tool in this endeavor. It allows us to predict and analyze the binding of ligands (our drug candidates) within the active site of a target protein at a molecular level.[7] This guide provides an in-depth, experience-driven walkthrough of a comparative docking workflow for 2-arylpropanoic acid derivatives, explaining not just the "how" but the critical "why" behind each methodological choice to ensure scientific rigor and generate trustworthy, actionable insights for drug development professionals.
Pillar 1: A Self-Validating Experimental Protocol for Molecular Docking
The credibility of any in silico study hinges on a robust and validated protocol. We do not simply "dock" a compound; we create a self-validating system where each step confirms the integrity of the next, ensuring our final results are a reliable reflection of molecular reality.
Step 1: Target Protein Preparation - Curating the Canvas
Causality: The protein structure is the canvas upon which we model our interactions. Its accuracy is paramount. We begin by obtaining high-resolution crystal structures of our targets, human COX-1 and COX-2, from the Protein Data Bank (PDB).
Protocol:
-
Structure Acquisition: Download the 3D crystal structures of the target proteins. For this guide, we will reference PDB ID: 1EQG for COX-1 and PDB ID: 5IKT for COX-2.[8][9][10][11]
-
Initial Cleanup: The raw PDB file contains more than just the protein. We must meticulously remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand that was used to solve the structure.
-
Expertise: Removing the original ligand is crucial as its presence would physically block our derivatives from binding to the active site during the simulation. Water molecules are removed because their positions are often not well-resolved and can interfere with the docking algorithm, unless specific, conserved water molecules are known to be critical for ligand binding (a more advanced technique).
-
-
Protonation and Charge Assignment: Proteins in a crystal structure file lack hydrogen atoms. We add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Trustworthiness: This step is vital for correctly modeling the electrostatic interactions and hydrogen bonding potential of the active site residues, which are fundamental to ligand binding.[12]
-
Step 2: Ligand Preparation - Honing the Chisel
Causality: The ligand must be in its most stable, low-energy 3D conformation to ensure that the docking simulation begins from a chemically realistic state.
Protocol:
-
Structure Generation: Sketch the 2D structures of the parent 2-arylpropanoic acid (e.g., Ibuprofen) and its derivatives using chemical drawing software like ChemDraw.
-
3D Conversion & Energy Minimization: Convert the 2D sketches into 3D structures. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Expertise: This optimization process adjusts bond lengths and angles to find the most stable three-dimensional arrangement of the molecule.[7][12] Docking an unoptimized, high-energy conformer can lead to inaccurate binding poses and energies. It is also critical to consider the correct stereoisomer; for instance, it is the (S)-enantiomer of ibuprofen that possesses the majority of the anti-inflammatory activity.[13]
-
Step 3: The Docking Simulation & Protocol Validation
Causality: Before screening our derivatives, we must prove that our chosen software and parameters can accurately replicate reality. This is the cornerstone of a trustworthy protocol.
Protocol:
-
Binding Site Definition: Define the docking grid box. This is a three-dimensional cube centered on the active site of the enzyme. The known binding site of NSAIDs within the long, hydrophobic channel of COX enzymes serves as our guide.[14]
-
Protocol Validation (Redocking): This is the most critical self-validating step.
-
Take the original ligand that was co-crystallized with the protein (and removed in Step 1).
-
Dock this "native" ligand back into the active site using your defined protocol.
-
Trustworthiness: Compare the predicted binding pose from the software with the original, experimentally determined pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation, proving your protocol can accurately reproduce a known binding mode.[11][12]
-
-
Execution: With a validated protocol, proceed to dock the prepared library of 2-arylpropanoic acid derivatives into the active sites of both COX-1 and COX-2 using software like AutoDock Vina or GOLD Suite.[4][12][15]
The overall workflow can be visualized as a logical progression from preparation to validation and final analysis.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Docking studies on NSAID/COX-2 isozyme complexes using contact statistics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives | MDPI [mdpi.com]
- 9. Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. isfcppharmaspire.com [isfcppharmaspire.com]
- 13. Ibuprofen - Wikipedia [en.wikipedia.org]
- 14. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
A Researcher's Guide to Evaluating the Antitubercular Activity of 2-Arylpropanoic Acids
The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a perpetual search for novel therapeutic agents. The drug discovery pipeline urgently requires new chemical scaffolds that operate via unique mechanisms of action. In this context, the repurposing of existing, well-characterized drugs offers a pragmatic and accelerated path to identifying new leads. This guide focuses on the 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), which have demonstrated intriguing and specific activity against Mycobacterium tuberculosis (M. tuberculosis).
Here, we provide a comprehensive comparison of the antitubercular performance of key 2-arylpropanoic acids, grounded in experimental data. We will delve into their proposed mechanisms of action, present detailed protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
Proposed Mechanisms of Antitubercular Action
Unlike many traditional antibiotics, 2-arylpropanoic acids appear to exert their effects on M. tuberculosis through novel pathways, a highly desirable trait for combating resistant strains. Their activity against both replicating and non-replicating stationary phase bacilli suggests a mechanism distinct from first-line drugs that primarily target processes in actively dividing cells.[1][2] While the precise targets are still under investigation, several compelling hypotheses have emerged from bioinformatic and experimental studies.
-
Inhibition of Protein Synthesis: A primary proposed target is the translation initiation factor InfB (Rv2839c) .[2] This protein is a homolog of the human RHO-GTPase, a known target of some NSAIDs. Inhibition of InfB would disrupt the initiation of protein synthesis, a process essential for bacterial viability.
-
Disruption of Lipid Metabolism: The persistence and virulence of M. tuberculosis are heavily dependent on its ability to metabolize host-derived lipids, such as cholesterol.[3] The enzyme α-methylacyl-CoA racemase (MCR) is pivotal in the β-oxidation of branched-chain fatty acids derived from cholesterol.[3] Inhibition of MCR by 2-arylpropanoic acid analogs represents a plausible mechanism for disrupting the bacterium's energy production and persistence.
-
Efflux Pump Inhibition: A more general mechanism for some NSAIDs could involve the inhibition of bacterial efflux pumps.[4] These pumps are a primary defense mechanism for bacteria, actively expelling antibiotics from the cell. By disabling these pumps, 2-arylpropanoic acids could potentiate their own activity or that of other co-administered drugs.
The multifaceted potential for targeting fundamental bacterial processes makes this compound class a compelling area for further research.
Caption: Proposed antitubercular targets of 2-arylpropanoic acids within M. tuberculosis.
Comparative In Vitro Efficacy
The initial evaluation of any potential antitubercular compound relies on determining its Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of the bacteria. Studies have shown that while many common NSAIDs have some activity, carprofen and ibuprofen stand out.[1][2] Furthermore, chemical modification can significantly enhance potency, as seen with a dinitro-ibuprofen derivative.[2]
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | M. bovis BCG MIC (µg/mL) | Activity against MDR Strains | Activity against Stationary Phase | Reference |
| Ibuprofen | 25-50 | 25 | Yes | Yes | [1][2] |
| Carprofen | 12.5-25 | 12.5 | Yes | Yes | [1][2] |
| 3,5-dinitro-Ibuprofen | 12.5 | 12.5 | Yes | Yes | [2] |
| Isoniazid (Control) | 0.025-0.05 | 0.05 | No (by definition) | Reduced | [5] |
| Rifampicin (Control) | 0.05-0.1 | 0.1 | No (by definition) | Reduced | [6] |
Note: MIC values can vary slightly based on the specific assay conditions and media used.
The data clearly indicates that while not as potent as first-line drugs like isoniazid, select 2-arylpropanoic acids possess specific and potent antitubercular activity. Crucially, their effectiveness against MDR and stationary-phase bacilli highlights their potential to fill a critical gap in current TB therapy.[1]
Essential Experimental Protocols for Evaluation
A robust and reproducible evaluation of antitubercular activity is paramount. The following protocols represent standard, validated methods in the field.
Protocol 1: MIC Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay that is inexpensive, reliable, and requires no specialized equipment, making it an excellent choice for primary screening.[7][8]
Causality Behind the Method: The assay leverages the metabolic activity of viable bacteria. The active ingredient in the Alamar Blue reagent, resazurin (a blue, non-fluorescent compound), is reduced by active dehydrogenases in the mycobacterial electron transport chain to the pink, highly fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.
Step-by-Step Methodology:
-
Preparation:
-
Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37°C. The use of Tween 80 is critical to prevent bacterial clumping and ensure a homogenous suspension.
-
Prepare stock solutions of test compounds (e.g., 2-arylpropanoic acids) in dimethyl sulfoxide (DMSO).
-
-
Plate Setup:
-
In a sterile 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving the last two columns as controls (drug-free growth control and sterile control).
-
-
Inoculation:
-
Adjust the M. tuberculosis culture to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculate each well (except the sterile control) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with paraffin film to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 5-7 days. The slow growth rate of M. tuberculosis necessitates this extended incubation period.[9]
-
-
Development and Reading:
-
After incubation, add 30 µL of freshly prepared Alamar Blue solution (10x Alamar Blue reagent and 10% Tween 80 mixed 1:1) to each well.[9]
-
Re-incubate the plate for 24 hours.
-
Visually inspect the plate. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Caption: Standard experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating a compound's preclinical efficacy, factoring in pharmacokinetics and host-pathogen interactions.[10] The mouse model is the most common for TB drug evaluation due to its cost-effectiveness and well-characterized pathology.[11]
Causality Behind the Method: This model aims to establish a chronic lung infection that mimics aspects of human tuberculosis. Drug efficacy is measured by the reduction in bacterial burden (Colony Forming Units, CFUs) in target organs (lungs and spleen) after a defined treatment period.[12]
Step-by-Step Methodology:
-
Infection:
-
Infect BALB/c or C57BL/6 mice via a low-dose aerosol route using an inhalation exposure system (e.g., Glas-Col). This method ensures the deposition of a consistent number of bacilli (typically 50-100 CFUs) directly into the lungs.[12]
-
-
Treatment Initiation:
-
Allow the infection to establish for 2-4 weeks. This period allows for the development of a chronic infection with a high bacterial burden.
-
-
Drug Administration:
-
Administer the test compound (e.g., carprofen) and control drugs (e.g., isoniazid) to different groups of mice. Administration is typically done via oral gavage or intraperitoneal injection daily for 5-6 days a week.
-
Treatment duration is typically 4-8 weeks.
-
-
Efficacy Endpoint:
-
At the end of the treatment period, humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
-
Data Analysis:
-
Count the colonies to determine the number of CFUs per organ.
-
Convert the CFU counts to a logarithmic scale (log10 CFU).
-
Compare the log10 CFU counts of the treated groups to the untreated control group. A statistically significant reduction in bacterial load indicates drug efficacy.
-
Advanced imaging techniques using fluorescent or autoluminescent M. tuberculosis strains can also be employed to monitor disease progression and drug efficacy in real-time, reducing the time and number of animals required for studies.[13][14][15]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is the cornerstone of medicinal chemistry, guiding the optimization of lead compounds. For 2-arylpropanoic acids, initial studies have provided foundational SAR insights.[1][2]
-
The Carboxylic Acid Moiety is Essential: Studies comparing ibuprofen to its ester or amide derivatives have shown that the free carboxylic acid is crucial for antitubercular activity.[2] This suggests that this group may be involved in a critical binding interaction with the molecular target, possibly through ionic bonding or hydrogen bonding.
-
Aryl Ring Substitution Modulates Potency: The nature and position of substituents on the aromatic ring significantly impact activity. For instance, the addition of two nitro groups to the phenyl ring of ibuprofen (3,5-dinitro-ibuprofen) enhances its potency, indicating that electron-withdrawing groups may be favorable.[2]
-
The Propanoic Acid Scaffold: The core 2-arylpropanoic acid structure provides the essential framework. Modifications to the propanoic acid side chain or the specific aryl group (e.g., the carbazole in carprofen versus the isobutylphenyl in ibuprofen) fine-tune the compound's potency and selectivity.
Caption: Key structural features governing the antitubercular activity of 2-arylpropanoic acids.
Conclusion and Future Outlook
The 2-arylpropanoic acids represent a promising, albeit early-stage, class of compounds for antitubercular drug discovery. Their specific activity against M. tuberculosis, including MDR and persistent forms, combined with their novel proposed mechanisms of action, warrants significant further investigation.[1][2] The path forward requires a concerted effort in medicinal chemistry to synthesize and screen new analogs with improved potency and drug-like properties. Parallel efforts in chemical biology and genetics are essential to definitively identify and validate their molecular target(s) within the mycobacterium. By leveraging the established safety profiles and synthetic accessibility of this chemical class, the research community can potentially accelerate the development of new, effective therapies to combat the global tuberculosis epidemic.
References
-
Guzman, J. D., et al. (2013). Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay. BMJ Open, 3(6). [Link]
-
Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1940-1947. [Link]
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]
-
Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. National Institutes of Health. [Link]
-
Guzman, J. D., et al. (2013). Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay. UEA Digital Repository. [Link]
-
Srivastava, S., & Gumbo, T. (2011). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Current Pharmaceutical Design, 17(27), 2881-2888. [Link]
-
Aggarwal, A., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(9), e0059721. [Link]
-
Rastogi, S., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 55(7), 3566-3569. [Link]
-
Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
-
VanderVen, B. C., et al. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(1), 101-113. [Link]
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
-
Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362-366. [Link]
-
Gu, J., et al. (2018). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 9, 2018. [Link]
-
Aggarwal, A., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
-
Aggarwal, A., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. PubMed. [Link]
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Scilit. [Link]
-
Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. R Discovery. [Link]
-
Lee, J. J., & Bhakta, S. (2022). Immunobiology of tubercle bacilli and prospects of immunomodulatory drugs to tackle tuberculosis (TB) and other non-tubercular mycobacterial infections. Tuberculosis, 134, 102203. [Link]
-
Kanne, T., et al. (2023). Structural basis for inhibition of Mycobacterium tuberculosis α-methylacyl-CoA racemase by 2-arylthiopropanoyl-CoA inhibitor analogs. Journal of Biological Chemistry, 299(12), 105436. [Link]
-
Al-Zaeed, R., et al. (2023). Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. RSC Medicinal Chemistry, 14(8), 1421-1449. [Link]
-
Krystof, V., et al. (2022). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. Molecules, 27(21), 7215. [Link]
Sources
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Antitubercular specific activity of ibuprofen and the other 2-arylpropanoic acids using the HT-SPOTi whole-cell phenotypic assay - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. Structural basis for inhibition of Mycobacterium tuberculosis α-methylacyl-CoA racemase by 2-arylthiopropanoyl-CoA inhibitor analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunobiology of tubercle bacilli and prospects of immunomodulatory drugs to tackle tuberculosis (TB) and other non-tubercular mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid | MDPI [mdpi.com]
- 6. Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 9. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(4-nitrophenyl)propanoic Acid
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like 2-Methyl-2-(4-nitrophenyl)propanoic acid are at the forefront of scientific discovery, the often-overlooked final step of its lifecycle—proper disposal—is equally critical. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this nitrated aromatic carboxylic acid, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is essential. This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The presence of the nitro group on the aromatic ring also warrants consideration of its potential reactivity, particularly with strong oxidizing or reducing agents.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a framework of regulations and best practices established by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4][5][6] A cornerstone of these regulations is the laboratory's Chemical Hygiene Plan (CHP), which should be the primary reference for all waste disposal procedures.[3][5]
Step-by-Step Disposal Protocol for this compound
The following protocol is a comprehensive guide for the proper disposal of this compound. It is imperative that these steps are carried out in accordance with your institution's specific Chemical Hygiene Plan and all local, state, and federal regulations.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical safety goggles are required to protect against splashes and fine particulates.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene) must be worn.
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
-
Part 2: Waste Segregation and Containerization
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.
-
Dedicated Waste Container: Designate a specific, properly labeled, and chemically compatible waste container for this compound. High-density polyethylene (HDPE) containers are a suitable choice.[8]
-
Segregation is Key:
-
Do not mix this waste with other chemical waste streams unless compatibility has been definitively established.
-
Specifically, avoid mixing with strong bases, oxidizing agents, or reducing agents to prevent potentially vigorous or explosive reactions.
-
Keep this waste stream separate from halogenated and non-halogenated solvent waste.
-
Part 3: Labeling and Storage
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings: "Irritant," "Skin Irritant," "Eye Irritant," "Respiratory Irritant"
-
The date of accumulation.
-
-
Secure Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Part 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.[8] These companies are equipped to manage and dispose of chemical waste in compliance with all regulatory requirements.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and institutional safety officer.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container. For solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.
Caption: A flowchart illustrating the key stages of the disposal process for this compound.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive disposal guide for this compound, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety and responsibility within their laboratories. Always prioritize safety, consult your institution's specific guidelines, and when in doubt, seek guidance from your environmental health and safety department.
References
-
GFL. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 781898, this compound. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
- Vertex AI Search. (2025). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. nps.edu [nps.edu]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Methyl-2-(4-nitrophenyl)propanoic acid
A Researcher's Guide to Safely Handling 2-Methyl-2-(4-nitrophenyl)propanoic acid
This guide provides essential safety protocols and operational plans for the handling and disposal of this compound. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a framework of understanding, ensuring that every step is grounded in established safety principles. The following procedures are designed to empower researchers to work confidently and safely with this compound.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315 : Causes skin irritation. | |
| Serious Eye Damage/Irritation | Warning | H319 : Causes serious eye irritation. | |
| Specific Target Organ Toxicity | Warning | H335 : May cause respiratory irritation. |
These classifications are our primary directive for selecting appropriate Personal Protective Equipment (PPE). The compound is a solid, likely a powder, which means the risk of airborne dust generation during handling is a key factor to control.[2][3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the identified risks. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our baseline.[1][4]
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes and meet the ANSI Z87.1 standard are required.[5]
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution or transfer), a face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is necessary.
-
Gloves: Disposable nitrile or butyl rubber gloves are recommended for handling aromatic carboxylic acids and nitro compounds.[7][8] Always inspect gloves for tears or holes before use. If contact occurs, remove the glove using the proper technique, wash your hands immediately, and dispose of the contaminated glove.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Apparel: Long pants and closed-toe, closed-heel shoes must be worn at all times in the laboratory.[5]
Table 2: Glove Selection for Handling Aromatic Nitro Compounds
| Glove Material | Protection Level | Notes |
| Nitrile | Good | Provides good resistance to a range of chemicals, including acids and bases. Excellent for dexterity.[8] |
| Butyl Rubber | Very Good | Offers superior resistance to many organic compounds, including nitro-aromatics. Recommended for prolonged handling.[6][8] |
| Natural Rubber (Latex) | Poor | Not recommended due to poor resistance against many organic chemicals.[8] |
Respiratory Protection
The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling airborne particles.[1]
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to minimize dust inhalation.[9]
-
Secondary Control: If engineering controls like a fume hood are not feasible or during a large-scale spill cleanup, a respirator is required. A NIOSH-approved N95 dust mask may be sufficient for low-level dust, but for higher potential exposures, a half-mask or full-face respirator with P100 (particulate) cartridges is necessary.[5][7]
Safe Handling and Operational Workflow
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring reproducible safety.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the area is clean. Have spill cleanup materials readily available.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.
-
Handling: Perform all manipulations, including weighing and transfers, inside a chemical fume hood.[2] Use tools like spatulas to minimize dust generation. Do not dry sweep; use a wet method for cleanup if any dust escapes.[6]
-
Experimentation: Keep containers sealed when not in use.[2]
-
Decontamination: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol), ensuring it is compatible with the materials.
-
Doff PPE: Remove PPE in the reverse order (gloves first), taking care to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10]
Workflow Visualization
Caption: Workflow for handling this compound.
Spill and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is the best defense.
Minor Spill Procedure (Solid)
-
Alert: Notify personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing your full PPE, including respiratory protection if necessary.
-
Clean: Gently cover the spill with an absorbent material. Do NOT dry sweep.[6] Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Waste Disposal Protocol
Organic nitro compounds and carboxylic acids must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Compatibility: Crucially, do not mix this waste with strong oxidizing agents (like nitric acid), bases, or other reactive chemicals. [11][12] Mixing organic compounds with strong oxidizers can lead to violent reactions.[12]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal.[9]
By integrating these safety measures into your daily laboratory practice, you create a self-validating system of protection that ensures the well-being of yourself and your colleagues while advancing your research.
References
-
This compound | C10H11NO4 | CID 781898 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: 3-Nitrophenol - Carl ROTH. (n.d.). Retrieved from [Link]
-
p-NITROPHENOL EXTRA PURE - Loba Chemie. (n.d.). Retrieved from [Link]
-
Hazard Summary: 4-Nitrophenol - NJ.gov. (n.d.). Retrieved from [Link]
-
Organic Nitro Compounds Waste Compatibility - CP Lab Safety. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid? - LeelineWork. (2026). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - University of Illinois Urbana-Champaign. (n.d.). Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Retrieved from [Link]
-
Safety data sheet - BASF. (n.d.). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
Safe Disposal of Waste Containing Nitric Acid - Yale Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Management of Hazardous Chemical Wastes at UT Memphis. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | C10H11NO4 | CID 781898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. nj.gov [nj.gov]
- 7. leelinework.com [leelinework.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. lobachemie.com [lobachemie.com]
- 11. calpaclab.com [calpaclab.com]
- 12. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
